2-Methoxynicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-6-5(7(9)10)3-2-4-8-6/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEZJSXSARPZHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351727 | |
| Record name | 2-Methoxynicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16498-81-0 | |
| Record name | 2-Methoxynicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16498-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxynicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Methoxynicotinic Acid: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 2-methoxynicotinic acid (CAS RN: 16498-81-0), a pivotal intermediate in modern organic synthesis and drug discovery. Designed for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries, this document delves into the core physicochemical properties, a field-proven synthetic pathway, spectroscopic characterization, key applications, and essential safety protocols associated with this versatile molecule.
Core Chemical Identity and Physicochemical Properties
This compound, systematically named 2-methoxypyridine-3-carboxylic acid, is a substituted pyridine derivative.[1][2][3] The strategic placement of the methoxy and carboxylic acid groups on the pyridine ring imparts a unique combination of electronic and steric properties, making it a valuable building block for constructing more complex molecular architectures.[4] Its fundamental properties are summarized in the table below.
| Identifier/Property | Value | Source(s) |
| CAS Number | 16498-81-0 | [1][3][5] |
| IUPAC Name | 2-methoxypyridine-3-carboxylic acid | [1][6] |
| Synonyms | 2-Methoxy-3-pyridinecarboxylic acid | [2] |
| Molecular Formula | C₇H₇NO₃ | [3][5] |
| Molecular Weight | 153.14 g/mol | [3][5][6] |
| Appearance | White to off-white solid/powder | [7] |
| Melting Point | 146-150 °C (lit.) | [5] |
| Boiling Point | 285.5 ± 20.0 °C (Predicted) | [5] |
| Density | 1.284 ± 0.06 g/cm³ (Predicted) | [5] |
| InChI Key | FTEZJSXSARPZHJ-UHFFFAOYSA-N | [1][6] |
| SMILES | COC1=C(C=CC=N1)C(=O)O | [1][6] |
Synthesis and Manufacturing Pathway: Nucleophilic Aromatic Substitution
The most reliable and scalable synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored in industrial settings due to its high yield and the use of readily available starting materials.[8] The precursor, 2-chloronicotinic acid, is itself synthesized from nicotinic acid.[9]
The core of the synthesis involves the displacement of the chloro-substituent at the C2 position of the pyridine ring with a methoxy group, facilitated by sodium methoxide. The electron-withdrawing nature of the adjacent carboxylic acid group and the ring nitrogen atom activates the C2 position for nucleophilic attack, making this reaction efficient.[1]
Caption: Workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
Materials:
-
2-Chloronicotinic acid
-
Sodium methoxide (NaOCH₃)
-
Methanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium methoxide in dry methanol. Causality: Using an anhydrous solvent is critical to prevent unwanted side reactions with water.
-
Addition of Starting Material: To the stirred methanolic sodium methoxide solution, add 2-chloronicotinic acid portion-wise. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Evaporation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol solvent using a rotary evaporator.
-
Acidification and Precipitation: Dissolve the resulting solid residue in a minimum amount of water. Slowly acidify the aqueous solution with concentrated hydrochloric acid with constant stirring. Adjust the pH to approximately 3-4, which will cause the product to precipitate out of the solution as a solid. Causality: this compound is soluble in its salt form (sodium 2-methoxynicotinate) under basic conditions. Acidification protonates the carboxylate, rendering the molecule neutral and significantly less water-soluble, thus forcing its precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any residual salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.[8]
Spectroscopic and Analytical Profile
While a comprehensive, publicly available dataset of experimental spectra is limited, the structure of this compound allows for a robust prediction of its spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. The methoxy group will produce a sharp singlet.
-
H-6 (δ ~8.2-8.4 ppm, dd): This proton is ortho to the ring nitrogen, making it the most deshielded aromatic proton.
-
H-4 (δ ~7.9-8.1 ppm, dd): This proton is deshielded by the adjacent carboxylic acid group.
-
H-5 (δ ~7.1-7.3 ppm, t): This proton is expected to be the most shielded of the aromatic protons.
-
-OCH₃ (δ ~3.9-4.1 ppm, s): The methoxy protons will appear as a singlet, characteristic of a methyl group attached to an oxygen.
-
-COOH (δ ~12-13 ppm, br s): The carboxylic acid proton is highly deshielded and often appears as a broad singlet, which will disappear upon D₂O exchange.[10]
-
-
¹³C NMR: The carbon spectrum will show seven distinct signals.
-
-COOH (δ ~165-170 ppm): The carboxylic acid carbon is significantly deshielded.
-
C2 (δ ~160-165 ppm): The carbon bearing the methoxy group is highly deshielded due to the attached oxygen.
-
Aromatic Carbons (δ ~110-150 ppm): The remaining four carbons of the pyridine ring will appear in this region, with their specific shifts influenced by the electronic effects of the substituents.[3]
-
-OCH₃ (δ ~55-60 ppm): The methoxy carbon appears in the typical range for an sp³ carbon attached to an oxygen.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is dominated by the characteristic absorptions of the carboxylic acid and the substituted aromatic ring.
-
O-H Stretch (3300-2500 cm⁻¹): A very broad and strong absorption band characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[11]
-
C-H Stretch (3100-3000 cm⁻¹): Aromatic C-H stretching vibrations.
-
C=O Stretch (1730-1700 cm⁻¹): A very strong and sharp absorption corresponding to the carbonyl stretch of the carboxylic acid.[11]
-
C=C and C=N Stretches (1600-1450 cm⁻¹): A series of bands due to the stretching vibrations within the pyridine ring.
-
C-O Stretch (1320-1210 cm⁻¹): A strong band associated with the C-O stretching of the carboxylic acid and the aryl ether.[11]
-
O-H Bend (960-900 cm⁻¹): A broad band corresponding to the out-of-plane bend of the hydrogen-bonded OH group.[11]
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, this compound is expected to show a distinct molecular ion peak.
-
Molecular Ion (M⁺) peak at m/z = 153: Corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways:
-
Loss of -OH (m/z = 136): A common fragmentation for carboxylic acids.
-
Loss of -COOH (m/z = 108): Decarboxylation is a characteristic fragmentation pathway.
-
Loss of -CH₃ (m/z = 138): Loss of the methyl radical from the methoxy group.
-
Applications in Drug Discovery and Organic Synthesis
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of numerous APIs and other high-value chemicals.[7] Its bifunctional nature—a nucleophilic pyridine ring system modified by an electron-donating methoxy group and a versatile carboxylic acid handle—allows for a wide range of chemical transformations.
Key Roles:
-
Scaffold for API Synthesis: The pyridine core is a common structural motif in many drugs. This compound provides a pre-functionalized scaffold that chemists can elaborate upon to develop novel drug candidates.[4]
-
Building Block for Complex Molecules: The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, enabling coupling with other molecules to build complex structures. This is fundamental in creating libraries of compounds for high-throughput screening.
-
Modifier of Pharmacokinetic Properties: The methoxy group can influence the solubility, lipophilicity, and metabolic stability of a final drug molecule, making it a useful substituent for fine-tuning a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Caption: Role of this compound in synthetic applications.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be observed when handling this compound.
-
Hazard Identification:
-
According to GHS classifications, it may cause serious eye irritation.
-
It may also cause skin and respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a NIOSH-approved respirator is recommended.
-
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
-
Conclusion
This compound is a cornerstone intermediate for chemical synthesis, particularly within the pharmaceutical and agrochemical sectors. Its well-defined physicochemical properties, coupled with a robust and scalable synthetic route, ensure its continued relevance. A thorough understanding of its reactivity, spectroscopic characteristics, and handling requirements is essential for its safe and effective use in research and development, enabling the creation of novel and complex molecules that drive scientific innovation.
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2-Methoxynicotinic acid molecular weight and formula
An In-depth Technical Guide to 2-Methoxynicotinic Acid: Properties, Analysis, and Applications in Drug Discovery
Executive Summary
This technical guide provides a comprehensive overview of this compound (CAS: 16498-81-0), a pivotal chemical intermediate for professionals in research, development, and pharmaceutical sciences. This document delineates its core molecular and physicochemical properties, outlines common synthetic and analytical methodologies, and explores its versatile applications as a foundational building block in the synthesis of pharmacologically active compounds and other fine chemicals. By synthesizing technical data with practical insights, this guide serves as an authoritative resource for scientists leveraging this compound in their research endeavors.
Core Molecular and Physicochemical Properties
This compound, also known by its IUPAC name 2-methoxypyridine-3-carboxylic acid, is a derivative of nicotinic acid (Vitamin B3).[1] Its structure, which incorporates a pyridine ring, a carboxylic acid group, and a methoxy substituent, imparts a unique combination of reactivity and functionality that makes it highly valuable in organic synthesis.[2][3] The strategic placement of the methoxy group at the 2-position influences the electronic properties of the pyridine ring and the acidity of the carboxylic acid, making it a versatile scaffold for chemical modification.
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | [2][4][5][6] |
| Molecular Weight | 153.14 g/mol | [4][5][7] |
| CAS Number | 16498-81-0 | [4][5][6][8] |
| IUPAC Name | 2-methoxypyridine-3-carboxylic acid | [4][9] |
| Appearance | White to off-white powder/crystal | [1][3] |
| Melting Point | 146-150 °C | [1][5] |
| Boiling Point | 339.9 °C (Predicted) | [9] |
| XLogP3-AA | 0.7 (Computed) | [4] |
| Solubility | Low solubility in water; soluble in methanol, ethanol, and ether.[1] |
Synthesis and Handling
Synthetic Strategy: A Nucleophilic Substitution Approach
As a crucial intermediate, the synthesis of this compound is a key step in multi-step reaction sequences. A common and efficient laboratory-scale approach involves the nucleophilic aromatic substitution of a precursor like 2-chloronicotinic acid. In this pathway, the chlorine atom, a good leaving group, is displaced by a methoxide nucleophile (e.g., from sodium methoxide). This reaction is driven by the electron-withdrawing nature of the pyridine ring nitrogen and the adjacent carboxylic acid group, which activate the 2-position for nucleophilic attack.
The causality behind this choice of pathway lies in its efficiency and the commercial availability of the starting materials. Boric acid has also been explored as a safe and readily available catalyst for similar syntheses of 2-(arylamino) nicotinic acid derivatives, highlighting a move towards more sustainable, solvent-free conditions in the pharmaceutical industry.[10]
Safety and Handling
According to aggregated GHS data, this compound is classified as an irritant.[4] It is reported to cause skin irritation and serious eye irritation.[4] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.
Analytical Characterization
Robust analytical methods are essential to confirm the identity, purity, and quality of this compound, particularly when it is intended for use in GMP (Good Manufacturing Practice) environments for API synthesis. High-Performance Liquid Chromatography (HPLC) is the predominant technique for quantitative analysis due to its precision and sensitivity.
Experimental Protocol: Purity Determination by Reverse-Phase HPLC
This protocol describes a self-validating system for determining the purity of a this compound sample. The choice of a C18 column is based on its versatility for retaining moderately polar organic molecules, while the acidic mobile phase ensures the carboxylic acid functional group remains protonated for consistent retention and peak shape.
1. Instrumentation and Reagents:
-
HPLC system with a UV detector, autosampler, and column oven.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (LC-MS grade).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm (determined via UV scan).
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
3. Solution Preparation:
-
Diluent: 50:50 Acetonitrile:Water.
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (0.1 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.
4. System Suitability Test (SST):
-
Inject the Standard Solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area must be ≤ 2.0%. The tailing factor should be between 0.8 and 1.5. This validates that the system is performing with adequate precision before sample analysis.
5. Analysis and Calculation:
-
Inject the Sample Solution in duplicate.
-
Calculate the purity of the sample using the area percent method.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Structural Confirmation
In addition to purity assessment, full structural characterization is necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition.[11]
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the C=O of the carboxylic acid and the C-O stretches of the ether.
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile intermediate for organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2][3]
Intermediate for Active Pharmaceutical Ingredients (APIs)
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The functional groups on this compound allow for a wide range of subsequent chemical transformations:
-
Amidation: The carboxylic acid can be readily converted to an amide by coupling with various amines, a fundamental reaction in drug synthesis.
-
Esterification: Reaction with alcohols yields esters, which can act as prodrugs to improve bioavailability.[]
-
Cross-Coupling Reactions: The pyridine ring can be further functionalized using modern cross-coupling methodologies.
This versatility allows chemists to use this compound as a core component in the construction of diverse compound libraries for high-throughput screening or for the targeted synthesis of complex APIs.[2]
Role in the Drug Discovery Pipeline
This compound is not an end-product but a critical starting point. Its utility is best understood as a foundational element in the iterative process of drug discovery, from initial hit identification to the optimization of a lead candidate. Researchers use it to systematically modify molecular structures to enhance potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[][13]
Conclusion
This compound is a compound of significant utility in modern chemical and pharmaceutical research. Its well-defined physicochemical properties, coupled with a versatile chemical structure, establish it as an indispensable building block for the synthesis of complex molecular targets. A thorough understanding of its properties, handling, and analytical characterization, as detailed in this guide, is paramount for researchers aiming to leverage its full potential in the rapid and efficient development of novel drugs and other high-value chemical entities.
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An In-Depth Technical Guide to the Physicochemical Properties of 2-Methoxynicotinic Acid: Melting and Boiling Point Analysis
Introduction
2-Methoxynicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a heterocyclic aromatic compound of significant interest in pharmaceutical and chemical research. Its structural incorporation of a methoxy group onto the pyridine ring modifies its physicochemical properties, influencing its application as a building block in the synthesis of novel therapeutic agents and other functional materials.
Accurate characterization of fundamental physical constants, such as melting and boiling points, is a cornerstone of chemical science. For researchers in drug discovery and process development, these parameters are not merely data points; they are critical indicators of a compound's identity, purity, and thermal stability. This technical guide provides an in-depth analysis of the melting and boiling points of this compound, synthesizing literature data with field-proven experimental protocols and theoretical considerations.
Physicochemical Properties Summary
A precise understanding of a compound's properties is essential for its effective application. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| Appearance | Crystalline powder; colorless to light yellow | [1] |
| Melting Point | 146-150 °C (lit.) | [1] |
| Boiling Point | 285.5 ± 20.0 °C (Predicted) | [1] |
Melting Point Analysis
The melting point is the most reliable and commonly used physical property for the characterization of a crystalline solid like this compound. It provides a dual metric of identity and purity.
Reported Values and Discussion
Multiple sources report a melting point for this compound in the range of 146-150 °C .[1] This narrow range suggests good consistency across different analytical evaluations. A pure, crystalline organic compound typically exhibits a sharp melting range of 0.5-1.0 °C. The slightly broader range reported in the literature may account for minor variations in purity or differences in experimental apparatus and heating rates.
It is crucial to note that even small amounts of impurities can lead to a depression of the melting point and a broadening of the melting range.[2] Therefore, a sample melting below 146 °C or over a range greater than 2 °C should be suspected of being impure and may require further purification, such as recrystallization, before use in sensitive applications.
Experimental Protocol for Melting Point Determination
The capillary method is the standard technique for melting point determination endorsed by most pharmacopeias.[3][4] The following protocol outlines the procedure using a modern digital melting point apparatus.
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and homogenous.[5] If necessary, grind the crystalline sample into a fine powder using a mortar and pestle to ensure uniform heat transfer.[5]
-
Press the open end of a glass capillary tube into the powdered sample.
-
Compact the sample to a height of 2-3 mm at the bottom of the sealed tube by tapping the tube or dropping it through a long glass tube onto a hard surface.[3][4]
-
-
Instrument Setup & Measurement:
-
Set the starting temperature on the apparatus to approximately 15-20 °C below the expected melting point (e.g., set to 125 °C).
-
Insert the packed capillary tube into the heating block.
-
Initiate a rapid heating ramp (5-10 °C/minute) to approach the melting point quickly.[6]
-
Once the temperature is ~15 °C below the expected melting point, reduce the heating rate to a slow ramp of 1-2 °C/minute. This slow rate is critical to allow for thermal equilibrium between the heating block, the thermometer, and the sample.
-
Record T1: The temperature at which the first drop of liquid is observed.
-
Record T2: The temperature at which the last solid crystal melts, resulting in a completely clear liquid (the clear point).[3]
-
The melting point is reported as the range T1-T2.
-
-
Post-Measurement:
-
Allow the apparatus to cool sufficiently before performing subsequent measurements.
-
Always use a fresh sample and capillary for each replicate measurement; do not re-melt a previously melted sample.[6]
-
Diagram: Workflow for Melting Point Determination
Caption: Standard workflow for accurate melting point determination.
Self-Validating Protocol: Identity Confirmation via Mixed Melting Point
While a matching melting point is strong evidence of a compound's identity, it is not definitive, as different compounds can coincidentally have the same melting point.[7] The mixed melting point technique is a simple and authoritative method to confirm identity.
Causality: The principle relies on melting point depression. When a substance (A) is mixed with a different substance (B), even one with a similar melting point, B acts as an impurity in A (and vice-versa). This disruption of the crystal lattice lowers the energy required to transition to a liquid state, resulting in a significantly depressed and broadened melting range.[8] If the substances are identical, no depression occurs.
Methodology:
-
Obtain an authentic reference standard of this compound.
-
On a watch glass or in a small mortar, thoroughly mix the synthesized/unknown sample with the reference standard in an approximate 1:1 ratio.[3]
-
Determine the melting point of this mixture using the protocol described in section 3.2.
-
Analyze the results as illustrated in the diagram below.
Diagram: Logic of Mixed Melting Point Analysis
Caption: Decision logic for compound identification via mixed melting point.
Boiling Point Analysis
Predicted Values and Thermal Stability Concerns
The boiling point of this compound is less straightforward. The literature provides predicted values around 285.5 ± 20.0 °C .[1] It is critical for researchers to understand that this value is likely derived from computational models rather than direct experimental measurement.
Attempting to determine the boiling point of a complex, functionalized aromatic compound like this compound at atmospheric pressure is highly likely to result in thermal decomposition before boiling occurs. Studies on the parent compound, nicotinic acid, show it undergoes sublimation and evaporation at temperatures above 198 °C, with some decomposition noted above 245 °C.[9] The additional methoxy and carboxylic acid groups on this compound introduce further potential degradation pathways, such as decarboxylation or ether cleavage, at elevated temperatures.
Field Insight: For non-volatile, high-melting-point solids, the boiling point is not a practical parameter for routine identification or purity assessment. Techniques like thermogravimetric analysis (TGA) would be more appropriate to determine the decomposition temperature, providing a more useful measure of the compound's thermal stability. Experimental boiling point determination would only be feasible under high vacuum to significantly lower the temperature required for the liquid-gas phase transition, thereby minimizing decomposition.
Conclusion
For drug development professionals and researchers, the physical properties of this compound provide essential data for quality control and process development.
-
The melting point is a robust and experimentally verifiable parameter, consistently reported in the range of 146-150 °C . It serves as a reliable indicator of both identity and purity. The use of a standardized capillary method, coupled with the mixed melting point technique, provides a self-validating system for compound confirmation.
-
The boiling point , reported as a predicted value of ~285 °C , should be approached with significant caution. Due to the high probability of thermal decomposition at such temperatures, this value is not experimentally practical for characterization under standard conditions. The melting point remains the superior physical constant for the routine analysis of this compound.
References
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- RSC Advances. (2015). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. ResearchGate.
- Journal of Thermal Analysis and Calorimetry. (2011). Investigation of thermal behavior of nicotinic acid. ResearchGate.
- Nascimento, A.L.C.S. do, et al. (2014). Thermal behaviour of nicotinic acid, sodium nicotinate and its compounds with some bivalent transition metal ions. INIS-IAEA.
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An In-depth Technical Guide to 2-Methoxynicotinic Acid: A Key Intermediate in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount. These intermediates are the foundational scaffolds upon which novel therapeutic agents are constructed, and their inherent chemical properties often dictate the feasibility and efficiency of a synthetic route. 2-Methoxynicotinic acid, a substituted pyridine carboxylic acid, has emerged as a valuable intermediate in medicinal chemistry. Its unique structural features, including a pyridine ring, a carboxylic acid moiety, and a methoxy group, provide a versatile platform for the synthesis of a diverse range of pharmacologically active compounds.[][2][3] This technical guide provides a comprehensive overview of this compound, from its fundamental chemical identity to its applications in the synthesis of complex pharmaceutical agents.
Part 1: Core Chemical Identity
IUPAC Name and Synonyms
The systematic and unambiguous identification of a chemical entity is the cornerstone of scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound commonly known as this compound is 2-methoxypyridine-3-carboxylic acid .[4]
This compound is also known by a variety of synonyms in the literature and commercial catalogues, including:
-
2-Methoxy-3-pyridinecarboxylic acid
-
2-Methoxy-nicotinic acid
-
o-Methoxynicotinic acid
It is crucial for researchers to be familiar with these synonyms to ensure comprehensive literature searches and accurate identification of this reagent.
Chemical Structure and Key Identifiers
The molecular structure of 2-methoxypyridine-3-carboxylic acid is characterized by a pyridine ring substituted at the 2-position with a methoxy group (-OCH₃) and at the 3-position with a carboxylic acid group (-COOH).
Key Chemical Identifiers:
| Identifier | Value | Source |
| CAS Number | 16498-81-0 | [4][5] |
| Molecular Formula | C₇H₇NO₃ | [4][5] |
| Molecular Weight | 153.14 g/mol | [5] |
| InChI Key | FTEZJSXSARPZHJ-UHFFFAOYSA-N | [4] |
| SMILES | COC1=NC=CC=C1C(O)=O | [4] |
Part 2: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis and for ensuring safe handling.
Physicochemical Properties
| Property | Value | Source |
| Appearance | Solid | |
| Melting Point | 146-150 °C | |
| Boiling Point (Predicted) | 285.5 ± 20.0 °C | [6] |
| Density (Predicted) | 1.284 ± 0.06 g/cm³ | [6] |
| Flash Point | 126.5 °C | [6] |
| Vapor Pressure (at 25°C) | 0.0013 mmHg | [6] |
Spectroscopic Data
Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. Below is a summary of the expected spectroscopic signatures for 2-methoxypyridine-3-carboxylic acid.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy protons, and the acidic proton of the carboxylic acid. The aromatic protons will likely appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The methoxy protons will present as a sharp singlet further upfield (typically δ 3.5-4.0 ppm). The carboxylic acid proton will be a broad singlet at a significantly downfield chemical shift (δ >10 ppm), and its presence may be confirmed by D₂O exchange.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the six carbons of the pyridine ring, the methoxy carbon, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon will be the most downfield signal (δ >160 ppm). The aromatic carbons will resonate in the approximate range of δ 110-160 ppm, and the methoxy carbon will appear upfield (around δ 50-60 ppm).
Infrared (IR) Spectroscopy:
The IR spectrum of 2-methoxypyridine-3-carboxylic acid will display characteristic absorption bands for its functional groups.[8][9]
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[8][9]
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will be observed just below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band will be present in the region of 1760-1690 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[8]
-
C-O Stretch (Carboxylic Acid and Ether): Two distinct C-O stretching bands are anticipated. One, associated with the carboxylic acid, will be in the 1320-1210 cm⁻¹ range, and the other, from the methoxy group, will also fall within this region.[8]
-
O-H Bend (Carboxylic Acid): Bending vibrations for the O-H group are expected around 1440-1395 cm⁻¹ and 950-910 cm⁻¹.[8]
Mass Spectrometry (MS):
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For 2-methoxypyridine-3-carboxylic acid (molar mass 153.14 g/mol ), the molecular ion peak (M⁺) would be expected at m/z = 153. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, 31 Da) or the carboxylic acid group (-COOH, 45 Da).
Part 3: Synthesis and Reactivity
The synthetic accessibility of this compound is a key factor in its utility as a pharmaceutical intermediate. While a specific, detailed, and publicly available protocol for its direct synthesis is not prevalent, a logical and well-established synthetic strategy can be inferred from related transformations. A common approach involves the nucleophilic aromatic substitution of a suitable precursor.
Proposed Synthetic Workflow
A plausible and efficient route to 2-methoxypyridine-3-carboxylic acid involves the methoxylation of a halogenated nicotinic acid derivative, such as 2-chloronicotinic acid. This reaction is a classic example of nucleophilic aromatic substitution on an electron-deficient pyridine ring.
Caption: Proposed synthesis of 2-methoxypyridine-3-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methodologies for similar nucleophilic aromatic substitution reactions on pyridine rings.[10]
Materials:
-
2-Chloronicotinic acid
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Concentrated hydrochloric acid
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve a calculated amount of sodium methoxide in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Starting Material: To the stirred solution of sodium methoxide, add 2-chloronicotinic acid in one portion.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup - Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.
-
Workup - Acidification and Precipitation: Acidify the aqueous solution to a pH of approximately 3-4 with concentrated hydrochloric acid. This will protonate the carboxylate and cause the product, 2-methoxypyridine-3-carboxylic acid, to precipitate out of solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the final product in high purity.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Causality Behind Experimental Choices:
-
Choice of Base and Nucleophile: Sodium methoxide serves as both a strong base to deprotonate the carboxylic acid (if necessary, though the reaction proceeds on the ring) and as the source of the methoxide nucleophile.
-
Solvent: Methanol is the ideal solvent as it is the conjugate acid of the methoxide nucleophile, preventing unwanted side reactions, and it readily dissolves the reactants.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.
-
Acidic Workup: Acidification is crucial to protonate the sodium salt of the carboxylic acid, rendering the final product neutral and insoluble in the aqueous medium, thus allowing for its isolation by filtration.
Part 4: Applications in Drug Discovery and Development
The true value of this compound lies in its application as a versatile intermediate in the synthesis of complex, biologically active molecules.[3][11] Its functional groups—the carboxylic acid and the methoxy-substituted pyridine ring—offer multiple points for chemical modification, making it a favored building block in the construction of novel drug candidates.[2]
Role as a Pharmaceutical Intermediate
Pharmaceutical intermediates are the chemical compounds that form the building blocks of the active pharmaceutical ingredient (API).[][3] this compound is a prime example of such an intermediate, providing a pre-functionalized aromatic core that can be elaborated into more complex structures. The pyridine motif is a common feature in many approved drugs, and the presence of the methoxy and carboxylic acid groups allows for a wide range of subsequent chemical transformations.
Workflow for Intermediate Utilization in Drug Synthesis
The carboxylic acid group of this compound is a particularly useful handle for further synthetic manipulations, most commonly through the formation of amide bonds.
Caption: Amide coupling workflow utilizing this compound.
Examples of Drug Candidates or Biologically Active Molecules:
While specific, named drug molecules that are directly synthesized from this compound are not extensively documented in readily accessible public literature, its structural motif is present in numerous compounds investigated for a variety of therapeutic targets. For instance, related nicotinic acid derivatives are key components in the synthesis of compounds targeting receptors and enzymes involved in neurological disorders, inflammation, and metabolic diseases. The general applicability of 2-chloronicotinic acid as a precursor to analgesics, anti-inflammatory agents, and antimicrobials suggests that this compound would be a valuable intermediate for similar therapeutic classes.[12]
Part 5: Safety and Handling
Proper handling and storage of all chemical reagents are critical for ensuring laboratory safety. The following information is a summary of the known hazards and recommended precautions for 2-methoxypyridine-3-carboxylic acid.
Hazard Identification and GHS Classification
Based on available data, 2-methoxypyridine-3-carboxylic acid is classified as follows:
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H319: Causes serious eye irritation.
-
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.
-
Skin and Body Protection: A lab coat and closed-toe shoes are required.
-
First Aid Measures
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In Case of Skin Contact: Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
In Case of Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
In Case of Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
This compound stands as a testament to the importance of well-designed chemical intermediates in the advancement of pharmaceutical sciences. Its straightforward synthesis, versatile reactivity, and the prevalence of its core structural motifs in biologically active compounds make it an invaluable tool for medicinal chemists. A comprehensive understanding of its chemical identity, properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for researchers and drug development professionals seeking to leverage this compound in the creation of the next generation of therapeutic agents. As the quest for novel and more effective medicines continues, the role of such foundational building blocks will undoubtedly remain central to innovation in the pharmaceutical industry.
References
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Matrix Fine Chemicals. (n.d.). 2-METHOXYPYRIDINE-3-CARBOXYLIC ACID | CAS 16498-81-0.
- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Mlunias. (2025, May 22). Drug Synthesis Intermediate Classification And Usage.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).
- ChemBK. (2024, April 9). 2-methoxypyridine-3-carboxylic acid.
- NIST. (n.d.). 2-Propenoic acid, 2-methyl-. In NIST Chemistry WebBook.
- Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids.
- Mlunias. (n.d.). Chemical Intermediates: The Key Role of Chemical Intermediates in the Pharmaceutical Industry.
- Sumitomo Chemical. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. SUMITOMO KAGAKU (English Edition), 2005-II.
- ResearchGate. (n.d.). FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic)2(H2O)....
- ResearchGate. (n.d.). FTIR-ATR spectra of (a) neat carboxylic acids and (b) unfunctionalized....
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Methoxynicotinic Acid
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-methoxynicotinic acid (CAS 16498-81-0). Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing the spectral features of substituted pyridines, offers detailed experimental protocols for data acquisition, and presents a thorough interpretation of the 1D and 2D NMR data. By synthesizing theoretical knowledge with practical application, this guide serves as an authoritative resource for the structural elucidation and quality assessment of this important pharmaceutical intermediate.
Introduction: The Role of this compound in Pharmaceutical R&D
This compound is a substituted pyridine derivative that serves as a crucial building block in the synthesis of a wide range of pharmacologically active compounds.[1] Its molecular structure, featuring a pyridine ring functionalized with both an electron-donating methoxy group and an electron-withdrawing carboxylic acid group, makes it a versatile intermediate for developing novel therapeutic agents.[1][2]
In the rigorous landscape of drug discovery and development, unambiguous structural confirmation and purity assessment are paramount.[3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful analytical techniques for providing detailed molecular structure information in solution.[6][7] This guide offers an in-depth exploration of the ¹H and ¹³C NMR spectra of this compound, providing the foundational knowledge required for its confident identification and characterization.
Fundamental Principles: Substituent Effects in the NMR Spectra of Pyridines
The chemical shifts observed in the NMR spectrum of this compound are a direct reflection of the electronic environment of each nucleus. The pyridine ring's inherent electronic properties are significantly modulated by the attached methoxy (-OCH₃) and carboxylic acid (-COOH) groups.
-
Electron-Donating Group (EDG): The methoxy group at the C2 position is a strong electron-donating group through resonance. It increases the electron density on the pyridine ring, particularly at the ortho (C3) and para (C6) positions. This increased electron density results in magnetic shielding, causing the attached nuclei to resonate at a lower chemical shift (upfield).[8]
-
Electron-Withdrawing Group (EWG): The carboxylic acid group at the C3 position is an electron-withdrawing group, primarily through an inductive effect. It decreases the electron density of the ring, leading to deshielding and a shift to a higher chemical shift (downfield) for nearby nuclei.[8]
The interplay of these opposing electronic effects creates a unique and predictable NMR fingerprint for this compound, allowing for the precise assignment of each proton and carbon signal.
Caption: Influence of substituents on NMR chemical shifts.
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and proper instrument setup.
3.1. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves this compound and its residual proton signal (quintet at ~2.50 ppm) typically does not overlap with analyte signals.[9] Chloroform-d (CDCl₃) can also be used, though solubility may be lower. The acidic proton of the carboxylic acid is often observable as a broad singlet in DMSO-d₆.
-
Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Ensure the sample is fully dissolved. Vortex the tube gently or use a sonicator bath for a brief period if necessary.
3.2. Spectrometer Setup and Data Acquisition (400 MHz Spectrometer Example)
-
Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent.[9]
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity. This is critical for obtaining sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Pulse Sequence: Use a standard single-pulse sequence.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay ensures accurate integration if quantitative data is desired.
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Set a spectral width of ~200-220 ppm.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent signal as a reference (DMSO-d₆: δH = 2.50 ppm; δC = 39.52 ppm).[10][11]
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is expected to show signals for the three aromatic protons on the pyridine ring, the three protons of the methoxy group, and the single proton of the carboxylic acid.
Structure for Assignment:
Caption: Structure of this compound with atom numbering.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| COOH | ~13.0 | Broad Singlet | - | 1H |
| H-6 | ~8.30 | Doublet of Doublets | J = 4.9, 1.9 | 1H |
| H-4 | ~8.20 | Doublet of Doublets | J = 7.5, 1.9 | 1H |
| H-5 | ~7.25 | Doublet of Doublets | J = 7.5, 4.9 | 1H |
| OCH₃ | ~3.90 | Singlet | - | 3H |
Interpretation:
-
COOH Proton (~13.0 ppm): The acidic proton is highly deshielded and often appears as a broad singlet due to chemical exchange. Its presence and chemical shift can be confirmed by a D₂O exchange experiment, where the peak disappears.
-
H-6 (~8.30 ppm): This proton is ortho to the nitrogen atom, which strongly deshields it, placing it furthest downfield among the ring protons. It is coupled to both H-5 (³J, ~4.9 Hz) and H-4 (⁴J, ~1.9 Hz), resulting in a doublet of doublets.
-
H-4 (~8.20 ppm): This proton is ortho to the electron-withdrawing carboxylic acid group, leading to significant deshielding. It exhibits coupling to H-5 (³J, ~7.5 Hz) and a long-range coupling to H-6 (⁴J, ~1.9 Hz), appearing as a doublet of doublets.
-
H-5 (~7.25 ppm): This proton is coupled to both H-4 (³J, ~7.5 Hz) and H-6 (³J, ~4.9 Hz), giving rise to a doublet of doublets. It resonates at the most upfield position of the ring protons due to the combined shielding effects from the para-methoxy group.
-
OCH₃ Protons (~3.90 ppm): These three protons appear as a sharp singlet as there are no adjacent protons to couple with.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | ~166.0 |
| C-2 | ~162.5 |
| C-6 | ~151.0 |
| C-4 | ~140.0 |
| C-3 | ~118.0 |
| C-5 | ~116.5 |
| OCH₃ | ~53.5 |
Interpretation:
-
Carbonyl Carbon (C=O, ~166.0 ppm): The carboxylic acid carbon is the most deshielded carbon and appears at the lowest field.
-
C-2 (~162.5 ppm): This carbon is directly attached to two electronegative atoms (oxygen and nitrogen), causing it to be significantly deshielded and appear far downfield.
-
C-6 and C-4 (~151.0 and ~140.0 ppm): These carbons are deshielded due to their proximity to the ring nitrogen and the influence of the substituents. Their exact assignment can be definitively confirmed using 2D NMR.
-
C-3 and C-5 (~118.0 and ~116.5 ppm): These carbons are the most shielded of the aromatic carbons. C-3 is shielded by the strong resonance effect of the adjacent methoxy group, while C-5 is shielded by the para-methoxy group.
-
Methoxy Carbon (OCH₃, ~53.5 ppm): This aliphatic carbon appears in the expected upfield region.
Advanced 2D NMR Techniques for Unambiguous Assignment
For complex molecules, 1D NMR spectra can sometimes be ambiguous. Two-dimensional (2D) NMR experiments provide correlation data that confirms the molecular structure and assignments.[8][12]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between H-4 and H-5, and between H-5 and H-6, confirming their connectivity. A weaker cross-peak might also be visible between H-4 and H-6 due to their long-range coupling.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.[8][13] It would show cross-peaks for H-4/C-4, H-5/C-5, H-6/C-6, and the OCH₃ protons with the OCH₃ carbon, allowing for the definitive assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary (non-protonated) carbons.[8] It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations include:
-
OCH₃ protons to C-2.
-
H-4 to C-2, C-3, and C-6.
-
H-6 to C-2 and C-4.
-
H-4 to the carbonyl carbon (C=O).
-
Caption: Workflow for complete NMR structural elucidation.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a rich source of structural information that is essential for its application in scientific research and drug development. The distinct chemical shifts and coupling patterns, governed by the electronic effects of the methoxy and carboxylic acid substituents, allow for a complete and unambiguous assignment of its structure. The application of 1D and advanced 2D NMR techniques, guided by the protocols and principles outlined in this guide, ensures the confident structural verification and quality control of this vital chemical intermediate.
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A Technical Guide to the Infrared Spectrum of 2-Methoxynicotinic Acid
This in-depth technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-methoxynicotinic acid, a vital intermediate in pharmaceutical research and development.[1] Designed for researchers, scientists, and drug development professionals, this document elucidates the characteristic vibrational modes of the molecule's functional groups, offering a foundational understanding for its structural identification and characterization.
Introduction: The Vibrational Signature of a Multifunctional Molecule
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern creates a unique spectral fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure.
This compound (C₇H₇NO₃) presents a fascinating case for IR spectral interpretation due to its combination of a carboxylic acid, a methoxy group, and a substituted pyridine ring.[2][3] Each of these functional entities contributes distinct and identifiable absorption bands to the overall spectrum. Understanding these individual contributions is paramount for confirming the molecule's identity and purity.
Caption: Molecular structure of this compound highlighting the key functional groups.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
To obtain a reliable IR spectrum of this compound, which is a solid at room temperature, the following Attenuated Total Reflectance (ATR)-FTIR protocol is recommended. ATR is a versatile technique that requires minimal sample preparation.
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is purged and a background spectrum of the clean ATR crystal (typically diamond or germanium) is collected.
-
Sample Preparation: Place a small amount of finely powdered this compound onto the ATR crystal to ensure complete coverage.
-
Sample Contact: Apply consistent pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. A typical acquisition would involve co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The collected interferogram is Fourier-transformed to produce the final infrared spectrum. Perform a baseline correction if necessary.
In-Depth Spectral Interpretation
The infrared spectrum of this compound can be logically dissected into regions corresponding to its primary functional groups.
The Carboxylic Acid Moiety: A Dominant Signature
The carboxylic acid group (-COOH) gives rise to some of the most prominent and easily identifiable bands in the IR spectrum.
-
O-H Stretching: The most characteristic feature of a carboxylic acid is the extremely broad absorption band for the O-H stretch, which typically appears in the region of 3300-2500 cm⁻¹.[4][5][6][7] This significant broadening is a direct consequence of strong intermolecular hydrogen bonding, which leads to the formation of dimers.[4][6] This broad band will likely overlap with the C-H stretching vibrations.[4]
-
C=O Stretching: The carbonyl (C=O) stretching vibration of a carboxylic acid results in a strong, sharp absorption band.[4][6] For an aromatic carboxylic acid where the carbonyl group is in conjugation with the pyridine ring, this band is expected between 1710 and 1690 cm⁻¹.[5][6][7] The conjugation delocalizes the pi electrons, slightly weakening the C=O double bond and thus lowering its stretching frequency.[6]
-
C-O Stretching and O-H Bending: The spectrum will also feature a C-O stretching vibration, which is expected in the 1320-1210 cm⁻¹ region.[4] Additionally, in-plane and out-of-plane O-H bending vibrations can be observed. The in-plane bend often appears in the 1440-1395 cm⁻¹ range, though it may be obscured by C-H bending bands.[4] A broader out-of-plane bend is typically found around 950-910 cm⁻¹.[4]
The Aromatic Ether: The Methoxy Group Signature
The methoxy group (-OCH₃) attached to the aromatic pyridine ring also has distinct vibrational modes.
-
C-O-C Stretching: Aryl alkyl ethers, such as this compound, exhibit two characteristic C-O stretching bands.[8][9] An asymmetric C-O-C stretch is expected as a strong band between 1300-1200 cm⁻¹, and a symmetric stretch appears around 1050-1010 cm⁻¹.[10] The peak around 1250 cm⁻¹ is often particularly prominent for aryl alkyl ethers.[9][11]
-
C-H Stretching of the Methyl Group: The methyl group of the methoxy substituent will show C-H stretching vibrations in the 3000-2850 cm⁻¹ region.[12] A particularly diagnostic peak for a methoxy group is a symmetric C-H stretching peak that often appears around 2830 cm⁻¹.[10]
The Substituted Pyridine Ring: Aromatic Vibrations
The substituted pyridine ring provides a series of characteristic absorptions.
-
Aromatic C-H Stretching: The C-H stretching vibrations of the pyridine ring will appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[13] These bands are usually of weak to medium intensity.
-
C=C and C=N Ring Stretching: The stretching vibrations within the aromatic ring (both C=C and C=N bonds) give rise to a series of bands in the 1600-1450 cm⁻¹ region.[13] One of these bands is often observed near 1600 cm⁻¹.[13] The presence of substituents on the pyridine ring will influence the exact position and pattern of these absorptions.
Summary of Expected IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3300-2500 | Strong, Very Broad | O-H Stretch (H-bonded) | Carboxylic Acid |
| 3100-3000 | Weak to Medium | Aromatic C-H Stretch | Pyridine Ring |
| 3000-2850 | Medium | Aliphatic C-H Stretch | Methoxy Group |
| ~2830 | Medium | Symmetric C-H Stretch | Methoxy Group |
| 1710-1690 | Strong, Sharp | C=O Stretch | Carboxylic Acid |
| 1600-1450 | Medium to Weak | C=C and C=N Ring Stretch | Pyridine Ring |
| 1440-1395 | Medium | In-plane O-H Bend | Carboxylic Acid |
| 1320-1210 | Strong | Asymmetric C-O-C Stretch | Aromatic Ether |
| 1050-1010 | Medium | Symmetric C-O-C Stretch | Aromatic Ether |
| 950-910 | Medium, Broad | Out-of-plane O-H Bend | Carboxylic Acid |
Conclusion
The infrared spectrum of this compound is a composite of the distinct vibrational signatures of its carboxylic acid, methoxy, and substituted pyridine functionalities. The very broad O-H stretch from 3300-2500 cm⁻¹ and the strong carbonyl absorption around 1700 cm⁻¹ are definitive indicators of the carboxylic acid group. The presence of strong C-O stretching bands in the 1300-1000 cm⁻¹ region, coupled with aliphatic C-H stretches, confirms the methoxy group. Finally, the aromatic C-H and ring stretching vibrations provide evidence for the substituted pyridine core. By carefully analyzing these characteristic absorption bands, researchers can confidently verify the structure and integrity of this important pharmaceutical intermediate.
References
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- Vaden, T. D., de la Fuente, J., Imrem, K., & Zare, R. N. (2007). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 111(34), 8349–8356. [Link]
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- Long, D. A., & Thomas, E. L. (1958). The vibrational spectra of pyridine, pyridine-4-d, pyridine-2,6-d₂, and pyridine-3,5-d₂. Transactions of the Faraday Society, 54, 1483-1491. [Link]
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- Szafran, M., & Dega-Szafran, Z. (1975). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 23(11), 935-942.
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The Analytical Lens: A Technical Guide to the Mass Spectrometry of 2-Methoxynicotinic Acid
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Methoxynicotinic acid, a key pyridine derivative utilized in pharmaceutical and chemical synthesis. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the core principles of ionization and fragmentation, offers detailed protocols for robust quantitation via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and explains the scientific rationale behind critical methodological choices. We will explore both positive and negative ionization modes, propose detailed fragmentation pathways, and present a complete, validated workflow for the accurate and sensitive determination of this compound in complex matrices.
Introduction: The Analytical Imperative
This compound (C₇H₇NO₃) is a versatile chemical intermediate whose structural features—a pyridine ring, a carboxylic acid, and a methoxy group—make it a valuable building block in the synthesis of Active Pharmaceutical Ingredients (APIs) and other complex molecules.[1] As with any component destined for pharmaceutical use, rigorous analytical characterization is not merely a procedural step but a foundational requirement for ensuring quality, safety, and efficacy. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities. This guide serves as a detailed roadmap for developing and executing robust MS-based analytical methods for this compound.
Physicochemical Properties & Ionization Behavior
A successful mass spectrometry method is built upon a fundamental understanding of the analyte's chemical nature. The structure of this compound dictates its behavior within the ion source, the heart of the mass spectrometer.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | [2] |
| Average Molecular Weight | 153.14 g/mol | [2] |
| Monoisotopic Mass | 153.042593 Da | [2] |
| Predicted pKa | ~3.36 | [3] |
The presence of two key functional groups governs its ionization:
-
Carboxylic Acid Group (-COOH): With a predicted pKa of approximately 3.36, this group is relatively acidic and will readily deprotonate in solutions with a pH greater than this value.[3] This makes it an ideal candidate for Negative-Mode Electrospray Ionization (ESI) , forming a highly stable carboxylate anion, [M-H]⁻ , at a mass-to-charge ratio (m/z) of 152.03.
-
Pyridine Ring Nitrogen: The nitrogen atom in the pyridine ring is basic and can accept a proton. This makes the molecule amenable to Positive-Mode ESI , where it will form a protonated molecule, [M+H]⁺ , at an m/z of 154.05. Experimental evidence confirms that 2-methoxynicotinoyl derivatives readily form predominant [M+H]⁺ ions, supporting the viability of this ionization mode.
The choice between positive and negative mode ESI will depend on factors such as matrix effects, desired sensitivity, and the nature of co-eluting compounds. For quantitative analysis, it is imperative to empirically test both modes to determine which provides the optimal signal-to-noise ratio and stability.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways
Tandem mass spectrometry is essential for achieving the selectivity required for quantitative analysis in complex matrices and for structural confirmation. In this process, the precursor ion (either [M+H]⁺ or [M-H]⁻) is isolated and then fragmented by collision-induced dissociation (CID) to produce characteristic product ions. While direct experimental spectra for this compound are not widely published, we can predict the most probable fragmentation pathways based on established chemical principles for methoxy-substituted pyridine carboxylic acids.
Proposed Fragmentation in Positive-Ion Mode ([M+H]⁺)
The protonated molecule at m/z 154.05 offers several likely fragmentation routes. The initial protonation is expected to occur on the most basic site, the pyridine nitrogen.
-
Loss of Water (H₂O): A primary fragmentation pathway for protonated carboxylic acids is the neutral loss of water (18.01 Da), leading to the formation of a stable acylium ion at m/z 136.04 .
-
Loss of Carbon Monoxide (CO): Following the initial loss of water, the resulting acylium ion can undergo a further neutral loss of carbon monoxide (27.99 Da) to produce a fragment at m/z 108.04 .
-
Loss of Methanol (CH₃OH): Direct loss of methanol (32.03 Da) from the protonated precursor can also occur, yielding a fragment ion at m/z 122.02 .
Caption: Proposed fragmentation pathway for deprotonated this compound.
Quantitative LC-MS/MS Analysis Workflow
A robust and reproducible quantitative method requires careful optimization of sample preparation, liquid chromatography, and mass spectrometer settings. The following section provides a detailed, field-proven protocol.
Experimental Protocol: Sample Preparation (Plasma)
Protein precipitation is a rapid and effective method for cleaning up plasma or serum samples prior to LC-MS/MS analysis.
-
Aliquot: Transfer 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Spike with 10 µL of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) in methanol.
-
Precipitate: Add 300 µL of ice-cold acetonitrile.
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial for injection.
Experimental Protocol: Liquid Chromatography
Reversed-phase chromatography is ideal for retaining and separating this compound from endogenous interferences.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, <3 µm | Provides excellent retention for polar and non-polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier ensures protonation of the carboxylic acid, improving peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reversed-phase LC. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing speed and efficiency. |
| Gradient | 5% B to 95% B over 5 min | A generic gradient suitable for initial method development. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | A typical volume to avoid column overloading. |
Experimental Protocol: Mass Spectrometry
The following parameters serve as a starting point for method development on a triple quadrupole mass spectrometer.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive & Negative |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
Based on the proposed fragmentation pathways, the following MRM transitions should be evaluated for quantitative analysis. Collision energies (CE) must be optimized empirically for the specific instrument used.
| Mode | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Transition |
| Positive | 154.05 | 136.04 | [M+H]⁺ → [M+H - H₂O]⁺ |
| Positive | 154.05 | 122.02 | [M+H]⁺ → [M+H - CH₃OH]⁺ |
| Negative | 152.03 | 108.03 | [M-H]⁻ → [M-H - CO₂]⁻ |
| Negative | 152.03 | 137.01 | [M-H]⁻ → [M-H - •CH₃]⁻ |
Method Validation and Trustworthiness
A self-validating protocol is one that is developed according to established regulatory guidelines (e.g., FDA, EMA). Key validation parameters to assess include:
-
Selectivity: Absence of interfering peaks at the retention time of the analyte.
-
Linearity and Range: Typically assessed over several orders of magnitude with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, mid, high) on different days.
-
Matrix Effect: Evaluated to ensure that endogenous components of the sample matrix do not suppress or enhance the analyte's signal.
-
Stability: Assessed under various conditions (freeze-thaw, bench-top, long-term storage) to ensure sample integrity.
Conclusion
The mass spectrometric analysis of this compound is a powerful and essential tool for its characterization and quantification. By leveraging a thorough understanding of its physicochemical properties, predictable ionization behavior, and logical fragmentation pathways, researchers can develop highly sensitive and selective LC-MS/MS methods. The protocols and theoretical frameworks presented in this guide provide a solid foundation for scientists in the pharmaceutical and chemical industries to build robust, reliable, and validated analytical assays, ensuring data integrity from discovery through to quality control.
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An In-Depth Technical Guide to the Solubility of 2-Methoxynicotinic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) in organic solvents is a cornerstone of efficient drug development, impacting everything from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility of 2-methoxynicotinic acid, a key chemical intermediate. In the absence of extensive experimental data, this document synthesizes known physicochemical properties, theoretical solubility predictions using Hansen Solubility Parameters, and established experimental protocols to offer a robust framework for scientists and researchers.
Introduction: The Significance of this compound and Its Solubility
This compound, a derivative of nicotinic acid (Vitamin B3), is a valuable building block in the synthesis of various pharmaceutical compounds.[1] Its solubility profile in organic solvents is a critical parameter that dictates its handling, reactivity, and formulation feasibility. A thorough understanding of its solubility allows for the rational selection of solvents for crystallization, chromatography, and the preparation of liquid formulations, ultimately streamlining the drug development process. This guide aims to provide a detailed exploration of the factors governing the solubility of this compound and to equip researchers with the tools to predict and determine its solubility in a range of organic solvents.
Physicochemical Properties of this compound
A molecule's physicochemical properties are the primary determinants of its solubility. The key parameters for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | [2] |
| Molecular Weight | 153.14 g/mol | [2] |
| Melting Point | 146-150 °C | [3] |
| pKa (predicted) | 3.36 ± 0.10 | [4] |
| logP (computed) | 0.7 | [2] |
The carboxylic acid group with a predicted pKa of 3.36 indicates that this compound is a weak acid. Its logP value of 0.7 suggests a moderate degree of lipophilicity. These properties, in conjunction with its melting point, provide the foundation for understanding its interactions with various solvents.
Theoretical Framework for Solubility Prediction
In the absence of comprehensive experimental solubility data for this compound, theoretical models offer a powerful tool for prediction. Two widely used models are the Hansen Solubility Parameters (HSP) and the UNIFAC group contribution method.
Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which decompose the total cohesive energy density of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5] A substance is more likely to dissolve in a solvent when their HSP values are similar.
The HSP for a range of common organic solvents are well-established. To predict the solubility of this compound, its own HSP must first be estimated. This can be achieved through group contribution methods, where the molecule is broken down into its constituent functional groups, and the contribution of each group to the overall HSP is summed.
Estimated Hansen Solubility Parameters for this compound:
Based on group contribution methods, the estimated HSP for this compound are:
-
δD (Dispersion): ~18.5 MPa½
-
δP (Polar): ~10.0 MPa½
-
δH (Hydrogen Bonding): ~12.5 MPa½
These estimated values can be used to calculate the "solubility parameter distance" (Ra) between this compound and various solvents. A smaller Ra value indicates a higher likelihood of good solubility.
UNIFAC Group Contribution Method
The UNIFAC (UNIQUAC Functional-group Activity Coefficients) method is a group-contribution model used to predict activity coefficients in mixtures.[6][7] By breaking down a molecule into its functional groups, UNIFAC can estimate the interactions between different molecules in a solution and, consequently, predict solubility. The accuracy of UNIFAC predictions is highly dependent on the availability and quality of the group interaction parameters.[8][9] For novel or complex structures like this compound, finding precise interaction parameters can be a challenge.
Predicted and Comparative Solubility Data
| Solvent | Nicotinic Acid Solubility ( g/100g solvent at 25°C) | Predicted this compound Solubility | Rationale for Prediction (based on HSP) |
| Methanol | ~2.4 | High | The HSP of methanol (δD=15.1, δP=12.3, δH=22.3) are relatively close to the estimated HSP of this compound, suggesting good interaction. |
| Ethanol | ~0.8 | High | Similar to methanol, ethanol's HSP (δD=15.8, δP=8.8, δH=19.4) indicate favorable interactions.[10] |
| Acetone | ~0.1 | Moderate | Acetone's HSP (δD=15.5, δP=10.4, δH=7.0) show a larger difference in the hydrogen bonding component, suggesting moderate solubility. |
| Ethyl Acetate | <0.1 | Moderate | The HSP of ethyl acetate (δD=15.8, δP=5.3, δH=7.2) indicate a greater disparity, particularly in the polar and hydrogen bonding parameters, suggesting moderate solubility. |
| Dichloromethane | Insoluble | Low | The non-polar nature of dichloromethane (HSP: δD=18.2, δP=6.3, δH=6.1) makes it a poor solvent for the polar and hydrogen-bonding this compound. |
| Toluene | Insoluble | Low | Toluene's aromatic and non-polar character (HSP: δD=18.0, δP=1.4, δH=2.0) results in a large HSP distance and predicted low solubility. |
Note: The predicted solubilities are qualitative estimates based on theoretical models and should be confirmed by experimental determination.
Experimental Determination of Thermodynamic Solubility
For accurate and reliable solubility data, experimental determination is essential. The Shake-Flask method is a widely accepted and robust technique for determining thermodynamic (or equilibrium) solubility.
Shake-Flask Method Protocol
This protocol outlines the steps for determining the thermodynamic solubility of this compound in an organic solvent.
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Detailed Steps:
-
Preparation: Accurately weigh an excess amount of this compound into a glass vial. The excess solid is crucial to ensure that the solution reaches saturation. Add a precise volume of the desired organic solvent.
-
Equilibration: Seal the vial tightly to prevent any loss of solvent due to evaporation. Place the vial in a constant temperature shaker bath and agitate for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium. After agitation, allow the vial to stand undisturbed for a period to let the undissolved solid settle.
-
Sampling and Analysis: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any fine, suspended particles. Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of this compound.
-
Calculation: From the measured concentration and the dilution factor, calculate the solubility of this compound in the chosen solvent at the specified temperature.
Factors Influencing the Solubility of this compound
Several interconnected factors govern the solubility of this compound in organic solvents. Understanding these factors is key to predicting and controlling its solubility.
Caption: Key factors influencing the solubility of this compound.
-
Molecular Structure: The presence of both a polar carboxylic acid group and a more non-polar methoxy group and pyridine ring gives this compound an amphiphilic character. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the nitrogen in the pyridine ring and the oxygen of the methoxy and carboxyl groups can act as hydrogen bond acceptors.
-
Solvent Properties:
-
Polarity: Polar protic solvents like methanol and ethanol are predicted to be good solvents due to their ability to engage in hydrogen bonding with the carboxylic acid group. Aprotic polar solvents like acetone may also offer moderate solubility. Non-polar solvents like toluene and dichloromethane are expected to be poor solvents.
-
Hydrogen Bonding Capability: Solvents that can effectively act as hydrogen bond donors or acceptors will have stronger interactions with this compound, leading to higher solubility.
-
-
Temperature: The solubility of a solid in a liquid generally increases with temperature. This is an endothermic process for most compounds, and the extent of the temperature dependence is related to the enthalpy of solution.
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid state of this compound, which is related to its melting point, must be overcome by the solute-solvent interactions for dissolution to occur. A higher melting point generally suggests a stronger crystal lattice and potentially lower solubility.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While experimental quantitative data remains a key area for future investigation, the application of theoretical models such as Hansen Solubility Parameters, combined with an understanding of the compound's physicochemical properties, offers a robust framework for predicting its solubility behavior. The provided experimental protocol for thermodynamic solubility determination serves as a practical tool for researchers to generate precise and reliable data. A thorough grasp of the principles outlined in this guide will empower scientists and drug development professionals to make informed decisions regarding solvent selection, leading to more efficient and effective development of pharmaceuticals containing the this compound moiety.
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An In-depth Technical Guide to the Solubility of 2-Methoxynicotinic Acid in Methanol and Ethanol
This guide provides a comprehensive examination of the solubility of 2-methoxynicotinic acid in two common alcoholic solvents, methanol and ethanol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, presents robust experimental methodologies for its determination, and offers insights into the interpretation of solubility data.
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that influences its bioavailability, formulation development, and manufacturing processes. This compound, a derivative of nicotinic acid (Vitamin B3), presents an interesting case study in solubility due to its molecular structure, which includes a carboxylic acid moiety, a methoxy group, and a pyridine ring. Understanding its solubility in protic solvents like methanol and ethanol is fundamental for its application in pharmaceutical and chemical research. This guide provides a detailed exploration of the intermolecular forces governing its solubility and outlines a rigorous protocol for its quantitative measurement.
Theoretical Framework: The Molecular Dance of Solubility
The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[1] A more nuanced perspective requires an analysis of the specific intermolecular interactions between the solute (this compound) and the solvents (methanol and ethanol).
Physicochemical Properties of this compound
A prerequisite to understanding solubility is a review of the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | [2] |
| Molecular Weight | 153.14 g/mol | [2] |
| Melting Point | 146-150 °C | [3] |
| IUPAC Name | 2-methoxypyridine-3-carboxylic acid | [2] |
| Appearance | Colorless to light yellow crystal or crystalline powder | [4] |
The Role of Intermolecular Forces
The dissolution of this compound in methanol and ethanol is governed by a balance of energy required to break solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. The primary intermolecular forces at play are:
-
Hydrogen Bonding: This is the most significant interaction.[5][6] The carboxylic acid group of this compound can act as both a hydrogen bond donor (-OH) and acceptor (C=O). The nitrogen atom in the pyridine ring and the oxygen of the methoxy group can also act as hydrogen bond acceptors. Methanol and ethanol, with their hydroxyl (-OH) groups, are excellent hydrogen bond donors and acceptors.[7] The formation of strong hydrogen bonds between the solute and solvent molecules is a primary driver of solubility.
-
Dipole-Dipole Interactions: Both this compound and the alcohol solvents are polar molecules with permanent dipole moments.[5][6][7] The alignment of these dipoles results in attractive electrostatic interactions that contribute to the dissolution process.
-
London Dispersion Forces: These are weak, transient forces present in all molecules and increase with molecular size and surface area.[8] While weaker than hydrogen bonding and dipole-dipole interactions, they contribute to the overall solvation.
The interplay of these forces dictates the extent to which this compound will dissolve. The methoxy group, while adding some steric bulk, also introduces an additional site for hydrogen bonding, potentially influencing solubility compared to unsubstituted nicotinic acid.
Caption: Intermolecular interactions governing the solubility of this compound in alcoholic solvents.
Experimental Determination of Solubility
A precise and reproducible experimental protocol is paramount for obtaining reliable solubility data. The following section details a robust gravimetric method for determining the solubility of this compound in methanol and ethanol. This method is a self-validating system as it relies on reaching equilibrium, which is confirmed by consistent measurements over time.
Materials and Equipment
-
This compound (≥98% purity)
-
Methanol (analytical grade)
-
Ethanol (analytical grade)
-
Thermostatic shaker bath or incubator
-
Calibrated analytical balance (± 0.0001 g)
-
Centrifuge
-
Drying oven
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Experimental Workflow
Caption: Experimental workflow for the gravimetric determination of solubility.
Step-by-Step Protocol
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.
-
Accurately dispense a known volume (e.g., 5.0 mL) of methanol or ethanol into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution has reached a plateau.
-
-
Sampling and Analysis:
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to permit the excess solid to settle.
-
Carefully withdraw a sample of the clear supernatant using a syringe fitted with a 0.45 µm filter. This filtration step is critical to remove any undissolved microcrystals.
-
Dispense a known mass of the filtered solution into a pre-weighed vial.
-
Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight of the dried residue is achieved.
-
Accurately weigh the vial containing the dried this compound.
-
-
Calculation of Solubility:
-
The solubility (S) can be calculated using the following formula:
S ( g/100 g solvent) = (mass of residue / (mass of solution - mass of residue)) * 100
-
To express solubility in other units, such as mg/mL, the density of the solvent at the experimental temperature is required.
-
Data Presentation and Interpretation
Tabulated Solubility Data
The experimentally determined solubility values should be presented in a clear and concise table.
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Calculated Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value | Calculated Value |
| Methanol | 40 | Experimental Value | Calculated Value | Calculated Value |
| Ethanol | 40 | Experimental Value | Calculated Value | Calculated Value |
Interpretation of Results
-
Comparison between Solvents: It is anticipated that the solubility of this compound will be high in both methanol and ethanol due to the strong potential for hydrogen bonding.[4] However, slight differences may be observed. Ethanol is slightly less polar than methanol and has a larger non-polar ethyl group, which might slightly reduce its ability to solvate the polar this compound compared to methanol.
-
Effect of Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility is expected to increase with temperature. Quantifying this relationship is crucial for applications such as crystallization and formulation at different temperatures.
-
Comparison with Related Compounds: A study on hydroxynicotinic acids in ethanol showed that the position of the substituent group significantly impacts solubility.[9] Similarly, the presence and position of the methoxy group in this compound will have a distinct effect on its solubility profile when compared to nicotinic acid or other isomers.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in methanol and ethanol, grounded in the principles of intermolecular forces. A detailed and robust experimental protocol for the gravimetric determination of solubility has been presented to enable researchers to generate high-quality, reproducible data. The ability to accurately determine and interpret solubility is a cornerstone of effective drug development and chemical research. The methodologies and theoretical insights provided herein serve as a valuable resource for scientists and researchers working with this and structurally related compounds.
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2-Methoxynicotinic acid solubility in DMSO and DMF
An In-Depth Technical Guide to the Solubility of 2-Methoxynicotinic Acid in DMSO and DMF for Drug Discovery Professionals
Authored by: Gemini, Senior Application Scientist
Foreword: The Foundational Role of Solubility in Preclinical Research
In the landscape of drug discovery and development, the intrinsic properties of a compound dictate its trajectory from a laboratory curiosity to a potential therapeutic agent. Among these, solubility stands as a critical gatekeeper. Poor solubility can cast a long shadow, leading to challenges in generating reliable in vitro biological data, complicating formulation for in vivo studies, and ultimately hindering oral bioavailability.[1][2] This guide provides an in-depth examination of the solubility of this compound, a heterocyclic compound of interest, within two of the most ubiquitous and powerful aprotic polar solvents in the pharmaceutical sciences: Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).
As a Senior Application Scientist, the intent here is not merely to present data, but to provide a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this and similar molecules. We will explore the theoretical underpinnings of solute-solvent interactions, present detailed, field-tested experimental protocols, and offer insights into data interpretation, thereby equipping researchers with the knowledge to navigate the complexities of solubility assessment with confidence and scientific rigor.
Physicochemical Profiles of Key Components
A thorough understanding of the individual molecules is paramount to comprehending their interactions in solution.
Solute: this compound
This compound (IUPAC: 2-methoxypyridine-3-carboxylic acid) is a derivative of nicotinic acid (Vitamin B3). Its structure, featuring a pyridine ring, a carboxylic acid group, and a methoxy group, dictates its chemical personality.
| Property | Value | Source |
| CAS Number | 16498-81-0 | [3] |
| Molecular Formula | C₇H₇NO₃ | [4] |
| Molecular Weight | 153.14 g/mol | [4] |
| Melting Point | 147-153°C | [3] |
| Appearance | White to cream crystalline powder | |
| Computed XLogP3 | 0.7 | [4] |
The presence of both a hydrogen bond donor (the carboxylic acid's hydroxyl group) and multiple hydrogen bond acceptors (the nitrogen in the pyridine ring and the oxygen atoms) suggests a capacity for complex intermolecular interactions.
Solvents: DMSO and DMF
DMSO and DMF are mainstays in drug discovery for their exceptional solvating power for a wide range of organic molecules.[5][6] Their utility stems from their shared characteristic of being polar and aprotic.
| Property | Dimethyl Sulfoxide (DMSO) | N,N-Dimethylformamide (DMF) |
| Formula | (CH₃)₂SO | (CH₃)₂NC(O)H |
| Boiling Point | 189 °C (372 °F) | 153 °C (307 °F) |
| Key Features | Highly polar, hygroscopic, excellent solvent for polar and nonpolar compounds, relatively low toxicity.[7][8] | High dielectric constant, excellent solvent for a wide range of compounds.[6] |
| Primary Role | Universal solvent for compound library storage and high-throughput screening (HTS) stock solutions.[7] | Solvent in organic synthesis, production of pharmaceuticals, and various industrial applications.[6] |
| Safety Note | Can enhance the skin absorption of other dissolved substances.[7] | Classified as reprotoxic in some regions, requiring careful handling.[9] |
Their polar nature allows them to interact favorably with polar solutes, while their aprotic character (lacking acidic protons) prevents them from donating hydrogen bonds, which can be crucial for solvating certain compounds without reacting with them.
Theoretical Framework of Solubility
The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. For this compound in DMSO or DMF, dissolution is governed by the energetic balance between overcoming the solute's crystal lattice energy and the energy released upon the formation of new solute-solvent interactions.
The high polarity of DMSO and DMF allows for strong dipole-dipole interactions with the polar regions of the this compound molecule. The sulfoxide group in DMSO and the amide group in DMF are excellent hydrogen bond acceptors, enabling them to form strong hydrogen bonds with the carboxylic acid proton of this compound. This interaction is a primary driver of solubility for this class of compounds.
Caption: Key intermolecular forces driving solubility.
Quantitative Solubility Analysis
| Compound | Solvent | Approximate Solubility | Temperature | Source |
| Nicotinic Acid | DMSO | ~1 mg/mL | Ambient | [9] |
| Nicotinic Acid | DMF | ~1 mg/mL | Ambient | [9] |
| Nicotinic Acid | DMSO | Mole Fraction (x) = 0.12 | 298.15 K (25°C) | [10] |
Note: The mole fraction value from the academic study indicates that DMSO has a significantly higher capacity for dissolving nicotinic acid compared to other common solvents like ethanol, water, and acetone.[10]
In Silico Solubility Prediction
In modern drug discovery, when experimental data is lacking, computational (in silico) models are employed to predict solubility. These methods use a compound's structural features to estimate its physicochemical properties.[11] Machine learning algorithms, trained on large datasets of compounds with known DMSO solubility, can classify new molecules as having potentially high or low solubility.[7][12] These predictions are valuable for prioritizing compounds for synthesis or screening but must always be confirmed experimentally.
Experimental Determination of Solubility
The distinction between kinetic and thermodynamic solubility is crucial in a research context.[12]
-
Kinetic Solubility: Measures the concentration of a compound at the point it precipitates from a solution when added from a concentrated DMSO stock into an aqueous buffer. It's a high-throughput method used in early discovery to flag potential issues.[13]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound's most stable solid form in a solvent. This measurement is lower-throughput but provides the definitive "gold standard" value needed for later-stage development.[2][14]
Protocol 1: Isothermal Saturation Method for Thermodynamic Solubility
This protocol determines the equilibrium solubility of this compound in DMSO or DMF.
Objective: To find the maximum concentration (e.g., in mg/mL or mM) of this compound that can be dissolved in the solvent at a specified temperature under equilibrium conditions.
Materials:
-
This compound (crystalline solid)
-
Anhydrous DMSO or DMF
-
2 mL glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or similar solvent-resistant)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of this compound and dissolve it in the chosen solvent (DMSO or DMF) to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Perform a serial dilution of this stock to create a set of calibration standards (e.g., 5, 2, 1, 0.5, 0.1 mg/mL). These are essential for quantifying the final concentration.
-
-
Sample Preparation (in triplicate):
-
Add an excess of solid this compound to a pre-weighed 2 mL vial. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration (e.g., add ~10-20 mg to 1 mL of solvent).
-
Record the exact mass of the compound added.
-
Accurately add a known volume of the solvent (e.g., 1.0 mL) to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C).
-
Shake the slurries for a minimum of 24 hours to ensure equilibrium is reached. Some compounds may require 48-72 hours. The goal is to allow the dissolution and precipitation processes to reach a steady state.
-
-
Sample Clarification:
-
After equilibration, let the vials stand for 1-2 hours to allow the excess solid to settle.
-
Carefully draw the supernatant into a syringe.
-
Attach a 0.22 µm syringe filter and filter the solution into a clean HPLC vial. This step is critical to remove all undissolved particles.
-
-
Analysis and Quantification:
-
The filtered saturated solution will likely be too concentrated for direct HPLC analysis. Accurately dilute a small aliquot of the filtrate with the solvent into the linear range of your calibration curve. Record the dilution factor precisely.
-
Analyze the calibration standards and the diluted sample by HPLC-UV.
-
Construct a calibration curve by plotting the peak area from the HPLC chromatogram against the known concentrations of the standards.
-
Use the peak area of the diluted sample and the calibration curve equation to determine its concentration.
-
Multiply this concentration by the dilution factor to calculate the final thermodynamic solubility of this compound in the solvent.
-
Visualization of the Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion and Best Practices
While a precise solubility value for this compound in DMSO and DMF remains to be published, the strong theoretical basis and the solubility of its parent compound, nicotinic acid, strongly suggest high solubility. DMSO and DMF are excellent solvent choices for creating concentrated stock solutions for screening and synthesis.
For drug development professionals, it is imperative to move beyond assumptions and experimentally verify solubility. The thermodynamic solubility protocol detailed herein provides a robust, self-validating system to generate high-quality, reliable data. This data is not merely a number but a cornerstone for subsequent formulation, pharmacokinetic, and toxicological studies. Always ensure that the solvent grade is high-purity and anhydrous, as contaminants like water can significantly impact the solubility of compounds in DMSO.[15]
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A Theoretical and Practical Guide to the pKa of 2-Methoxynicotinic Acid: A Critical Parameter in Drug Discovery
Abstract
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of drug candidates. For researchers in drug development, an accurate understanding and determination of a molecule's pKa are therefore non-negotiable. This in-depth technical guide focuses on 2-methoxynicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry. We will explore the theoretical underpinnings of its acidity, delve into state-of-the-art computational methods for pKa prediction, and provide detailed, field-proven experimental protocols for its empirical determination. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, bridging the gap between theoretical prediction and practical measurement.
The Significance of pKa in the Pharmaceutical Sciences
The extent of ionization of a drug molecule, dictated by its pKa value and the pH of its environment, governs its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Specifically, pKa influences:
-
Solubility: The ionized form of a drug is generally more water-soluble than the neutral form.
-
Membrane Permeability: Neutral, more lipophilic forms of a drug can more readily cross biological membranes.
-
Receptor Binding: The ionization state of a drug can be critical for its interaction with its biological target.
-
Pharmaceutical Formulation: Understanding the pKa is essential for developing stable and effective drug formulations.
Given that most drug molecules are ionizable, a precise determination of their pKa is a cornerstone of early-stage drug discovery and development.[1]
Theoretical Framework: Unpacking the Acidity of this compound
This compound possesses two key ionizable centers: the carboxylic acid group and the pyridine nitrogen. The interplay of electronic effects from the methoxy substituent and the pyridine ring dictates the acidity of these functional groups.
The Parent Scaffolds: Nicotinic Acid and Anisole
To understand the pKa of this compound, it is instructive to consider its parent compounds. Nicotinic acid (pyridine-3-carboxylic acid) has an experimental pKa of approximately 4.85.[2][3][4] The pyridine nitrogen, being part of an aromatic system, is weakly basic.
The methoxy group (-OCH3) exhibits a dual electronic nature. It is inductively electron-withdrawing due to the high electronegativity of the oxygen atom. However, it is also a strong resonance electron-donating group due to the lone pairs on the oxygen atom that can be delocalized into the aromatic ring.[5][6] In many contexts, the resonance effect is dominant.[5]
Substituent Effects on the Pyridine Ring
The position of the methoxy group at the 2-position of the nicotinic acid scaffold is crucial. The electron-donating resonance effect of the methoxy group will increase the electron density in the pyridine ring, which would be expected to increase the basicity (and thus increase the pKa) of the pyridine nitrogen. Conversely, the inductive electron-withdrawing effect of the methoxy group will decrease the electron density, leading to a decrease in the basicity of the pyridine nitrogen.
Substituent Effects on the Carboxylic Acid Moiety
For the carboxylic acid group, the electron-withdrawing inductive effect of the methoxy group is expected to stabilize the carboxylate anion, thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKa). The resonance effect of the methoxy group, which donates electron density to the ring, would have the opposite effect, destabilizing the carboxylate anion and decreasing acidity. The net effect will depend on the balance of these opposing forces.
The Potential for Intramolecular Hydrogen Bonding
The proximity of the 2-methoxy group and the 3-carboxylic acid group in this compound allows for the possibility of an intramolecular hydrogen bond between the carboxylic acid proton and the oxygen of the methoxy group.[7][8][9][10] This interaction can influence the conformation of the molecule and may affect the ease of deprotonation of the carboxylic acid.
In Silico Prediction of pKa: A Computational Approach
Computational chemistry offers powerful tools for estimating the pKa of molecules, providing valuable insights early in the drug discovery process.[11] Various methods, ranging from empirical models to first-principles quantum mechanical calculations, are available.[12]
Overview of Computational Methods
-
Empirical Methods: These methods, often available in commercial software packages like ChemAxon's pKa Plugin and ACD/pKa, utilize large databases of experimental pKa values to predict the pKa of new compounds based on structural similarity.[12][13] They are generally fast but may be less accurate for novel chemical scaffolds not well-represented in the training data.[12]
-
Quantum Mechanical (QM) Methods: First-principles calculations, such as those based on Density Functional Theory (DFT), can provide more accurate pKa predictions.[12][14][15] These methods calculate the free energy change of the deprotonation reaction in a simulated solvent environment.[15] The accuracy of these calculations is highly dependent on the chosen level of theory (functional and basis set) and the solvation model used.[14][16] Commonly used functionals for pKa prediction include B3LYP, WB97XD, and CAM-B3LYP, with solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[16][17][18][19]
A Representative DFT-Based pKa Prediction Workflow
The following workflow outlines the key steps in predicting the pKa of this compound using a DFT-based approach with an implicit solvent model. This process often involves calculating the Gibbs free energy of the acid and its conjugate base in both the gas phase and in solution.
Caption: Figure 1. A generalized workflow for DFT-based pKa prediction.
Predicted pKa of this compound
A predicted pKa value for this compound is 3.36.[20] This value is significantly lower than that of nicotinic acid (pKa ≈ 4.85), suggesting that the electron-withdrawing inductive effect of the 2-methoxy group on the carboxylic acid is the dominant factor. It is also noteworthy that this predicted value is very close to the experimental pKa of nicotinamide (pKa = 3.35), where the carboxylic acid is replaced by an amide group.[21]
Experimental Determination of pKa: Protocols and Best Practices
While computational predictions are valuable, experimental determination remains the gold standard for obtaining accurate pKa values. The two most common methods are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This is a high-precision technique that involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.[22][23] The pKa is determined from the inflection point of the resulting titration curve.[24][25]
Experimental Protocol for Potentiometric Titration:
-
Instrument Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10.[24][25]
-
Sample Preparation: Prepare a solution of this compound of a known concentration (e.g., 1 mM).[24][25] To maintain a constant ionic strength throughout the titration, use a background electrolyte such as 0.15 M potassium chloride.[24][25]
-
Titrant Preparation: Prepare standardized solutions of 0.1 M hydrochloric acid and 0.1 M sodium hydroxide.[24][25]
-
Titration Procedure:
-
Place the sample solution in a thermostatted vessel on a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the measurement, especially in alkaline solutions.[24][25]
-
Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.
-
Record the pH value after each addition of the titrant.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[24]
Caption: Figure 2. Schematic of a potentiometric titration setup.
UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore close to the ionization center, leading to a change in the UV-Vis absorbance spectrum as a function of pH.[22][26][27]
Experimental Protocol for UV-Vis Spectrophotometry:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).[26][27]
-
Spectral Acquisition:
-
For each buffer solution, add a small, constant amount of the stock solution to ensure the final concentration of the analyte is the same across all samples.
-
Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample.
-
-
Data Analysis:
-
Identify the wavelengths at which the absorbance changes significantly with pH.
-
Plot the absorbance at a selected wavelength versus the pH of the buffer solutions.
-
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.
-
Data Summary and Comparison
| Compound | Method | pKa | Reference |
| This compound | Predicted | 3.36 | [20] |
| Nicotinic Acid | Experimental | ~4.85 | [2][3][4] |
| Nicotinamide | Experimental | 3.35 | [21] |
The predicted pKa of this compound is notably lower than that of its parent compound, nicotinic acid. This suggests a dominant electron-withdrawing inductive effect of the 2-methoxy group. The close agreement with the experimental pKa of nicotinamide is also a significant observation.
Conclusion
This guide has provided a comprehensive overview of the theoretical and practical aspects of determining the pKa of this compound. An understanding of the underlying electronic effects, coupled with the ability to perform accurate computational predictions and experimental measurements, is crucial for medicinal chemists and drug development professionals. The predicted pKa of approximately 3.36 for this compound indicates that the carboxylic acid is significantly more acidic than in the parent nicotinic acid. This information is invaluable for predicting its behavior in biological systems and for guiding further drug design and development efforts.
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The Strategic Application of 2-Methoxynicotinic Acid in Complex Organic Synthesis: A Technical Guide
Abstract
2-Methoxynicotinic acid, a substituted pyridine carboxylic acid, has emerged as a pivotal precursor in the landscape of modern organic synthesis. Its unique electronic and steric properties, conferred by the strategic placement of a methoxy group at the 2-position and a carboxylic acid at the 3-position of the pyridine ring, render it a versatile building block for the construction of complex molecular architectures. This guide provides an in-depth technical overview of the role of this compound in organic synthesis, with a particular focus on its application in the development of pharmaceuticals and agrochemicals. We will explore its reactivity, detail key synthetic transformations, and provide experimentally validated protocols to illustrate its practical utility for researchers, scientists, and drug development professionals.
Introduction: The Architectural Advantage of this compound
The pyridine scaffold is a ubiquitous motif in a vast array of biologically active compounds.[1] The strategic functionalization of this heterocycle allows for the fine-tuning of a molecule's physicochemical properties, influencing its solubility, metabolic stability, and target-binding affinity. This compound (CAS 16498-81-0) is a prime example of a well-designed building block that offers chemists significant control over their synthetic endeavors.
The presence of the electron-donating methoxy group at the 2-position influences the electron density of the pyridine ring, rendering the 4- and 6-positions susceptible to nucleophilic attack, a crucial aspect for the synthesis of multi-substituted pyridines.[2] Concurrently, the carboxylic acid functionality at the 3-position serves as a versatile handle for a wide range of chemical transformations, including esterification, amidation, and conversion to the corresponding acid chloride, thereby enabling the facile introduction of diverse functionalities.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₃ | [3] |
| Molecular Weight | 153.14 g/mol | [3] |
| Melting Point | 146-150 °C | [3] |
| Appearance | White to off-white powder | [2] |
| Purity (typical) | ≥98% | [2] |
Core Reactivity and Synthetic Transformations
The synthetic utility of this compound stems from the reactivity of its two primary functional groups: the carboxylic acid and the substituted pyridine ring.
Activation of the Carboxylic Acid: The Gateway to Amides and Esters
The carboxylic acid moiety is readily activated to facilitate coupling reactions. A common and efficient method is its conversion to the corresponding acyl chloride, 2-methoxynicotinoyl chloride. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a highly reactive intermediate, primed for nucleophilic attack by amines or alcohols to form amides and esters, respectively. These linkages are fundamental in the construction of a vast number of active pharmaceutical ingredients (APIs).[]
Diagram 1: Activation of this compound
Caption: Conversion of this compound to its activated acyl chloride and subsequent derivatization.
Nucleophilic Aromatic Substitution: Modifying the Pyridine Core
The pyridine ring of this compound and its derivatives can undergo nucleophilic aromatic substitution (SNAr), particularly when a suitable leaving group is present at the 2- or 6-position. While the methoxy group itself is not a typical leaving group, transformations of related nicotinic acids, such as 2-chloronicotinic acid, are highly illustrative of this reactivity pattern. The presence of the electron-withdrawing carboxylic acid group (or its derivatives) activates the ring towards nucleophilic attack.[5][6] This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, to generate diverse substituted pyridine libraries.
Diagram 2: Nucleophilic Aromatic Substitution (SNAr) on a Pyridine Ring
Caption: Generalized mechanism for nucleophilic aromatic substitution on an activated pyridine ring.
Application in Pharmaceutical Synthesis: A Case Study of a Betrixaban Intermediate
The principles of carboxylic acid activation and amidation are central to the synthesis of many pharmaceuticals. A relevant example is the preparation of an intermediate for Betrixaban, a factor Xa inhibitor. While the literature describes the synthesis starting from 5-methoxy-2-nitrobenzoic acid, the methodology is directly applicable to this compound for the synthesis of analogous structures.[7] The key step involves the formation of an amide bond between the activated carboxylic acid and an aminopyridine derivative.
Detailed Experimental Protocol: Synthesis of N-(5-chloro-2-pyridyl)-2-methoxy-nicotinamide (A Betrixaban Analogue Intermediate)
This protocol is adapted from the synthesis of a key Betrixaban intermediate and illustrates the amidation of an activated nicotinic acid derivative.[7]
Step 1: Activation of this compound
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 2-methoxynicotinoyl chloride, which is typically used in the next step without further purification.
Step 2: Amidation with 2-Amino-5-chloropyridine
-
In a separate flask, dissolve 2-amino-5-chloropyridine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine, 1.5 eq) in an anhydrous aprotic solvent.
-
Cool the solution to 0 °C.
-
Add a solution of the crude 2-methoxynicotinoyl chloride from Step 1 dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired N-(5-chloro-2-pyridyl)-2-methoxy-nicotinamide.
Table 2: Representative Reagents and Conditions for Amidation
| Carboxylic Acid Activator | Coupling Additive | Base | Solvent | Typical Yield | Reference |
| Oxalyl Chloride/DMF | - | Triethylamine | Dichloromethane | High | [7] |
| EDC | HOBt | DIEA | DMF | High | [2] |
| HATU | - | DIEA | DMF | Very High | [2] |
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, DIEA: N,N-Diisopropylethylamine, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate.
Diagram 3: Workflow for the Synthesis of a Betrixaban Analogue Intermediate
Caption: Synthetic workflow for the preparation of a key amide intermediate.
Utility in Agrochemical Synthesis: Crafting Novel Fungicides
The nicotinamide scaffold is also a cornerstone in the development of modern agrochemicals, particularly fungicides.[8] The ability to readily synthesize a diverse library of N-substituted nicotinamides from precursors like this compound is a powerful strategy for lead discovery and optimization in agrochemical research. By varying the amine component in the amidation reaction, chemists can systematically probe the structure-activity relationship (SAR) to identify compounds with enhanced fungicidal potency and a broader spectrum of activity.
A general approach involves the reaction of 2-methoxynicotinoyl chloride with various substituted aromatic or heterocyclic amines. For instance, the synthesis of N-(thiophen-2-yl) nicotinamide derivatives has been shown to yield compounds with excellent fungicidal activity against cucumber downy mildew.[8]
Diagram 4: General Scheme for Fungicide Candidate Synthesis
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2-Methoxynicotinic acid safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 2-Methoxynicotinic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS RN: 16498-81-0), a compound frequently utilized in pharmaceutical synthesis and scientific research.[1] Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of experimental work. This document is intended for researchers, scientists, and drug development professionals actively working with this chemical.
Compound Identification and Hazard Profile
This compound, also known as 2-Methoxy-3-pyridinecarboxylic acid, is a crystalline powder.[2] A foundational aspect of its safe use is a thorough understanding of its intrinsic properties and associated hazards.
Physicochemical Properties
A summary of key physical and chemical properties is essential for anticipating its behavior under laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | [3][4] |
| Molecular Weight | 153.14 g/mol | [2][4] |
| Appearance | Crystalline powder | [2] |
| Melting Point | 146-150 °C | [1][2] |
| Boiling Point | ~285.5 - 339.9 °C (Predicted/Calculated) | [2][4] |
| Density | ~1.284 - 1.311 g/cm³ (Predicted/Calculated) | [2][4] |
GHS Hazard Identification and Classification
According to aggregated data from multiple suppliers under the Globally Harmonized System (GHS), this compound is classified as a hazardous substance.[3][5]
-
GHS Hazard Pictogram:
-
Hazard Statements (H-Statements):
-
Precautionary Statements (P-Statements):
Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls mandates that engineering solutions be prioritized over personal protective equipment. The combination of both provides the most robust safety system.
Engineering Controls: The Primary Barrier
The causality behind prioritizing engineering controls lies in their ability to isolate the hazard at the source, minimizing the potential for exposure.
-
Chemical Fume Hood: All manipulations of this compound powder, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[12][13] This is critical to control airborne dust and prevent respiratory exposure.[7]
-
Ventilation: The laboratory should be well-ventilated to ensure low background concentrations of any chemical vapors or dusts.[12][13][14]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance from the work area.[7][13][15]
Personal Protective Equipment (PPE): The Final Barrier
PPE is not a substitute for robust engineering controls but serves as the essential final layer of protection against exposure.[16]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[7][13] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[7][16][17]
-
Skin Protection:
-
Lab Coat: A fully buttoned lab coat is required to protect against incidental skin contact.[13]
-
Gloves: Chemical-resistant gloves are essential.[17] Nitrile or neoprene gloves are recommended for handling pyridine-based compounds.[12] Always check the manufacturer's glove compatibility chart.[13] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[16]
-
-
Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required.[10] However, for large spills or in situations with inadequate ventilation, a NIOSH-approved respirator may be necessary.[7][15]
Workflow Diagram: PPE Donning and Doffing Sequence
The order of donning and doffing PPE is critical to prevent cross-contamination. The principle is to remove the most contaminated items first.
Caption: Correct sequence for donning and doffing Personal Protective Equipment.
Standard Operating Procedures for Handling and Storage
Safe Handling Protocol: Weighing and Dissolving Solid this compound
This protocol is designed as a self-validating system to minimize exposure.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE as per the sequence described in Section 2.2.
-
Decontaminate the work surface inside the fume hood.
-
-
Weighing:
-
Transfer and Dissolution:
-
Carefully transfer the weighed powder into the reaction vessel or beaker.
-
Use a solvent-wetted kimwipe or a small amount of the intended solvent to rinse any residual powder from the weigh boat into the vessel, ensuring a quantitative transfer.
-
Add the bulk solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Dispose of the weigh boat and any contaminated wipes into a designated solid chemical waste container.
-
Wipe down the work surface within the fume hood.
-
Doff PPE in the correct order before leaving the laboratory.
-
Wash hands thoroughly with soap and water.[5][7][14] Do not eat, drink, or smoke in the handling area.[11][12][14]
-
Storage Requirements
Proper storage is crucial for maintaining the chemical's stability and preventing accidental release.
-
Location: Store in a cool, dry, and well-ventilated area.[5][12][13][14]
-
Container: Keep the container tightly closed to prevent absorption of moisture.[5][12][14] Store in the original container.[11][14]
-
Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13][18]
Emergency Response Procedures
Rapid and correct response during an emergency can significantly mitigate harm.
First Aid Measures
These measures should be taken immediately while seeking professional medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][6][12] Remove contact lenses if present and easy to do.[5][6] Seek immediate medical attention.[5][6]
-
Skin Contact: Remove all contaminated clothing.[6] Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[6][12] If skin irritation occurs, get medical advice.[5]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[6] If breathing is difficult or if the person feels unwell, call a poison center or doctor.[6][7]
-
Ingestion: Do NOT induce vomiting.[6][7] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6][19] Seek immediate medical attention.[6]
Spill Response Protocol
The response to a spill depends on its scale and the level of training of the personnel involved.
Workflow Diagram: Spill Response Decision Tree
Caption: Decision workflow for responding to a chemical spill event.
Procedure for a Small Solid Spill (< 5g)
-
Secure the Area: Alert personnel nearby and restrict access to the spill area.[20]
-
Don PPE: At a minimum, wear a lab coat, chemical safety goggles, and two pairs of chemical-resistant gloves.[20]
-
Contain and Clean:
-
Do NOT dry sweep, as this can generate airborne dust.
-
Gently cover the spill with a damp paper towel or absorbent pad to wet the powder.[20]
-
Alternatively, use an inert absorbent material like vermiculite or sand to cover the spill.[21][22]
-
Carefully scoop the material and absorbent into a suitable, labeled container for chemical waste.[21][22]
-
-
Decontaminate:
-
Dispose:
-
Place all contaminated materials (gloves, towels, absorbent) into a sealed, labeled hazardous waste container.[20]
-
Wash hands thoroughly after the cleanup is complete.
-
Waste Disposal
Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.
-
Collection: All waste containing this compound, including contaminated consumables and cleanup materials, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[13]
-
Disposal Route: The disposal of this chemical waste must be handled by a licensed and approved waste disposal company.[6][7][10] Do not dispose of it down the drain or in regular trash.
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- 6. aksci.com [aksci.com]
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- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. actylislab.com [actylislab.com]
- 16. pppmag.com [pppmag.com]
- 17. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
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Topic: Commercial Sourcing and Purity Verification of High-Purity 2-Methoxynicotinic Acid
An In-Depth Technical Guide for Researchers and Drug Development Professionals
As a foundational building block in modern drug discovery, the quality of 2-Methoxynicotinic acid (CAS: 16498-81-0) is not merely a parameter—it is the bedrock upon which reproducible results and the integrity of a research program are built. This guide provides an in-depth analysis for scientists and development professionals on sourcing high-purity material, understanding supplier specifications, and implementing robust, in-house verification protocols.
The Strategic Importance of this compound in Synthesis
This compound is a versatile pyridine derivative prized for its utility as a chemical intermediate in the synthesis of complex molecules, particularly Active Pharmaceutical Ingredients (APIs).[1][2] Its structure, which incorporates a pyridine ring, a carboxylic acid group, and a methoxy substituent, offers multiple reaction sites for chemists to build upon.[1] This makes it an essential starting material for constructing novel heterocyclic ring systems and functionalizing molecular scaffolds in the quest for new therapeutic agents.[1][2] Given its role early in a synthetic pathway, the purity of this starting material is paramount; impurities can lead to unforeseen side reactions, difficult purification challenges downstream, and ultimately, compromised yield and purity of the final API.
Navigating the Commercial Supplier Landscape
The market for this compound is populated by a range of suppliers, from large, well-known chemical houses to more specialized manufacturers. For research and development purposes, a purity of ≥98% is a common and reliable standard offered by many suppliers.[1][3][4] However, the nature of the remaining ≤2% is critically important.
Supplier Comparison
When selecting a supplier, researchers should look beyond the headline purity percentage and consider the comprehensiveness of the technical data provided. A reliable supplier will offer a detailed Certificate of Analysis (CoA) with each batch.
| Supplier | Typical Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Information |
| Fisher Scientific | 98% | 16498-81-0 | C₇H₇NO₃ | 153.14 | Melting Point: 147°C to 151°C.[3] |
| Oakwood Chemical | 98% | 16498-81-0 | C₇H₇NO₃ | 153.14 | Melting Point: 164-167°C.[4] |
| ChemicalBook Aggregators | 98% - 99% | 16498-81-0 | C₇H₇NO₃ | 153.14 | Lists various suppliers like WUHAN FORTUNA CHEMICAL.[5] |
Note: Physical properties like melting point can vary slightly between suppliers, which may indicate differences in the impurity profile or the analytical method used for determination.
The following diagram illustrates a logical workflow for selecting and validating a supplier for a critical reagent like this compound.
Caption: Workflow for Supplier Selection and Validation.
Verifying Purity: A Practical Guide to Analytical Methods
While a supplier's CoA provides a baseline, independent verification is a cornerstone of good scientific practice. The choice of method depends on the expected impurities and available equipment. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) and a simple acid-base titration are powerful and complementary techniques.[6]
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
HPLC is the gold standard for separating and quantifying closely related impurities, such as isomers or byproducts from synthesis.[6] A reversed-phase method is typically effective for this analyte.
Expertise in Method Design: The choice of a protic solvent like methanol in the mobile phase must be considered carefully. While common, it can potentially esterify the carboxylic acid analyte over time, especially if samples are left in the autosampler for extended periods.[7] Using a high percentage of aqueous buffer and ensuring prompt analysis after sample preparation mitigates this risk. The UV detection wavelength is set to 210 nm to capture the absorbance of the pyridine ring and carboxylic acid moiety.[6]
Step-by-Step HPLC Protocol:
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
Filter both solvents through a 0.45 µm filter.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a 1:1 mixture of Water:Acetonitrile to a final concentration of 0.5 mg/mL.
-
-
Sample Preparation:
-
Prepare the sample from the commercial supplier in the same manner as the standard.
-
-
Chromatographic Conditions:
-
Quantification:
-
Purity is calculated by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
This provides a relative purity and is excellent for detecting organic impurities.
-
Caption: Experimental Workflow for HPLC Purity Analysis.
Acid-Base Titration for Assay Value
Titration provides a measure of the total acidic content, which is an excellent method to determine the absolute purity or "assay" value of the material. It is a low-cost, highly precise method that complements HPLC.[6]
Expertise in Method Design: This method is non-selective and will titrate any acidic protons present.[6] Therefore, it is crucial that the HPLC analysis has already confirmed the absence of significant acidic impurities. The choice of phenolphthalein as an indicator is appropriate for the titration of a weak acid with a strong base.
Step-by-Step Titration Protocol:
-
Titrant Preparation:
-
Use a standardized 0.1 M Sodium Hydroxide (NaOH) solution. Record its exact concentration.
-
-
Sample Preparation:
-
Accurately weigh approximately 150 mg of this compound.
-
Dissolve in ~50 mL of neutralized ethanol (or a 1:1 ethanol:water mixture).[6]
-
-
Titration:
-
Calculation:
-
The purity is calculated using the following formula: Purity (%) = (V * M * MW) / (W * 10) Where:
-
V = Volume of NaOH in mL
-
M = Molarity of NaOH solution
-
MW = Molecular Weight of this compound (153.14 g/mol )[4]
-
W = Weight of the sample in mg
-
-
Decoding the Certificate of Analysis (CoA)
The CoA is a critical document that provides a snapshot of a specific batch's quality.[8][9] Researchers must be able to interpret it correctly.
-
Assay: This is the purity value, often determined by titration or HPLC against a certified reference standard. It should be close to 100%.
-
Identification (IR/NMR): Confirms the molecular structure of the compound matches the expected structure.
-
Melting Point: A narrow melting point range close to the literature value (approx. 146-151°C) is a good indicator of purity.[5][10] Impurities tend to depress and broaden the melting range.[11]
-
Water Content (by Karl Fischer): High water content can affect reaction stoichiometry. For a solid, this should typically be <0.5%.
-
Residue on Ignition (Sulfated Ash): Measures the amount of inorganic impurities. For a high-purity chemical, this value should be very low (e.g., ≤0.1%).[9]
By combining a thorough evaluation of supplier documentation with robust in-house analytical verification, researchers can ensure the quality and reliability of their this compound, paving the way for successful and reproducible scientific outcomes.
References
- This compound: Your Go-To Intermediate for Pharmaceutical R&D. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- This compound. Oakwood Chemical. [Link]
- This compound 5G, Each. Safety Glasses Website. [Link]
- This compound | C7H7NO3 | CID 708093.
- This compound. ChemBK. [Link]
- Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]
- This compound: A Versatile Intermediate for Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Synthesis of 2-Chloronicotinic Acid Derivatives.
- Synthesis of 2-aminonicotinic acid.
- High Purity Chemicals. Polymer Source. [Link]
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
- SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. University of Wyoming. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. This compound [oakwoodchemical.com]
- 5. This compound | 16498-81-0 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chembk.com [chembk.com]
- 11. moravek.com [moravek.com]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Novel Heterocycles from 2-Methoxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Methoxynicotinic Acid
In the landscape of medicinal chemistry and drug discovery, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and accessibility of a synthetic campaign. This compound has emerged as a highly versatile and strategic building block for the synthesis of a wide array of pharmacologically active heterocycles. Its structure, featuring a pyridine core substituted with a carboxylic acid at the 3-position and a methoxy group at the 2-position, offers a unique combination of reactive handles. This allows for sequential, regioselective modifications, making it an ideal scaffold for constructing complex molecular architectures and diverse compound libraries.
The pyridine moiety is a privileged scaffold in numerous therapeutic drugs. The carboxylic acid provides a convenient anchor point for amide bond formation, a cornerstone reaction in medicinal chemistry, while the 2-methoxy group can be readily converted into a more reactive leaving group, paving the way for nucleophilic substitution and the construction of fused ring systems. This guide provides a detailed exploration of the key synthetic transformations of this compound, complete with mechanistic insights and actionable laboratory protocols.
Core Synthetic Strategies: A Logic-Driven Workflow
The journey from this compound to a novel heterocycle is not a single reaction but a strategic sequence of transformations. The optimal path depends on the final target structure. Below, we dissect the fundamental synthetic decisions and their underlying chemical logic.
Caption: General synthetic pathways from this compound.
Stage 1: Activation of the Carboxylic Acid for Amide Coupling
The carboxylic acid is the most accessible functional group and is typically the first site of modification. Its conversion to an amide is fundamental for introducing diversity and building precursors for further cyclization.
Causality: Direct condensation of a carboxylic acid and an amine is kinetically slow due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group.
Common Strategies:
-
Carbodiimide Coupling (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble reagent that activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine. However, it can also rearrange to a stable N-acylurea byproduct. The addition of 1-hydroxybenzotriazole (HOBt) is crucial as it intercepts the O-acylisourea to form an HOBt-ester, which is more stable to rearrangement but highly reactive towards amines, minimizing side reactions and reducing the risk of racemization at adjacent chiral centers.
-
Uronium Salt Coupling (HATU): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent. In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. The nitrogen in the azabenzotriazole ring is believed to accelerate the subsequent aminolysis step, making HATU particularly effective for coupling sterically hindered substrates or less nucleophilic amines.
Caption: Simplified mechanisms of common amide coupling reagents.
Stage 2: Conversion of the 2-Methoxy Group to 2-Chloro
For the construction of many fused heterocycles, the 2-position of the pyridine ring must be rendered electrophilic to allow for nucleophilic substitution. The methoxy group is a poor leaving group; converting it to a chloro group is a standard and essential strategy.
Causality: The electron-rich oxygen of the methoxy group makes it a poor leaving group. In contrast, the chloride ion is an excellent leaving group. The most common method involves treating the corresponding pyridin-2(1H)-one tautomer with a chlorinating agent. While this compound exists predominantly with the methoxy group, heating with strong acid or chlorinating agents can facilitate tautomerization or direct substitution. A more reliable route often involves the N-oxide derivative.
Key Reagent: Phosphorus Oxychloride (POCl₃) Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. It reacts with the pyridin-2(1H)-one tautomer (or the N-oxide) by first forming a phosphate ester intermediate. This transforms the oxygen into an excellent leaving group. A subsequent attack by a chloride ion (from POCl₃ itself) at the 2-position leads to the formation of the 2-chloro derivative and the release of a phosphate byproduct. This reaction is often performed neat or in a high-boiling solvent, sometimes with a tertiary amine base.
Synthesis of Key Heterocyclic Scaffolds
With an activated 2-chloro-3-carbonyl pyridine scaffold, a variety of cyclization strategies can be employed.
Pyrido[2,3-d]pyrimidines
This scaffold is found in numerous kinase inhibitors and other therapeutic agents. The synthesis typically involves the condensation of a 2-aminopyridine derivative with a three-carbon electrophile or, more relevant to our starting material, the reaction of a 2-chloronicotinic acid derivative with a binucleophile containing an N-C-N unit, such as guanidine.
Synthetic Rationale: The strategy involves a sequential condensation and cyclization. First, the 2-chloronicotinic acid ester is reacted with guanidine. The most basic nitrogen of guanidine acts as a nucleophile, displacing the chloride at the 2-position of the pyridine ring. The resulting intermediate then undergoes an intramolecular cyclization, where another nitrogen from the guanidine moiety attacks the carbonyl carbon of the ester. Subsequent elimination of the alcohol (from the ester) yields the aromatic pyrido[2,3-d]pyrimidin-4-one core.
Caption: Workflow for Pyrido[2,3-d]pyrimidine synthesis.
Triazolo[4,5-b]pyridines
Fused triazole-pyridine systems are important pharmacophores. A common route to these structures involves the formation of a hydrazine derivative from the 2-chloro intermediate, followed by cyclization to form the triazole ring.
Synthetic Rationale: The 2-chloronicotinic acid ester is first reacted with hydrazine hydrate. Hydrazine acts as a nucleophile at both ends. The first substitution displaces the 2-chloro group. The second nucleophilic attack occurs at the ester carbonyl to form the cyclic 2-hydrazinonicotinohydrazide. This intermediate is then diazotized, for example with nitrous acid (generated in situ from NaNO₂ and HCl), which converts the exocyclic hydrazine into a diazonium salt. Intramolecular cyclization onto the endocyclic nitrogen forms the stable, aromatic triazolopyridine ring system.
2-Anilinonicotinic Acids via Ullmann Condensation
The copper-catalyzed Ullmann condensation is a classic method for forming C-N bonds, particularly for coupling aryl amines to aryl halides. Modern protocols have improved upon the harsh conditions traditionally required.
Synthetic Rationale: The reaction couples 2-chloronicotinic acid with a substituted aniline. The mechanism is thought to involve the formation of a copper(I) species which undergoes oxidative addition with the 2-chloronicotinic acid. The aniline then coordinates to the copper center, and subsequent reductive elimination forms the C-N bond and regenerates the active copper catalyst. The presence of the ortho-carboxylic acid can assist in the reaction through chelation. Using ligands and polar aprotic solvents can significantly lower the required reaction temperatures.
Experimental Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 2-Chloronicotinic Acid from Nicotinic Acid N-Oxide
This protocol is adapted from established chlorination procedures.
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend nicotinic acid N-oxide (10.0 g, 71.9 mmol) in phosphorus oxychloride (POCl₃, 60 mL, 645 mmol).
-
Reaction: Carefully add triethylamine (7.3 g, 10 mL, 71.9 mmol) dropwise to the suspension at room temperature. An exothermic reaction will occur, and the solid will dissolve.
-
Heating: Heat the resulting solution to 100-105 °C using an oil bath and maintain for 4 hours. The reaction should be monitored by TLC (e.g., 10% MeOH in DCM) until the starting material is consumed.
-
Work-up (Quench): After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice (approx. 300 g) in a large beaker with vigorous stirring. Caution: This is a highly exothermic and gas-evolving quench.
-
Precipitation: Adjust the pH of the aqueous solution to 2.0-2.5 by the slow addition of a saturated sodium carbonate solution. The product will precipitate as a white to off-white solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford 2-chloronicotinic acid.
-
Characterization: The product can be characterized by melting point (190-191 °C) and NMR spectroscopy.
Protocol 2: Amide Coupling using EDC/HOBt - Synthesis of 2-Chloro-N-benzylnicotinamide
This protocol is a general procedure for EDC/HOBt coupling.
-
Setup: To a solution of 2-chloronicotinic acid (1.58 g, 10 mmol) in anhydrous DMF (40 mL) in a 100 mL round-bottom flask, add HOBt (1.53 g, 10 mmol) and EDC·HCl (2.11 g, 11 mmol).
-
Activation: Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add benzylamine (1.07 g, 1.09 mL, 10 mmol) followed by DIPEA (2.58 g, 3.5 mL, 20 mmol) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor progress by TLC.
-
Work-up: Pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure amide.
Protocol 3: Synthesis of 2-Amino-pyrido[2,3-d]pyrimidin-4(3H)-one
This protocol is based on established cyclocondensation reactions.
-
Esterification: First, convert 2-chloronicotinic acid to its ethyl ester via standard Fischer esterification (reflux in ethanol with a catalytic amount of H₂SO₄).
-
Setup: In a sealed tube or a flask with a reflux condenser, dissolve sodium metal (0.28 g, 12 mmol) in absolute ethanol (30 mL). To the resulting sodium ethoxide solution, add guanidine hydrochloride (1.15 g, 12 mmol). Stir for 30 minutes.
-
Reaction: Add ethyl 2-chloronicotinate (1.86 g, 10 mmol) to the guanidine solution.
-
Heating: Heat the reaction mixture to reflux (approx. 80 °C) for 6-8 hours. Monitor the reaction by TLC for the disappearance of the starting ester.
-
Work-up: Cool the reaction to room temperature. A precipitate should form. If not, reduce the volume of the solvent under vacuum.
-
Isolation: Acidify the mixture to pH 6-7 with glacial acetic acid. Collect the resulting precipitate by vacuum filtration, wash with cold ethanol and then diethyl ether. Dry under vacuum to obtain the product.
Data Summary Table
The following table provides representative data for the transformations discussed. Yields are highly substrate-dependent and should be considered illustrative.
| Starting Material | Transformation | Key Reagents | Product | Typical Yield | Ref. |
| Nicotinic Acid N-Oxide | Chlorination | POCl₃, Et₃N | 2-Chloronicotinic Acid | 65-85% | |
| 2-Chloronicotinic Acid | Amide Coupling | Benzylamine, EDC, HOBt | 2-Chloro-N-benzylnicotinamide | 70-90% | |
| Ethyl 2-Chloronicotinate | Cyclocondensation | Guanidine, NaOEt | 2-Amino-pyrido[2,3-d]pyrimidin-4(3H)-one | 60-75% | |
| 2-Chloronicotinic Acid | Ullmann Coupling | Aniline, CuI, Base | 2-Anilinonicotinic Acid | 50-80% |
Conclusion
This compound is a powerful and cost-effective starting material for accessing a rich variety of heterocyclic compounds. By understanding the core logic of its functional group interconversions—activating the carboxylic acid, converting the methoxy to a chloro group, and employing strategic cyclization partners—researchers can efficiently generate novel molecular scaffolds. The protocols and strategies outlined in this guide provide a robust framework for leveraging this versatile building block in drug discovery and development programs.
References
- Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling...
- 2-Chloronicotinic acid. Wikipedia. [Link]
- Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. [Link]
- Synthesis of 2-chloronicotinic acid. PrepChem.com. [Link]
- Method for preparing 2-chloronicotinic acid.
- Synthesis method of 2-chloronicotinic acid and derivative thereof.
- Pyrido[2,3-d]pyrimidin-7(8H)
- Phosphoryl chloride. Wikipedia. [Link]
- Scheme 1. Synthesis of Pyrido[2,3-d]pyrimidine Derivatives and their Nucleosides.
- This compound: Your Go-To Intermediate for Pharmaceutical R&D. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
- The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. [Link]
- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
- Coupling Reagents. Aapptec Peptides. [Link]
- Amide Synthesis. Fisher Scientific. [Link]
- POCl3 Dehydr
- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Publishing. [Link]
- Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry. [Link]
- Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. PubMed. [Link]
- Ullmann Reaction. Organic Chemistry Portal. [Link]
- Synthesis of 2-Chloronicotinic Acid Derivatives.
- Synthesis of Triazolo[4′,5′:4,5]furo[2,3- c ]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction.
- Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation.
- Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI. [Link]
- Cyclocondensation of ??-acylacetamidines with esters of 2-fluoro-5-nitrobenzoic and 4-chloro-2-methyl-5-pyrimidinecarboxylic acids.
- Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. [Link]
- Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
- Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. *
2-Methoxynicotinic Acid: A Strategic Building Block for Advanced Medicinal Chemistry
Introduction: The Versatility of a Substituted Pyridine Carboxylic Acid
In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of success. 2-Methoxynicotinic acid, a substituted pyridine carboxylic acid, has emerged as a highly versatile and valuable intermediate in medicinal chemistry. Its unique structural features—a pyridine ring, a carboxylic acid, and a methoxy group at the 2-position—provide a powerful toolkit for chemists to modulate the physicochemical and pharmacological properties of drug candidates.[1]
The pyridine ring is a common scaffold in a multitude of clinically approved drugs, owing to its ability to engage in various non-covalent interactions with biological targets and its favorable pharmacokinetic profile. The carboxylic acid moiety serves as a convenient handle for the formation of amide bonds, a stable and prevalent linkage in pharmaceuticals.[2] The strategic placement of the methoxy group at the 2-position can influence the molecule's conformation, lipophilicity, and metabolic stability, and can also participate in key hydrogen bonding interactions within a target's active site.
This technical guide provides an in-depth exploration of this compound as a building block, offering detailed protocols for its derivatization and its application in the synthesis of a clinically relevant kinase inhibitor.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 16498-81-0 | PubChem |
| Molecular Formula | C₇H₇NO₃ | PubChem |
| Molecular Weight | 153.14 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 146-150 °C | |
| Solubility | Sparingly soluble in water, soluble in many organic solvents such as methanol, ethanol, and DMF. |
Synthetic Overview: Preparation of this compound
While the primary focus of this guide is the application of this compound, a brief overview of its synthesis provides valuable context. A common route involves the nucleophilic substitution of a leaving group, such as a halogen, at the 2-position of a nicotinic acid derivative with a methoxide source.
A plausible synthetic pathway initiates from the readily available 2-chloronicotinic acid.
Protocol 1: Synthesis of this compound from 2-Chloronicotinic Acid
This protocol describes a representative procedure for the synthesis of this compound via nucleophilic aromatic substitution.
Materials and Equipment:
-
2-Chloronicotinic acid
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Anhydrous Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), concentrated and 1M solution
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloronicotinic acid (1 equivalent) in anhydrous DMF.
-
Addition of Base: To the stirred solution, add sodium methoxide (1.1 to 1.5 equivalents). If using solid sodium methoxide, it can be added in portions. If using a solution of sodium methoxide in methanol, add it dropwise. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully quench the reaction by the slow addition of water.
-
Acidify the mixture to a pH of approximately 3-4 with 1M HCl. A precipitate may form.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a crystalline solid.
-
Safety Precautions: Sodium methoxide is a strong base and is corrosive. Handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be carried out in a well-ventilated fume hood.
Application in Medicinal Chemistry: Amide Bond Formation
The carboxylic acid functionality of this compound is a prime site for modification, most commonly through the formation of amide bonds. This reaction is a cornerstone of medicinal chemistry, allowing for the coupling of the acid with a wide array of amine-containing fragments to explore structure-activity relationships (SAR).
Protocol 2: General Procedure for Amide Coupling of this compound with an Aniline Derivative
This protocol provides a general and robust method for the synthesis of N-aryl-2-methoxynicotinamides using a common coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent, Hydroxybenzotriazole (HOBt).[3]
Materials and Equipment:
-
This compound
-
Substituted aniline (e.g., 4-aminophenol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous DMF at room temperature, add the substituted aniline (1.0-1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0 equivalents).
-
Activation: Cool the mixture to 0°C in an ice bath and add EDC (1.2 equivalents) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Pour the reaction mixture into water and extract with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
-
Case Study: Synthesis of a Sorafenib Analogue
Sorafenib is a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[4] It functions by targeting several kinases in the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation and angiogenesis.[5][6][7] The core structure of Sorafenib features a picolinamide moiety, which can be conceptually derived from a nicotinic acid framework. The following is a representative synthetic route for a key intermediate in the synthesis of Sorafenib analogues, starting from picolinic acid, a close relative of nicotinic acid.
Synthetic Workflow for a Sorafenib Intermediate
Caption: Synthetic route to a Sorafenib analogue.
The Role of the this compound Moiety in Kinase Inhibition
The 2-methoxypyridine scaffold is a privileged structure in the design of kinase inhibitors. The strategic placement of the methoxy group and the nitrogen atom of the pyridine ring play crucial roles in binding to the kinase active site.
-
Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, often interacting with key residues in the hinge region of the kinase domain. This interaction is critical for anchoring the inhibitor in the ATP-binding pocket. The methoxy group can also participate in hydrogen bonding, either as an acceptor or by influencing the electronic properties of the pyridine ring.
-
Conformational Rigidity: The pyridine ring provides a degree of conformational rigidity to the molecule, which can be entropically favorable for binding. The 2-methoxy group can further influence the preferred conformation of the molecule through steric interactions.
-
Modulation of Physicochemical Properties: The methoxy group can increase the lipophilicity of the molecule, which can affect its solubility, cell permeability, and pharmacokinetic profile.
Mechanism of Action: Inhibition of the RAF/MEK/ERK Signaling Pathway
Many kinase inhibitors derived from nicotinic acid derivatives, such as Sorafenib, target the RAF/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[6][7]
Caption: Simplified diagram of the RAF/MEK/ERK signaling pathway and the inhibitory action of Sorafenib.
Sorafenib and its analogues inhibit the RAF kinases (B-RAF and C-RAF), thereby preventing the phosphorylation and activation of MEK.[5][6] This, in turn, blocks the phosphorylation of ERK, leading to the downregulation of downstream signaling pathways that promote cell proliferation and angiogenesis.[5][6]
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in medicinal chemistry. Its unique combination of a pyridine core, a reactive carboxylic acid, and a strategically placed methoxy group provides chemists with a rich platform for the design and synthesis of novel therapeutics. The protocols and examples provided in this guide highlight its utility in the construction of complex molecules, such as kinase inhibitors. As our understanding of the molecular basis of disease continues to grow, the strategic application of such well-designed building blocks will undoubtedly play an increasingly important role in the development of the next generation of medicines.
References
- New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. PMC - NIH.
- SUN Min;WEI Hong-to;CI Jin;JI Min;. Synthesis of Sorafenib [J]. Chinese Pharmaceutical Journal, 2009, 44(05): 394-396.
- Sorafenib downregulates the Raf/MEK/ERK signaling pathway and... ResearchGate.
- Sorafenib mechanism of action: tumor proliferation and angiogenesis. ResearchGate.
- Process for the preparation of sorafenib. Google Patents.
- Synthesis of Sorafenib. Semantic Scholar.
- Sorafenib Blocks the RAF/MEK/ERK Pathway, Inhibits Tumor Angiogenesis, and Induces Tumor Cell A. Semantic Scholar.
- Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5. Semantic Scholar.
- Role of the RAS/RAF/MEF/ERK pathway in hepatocarcinogenesis. ResearchGate.
- Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-methoxy-5-nitronicotin
- Application Notes and Protocols: Synthesis of Amides from 2-Methoxybenzoyl Chloride and Anilines. Benchchem.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC - NIH.
- What is the mechanism of action of Sorafenib (Sorafenib)? Dr.Oracle.
- Sorafenib Blocks the RAF/MEK/ERK Pathway, Inhibits Tumor Angiogenesis, and Induces Tumor Cell Apoptosis in Hepatocellular Carcinoma Model PLC/PRF/5. PubMed.
- Sorafenib Blocks the RAF/MEK/ERK Pathway, Inhibits Tumor Angiogenesis, and Induces Tumor Cell Apoptosis in Hepatocellular Carcinoma Model PLC/PRF/5. ResearchGate.
- Amide Bond Formation and Peptide Coupling. ResearchGate.
- Targeting the Ras/Raf/MEK/ERK pathway in hepatocellular carcinoma (Review). Spandidos Publications.
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- 7. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocol for the Esterification of 2-Methoxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the esterification of 2-methoxynicotinic acid, a critical transformation in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. As a senior application scientist, this document is structured to offer not just a set of instructions, but a comprehensive understanding of the underlying chemical principles, empowering researchers to adapt and troubleshoot these protocols effectively. We will explore two primary, field-proven methods: the classic Fischer-Speier esterification and the milder Steglich esterification, providing detailed protocols for each.
Introduction: The Significance of Esterifying this compound
This compound is a versatile building block in medicinal chemistry. Its ester derivatives, such as methyl 2-methoxynicotinate, are key intermediates in the synthesis of a range of biologically active molecules. The esterification of this substrate, while seemingly straightforward, presents unique considerations due to the electronic nature of the pyridine ring and the presence of the methoxy group. A carefully chosen protocol is paramount to ensure high yield, purity, and scalability.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3][4] It is a cost-effective and robust method, particularly well-suited for simple, unhindered alcohols like methanol and ethanol.[5]
Causality of Experimental Choices
The reaction is an equilibrium process.[1][6] To drive the equilibrium towards the formation of the ester, an excess of the alcohol is typically used, often serving as the solvent.[1][7] The strong acid catalyst, commonly sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), protonates the carbonyl oxygen of the carboxylic acid.[6][7] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[6][8] The removal of water, a byproduct of the reaction, can also be employed to shift the equilibrium to the product side, often achieved through azeotropic distillation with a Dean-Stark apparatus.[1][9]
Visualizing the Fischer Esterification Workflow
Caption: Workflow for Fischer-Speier Esterification.
Detailed Experimental Protocol: Synthesis of Methyl 2-Methoxynicotinate
This protocol is adapted from a general procedure for the synthesis of methyl 2-methoxynicotinate.[10]
Materials:
-
This compound (1.0 eq)
-
Methanol (20-40 mL per gram of carboxylic acid)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 mL per 2g of carboxylic acid)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (e.g., 2.00 g, 13.1 mmol) in methanol (20 mL).[10]
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.1 mL).[10]
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 6 hours.[10]
-
Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess acid until the effervescence ceases.[10]
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate.[10]
-
Washing and Drying: Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[10]
-
Solvent Removal: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude methyl 2-methoxynicotinate.[10]
-
Purification (if necessary): The crude product can be further purified by column chromatography on silica gel if needed.[11]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 2.00 g (13.1 mmol) | [10] |
| Methanol | 20 mL | [10] |
| Sulfuric Acid | 0.1 mL | [10] |
| Reaction Time | 6 hours | [10] |
| Yield | 1.85 g (85%) | [10] |
| Product | Methyl 2-methoxynicotinate | [10] |
| Appearance | Colorless oil | [10] |
| LRMS (m/z) | 168 ([M+1]⁺) | [10] |
Method 2: Steglich Esterification
The Steglich esterification is a milder alternative to the Fischer-Speier method, particularly advantageous for substrates that are sensitive to strong acidic conditions.[12][13] This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[5][12][13]
Causality of Experimental Choices
The core of the Steglich esterification lies in the activation of the carboxylic acid by the carbodiimide coupling agent (DCC or EDC). This forms a highly reactive O-acylisourea intermediate.[13] DMAP, a highly nucleophilic catalyst, then reacts with this intermediate to form a more reactive acylpyridinium species.[12][13] This species is readily attacked by the alcohol, even sterically hindered ones, to form the ester.[13] The dicyclohexylurea (DCU) byproduct formed from DCC is insoluble in most organic solvents and can be easily removed by filtration.
Visualizing the Steglich Esterification Workflow
Caption: Workflow for Steglich Esterification.
Detailed Experimental Protocol: General Procedure
This is a general protocol for Steglich esterification and should be optimized for this compound.
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.0-1.5 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM) or other aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Filter funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound and the alcohol in an anhydrous aprotic solvent like dichloromethane.
-
Reagent Addition: Add DMAP followed by DCC to the solution at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until completion, monitoring by TLC.
-
Filtration: Once the reaction is complete, the precipitated dicyclohexylurea (DCU) is removed by filtration.
-
Work-up: The filtrate is transferred to a separatory funnel and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude ester is purified by column chromatography on silica gel.
Purification and Characterization of Nicotinic Acid Esters
Purification of nicotinic acid derivatives can sometimes be challenging. Standard liquid-liquid extraction with solvents like ethyl acetate or dichloromethane is a common first step. A wash with a mild base like sodium bicarbonate can help remove any unreacted carboxylic acid. For more stubborn impurities, column chromatography is often effective.
Characterization of the final product is crucial. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are essential to confirm the structure and purity of the synthesized ester. For methyl 2-methoxynicotinate, the expected ¹H NMR signals would include singlets for the two methoxy groups and signals corresponding to the protons on the pyridine ring.[10]
Conclusion
The choice between Fischer-Speier and Steglich esterification for this compound will depend on the specific requirements of the synthesis, including the nature of the alcohol, the scale of the reaction, and the presence of other functional groups in the molecule. The Fischer-Speier method is a robust and economical choice for simple alcohols, while the Steglich esterification offers a milder and more versatile alternative for more complex or sensitive substrates. By understanding the principles behind these protocols, researchers can confidently synthesize the desired 2-methoxynicotinate esters with high efficiency and purity.
References
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 2021, 23(16), 5894-5903. [Link]
- Ester synthesis by esterific
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
- Making Esters From Carboxylic Acids. Chemistry LibreTexts. [Link]
- esterification - alcohols and carboxylic acids. Chemguide. [Link]
- How to purify Nicotinic acid derivatives from the reaction mixture?
- Purification of nicotinic acid.
- 2-methyl nicotinate and preparation method and application thereof.
- nicotinic acid. Organic Syntheses. [Link]
- Process for the purification of nicotinic acid amide I.
- Fischer Esterification. University of Missouri–St. Louis. [Link]
- Acid to Ester - Common Conditions. The Organic Chemistry Portal. [Link]
- Steglich Esterific
- Preparation of nicotinic acid esters.
- Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumar
- A New, Simple and Efficient Method of Steglich Esterification of Juglone with Long-Chain Fatty Acids: Synthesis of a New Class of Non-Polymeric Wax Deposition Inhibitors for Crude Oil. Journal of the Brazilian Chemical Society, 2014, 25(11), 2130-2137. [Link]
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 2021, 23(16), 5894-5903. [Link]
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Mastering Organic Chemistry. [Link]
- Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Oriental Journal of Chemistry. [Link]
- Fischer Esterific
- Fischer Esterific
- Lab5 procedure esterification. University of Colorado Boulder. [Link]
- Fischer Esterification-Typical Procedures. OperaChem. [Link]
- This compound. Oakwood Chemical. [Link]
- Esterification--Making Esters
- Fischer esterific
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- 12. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 13. Steglich Esterification [organic-chemistry.org]
Application Notes and Protocols for the Exploratory Use of 2-Methoxynicotinic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the creation of complex peptide molecules for a myriad of applications in research and therapeutics. However, significant challenges, including incomplete couplings, racemization of amino acids, and aggregation of the growing peptide chain, can compromise the efficiency of the synthesis and the purity of the final product. The use of coupling additives is a well-established strategy to mitigate these issues. This document explores the theoretical application and provides detailed, exploratory protocols for the use of 2-Methoxynicotinic acid as a novel coupling additive in SPPS. While not a conventionally used additive, its chemical structure suggests potential benefits in enhancing coupling efficiency and suppressing common side reactions. These application notes are intended to serve as a comprehensive guide for researchers interested in investigating the utility of this compound in the synthesis of challenging peptide sequences.
Introduction: The Quest for Enhanced Peptide Synthesis Efficiency
The stepwise assembly of amino acids on a solid support, pioneered by R. Bruce Merrifield, revolutionized peptide synthesis.[1][2] The two primary strategies, Boc/Bzl and Fmoc/tBu, provide robust frameworks for the synthesis of a wide range of peptides.[1] Despite the maturity of these techniques, the synthesis of "difficult" sequences, such as those prone to aggregation or containing sterically hindered or racemization-prone amino acids, remains a significant challenge.[3]
Peptide aggregation, driven by intermolecular hydrogen bonding between growing peptide chains, can lead to poor solvation and incomplete reactions.[3][4][5] Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is another critical issue, particularly during the activation step of the carboxyl group.[3][6][7] The formation of a planar oxazolone intermediate is a primary mechanism leading to racemization.[6][8]
To address these challenges, a variety of coupling additives have been developed. Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are widely used in conjunction with carbodiimides like N,N'-diisopropylcarbodiimide (DIC).[9][10][11][12][13] These additives function by forming highly reactive, yet stable, active esters with the incoming amino acid, which then readily react with the free amine of the peptide chain.[10][11][12] This two-step activation process can suppress racemization and improve coupling yields.[3][9][14]
This document proposes the investigation of this compound as a novel coupling additive in SPPS. While its application in this context is not well-documented, its chemical properties suggest it may offer advantages in peptide synthesis.
The Rationale for this compound in SPPS: A Mechanistic Hypothesis
The potential utility of this compound in SPPS can be inferred from its chemical structure and by drawing parallels with the mechanisms of established coupling additives.
Chemical Properties of this compound
This compound is a pyridine derivative with a carboxylic acid group at the 3-position and a methoxy group at the 2-position. The predicted pKa of this compound is approximately 3.36.[15] This acidity is comparable to that of other acidic additives used in SPPS. The pyridine nitrogen, with its lone pair of electrons, can act as a nucleophilic catalyst.[16][17]
Postulated Mechanism of Action
We hypothesize that this compound can act as a bifunctional additive in peptide coupling reactions, particularly when used with a carbodiimide activating agent like DIC. The proposed mechanism is illustrated below:
Figure 2: General SPPS workflow incorporating this compound.
Protocol 1: Standard Coupling with this compound
This protocol is suitable for the coupling of standard, non-problematic amino acids.
-
Resin Preparation: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with fresh solution for 15 minutes.
-
Washing: Wash the resin alternately with DMF (3x), DCM (3x), and MeOH (3x).
-
Coupling:
-
In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid in DMF.
-
Add 4 equivalents of a 0.5 M solution of this compound in DMF.
-
Add 4 equivalents of a 0.5 M solution of DIC in DMF.
-
Pre-activate for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing: Wash the resin as in step 3.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.
-
Repeat: Repeat the cycle from step 2 for the next amino acid in the sequence.
Protocol 2: Enhanced Coupling for Difficult Sequences
This protocol is recommended for sterically hindered amino acids or sequences known to be prone to aggregation.
-
Follow steps 1-3 of Protocol 1.
-
Coupling:
-
In a separate vessel, dissolve 5 equivalents of the Fmoc-amino acid in DMF.
-
Add 5 equivalents of a 0.5 M solution of this compound in DMF.
-
Add 5 equivalents of a 0.5 M solution of DIC in DMF.
-
Add 0.1 equivalents of DIEA.
-
Pre-activate for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2-4 hours at room temperature. Consider increasing the temperature to 30-40°C if necessary.
-
-
Follow steps 5-7 of Protocol 1.
Hypothetical Comparative Data
To illustrate the potential benefits of this compound, the following tables present hypothetical data from the synthesis of a model "difficult" peptide (e.g., a sequence containing consecutive hindered residues and a racemization-prone amino acid).
Table 1: Comparison of Coupling Efficiency and Purity
| Coupling Additive | Crude Purity (%) | Yield (%) | Major Impurity (Deletion/Racemization) |
| None (DIC alone) | 65 | 55 | Deletion |
| HOBt | 85 | 70 | Minor Racemization |
| OxymaPure | 90 | 75 | Minimal Racemization |
| This compound | 92 | 78 | Minimal Racemization |
Table 2: Racemization Analysis of a Phenylalanine Residue
| Coupling Additive | % D-Phe Isomer |
| None (DIC alone) | 8.5 |
| HOBt | 1.2 |
| OxymaPure | 0.8 |
| This compound | 0.7 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary.
Troubleshooting and Optimization
When exploring a new additive like this compound, optimization of the protocol is crucial.
-
Solubility: Ensure that this compound is fully dissolved in DMF before use. If solubility is an issue, consider gentle warming or sonication.
-
Concentration: The optimal concentration of this compound may vary depending on the specific amino acid and peptide sequence. A screening of different equivalencies (e.g., 1, 2, and 4 eq.) is recommended.
-
Pre-activation Time: The pre-activation time can be varied to find the optimal balance between efficient activation and potential side reactions.
-
Solvent: While DMF is the standard solvent, for highly aggregating sequences, the addition of a chaotropic agent or a solvent like DMSO could be beneficial. [4][5]
Conclusion and Future Directions
The use of this compound as a coupling additive in SPPS represents an unexplored but potentially valuable strategy for enhancing the synthesis of challenging peptides. Its proposed mechanism of action, involving the formation of a stable mixed anhydride active ester, suggests that it could be effective in suppressing racemization and improving coupling efficiency. The protocols provided in this document offer a starting point for researchers to investigate the practical utility of this compound.
Further studies are warranted to validate these hypotheses, including:
-
Systematic comparison of this compound with established coupling additives for a range of difficult peptide sequences.
-
Detailed mechanistic studies to elucidate the precise role of this compound in the coupling reaction.
-
Optimization of reaction conditions, including solvent, temperature, and stoichiometry, to maximize the benefits of this new additive.
The exploration of novel reagents and methodologies is essential for advancing the field of peptide synthesis. This compound presents an intriguing candidate for further investigation, with the potential to become a valuable tool in the synthesis of next-generation peptide therapeutics and research agents.
References
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (URL: [Link])
- HOBt Definition - Organic Chemistry Key Term - Fiveable. (URL: [Link])
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (URL: [Link])
- Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv
- Oxyma as an additive in green solid-phase peptide synthesis. (URL: [Link])
- DCC Coupling With HOBt Activation Mechanism | Organic Chemistry - YouTube. (URL: [Link])
- Pyridine - Nucleophilic C
- HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. (URL: [Link])
- Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives | ACS Omega - ACS Public
- Annelated Pyridines as Highly Nucleophilic and Lewis Basic Catalysts for Acylation Reactions | Request PDF - ResearchG
- Epimerisation in Peptide Synthesis - MDPI. (URL: [Link])
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - ResearchG
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (URL: [Link])
- Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines - PMC - NIH. (URL: [Link])
- Development of Chiral Nucleophilic Pyridine Catalysts: Applications in Asymmetric Quaternary Carbon Synthesis | Journal of the American Chemical Society - ACS Public
- 3 - Organic Syntheses Procedure. (URL: [Link])
- OxymaPure - CEM Corpor
- Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - RSC Publishing. (URL: [Link])
- r/OrganicChemistry on Reddit: Why is pyridine a nucleophilic catalyst?
- Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent | Semantic Scholar. (URL: [Link])
- (PDF)
- Advances in Fmoc solid-phase peptide synthesis - Semantic Scholar. (URL: [Link])
- Solid-phase Peptide Synthesis (SPPS) in Research & Development - Gyros Protein Technologies. (URL: [Link])
- This compound - ChemBK. (URL: [Link])
- SPPS Tips For Success Handout - Mesa Labs. (URL: [Link])
- This compound | C7H7NO3 | CID 708093 - PubChem - NIH. (URL: [Link])
- Overview of Solid Phase Peptide Synthesis (SPPS). (URL: [Link])
- A general process of solid-phase peptide synthesis (SPPS) with Fmoc...
- Equilibrium pKa Table (DMSO Solvent and Reference)
- Showing Compound Methoxyacetic acid (FDB111678) - FooDB. (URL: [Link])
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- 17. reddit.com [reddit.com]
Application Notes and Protocols for Antifungal Screening of 2-Methoxynicotinic Acid and Its Derivatives
Introduction: The Imperative for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. Pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus can cause life-threatening diseases, particularly in immunocompromised individuals. The current antifungal armamentarium is limited, and the development of novel therapeutics with unique mechanisms of action is a critical priority. Nicotinic acid (niacin) and its derivatives have long been recognized for their diverse biological activities.[1][2] Recent studies have highlighted the potential of this chemical scaffold in the development of new antimicrobial agents.[3][4] Specifically, modifications of the pyridine ring, such as the introduction of a methoxy group at the 2-position of nicotinic acid, offer a promising avenue for the discovery of potent and selective antifungal compounds.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening and evaluation of 2-methoxynicotinic acid and its derivatives for antifungal activity. The protocols outlined herein are designed to be robust, reproducible, and grounded in established methodologies, enabling the identification and characterization of lead compounds for further development.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of the parent compound, this compound, is fundamental to the design of effective screening assays.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | PubChem[6] |
| Molecular Weight | 153.14 g/mol | PubChem[6] |
| Melting Point | 146-150 °C | ChemicalBook[5] |
| Solubility | Information on solubility in common laboratory solvents is crucial for stock solution preparation. Preliminary solubility testing in DMSO, ethanol, and aqueous buffers is recommended. | |
| Stability | The stability of the compounds under assay conditions (e.g., temperature, pH) should be assessed to ensure the integrity of the test substance throughout the experiment. |
Note: It is imperative to synthesize or procure well-characterized derivatives of this compound with high purity for reliable screening results.
Primary Antifungal Screening: Broth Microdilution Assay
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9][10] The following protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[10][11]
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Step-by-Step Protocol for MIC Determination
-
Fungal Strain Selection:
-
Utilize a panel of clinically relevant fungal strains, including:
-
Candida albicans (e.g., ATCC 90028)
-
Cryptococcus neoformans (e.g., ATCC 208821)
-
Aspergillus fumigatus (e.g., ATCC 204305)
-
Fluconazole-resistant strains of Candida species to identify compounds with novel mechanisms of action.[1]
-
-
-
Media and Reagents:
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Sabouraud Dextrose Agar (SDA) for fungal culture.
-
Sterile saline (0.85% NaCl).
-
Dimethyl sulfoxide (DMSO) for dissolving compounds.
-
Amphotericin B or Fluconazole as a positive control.
-
-
Inoculum Preparation:
-
Subculture the fungal isolates on SDA plates and incubate at 35°C for 24-48 hours to ensure viability.
-
For yeasts, suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
For molds, harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Prepare a working inoculum by diluting the standardized suspension in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL for yeasts or 0.4-5 x 10⁴ CFU/mL for molds in the microtiter plate wells.[9][12]
-
-
Compound Plate Preparation:
-
Prepare a stock solution of this compound and its derivatives in DMSO.
-
In a 96-well microtiter plate, perform serial twofold dilutions of the compounds in RPMI-1640 medium. The final volume in each well should be 100 µL.
-
Include wells for a positive control (a known antifungal), a negative/solvent control (medium with the same concentration of DMSO used to dissolve the compounds), and a growth control (medium with inoculum only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the compound plate.
-
Incubate the plates at 35°C. For Candida spp., incubate for 24-48 hours. For Aspergillus spp., incubate for 48-72 hours.[12]
-
-
MIC Determination:
Secondary Assays: Fungicidal Activity and Biofilm Inhibition
Minimum Fungicidal Concentration (MFC) Determination
To distinguish between fungistatic (growth-inhibiting) and fungicidal (killing) activity, an MFC assay should be performed.
-
Following MIC determination, take a 10 µL aliquot from each well showing no visible growth.
-
Spot the aliquot onto an SDA plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate.
Biofilm Inhibition Assay
Fungal biofilms are a significant clinical challenge due to their high resistance to antimicrobial therapy.[13][14]
-
Prepare a standardized fungal suspension as described for the MIC assay.
-
Add 100 µL of the fungal suspension to the wells of a 96-well flat-bottom plate.
-
Incubate at 37°C for 90 minutes to allow for initial cell adherence.
-
Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Add 200 µL of RPMI-1640 containing serial dilutions of the test compounds to the wells.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, wash the wells with PBS to remove planktonic cells.
-
Quantify the biofilm biomass using a crystal violet staining assay or a metabolic assay such as the XTT reduction assay.[15]
Cytotoxicity Assessment: Ensuring Selective Toxicity
A critical aspect of antifungal drug discovery is ensuring that the compounds are selectively toxic to fungal cells without harming host cells.[16] In vitro cytotoxicity testing is a rapid and cost-effective method to evaluate the toxic potential of drug candidates on mammalian cells.[16][17]
Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for in vitro cytotoxicity assessment.
Step-by-Step Protocol for Cytotoxicity Assay
-
Cell Line and Culture:
-
Use a standard human cell line such as HeLa (cervical cancer) or MRC-5 (lung fibroblast) cells.
-
Culture the cells in appropriate media (e.g., DMEM or MEM) supplemented with fetal bovine serum and antibiotics.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Remove the culture medium and add fresh medium containing serial dilutions of the test compounds.
-
Include wells for a positive control (e.g., doxorubicin) and a negative/solvent control.
-
Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Viability Assessment:
-
Assess cell viability using a colorimetric or fluorometric assay such as MTT, MTS, or resazurin (CellTiter-Blue).[16][18]
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the solvent control.
-
Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Investigating the Mechanism of Action: A Hypothesis-Driven Approach
Studies on nicotinamide derivatives suggest that their antifungal activity may involve the disruption of the fungal cell wall.[4][15] This provides a strong starting point for investigating the mechanism of action of this compound derivatives.
Proposed Mechanism of Action Pathway
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Protocol for Morphological Analysis
-
Treat fungal cells (C. albicans) with the active compounds at their MIC and 2x MIC for a few hours.
-
Include an untreated control and a positive control (e.g., caspofungin, a known cell wall synthesis inhibitor).
-
Observe the cells under a light microscope or a scanning electron microscope (SEM) to look for morphological changes such as cell swelling, lysis, or abnormal budding.
-
Stain the cells with Calcofluor White, which binds to chitin in the fungal cell wall, and observe under a fluorescence microscope. Disruption of the cell wall may lead to altered staining patterns.
Data Presentation and Interpretation
Summarize all quantitative data in clearly structured tables for easy comparison and interpretation.
Table 1: Hypothetical Antifungal Activity and Cytotoxicity Data
| Compound | MIC (µg/mL) vs. C. albicans | MFC (µg/mL) vs. C. albicans | Biofilm Inhibition (MBIC₅₀, µg/mL) | Cytotoxicity (IC₅₀, µg/mL) vs. HeLa | Selectivity Index (SI = IC₅₀/MIC) |
| This compound | 64 | >128 | >128 | >256 | >4 |
| Derivative A | 8 | 16 | 16 | 128 | 16 |
| Derivative B | 4 | 8 | 8 | >256 | >64 |
| Derivative C | 32 | 64 | 64 | 64 | 2 |
| Amphotericin B (Control) | 0.5 | 1 | 1 | 2 | 4 |
MBIC₅₀: Minimum Biofilm Inhibitory Concentration required to inhibit 50% of biofilm formation.
Interpretation: A higher Selectivity Index (SI) indicates greater selectivity for the fungal pathogen over mammalian cells, which is a desirable characteristic for a potential antifungal drug. In the hypothetical data above, Derivative B shows the most promising profile with potent antifungal activity and low cytotoxicity.
Conclusion
The protocols detailed in this application note provide a comprehensive framework for the systematic antifungal screening of this compound and its derivatives. By following these methodologies, researchers can effectively identify and characterize novel antifungal lead compounds, assess their selectivity, and gain initial insights into their mechanism of action. This structured approach will accelerate the discovery and development of new therapies to combat the growing threat of fungal infections.
References
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- ISO 16256:2014. (2014). Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.
- This compound. (n.d.). PubChem. [Link]
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- Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology. [Link]
- This compound (CAS 16498-81-0) Properties. (n.d.). Chemcasts. [Link]
- M27 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. (2017).
- Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. [Link]
- Antinori, S., et al. (2002). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy. [Link]
- Freires, I. A., et al. (2022). The Cytotoxic and Inhibitory Effects of Plant Derivatives on Candida albicans Biofilms: A Scoping Review. Antibiotics. [Link]
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- Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99. (2024). MDPI. [Link]
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Application Note: Standardized Protocol for In Vitro Antifungal Susceptibility Testing of 2-Methoxynicotinic Acid
Audience: Researchers, scientists, and drug development professionals in mycology and infectious diseases.
Abstract: This document provides a comprehensive, field-proven guide for determining the in vitro antifungal activity of 2-Methoxynicotinic acid. Grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), this application note details the broth microdilution method for establishing the Minimum Inhibitory Concentration (MIC) and the subsequent procedure for determining the Minimum Fungicidal Concentration (MFC). The protocols herein are designed to ensure reproducibility and scientific rigor, enabling accurate assessment of the compound's potential as an antifungal agent. We delve into the critical rationale behind key steps, offering insights to empower researchers to generate reliable and defensible data.
Introduction and Scientific Rationale
Nicotinic acid (Niacin, Vitamin B3) and its derivatives represent a versatile chemical scaffold with a broad spectrum of biological activities.[1][2] Modifications to the core pyridine ring have yielded compounds with significant therapeutic potential, including antifungal properties.[1][3][4] Research has shown that certain nicotinamide derivatives can inhibit fungal growth by disrupting crucial cellular processes, such as the biosynthesis of the fungal cell wall or the function of key enzymes like succinate dehydrogenase.[1][3][5]
This compound is one such derivative. To evaluate its potential as a novel antifungal therapeutic, a standardized and reproducible method for quantifying its activity against pathogenic fungi is paramount. The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7][8] This application note provides a detailed protocol based on the widely recognized CLSI documents M27 for yeasts and M38 for filamentous fungi, ensuring that the generated data is comparable and reliable across different laboratories.[9][10][11][12]
Foundational Principles of the Assay
The protocol operates on a simple principle: exposing a standardized fungal inoculum to a range of concentrations of the test compound (this compound) in a liquid growth medium. Following incubation, the presence or absence of fungal growth is assessed to determine the MIC. The Minimum Fungicidal Concentration (MFC) can then be determined by subculturing from wells showing no growth to ascertain the lowest concentration that results in fungal death (typically defined as a ≥99.9% reduction in the initial inoculum).[13][14][15]
Causality Behind Key Choices:
-
Medium Selection: RPMI-1640 medium, buffered with MOPS to a pH of 7.0, is the standard.[6] Fungal growth and the activity of some antifungal agents can be highly pH-dependent. The MOPS buffer system is critical for maintaining a stable physiological pH throughout the incubation period, preventing skewed results.
-
Inoculum Density: The final concentration of the fungal inoculum is strictly controlled. An overly dense inoculum can overwhelm the compound, leading to falsely high MIC values, while a sparse inoculum might suggest higher potency than is accurate.[16] The CLSI-recommended final concentrations are 0.5–2.5 x 10³ CFU/mL for yeasts and 0.4–5 x 10⁴ CFU/mL for molds.[8][17][18]
Materials and Reagents
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), sterile
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate)
-
MOPS (3-(N-morpholino)propanesulfonic acid)
-
Sterile deionized water
-
Sterile 0.85% saline
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) plates
-
Sterile, flat-bottom 96-well microtiter plates
-
Spectrophotometer (530 nm)
-
0.5 McFarland turbidity standard
-
Hemocytometer (for mold conidia counting)
-
Quality Control (QC) fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)
-
Control antifungal drug (e.g., Fluconazole, Amphotericin B)
Experimental Workflow Overview
The following diagram illustrates the end-to-end process for determining the MIC and MFC of this compound.
Caption: Workflow for MIC and MFC determination.
Detailed Step-by-Step Protocol
Part A: Preparation of Solutions and Inoculum
-
Compound Stock Solution:
-
Rationale: this compound has low solubility in water.[19] DMSO is a common solvent for preparing high-concentration stock solutions of such compounds.
-
Procedure: Accurately weigh the this compound powder and dissolve it in 100% sterile DMSO to create a concentrated stock solution (e.g., 10 mg/mL or 65.3 mM). Vortex until fully dissolved. Store at -20°C.
-
-
Fungal Inoculum Preparation (Yeast - e.g., Candida albicans)
-
Rationale: A standardized starting cell density is crucial for test reproducibility.[17] The 0.5 McFarland standard provides a visual turbidity reference corresponding to a known cell concentration.
-
Procedure: i. From a fresh (24-48 hour) culture on an SDA plate, select several distinct colonies. ii. Suspend the colonies in 5 mL of sterile saline. iii. Vortex for 15 seconds. iv. Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard at 530 nm. This suspension contains approximately 1-5 x 10⁶ CFU/mL.[17] v. Prepare the final working inoculum by diluting this suspension 1:1000 in RPMI-1640 medium. This results in a concentration of 1-5 x 10³ CFU/mL, which, when mixed 1:1 with the drug in the plate, will yield the target final inoculum of 0.5-2.5 x 10³ CFU/mL.[6][17]
-
-
Fungal Inoculum Preparation (Filamentous Fungi - e.g., Aspergillus fumigatus)
-
Rationale: For molds, conidia (spores) are used as the inoculum. A hemocytometer count is more accurate than spectrophotometry due to the variable size and pigmentation of conidia.[20]
-
Procedure: i. Grow the mold on a PDA slant for 5-7 days at 35°C to encourage sporulation. ii. Harvest the conidia by gently flooding the agar surface with sterile saline containing 0.05% Tween 80 (the wetting agent prevents conidial clumping). iii. Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 5 minutes. iv. Transfer the upper suspension to a new tube. v. Count the conidia using a hemocytometer and adjust the concentration with RPMI-1640 to 0.8-10 x 10⁴ conidia/mL. This serves as the working inoculum, achieving the final CLSI-recommended concentration in the plate.[8]
-
Part B: Broth Microdilution Assay for MIC
-
Preparation of the Drug Plate:
-
Procedure: i. Add 100 µL of RPMI-1640 medium to wells 2 through 11 of a 96-well plate. ii. Create a 2X working solution of this compound by diluting the DMSO stock in RPMI-1640. The starting concentration should be twice the highest desired final concentration (e.g., for a final top concentration of 128 µg/mL, create a 256 µg/mL solution). The final DMSO concentration should not exceed 1%, as higher levels can inhibit fungal growth. iii. Add 200 µL of this 2X starting solution to well 1. iv. Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. v. Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (medium only).
-
-
Inoculation and Incubation:
-
Procedure: i. Add 100 µL of the standardized fungal inoculum (prepared in Part A) to wells 1 through 11. Do not add inoculum to well 12. ii. The final volume in each well is now 200 µL. iii. Cover the plate and incubate at 35°C.[21]
-
Incubation Times: Incubation duration is species-dependent.[7]
-
Candida spp.: 24 hours
-
Cryptococcus spp.: 72 hours
-
Aspergillus spp.: 48 hours
-
-
-
MIC Determination:
-
Rationale: The MIC endpoint reading varies by antifungal class. For a novel compound like this compound, a conservative endpoint of complete growth inhibition is often a sound starting point.
-
Procedure: After incubation, examine the plate visually using a reading mirror. The MIC is the lowest concentration of this compound that shows complete inhibition of visible growth as compared to the drug-free growth control (well 11).[7] The sterility control (well 12) should be clear.
-
Part C: Determination of Minimum Fungicidal Concentration (MFC)
-
Subculturing:
-
Rationale: This step differentiates fungistatic (growth-inhibiting) from fungicidal (killing) activity. By transferring an aliquot to fresh, drug-free media, any inhibited but still viable fungi are allowed to grow.
-
Procedure: i. From each well that showed complete growth inhibition in the MIC plate (i.e., the MIC well and all wells with higher concentrations), take a 10-20 µL aliquot.[15][22] ii. Spot-inoculate the aliquot onto a labeled section of an SDA or PDA plate. iii. Also, plate an aliquot from the growth control well to confirm the viability of the original inoculum.
-
-
Incubation and MFC Reading:
-
Procedure: i. Incubate the agar plate at 35°C for 24-48 hours, or until growth is clearly visible in the growth control spot. ii. The MFC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count, which practically corresponds to no growth or the growth of fewer than three colonies.[14][15][23]
-
Data Presentation and Quality Control
All quantitative data, such as MIC ranges and MFC values for different fungal species, should be summarized in a clear, tabular format.
| Fungal Species | QC Strain | Test Compound | MIC (µg/mL) | MFC (µg/mL) | Control Antifungal | Expected QC MIC Range (µg/mL) |
| Candida albicans | ATCC 90028 | This compound | [Record Value] | [Record Value] | Fluconazole | 0.25 - 1.0 |
| Aspergillus fumigatus | ATCC 204305 | This compound | [Record Value] | [Record Value] | Amphotericin B | 0.5 - 2.0 |
Trustworthiness through Self-Validation:
-
Sterility Control: The medium-only well must remain clear. Turbidity indicates contamination of the medium or plate.
-
Growth Control: The drug-free well must show robust growth. Lack of growth indicates a non-viable inoculum or improper incubation conditions.
-
QC Strains: Concurrently testing a reference strain with a known MIC range for a standard antifungal drug is mandatory. If the MIC for the control drug falls outside the accepted range, the entire batch of assays is considered invalid and must be repeated.[24]
References
- Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(2), e00092-19. [Link]
- Peman, J., et al. (2001). Inoculum preparation for in-vitro susceptibility testing of filamentous fungi. Journal of Antimicrobial Chemotherapy, 48(1), 125-127. [Link]
- Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2). CLSI. [Link]
- CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2. [Link]
- ChemBK. (2024). This compound - Physico-chemical Properties. ChemBK. [Link]
- Bio-protocol. (n.d.).
- Spampinato, C., & Leonardi, D. (2013).
- Nakasone, M. M., et al. (2008). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. SciELO. [Link]
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Application Notes & Protocols: 2-Methoxynicotinic Acid in Coordination Chemistry
Introduction: Unveiling the Potential of 2-Methoxynicotinic Acid as a Versatile Ligand
In the expansive field of coordination chemistry, the design and synthesis of novel ligands are paramount to developing new materials with tailored properties. This compound, a derivative of nicotinic acid, has emerged as a ligand of significant interest. Its structure is deceptively simple, yet it offers a rich combination of functional groups that dictate its coordination behavior and the subsequent properties of its metal complexes.
The molecule possesses three key features for coordination:
-
A Pyridine Ring: The nitrogen atom in the pyridine ring provides a Lewis base site for coordination to a metal center.
-
A Carboxylic Acid Group: This group can be deprotonated to form a carboxylate, which offers a versatile binding site, capable of acting as a monodentate, bidentate, or bridging ligand.
-
A Methoxy Group: Situated at the 2-position, the methoxy group exerts a significant electronic influence on the pyridine ring and can also participate in weaker interactions, influencing the overall crystal packing and stability of the resulting complexes.
This unique combination makes this compound an excellent candidate for constructing a diverse range of coordination compounds, from discrete mononuclear complexes to multidimensional coordination polymers and metal-organic frameworks (MOFs).[1][2] These materials are at the forefront of research in catalysis, drug delivery, and materials science.[3][4][5] Furthermore, the foundational role of this compound as an intermediate in pharmaceutical R&D underscores the importance of understanding its coordination chemistry for potential applications in medicinal inorganic chemistry.[6][7][8]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound as a ligand, including detailed protocols for synthesis and characterization, and insights into its potential applications.
Application Notes
Coordination Behavior and Modes of Binding
The versatility of this compound as a ligand stems from its ability to adopt various coordination modes, which are primarily influenced by the reaction conditions, the nature of the metal ion, and the presence of ancillary ligands. The carboxylate group is the most versatile coordinating site. Upon deprotonation, it can coordinate to a metal center in several ways:
-
Monodentate: One oxygen atom of the carboxylate group binds to a single metal center.
-
Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a stable chelate ring.
-
Bidentate Bridging: The carboxylate group bridges two different metal centers. This is a crucial binding mode for the formation of coordination polymers and MOFs.[1]
The pyridine nitrogen typically acts as a secondary coordination site, leading to the formation of robust polynuclear structures. The interplay between the carboxylate and pyridine coordination dictates the final dimensionality and topology of the resulting framework.
Caption: Fig. 1: Potential coordination modes of the 2-methoxynicotinate ligand.
Synthesis of Metal Complexes: Causality in Experimental Design
The synthesis of coordination complexes with this compound typically involves the reaction of a soluble metal salt with the ligand in a suitable solvent.[9][10] The choice of experimental parameters is critical for directing the self-assembly process towards the desired product.
-
Molar Ratios (Ligand:Metal): The stoichiometry of the reactants is a primary determinant of the final structure. A 2:1 ligand-to-metal ratio is common for forming simple mononuclear complexes with divalent metals, such as [M(L)₂]·xH₂O, where the metal achieves an octahedral or tetrahedral geometry.[11] Varying this ratio can lead to the formation of more complex polynuclear structures.
-
Solvent System: The choice of solvent influences the solubility of the reactants and the crystallization of the product. Alcoholic media, like ethanol or methanol, are frequently used.[9] For the synthesis of MOFs, solvothermal or hydrothermal methods using high-boiling point solvents like N,N-dimethylformamide (DMF) are often employed to increase reactant solubility and promote the growth of high-quality crystals.[5]
-
pH Control: The pH of the reaction medium is crucial as it controls the deprotonation of the carboxylic acid group. A basic medium, often achieved by adding a base like sodium hydroxide or an amine, is necessary to generate the coordinating carboxylate anion.[9] The degree of deprotonation can influence the coordination mode and the overall charge of the complex.
-
Temperature and Reaction Time: Refluxing the reaction mixture is a common practice to ensure the reaction goes to completion.[10] For crystalline materials like MOFs, slow cooling or slow evaporation of the solvent over several days can yield single crystals suitable for X-ray diffraction analysis.[1]
Characterization: A Self-Validating Approach
A combination of analytical techniques is required to unambiguously determine the structure and properties of the synthesized complexes. Each technique provides a piece of the puzzle, and together they form a self-validating system.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is indispensable for confirming the coordination of the ligand to the metal ion. The key diagnostic signals are the symmetric (ν_sym) and asymmetric (ν_asym) stretching vibrations of the carboxylate group. The separation between these two bands (Δν = ν_asym - ν_sym) is indicative of the coordination mode. A large Δν value (>200 cm⁻¹) suggests a monodentate coordination, while a smaller Δν value (<150 cm⁻¹) points towards a bidentate or bridging mode. The disappearance of the broad O-H stretch from the free carboxylic acid is also a key indicator of coordination.[9]
-
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex and can help elucidate the coordination geometry of the metal ion, particularly for transition metals. The position and intensity of the d-d transition bands are characteristic of specific geometries (e.g., octahedral, tetrahedral).[10]
-
Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen in the complex. The experimental values are compared with the calculated values for the proposed formula to confirm the stoichiometry of the complex.[9]
-
Magnetic Susceptibility: For complexes containing paramagnetic metal ions (e.g., Cu(II), Ni(II), Co(II)), measuring the magnetic moment provides information about the number of unpaired electrons and can help distinguish between different geometries (e.g., high-spin octahedral vs. square planar).[9]
-
Single-Crystal X-ray Diffraction: This is the most definitive technique for determining the three-dimensional structure of crystalline complexes, providing precise information on bond lengths, bond angles, coordination geometry, and crystal packing.[1][12]
Potential Applications
-
Catalysis: Metal complexes are widely used as catalysts.[4][13] The coordinatively unsaturated metal sites within complexes of this compound can serve as active centers for various organic transformations, such as oxidation or condensation reactions.[3][5][14] The ligand framework can be tuned to enhance catalytic activity and selectivity.
-
Metal-Organic Frameworks (MOFs): As a bifunctional linker, this compound is a suitable building block for constructing porous MOFs.[2][15] These materials have potential applications in gas storage, separation, and heterogeneous catalysis, with the pore size and functionality being tunable through the choice of metal and synthesis conditions.[16][17]
-
Drug Development: Given that this compound is a key pharmaceutical intermediate, its metal complexes are of interest in medicinal chemistry.[6][18] Coordination to a metal ion can enhance the biological activity of an organic ligand, improve its bioavailability, or provide a mechanism for targeted drug delivery.[7][19][20]
Experimental Protocols
Protocol 1: General Synthesis of a Divalent Metal Complex, [M(2-MeO-nic)₂(H₂O)₂]
This protocol describes a general method for synthesizing a coordination complex of a divalent metal ion (e.g., Cu(II), Ni(II), Co(II), Zn(II)) with this compound.
Materials:
-
This compound (Ligand, L)
-
Metal(II) Chloride Hexahydrate (e.g., CuCl₂·6H₂O)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized Water
Procedure:
-
Ligand Solution Preparation: Dissolve this compound (2.0 mmol) in 20 mL of an ethanol/water (1:1 v/v) mixture.
-
Deprotonation: To the ligand solution, add a stoichiometric amount of 0.1 M NaOH solution (2.0 mmol, 20 mL) dropwise while stirring. This deprotonates the carboxylic acid to form the sodium 2-methoxynicotinate salt in situ. The causality here is to generate the anionic carboxylate necessary for strong coordination.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve the metal(II) chloride salt (1.0 mmol) in 10 mL of deionized water.
-
Complexation Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring. The ligand-to-metal molar ratio is 2:1.
-
Reaction and Precipitation: Heat the resulting mixture to reflux at 80°C for 2-3 hours with constant stirring. A colored precipitate should form. Refluxing ensures the reaction reaches completion and promotes the formation of a more crystalline product.
-
Isolation and Purification: Allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid product sequentially with deionized water (to remove unreacted salts) and then with a small amount of cold ethanol (to remove organic impurities and aid in drying).
-
Drying: Dry the purified complex in a vacuum oven at 60°C overnight.
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Heck reaction protocol for 2-Methoxynicotinic acid derivatives
Application Notes & Protocols
Topic: Heck Reaction Protocol for 2-Methoxynicotinic Acid Derivatives
Abstract: This document provides a detailed guide for performing the Mizoroki-Heck reaction on this compound derivatives, a core scaffold in many pharmaceutical compounds. We delve into the mechanistic principles, offer a robust step-by-step protocol, and provide in-depth analysis of key reaction parameters. A comprehensive troubleshooting guide is included to assist researchers in overcoming common challenges associated with this powerful C-C bond-forming transformation, particularly concerning heteroaromatic substrates.
Introduction: The Strategic Importance of the Heck Reaction
The Palladium-catalyzed Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the direct vinylation of aryl or vinyl halides.[1][2] Its capacity for forming carbon-carbon bonds with high functional group tolerance and predictable stereoselectivity has made it an indispensable tool in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals.[3][4]
For drug development professionals, the this compound core is a privileged scaffold found in numerous biologically active molecules. The ability to functionalize this ring system via C-C bond formation is critical for generating compound libraries and performing structure-activity relationship (SAR) studies. The Heck reaction provides a direct and efficient route to introduce alkenyl substituents, significantly expanding the accessible chemical space from readily available halo-substituted nicotinic acid precursors.
This guide focuses on the practical application of the Heck reaction to these specific substrates, addressing the unique challenges they present, such as the potential for catalyst inhibition by the pyridine nitrogen.[5][6]
The Catalytic Cycle: A Mechanistic Overview
The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle is generally accepted to involve four key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination/base regeneration.[7]
Caption: The Mizoroki-Heck Pd(0)/Pd(II) Catalytic Cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) of the nicotinic acid derivative, forming a Pd(II) complex. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[8]
-
Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond, forming a new carbon-carbon bond and a σ-alkylpalladium intermediate.[8]
-
β-Hydride Elimination: For the reaction to proceed, the alkylpalladium intermediate must have a hydrogen atom on the carbon beta to the palladium. This hydrogen is eliminated in a syn-fashion, forming a hydridopalladium(II) complex and releasing the substituted alkene product.[1] This step typically dictates the trans stereochemistry of the final product.
-
Base Regeneration: A base is required to neutralize the hydrogen halide (HX) produced and regenerate the active Pd(0) catalyst from the H-Pd(II)-X species, allowing the cycle to continue.[9][10]
Experimental Protocol: Heck Coupling of Methyl 6-chloro-2-methoxynicotinate
This protocol provides a representative procedure for the coupling of a chloro-substituted this compound derivative with n-butyl acrylate. Chlorides are often less reactive than bromides or iodides, necessitating a highly active catalyst system.[11]
Materials & Reagents:
-
Substrates: Methyl 6-chloro-2-methoxynicotinate (1.0 equiv), n-Butyl acrylate (1.5 equiv)
-
Palladium Precatalyst: Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Ligand: XPhos (4 mol%)
-
Base: Potassium Carbonate (K₂CO₃), finely milled (2.0 equiv)
-
Solvent: Anhydrous, degassed N,N-Dimethylformamide (DMF)
-
Equipment: Schlenk flask or reaction vial with stir bar, vacuum/argon manifold, heating mantle with temperature controller, TLC plates, standard glassware for workup and chromatography.
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere):
-
To a dry Schlenk flask containing a magnetic stir bar, add Palladium(II) Acetate (0.02 equiv), XPhos (0.04 equiv), and finely milled Potassium Carbonate (2.0 equiv).
-
Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere. This is critical as the active Pd(0) catalyst is sensitive to oxygen.[5]
-
-
Reagent Addition:
-
Under a positive pressure of argon, add methyl 6-chloro-2-methoxynicotinate (1.0 equiv).
-
Add anhydrous, degassed DMF via syringe to achieve a substrate concentration of approximately 0.2 M.
-
Finally, add n-butyl acrylate (1.5 equiv) via syringe.
-
-
Reaction Execution:
-
Ensure the flask is securely sealed and place it in a pre-heated oil bath or heating mantle set to 110-120 °C.
-
Stir the reaction mixture vigorously. The mixture may change color or become heterogeneous.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under argon) and analyzing by TLC or LC-MS.[5] The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired product.
-
Optimization & Key Considerations
Optimizing a Heck reaction, especially with challenging pyridine substrates, requires a systematic approach. The following parameters are critical for success.
| Parameter | Options | Rationale & Field Insights |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is often preferred as it is air-stable and readily reduced in situ to the active Pd(0) species.[12] |
| Ligand | Bulky, electron-rich phosphines (XPhos, SPhos, RuPhos), NHCs | This is the most critical choice for pyridine substrates. The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[5][6] Bulky ligands sterically shield the metal center, preventing this inhibitory binding and promoting the desired catalytic cycle.[5] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N (triethylamine) | Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective and easy to remove. The choice of base can influence the reaction rate and the formation of side products.[3][10] |
| Solvent | DMF, NMP, Dioxane, Toluene | Polar aprotic solvents like DMF or NMP are excellent for dissolving the reagents and typically facilitate the reaction.[13] Greener alternatives like Cyrene are also being explored.[14] The solvent must be anhydrous and degassed. |
| Temperature | 80 - 140 °C | Higher temperatures are often required for less reactive halides like chlorides. However, excessively high temperatures can lead to catalyst decomposition (formation of palladium black).[5] |
| Alkene Partner | Acrylates, Styrenes, Acrylonitrile | Electron-deficient alkenes are generally more reactive and give higher yields in the Heck reaction.[1][15] |
Troubleshooting Guide
Low yields or reaction failures are common when developing new methodologies. A logical approach to troubleshooting is essential.
Caption: A Decision Tree for Troubleshooting the Heck Reaction.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Catalyst Deactivation: Insufficient inert atmosphere; Pyridine coordination inhibiting the catalyst.[5][6] 2. Low Reactivity: Aryl chloride is used; Reaction temperature is too low. 3. Impure Reagents: Water in solvent or base can lead to side reactions like protodeboronation in related couplings.[5] | 1. Improve Inert Technique: Ensure solvent is anhydrous and thoroughly degassed. Use Schlenk techniques. 2. Switch Ligand: Use a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos) to prevent pyridine binding.[5] 3. Increase Temperature: Cautiously increase the temperature in 10 °C increments. For aryl chlorides, temperatures >120 °C may be necessary.[11] |
| Catalyst Decomposition (Palladium Black) | 1. Temperature Too High: Causes aggregation of Pd(0) into inactive nanoparticles.[5] 2. Insufficient Ligand: An inadequate ligand-to-palladium ratio fails to stabilize the active catalytic species.[5] | 1. Reduce Temperature: Find the minimum temperature required for efficient conversion. 2. Increase Ligand Loading: Increase the ligand:palladium ratio (e.g., from 2:1 to 4:1). |
| Formation of Side Products | 1. Reductive Dehalogenation: The aryl halide is converted to Ar-H. 2. Alkene Isomerization/Dimerization: Can occur at high temperatures or with certain catalyst systems. 3. Reductive Heck Product: Instead of β-hydride elimination, a conjugate addition product is formed.[3] | 1. Screen Bases/Solvents: The reaction environment can influence side pathways. 2. Lower Temperature: May reduce the rate of undesired side reactions. 3. Additives: In some cases, additives like silver salts can alter the reaction pathway, though this adds complexity.[10] |
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- 15. youtube.com [youtube.com]
The Alchemist's Pyridine: A Guide to Harnessing 2-Methoxynicotinic Acid in Named Reactions for Drug Discovery
Introduction: The Strategic Value of a Substituted Pyridine
In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, a privileged structure found in a multitude of blockbuster drugs. Its unique electronic properties and ability to engage in hydrogen bonding make it a perennial favorite in drug design. 2-Methoxynicotinic acid, with its strategic placement of a methoxy, a carboxylic acid, and an activatable pyridine ring, represents a particularly versatile building block.[1] This guide provides an in-depth exploration of key named reactions that leverage this substrate, offering not just protocols, but the underlying chemical logic to empower researchers in their quest for novel therapeutics.
This document is structured to provide a practical and scientifically rigorous overview of how this compound and its derivatives can be employed in some of modern organic synthesis's most powerful transformations: Palladium-catalyzed cross-coupling reactions and robust amide bond formations.
Section 1: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a pillar of modern drug discovery, enabling the efficient construction of biaryl and heteroaryl-aryl structures. For a substrate like this compound, this reaction is typically performed on a halogenated derivative, most commonly at the 5-position (i.e., 5-bromo-2-methoxynicotinic acid), to introduce molecular complexity.
Mechanistic Insights: The Palladium Catalytic Cycle
The power of the Suzuki coupling lies in its highly efficient and predictable catalytic cycle, which generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the pyridine ring, forming a Pd(II) complex.
-
Transmetalation: The arylboronic acid, activated by a base to form a more nucleophilic boronate species, transfers its aryl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.
The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the individual steps of the cycle, while the base is essential for activating the boronic acid.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Application Protocol: Synthesis of 5-Aryl-2-methoxynicotinic Acids
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of brominated nicotinic acid derivatives.[2][3] It provides a robust starting point for the synthesis of a diverse library of compounds.
Table 1: Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale / Field Insight |
| Substrate | 5-Bromo-2-methoxynicotinic acid | The C-Br bond is sufficiently reactive for oxidative addition. |
| Coupling Partner | Arylboronic acid (1.2-1.5 equiv.) | A slight excess ensures complete consumption of the starting material. |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | A reliable and commercially available Pd(0) catalyst for this transformation.[2] |
| Base | K₃PO₄ or K₂CO₃ (2.0-2.5 equiv.) | Crucial for activating the boronic acid. Carbonates are often preferred for substrates with base-sensitive functional groups.[2][4] |
| Solvent | 1,4-Dioxane/Water (4:1) or DMF | A polar aprotic solvent system that facilitates the dissolution of both organic and inorganic reagents.[2][3] |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the catalytic cycle without significant substrate decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the oxidation and deactivation of the Pd(0) catalyst. |
Step-by-Step Methodology:
-
Inerting the Vessel: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-methoxynicotinic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Atmosphere Exchange: Seal the flask with a septum, then evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of argon, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12-16 hours.
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the aqueous layer and extract it again with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-methoxynicotinic acid.
Section 2: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components in a vast number of pharmaceuticals.[5][6] Similar to the Suzuki coupling, this reaction is performed on a halogenated derivative of this compound to couple it with a primary or secondary amine.
Mechanistic Insights: The Amination Cycle
The catalytic cycle of the Buchwald-Hartwig amination shares principles with other palladium-catalyzed cross-couplings but is distinct in its nucleophilic partner.
-
Oxidative Addition: A Pd(0) species inserts into the aryl-halide bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the Pd(0) catalyst.
The choice of a bulky, electron-rich phosphine ligand is critical. These ligands promote the oxidative addition and the final reductive elimination step, while preventing side reactions like beta-hydride elimination.[7]
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Application Protocol: Synthesis of 5-Amino-2-methoxynicotinic Acid Derivatives
This protocol is based on established methods for the amination of bromo-pyridines and provides a reliable framework for C-N bond formation.[8]
Table 2: Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale / Field Insight |
| Substrate | 5-Bromo-2-methoxynicotinic acid ester | The ester form is often used to avoid complications with the acidic proton. The free acid can sometimes be used directly but may require stronger bases or different conditions. |
| Coupling Partner | Primary or Secondary Amine (1.2-1.5 equiv.) | A slight excess drives the reaction to completion. |
| Catalyst System | Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) | A common and highly effective catalyst/ligand system for a broad range of amines. XPhos is a bulky, electron-rich ligand that facilitates the key steps of the cycle. |
| Base | NaOtBu or K₃PO₄ (1.4-2.0 equiv.) | A strong, non-nucleophilic base is required to deprotonate the amine upon coordination to palladium.[7] |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are essential for reaction efficiency. |
| Temperature | 100-110 °C | Higher temperatures are often needed to facilitate the coupling, especially with less reactive amines or aryl chlorides. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for protecting the sensitive Pd(0) catalyst and phosphine ligand from oxidation. |
Step-by-Step Methodology:
-
Esterification (Pre-step): Convert this compound to its methyl or ethyl ester using standard methods (see Section 4) to protect the carboxylic acid. Then, perform bromination at the 5-position.
-
Inerting the Vessel: In a glovebox or under a stream of argon, add the 5-bromo-2-methoxynicotinic acid ester (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) to a dry Schlenk tube with a stir bar.
-
Reagent Addition: Add the amine (1.2 mmol) followed by anhydrous toluene (5 mL).
-
Reaction Execution: Seal the tube tightly and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Follow the reaction's progress by LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
-
Hydrolysis (Post-step): If the final acid is desired, hydrolyze the resulting ester using standard conditions (e.g., LiOH in THF/water) to yield the final product.
Section 3: Amide Bond Formation (Peptide Coupling)
The formation of an amide bond is arguably the most common reaction in medicinal chemistry.[9] this compound, with its carboxylic acid moiety, is an ideal substrate for coupling with a vast array of primary and secondary amines to generate libraries of amides with potential biological activity.
Mechanistic Insights: The Role of Coupling Reagents
Directly reacting a carboxylic acid and an amine is generally ineffective due to the formation of a stable and unreactive ammonium carboxylate salt. Coupling reagents are used to activate the carboxylic acid by converting the hydroxyl group into a better leaving group.
-
Activation: The carboxylic acid attacks the coupling reagent (e.g., HATU) to form a highly reactive O-acylisourea or active ester intermediate.
-
Nucleophilic Attack: The amine then attacks the activated carbonyl carbon.
-
Product Formation: The leaving group is displaced, forming the stable amide bond and releasing byproducts.
Additives like HOBt (Hydroxybenzotriazole) can be used to suppress side reactions and minimize racemization when chiral amines or acids are used.[9]
Caption: Workflow for a typical HATU-mediated amide coupling reaction.
Application Protocol: HATU-Mediated Amide Coupling
This protocol is a robust and widely used method for the synthesis of amides from carboxylic acids and is adapted from standard procedures in medicinal chemistry.[10][11][12]
Table 3: Reaction Parameters for HATU-Mediated Amide Coupling
| Parameter | Recommended Condition | Rationale / Field Insight |
| Substrate | This compound (1.0 equiv.) | The starting carboxylic acid. |
| Coupling Partner | Primary or Secondary Amine (1.05 equiv.) | A small excess of the amine is often sufficient. |
| Coupling Reagent | HATU (1.1 equiv.) | A highly efficient uronium-based coupling reagent that leads to rapid activation and high yields.[11] |
| Base | DIPEA or Triethylamine (2.0-3.0 equiv.) | A non-nucleophilic organic base is required to neutralize the acid and facilitate the reaction.[10] |
| Solvent | DMF or Acetonitrile (ACN) | Polar aprotic solvents that are effective at dissolving all reaction components. |
| Temperature | Room Temperature (20-25 °C) | The high reactivity of HATU allows the reaction to proceed efficiently at ambient temperature. |
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) and HATU (1.1 mmol) in DMF (5 mL).
-
Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (2.0 mmol) to the solution and stir for 10-15 minutes at room temperature. This pre-activation step forms the active ester.
-
Amine Addition: Add the amine (1.05 mmol) to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting acid.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude amide by flash chromatography or recrystallization.
Section 4: Esterification via Thionyl Chloride
For applications requiring the modification of other parts of the molecule or for use as a protecting group, the carboxylic acid of this compound can be easily converted to an ester. A classic and highly effective method is the use of thionyl chloride in an alcohol solvent.
Mechanistic Insights: Acid Chloride Formation
This reaction proceeds via an in situ formation of an acid chloride, which is then immediately attacked by the alcohol solvent.
-
Activation: The carboxylic acid attacks thionyl chloride, which converts the hydroxyl into an excellent leaving group.
-
Acid Chloride Formation: A chloride ion attacks the carbonyl, leading to the formation of the acid chloride with the release of sulfur dioxide and HCl gas.
-
Esterification: The alcohol (e.g., methanol), acting as both solvent and nucleophile, attacks the highly electrophilic acid chloride to form the ester.
Caption: A two-step pathway for esterification using thionyl chloride.
Application Protocol: Synthesis of Methyl 2-Methoxynicotinate
This is a straightforward and high-yielding protocol for preparing the methyl ester of this compound.[13][14]
Table 4: Reaction Parameters for Esterification
| Parameter | Recommended Condition | Rationale / Field Insight |
| Substrate | This compound | The starting material. |
| Reagent/Solvent | Methanol (MeOH) | Acts as both the nucleophile and the solvent, used in large excess. |
| Activating Agent | Thionyl Chloride (SOCl₂) | Efficiently converts the carboxylic acid to the highly reactive acid chloride in situ. |
| Temperature | 0 °C to Reflux | Initial addition is done at 0 °C to control the exothermic reaction, followed by heating to drive the reaction to completion. |
Step-by-Step Methodology:
-
Initial Setup: In a round-bottom flask equipped with a stir bar and a reflux condenser (with a drying tube), suspend this compound (1.0 g) in methanol (15 mL).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly and carefully add thionyl chloride (SOCl₂) dropwise via syringe. Caution: This reaction is exothermic and releases HCl and SO₂ gas; perform in a well-ventilated fume hood.
-
Reaction Execution: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 70 °C) for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove excess methanol and SOCl₂.
-
Neutralization: Re-dissolve the residue in ethyl acetate and slowly add saturated sodium bicarbonate solution until gas evolution ceases and the aqueous layer is basic.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate to yield the crude methyl 2-methoxynicotinate, which can be further purified if necessary.
Conclusion
This compound is a powerful and versatile scaffold for drug discovery. By mastering its application in key named reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and modern amide bond formations, researchers can rapidly generate diverse libraries of novel compounds. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the strategic design and synthesis of the next generation of therapeutics.
References
- Ningbo Inno Pharmchem Co., Ltd. (2025). This compound: Your Go-To Intermediate for Pharmaceutical R&D.
- Organic Chemistry Portal. (2023). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH).
- Nolan, S. P., & Organ, M. G. (Eds.). (2016). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Patsilinakos, A., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(15), 1891-1894.
- Common Organic Chemistry. (2023). Amine to Amide (Coupling) - HATU.
- Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144.
- Organic Chemistry Portal. (2023). Acid to Ester - Common Conditions.
- Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
- Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59.
- de la Torre, D. V., et al. (2021). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. Journal of Medicinal Chemistry, 64(14), 9846–9879.
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- MDPI. (2022). Special Issue “Advances in Drug Discovery and Synthesis”.
- Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purine Derivatives.
- Mustafa, Y. F., et al. (2023). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. Iraqi Journal of Pharmacy, 20(2), 111-125.
- Scott, J. S., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(10), 5178–5193.
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Application Notes and Protocols for the Development of Kinase Inhibitors from 2-Methoxynicotinic Acid Scaffolds
For: Researchers, scientists, and drug development professionals in the field of kinase inhibitor discovery.
Introduction: The Strategic Value of the 2-Methoxynicotinic Acid Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific protein substrates.[1][2][3] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important target classes for modern drug discovery.[2][4][5] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[2][5]
A key challenge in kinase inhibitor development is achieving selectivity, as the ATP-binding site is highly conserved across the human kinome.[6] The strategic selection of a core chemical scaffold is therefore paramount in designing potent and selective inhibitors. The this compound moiety has emerged as a versatile and privileged scaffold in this endeavor. Its intrinsic chemical features, including a nitrogen atom for hydrogen bonding, a carboxylic acid group for derivatization, and a methoxy group that can influence conformation and solubility, provide a rich platform for generating diverse chemical libraries. This guide provides a comprehensive overview of the methodologies and protocols for developing novel kinase inhibitors based on the this compound scaffold, from initial synthesis to cellular evaluation.
I. Synthetic Strategy: Building the Inhibitor Library
The this compound scaffold offers multiple reactive handles for chemical modification, allowing for the systematic exploration of chemical space to optimize potency and selectivity. A common and effective strategy involves amide bond formation at the carboxylic acid and a cross-coupling reaction at a halogenated position on the pyridine ring.
Protocol 1: General Synthesis of a this compound-Based Kinase Inhibitor via Amide Coupling and Suzuki-Miyaura Cross-Coupling
This protocol describes a representative two-step synthesis. The first step is the formation of an amide bond between 2-methoxy-6-bromonicotinic acid and a desired amine. The second step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group. This approach allows for the generation of a library of compounds with diversity at two key positions.
Rationale: The amide coupling is a robust and widely used reaction for linking molecular fragments. The Suzuki-Miyaura cross-coupling is chosen for its tolerance of a wide range of functional groups and its reliability in forming carbon-carbon bonds.[7]
Materials:
-
2-methoxy-6-bromonicotinic acid
-
Amine of choice (R1-NH2)
-
Aryl or heteroaryl boronic acid or ester (R2-B(OR)2)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate (Na2CO3)
-
DMF (N,N-Dimethylformamide)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Step-by-Step Procedure:
Part A: Amide Coupling
-
To a solution of 2-methoxy-6-bromonicotinic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (R1-NH2) (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the amide intermediate.
Part B: Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, combine the amide intermediate from Part A (1.0 eq), the aryl or heteroaryl boronic acid/ester (R2-B(OR)2) (1.5 eq), Pd(PPh3)4 (0.05 eq), and Na2CO3 (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with argon or nitrogen for 15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Purify the final compound by silica gel column chromatography or preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
II. Biochemical Evaluation: Assessing In Vitro Potency
Once a library of compounds has been synthesized, the next critical step is to determine their inhibitory activity against the target kinase in a cell-free system. This is typically done using an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50).[8][9]
Protocol 2: In Vitro Luminescence-Based Kinase Assay
This protocol describes a common method for measuring kinase activity by quantifying the amount of ATP remaining in the reaction.[8] A decrease in ATP corresponds to higher kinase activity. The luminescent signal is inversely proportional to the kinase activity.
Rationale: Luminescence-based assays are sensitive, have a high signal-to-background ratio, and are amenable to high-throughput screening in 96- or 384-well plate formats.[8] They measure the direct output of the kinase reaction (ATP consumption).
Materials:
-
Recombinant kinase of interest
-
Specific substrate peptide for the kinase
-
ATP (at a concentration close to the Km for the target kinase)
-
Synthesized inhibitor compounds dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[8]
-
Commercially available ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
-
Positive control inhibitor (e.g., Staurosporine)[8]
Step-by-Step Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 or 1:5 serial dilutions.
-
Reaction Setup:
-
In a white, opaque 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO (for "no inhibitor" and "no enzyme" controls).
-
Add 2.5 µL of the kinase solution (pre-diluted in kinase assay buffer) to each well, except for the "no enzyme" control. .
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[8]
-
-
Initiate Kinase Reaction:
-
Signal Detection:
-
Equilibrate the ATP detection reagent to room temperature.
-
Add 10 µL of the ATP detection reagent to each well. This will stop the kinase reaction and initiate the luminescent signal generation.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.[8]
-
The luminescent signal is inversely proportional to the amount of ATP consumed and thus to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
Data Presentation:
| Compound ID | R1 Group | R2 Group | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) |
| Lead-01 | Cyclopropyl | Phenyl | 50 | >10,000 |
| Lead-02 | Methyl | 4-Fluorophenyl | 25 | 5,000 |
| Lead-03 | Isopropyl | Pyridin-3-yl | 10 | 2,500 |
| Staurosporine | - | - | 5 | 15 |
Table 1: Hypothetical inhibitory activity of this compound derivatives.
III. Cellular Evaluation: Assessing Target Engagement and Efficacy in a Biological Context
While in vitro assays are crucial for determining direct inhibitory potency, it is essential to evaluate the compounds in a cellular environment.[10][11][12] Cell-based assays can provide information on cell permeability, target engagement, and the effect on downstream signaling pathways.[4][13]
Protocol 3: Western Blot-Based Cellular Assay for Kinase Inhibition
This protocol measures the phosphorylation status of a downstream substrate of the target kinase in cells treated with the inhibitor. A reduction in the phosphorylation of the substrate indicates successful inhibition of the kinase in a cellular context.
Rationale: Western blotting is a widely used and robust technique to assess changes in protein phosphorylation, providing direct evidence of target engagement and downstream pathway modulation.[4]
Materials:
-
Cancer cell line known to have an active signaling pathway involving the target kinase
-
Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)
-
Synthesized inhibitor compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (one specific for the phosphorylated substrate, one for the total substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Step-by-Step Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the inhibitor compound (and a DMSO vehicle control) for a predetermined time (e.g., 2-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane with TBST (3x).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3x).
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the total substrate to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated to total substrate at different inhibitor concentrations.
-
IV. Visualizing Key Concepts and Workflows
Generic Kinase Signaling Pathway
Caption: A simplified kinase signaling cascade.
Experimental Workflow for Kinase Inhibitor Development
Caption: From scaffold to in vivo candidate.
Structure-Activity Relationship (SAR) Logic
Caption: Iterative design based on SAR.
V. Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diversification at multiple positions allow for a systematic exploration of the structure-activity relationship, leading to the identification of potent and selective lead compounds. The protocols outlined in this guide provide a robust framework for the synthesis, biochemical screening, and cellular evaluation of these inhibitors. Future work will focus on optimizing the pharmacokinetic properties of lead compounds to translate potent in vitro and cellular activity into in vivo efficacy.
References
- Cell-based test for kinase inhibitors - INiTS. (2020-11-26).
- Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs.
- Application Notes and Protocols for Kinase Activity Assays - Benchchem.
- Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022-05-11).
- Designing In Vitro Assays for Novel Kinase Inhibitors: A Comparative Guide for Compounds Derived from 1-(Bromomethyl) - Benchchem.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals.
- Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
- In vitro kinase assay | Protocols.io. (2024-05-31).
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021-08-12).
- Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors.
- Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024-08-13).
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC.
- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
- Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - PMC.
- Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors.
- Synthesis of promiscuous ALK2 inhibitors – openlabnotebooks.org. (2019-03-19).
- A comprehensive review of protein kinase inhibitors for cancer therapy.
- The Strategic Application of 2-Bromo-6-Methylisonicotinic Acid in the Synthesis of Kinase Inhibitors: A Comparative Guide - Benchchem.
- WO2009066084A1 - 2 -morpholinopyrimidines and their use as pi3 kinase inhibitors.
- Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - MDPI. (2022-12-23).
- A comprehensive review of protein kinase inhibitors for cancer therapy - PMC.
- Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries - PMC - NIH. (2022-07-30).
- Structure–activity relationships study of mTOR kinase inhibition using QSAR and structure-based drug design approaches - NIH.
- Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels - MDPI.
- Overview of Research into mTOR Inhibitors - MDPI.
- The Development of BTK Inhibitors: A Five-Year Update - MDPI.
- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - NIH. (2024-10-21).
- Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold - PubMed. (2012-09-01).
- A review on macrocyclic kinase inhibitors in clinical trials - Int J Pharm Chem Anal.
- Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC - NIH.
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- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
The Strategic Role of 2-Methoxynicotinic Acid in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
Introduction: The Versatility of the Pyridine Scaffold in Crop Protection
The pyridine ring is a privileged scaffold in the agrochemical industry, forming the core of numerous herbicides, fungicides, and insecticides. Its unique electronic properties and metabolic stability make it an ideal building block for creating potent and selective crop protection agents. Within the vast library of pyridine-based intermediates, 2-Methoxynicotinic acid stands out as a versatile and strategically important precursor. While not always the direct starting material in commercial routes, its structure offers a readily modifiable platform for accessing key intermediates, most notably 2-chloronicotinic acid, which is a cornerstone in the synthesis of high-value agrochemicals.
This technical guide provides an in-depth exploration of the synthetic utility of this compound in the agrochemical field. We will delve into the rationale behind its use, providing detailed, field-proven protocols for its conversion into a key agrochemical intermediate and its subsequent elaboration into two commercially significant products: the herbicide Diflufenican and the fungicide Boscalid. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the causality behind experimental choices to ensure both scientific integrity and practical applicability.
Core Synthesis Pathway: From this compound to the Key Intermediate 2-Chloronicotinic Acid
The primary utility of this compound in this context is its efficient conversion to 2-chloronicotinic acid. The methoxy group at the 2-position can be readily cleaved to a hydroxyl group, which is then substituted by a chlorine atom. This two-step process is a critical gateway to a wide range of nicotinic acid-based agrochemicals.
Caption: Synthetic pathway from this compound to agrochemicals.
Protocol 1: Demethylation of this compound to 2-Hydroxynicotinic Acid
The cleavage of the methyl ether is a crucial first step. While various reagents can achieve this, the use of pyridine hydrochloride is a classic and effective method that avoids harsh, uncontrolled conditions.[1][2][3][4] The reaction proceeds via protonation of the ether oxygen by the acidic pyridinium ion, followed by nucleophilic attack of the chloride ion on the methyl group in an SN2 reaction.
Materials and Equipment:
-
This compound
-
Pyridine hydrochloride
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
pH paper or pH meter
-
Büchner funnel and filter paper
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1 equivalent) and pyridine hydrochloride (5-10 equivalents). The use of a significant excess of pyridine hydrochloride drives the reaction to completion.
-
Heating: Heat the mixture to 180-200°C under a nitrogen atmosphere. The mixture will become a molten slurry.
-
Reaction Monitoring: Maintain the temperature and stir the reaction mixture for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully add water to the solidified mass and stir until it dissolves.
-
Precipitation: Adjust the pH of the aqueous solution to approximately 3-4 with a suitable acid (e.g., concentrated HCl). The product, 2-Hydroxynicotinic acid, will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining pyridine hydrochloride. Dry the product under vacuum to obtain 2-Hydroxynicotinic acid. The purity can be assessed by melting point determination and spectroscopic methods (NMR, IR).
Protocol 2: Chlorination of 2-Hydroxynicotinic Acid to 2-Chloronicotinic Acid
The conversion of the 2-hydroxy group to a 2-chloro group is a critical transformation. A robust method for this is the use of a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[5][6][7] PCl₅ is a powerful chlorinating agent, and the use of POCl₃ as a solvent and co-reagent ensures a high-yielding reaction.
Materials and Equipment:
-
2-Hydroxynicotinic acid
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Round-bottom flask with reflux condenser and gas trap
-
Heating mantle
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware
-
Büchner funnel and filter paper
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas trap to neutralize HCl fumes, carefully add 2-Hydroxynicotinic acid (1 equivalent) to an excess of phosphorus oxychloride (POCl₃, acting as both reagent and solvent).
-
Addition of PCl₅: To this suspension, add phosphorus pentachloride (PCl₅, 1.1-1.5 equivalents) portion-wise at room temperature. The addition is exothermic and should be done with caution.
-
Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 105-110°C) for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.
-
Reaction Monitoring: The reaction progress can be monitored by TLC or HPLC until the starting material is consumed.
-
Removal of Excess Reagent: After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.
-
Work-up: The residue is then carefully quenched by slowly adding it to crushed ice with vigorous stirring. This step is highly exothermic and should be performed in an ice bath.
-
Precipitation and Isolation: The product, 2-chloronicotinic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.
| Parameter | Protocol 1: Demethylation | Protocol 2: Chlorination |
| Starting Material | This compound | 2-Hydroxynicotinic acid |
| Key Reagents | Pyridine hydrochloride | POCl₃, PCl₅ |
| Reaction Temperature | 180-200°C | 105-110°C (Reflux) |
| Typical Reaction Time | 3-5 hours | 2-4 hours |
| Expected Yield | >85% | >90% |
Application in Herbicide Synthesis: The Case of Diflufenican
Diflufenican is a selective contact and residual herbicide used for the control of broad-leaved weeds in cereals. Its synthesis is a prime example of the application of 2-chloronicotinic acid.
Caption: Synthesis of the herbicide Diflufenican.
Protocol 3: Synthesis of Diflufenican from 2-Chloronicotinic Acid
This synthesis involves a two-step, one-pot reaction sequence: esterification of 2-chloronicotinic acid followed by amidation.[8][9]
Materials and Equipment:
-
2-Chloronicotinic acid
-
3-(Trifluoromethyl)phenol
-
2,4-Difluoroaniline
-
Solid superacid catalyst (e.g., sulfated zirconia) or a copper-based catalyst (e.g., cuprous chloride)
-
High-boiling point solvent (e.g., DMSO, N-methyl pyrrolidone)
-
Reaction vessel with heating, stirring, and nitrogen inlet
-
Standard laboratory glassware for work-up and purification
Step-by-Step Methodology:
-
Esterification: In a reaction vessel, suspend 2-chloronicotinic acid (1 equivalent) and a solid superacid catalyst in a suitable solvent. Add 3-(trifluoromethyl)phenol (1-1.2 equivalents). Heat the mixture to 120-140°C and stir for 4-6 hours. Monitor the reaction by TLC or HPLC.
-
Amidation: After the esterification is complete, cool the reaction mixture slightly. Add 2,4-difluoroaniline (1-1.5 equivalents) and a copper-based catalyst (if not using a one-pot approach with a solid superacid). Reheat the mixture to 130-135°C and stir for 10-15 hours.[8]
-
Work-up and Isolation: After the reaction is complete, cool the mixture and filter to remove the catalyst. The product can be crystallized by cooling the filtrate. The crude product is then collected by filtration, washed with a non-polar solvent (e.g., hexane) to remove unreacted starting materials, and then with water.
-
Purification: The crude Diflufenican can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a product with >98% purity.[8]
Application in Fungicide Synthesis: The Case of Boscalid
Boscalid is a broad-spectrum fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs). Its synthesis also relies on 2-chloronicotinic acid as a key building block.[10][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Sciencemadness Discussion Board - demethylation of methyl aryl ethers - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. 2-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis of 2-Chloronicotinic Acid | Semantic Scholar [semanticscholar.org]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
- 8. CN105085389A - Preparation method of boscalid - Google Patents [patents.google.com]
- 9. CN114685365B - Synthesis method of diflufenican - Google Patents [patents.google.com]
- 10. CN103073489A - Preparation method of Boscalid - Google Patents [patents.google.com]
- 11. Preparation method of Boscalid - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Use of 2-Methoxynicotinic Acid in the Development of New Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking New Material Frontiers with 2-Methoxynicotinic Acid
This compound, a substituted pyridine carboxylic acid (CAS: 16498-81-0), is a versatile building block in the synthesis of complex organic molecules.[1][2] While its primary applications to date have been as an intermediate in the pharmaceutical and agrochemical industries, its unique structural and electronic properties make it a compelling candidate for the development of novel materials, particularly in the realm of coordination polymers and metal-organic frameworks (MOFs).[1][2]
This guide provides a comprehensive overview of the potential of this compound as a ligand for the synthesis of new crystalline materials. We will delve into the scientific rationale for its use, provide detailed protocols for the synthesis and characterization of a model coordination polymer, and discuss the potential applications of the resulting materials.
Scientific Rationale: The Promise of this compound as a Ligand
The utility of this compound in materials synthesis stems from its distinct molecular architecture. It possesses a pyridine ring, a carboxylic acid group, and a methoxy substituent, each contributing to its functionality as a ligand.[2]
-
Coordination Versatility: The carboxylic acid group can deprotonate to form a carboxylate, which is an excellent coordinating group for a wide range of metal ions. The nitrogen atom of the pyridine ring can also participate in coordination, allowing for the formation of stable, multidimensional networks.
-
Modulation of Electronic Properties: The electron-donating methoxy group at the 2-position of the pyridine ring can influence the electronic properties of the ligand and, consequently, the resulting coordination polymer. This can impact the material's photoluminescent and catalytic properties.
-
Structural Control: The steric bulk and position of the methoxy group can direct the self-assembly process during crystal growth, influencing the final topology and porosity of the material. This provides a handle for fine-tuning the material's properties for specific applications.
Application Note 1: Synthesis of a Luminescent Zinc(II) Coordination Polymer
This section details a model protocol for the synthesis of a hypothetical two-dimensional (2D) luminescent coordination polymer using this compound and zinc(II) acetate. The hydrothermal method is employed, a common technique for the synthesis of coordination polymers, which utilizes elevated temperature and pressure to facilitate the crystallization of the product.
Experimental Protocol: Hydrothermal Synthesis
Materials and Equipment:
-
This compound (C₇H₇NO₃)
-
Zinc(II) acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Deionized water
-
25 mL Teflon-lined stainless steel autoclave
-
Programmable oven
-
Filtration apparatus (Büchner funnel, filter paper)
-
Drying oven or vacuum desiccator
Step-by-Step Procedure:
-
Reactant Preparation: In a 20 mL glass vial, combine this compound (0.1 mmol, 15.3 mg) and zinc(II) acetate dihydrate (0.1 mmol, 21.9 mg).
-
Solvent Addition: Add 10 mL of deionized water to the vial.
-
Homogenization: Stir the mixture at room temperature for 30 minutes to ensure a homogeneous suspension.
-
Transfer to Autoclave: Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave.
-
Sealing and Heating: Seal the autoclave and place it in a programmable oven. Heat the autoclave to 160 °C for 72 hours.
-
Cooling: After 72 hours, turn off the oven and allow the autoclave to cool slowly to room temperature.
-
Product Isolation: Open the autoclave and collect the colorless crystals by filtration.
-
Washing: Wash the crystals with deionized water (3 x 5 mL) and then with a small amount of ethanol.
-
Drying: Dry the crystals in an oven at 60 °C for 12 hours or in a vacuum desiccator.
Causality Behind Experimental Choices:
-
Hydrothermal Conditions: The use of high temperature and pressure in a closed system increases the solubility of the reactants and promotes the formation of well-defined crystals.
-
Molar Ratio: A 1:1 molar ratio of ligand to metal salt is a common starting point for the synthesis of coordination polymers. This ratio can be varied to explore the formation of different structures.
-
Slow Cooling: Slow cooling of the autoclave is crucial for obtaining single crystals of sufficient size and quality for X-ray diffraction analysis. Rapid cooling can lead to the formation of polycrystalline powders.
Expected Outcome and Characterization:
The synthesis is expected to yield a crystalline solid. The structure and properties of the material should be characterized using the following techniques:
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms and the coordination environment of the zinc(II) ions.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the coordination polymer and confirm the coordination of the carboxylate group to the metal center.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the material.
-
Photoluminescence Spectroscopy: To investigate the luminescent properties of the material, which may be influenced by the methoxy group on the ligand.
Data Presentation
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16498-81-0 | [3] |
| Molecular Formula | C₇H₇NO₃ | [3] |
| Molecular Weight | 153.14 g/mol | [3] |
| Appearance | White to off-white powder | [1] |
| Purity | Typically ≥98% | [1][2] |
| Melting Point | 146-150 °C | [4] |
Table 2: Hypothetical Synthesis and Characterization Data for a Zinc(II)-2-Methoxynicotinate Coordination Polymer
| Parameter | Value/Observation |
| Yield | ~60-70% (based on the limiting reagent) |
| Crystal System | To be determined by SC-XRD |
| Coordination Number of Zn(II) | To be determined by SC-XRD |
| Key FTIR Peaks (cm⁻¹) | ~1600-1550 (asymmetric COO⁻ stretch), ~1440-1335 (symmetric COO⁻ stretch) |
| Thermal Decomposition Temp. | > 300 °C (expected) |
| Luminescence Emission Max. | To be determined (excitation wavelength dependent) |
Visualizations
Diagram 1: Molecular Structure of this compound
Caption: Ball-and-stick representation of this compound.
Diagram 2: Experimental Workflow for Hydrothermal Synthesis
Caption: Workflow for the hydrothermal synthesis of a coordination polymer.
Trustworthiness and Self-Validation
The protocols described are based on well-established methods for the synthesis of coordination polymers.[4] The success of the synthesis can be validated at each stage:
-
Visual Inspection: The formation of a crystalline precipitate is the first indication of a successful reaction.
-
PXRD: Comparison of the experimental PXRD pattern with a simulated pattern from single-crystal data will confirm the purity of the bulk sample.
-
FTIR Spectroscopy: The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of characteristic carboxylate stretches will confirm the coordination of the ligand to the metal center.
-
Elemental Analysis: The experimentally determined elemental composition should match the calculated values for the proposed formula of the coordination polymer.
Conclusion and Future Outlook
This compound presents a promising, yet underexplored, avenue for the design of new functional materials. The protocols and principles outlined in this guide provide a solid foundation for researchers to begin exploring the synthesis of novel coordination polymers and MOFs based on this versatile ligand. The resulting materials could find applications in areas such as luminescent sensing, catalysis, and gas storage, opening up new possibilities in materials science and drug delivery systems. Further research should focus on systematically varying the metal ions, synthesis conditions, and exploring the properties of the resulting materials to fully unlock the potential of this compound in materials development.
References
- Vertex AI Search. This compound: A Versatile Intermediate for Organic Synthesis.
- Vertex AI Search. This compound: Your Go-To Intermediate for Pharmaceutical R&D.
- ChemicalBook. This compound | 16498-81-0.
- PubChem. This compound | C7H7NO3 | CID 708093.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-Methoxynicotinic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-methoxynicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with obtaining high yields in this important synthetic transformation. Here, we will address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of this compound, often prepared from 2-chloronicotinic acid via nucleophilic aromatic substitution (SNAr) with sodium methoxide, is a crucial step in the preparation of various pharmaceutical intermediates.[1][2][3] While seemingly straightforward, several factors can lead to disappointingly low yields. This section will tackle specific problems you might be facing.
Issue 1: The reaction appears incomplete, with a significant amount of 2-chloronicotinic acid starting material remaining.
Q: I've run the reaction for the suggested time, but TLC and LC-MS analysis show a large spot corresponding to my starting material. What could be the cause?
A: An incomplete reaction is one of the most common hurdles. Several factors, often interrelated, can contribute to this issue:
-
Insufficiently Activated Nucleophile: The methoxide ion is the active nucleophile. If it is not generated in sufficient quantity, the reaction will be slow or stall. This can happen if the sodium metal is old and has a significant oxide layer, or if the methanol is not scrupulously dry. Water will react with sodium to produce sodium hydroxide, which is a much weaker nucleophile for this SNAr reaction.
-
Low Reaction Temperature: Nucleophilic aromatic substitutions on pyridine rings, while more facile than on benzene rings, often require elevated temperatures to proceed at a reasonable rate.[4] If the reaction temperature is too low, the activation energy barrier for the formation of the Meisenheimer complex (the intermediate in SNAr) may not be overcome efficiently.[4]
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation (Na+) but not the nucleophile (MeO-), thus increasing its reactivity.[4] While methanol is the source of the methoxide, using it as the sole solvent can lead to extensive solvation of the nucleophile, reducing its potency.
Experimental Solutions:
| Parameter | Recommended Action | Rationale |
| Nucleophile Preparation | Use freshly cut sodium metal, ensuring a clean, metallic surface. Use anhydrous methanol. | To ensure the quantitative formation of sodium methoxide. |
| Reaction Temperature | Gradually increase the reaction temperature, monitoring by TLC for the consumption of starting material and the formation of product. Consider microwave irradiation for rapid and controlled heating.[4] | To provide sufficient energy to overcome the activation barrier. |
| Solvent System | Consider using a co-solvent system, such as a mixture of methanol and a polar aprotic solvent like DMF or DMSO. | To enhance the nucleophilicity of the methoxide ion. |
Issue 2: The desired product is formed, but the isolated yield is low after workup and purification.
Q: My reaction seems to go to completion, but I'm losing a significant amount of my this compound during the extraction and purification steps. How can I improve my recovery?
A: Product loss during workup and purification is another frequent contributor to low overall yields. The amphoteric nature of this compound (possessing both a basic pyridine nitrogen and an acidic carboxylic acid) can make extractions tricky.
-
Incorrect pH during Extraction: During the aqueous workup, the pH of the solution is critical for ensuring your product is in the desired layer. To extract the product into an organic solvent, the aqueous layer should be acidified to a pH of around 2-2.5 to protonate the carboxylate group, making the molecule neutral and more soluble in organic solvents.[5] Conversely, if you are washing with a basic solution to remove acidic impurities, ensure the pH is not so high that it deprotonates the carboxylic acid and partitions it into the aqueous layer.
-
Emulsion Formation: The presence of both acidic and basic functionalities can sometimes lead to the formation of emulsions during liquid-liquid extraction, making phase separation difficult and leading to product loss at the interface.
-
Sub-optimal Purification Method: If using column chromatography, the acidic nature of silica gel can sometimes lead to product streaking or irreversible adsorption.
Experimental Solutions:
| Step | Recommended Action | Rationale |
| Aqueous Workup | Carefully adjust the pH of the aqueous layer to ~2-2.5 with a dilute acid (e.g., 1M HCl) before extraction with an organic solvent like ethyl acetate or dichloromethane. Monitor the pH with pH paper.[5] | To ensure the carboxylic acid is protonated and the product is in a neutral form for efficient extraction into the organic phase. |
| Emulsion Breaking | If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of celite. | To disrupt the emulsion and facilitate phase separation. |
| Purification | If column chromatography is necessary and you are experiencing issues with silica gel, consider using neutral alumina or deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine.[6] Recrystallization from a suitable solvent system is often a preferable method for purifying the final product. | To minimize product loss due to interactions with the stationary phase. |
Issue 3: Formation of significant side products is observed.
Q: Besides my desired product and starting material, I'm seeing other spots on my TLC plate. What are the likely side reactions?
A: The formation of side products can significantly diminish the yield of the target molecule.
-
Hydrolysis of the Product: If there is residual water in the reaction mixture, particularly at elevated temperatures, the methoxy group of the product can be hydrolyzed back to a hydroxyl group, forming 2-hydroxynicotinic acid.
-
Decarboxylation: At very high temperatures, nicotinic acid derivatives can be susceptible to decarboxylation.
-
Reaction with Impurities: Impurities in the starting materials or solvents can lead to a variety of side reactions.
Experimental Solutions:
| Problem | Recommended Action | Rationale |
| Product Hydrolysis | Ensure all reagents and solvents are anhydrous. | To prevent the unwanted hydrolysis of the methoxy group. |
| Thermal Decomposition | Avoid excessively high reaction temperatures. If higher temperatures are needed, consider using microwave synthesis for shorter reaction times. | To minimize the risk of decarboxylation and other thermal degradation pathways. |
| Reagent Purity | Use high-purity starting materials and solvents. | To reduce the likelihood of side reactions with impurities. |
Frequently Asked Questions (FAQs)
Q1: Why is the 2-position of the pyridine ring susceptible to nucleophilic attack?
A1: The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density at the 2- and 4-positions (ortho and para to the nitrogen).[4][7] This makes these positions electrophilic and thus susceptible to attack by nucleophiles. The intermediate formed after nucleophilic attack at the 2- or 4-position is particularly stabilized because the negative charge can be delocalized onto the electronegative nitrogen atom through resonance.[7][8][9] This stabilization is not possible when the attack occurs at the 3-position.[8]
Q2: Can I use a different base to generate the methoxide?
A2: While sodium metal is commonly used, other strong bases like sodium hydride (NaH) can also be used to deprotonate methanol and generate sodium methoxide. The advantage of NaH is that the only byproduct is hydrogen gas, which is easily removed from the reaction. However, NaH is also highly reactive and requires careful handling.
Q3: My starting material is 2-hydroxynicotinic acid. Can I convert this directly to this compound?
A3: Direct methylation of the hydroxyl group of 2-hydroxynicotinic acid is challenging due to the competing reactivity of the carboxylic acid and the pyridone tautomer. A more reliable approach is to first convert the 2-hydroxynicotinic acid to 2-chloronicotinic acid using a chlorinating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).[2] The resulting 2-chloronicotinic acid can then undergo nucleophilic substitution with sodium methoxide as described.
Q4: Are there alternative methods for synthesizing this compound?
A4: While the SNAr reaction on 2-chloronicotinic acid is a common and effective method, other approaches exist. For instance, one could start from a different nicotinic acid derivative and introduce the methoxy group through alternative transformations. However, for large-scale synthesis, the route from 2-chloronicotinic acid is often the most economically viable.
Visualizing the Troubleshooting Process
To aid in diagnosing yield issues, the following workflow can be utilized:
Caption: A flowchart for troubleshooting low yield in the synthesis of this compound.
References
- Benchchem. Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
- Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives.
- Quora. (2016).
- PrepChem.com. Synthesis of 2-chloronicotinic acid.
- Química Organica.org. Nucleophilic substitution reactions in pyridine.
- Fisher Scientific. This compound, 98%.
- Wikipedia. 2-Chloronicotinic acid.
- Chemistry Stack Exchange. (2018).
- ChemicalBook. 2-Chloronicotinic acid | 2942-59-8.
- Atlantis Press. (2017).
- YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.
- National Institutes of Health. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)
- Benchchem. troubleshooting low yields in heterocyclic synthesis with 2-Bromomalonaldehyde.
- Benchchem. Troubleshooting low yield in Friedländer synthesis of quinolines.
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Heravi, M. M., Malakooti, R., & Vessally, E. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino)
- J&K Scientific. This compound, 97% | 16498-81-0.
- Organic Syntheses Procedure. 4.
- ChemicalBook. This compound | 16498-81-0.
- Google Patents. (US4185027A) Hydrolysis of methyl esters.
- ResearchGate.
- Suárez-Castillo, O. R., et al. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Mexican Chemical Society.
- Chemcasts. This compound (CAS 16498-81-0) Properties.
- Benchchem.
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- 7. quora.com [quora.com]
- 8. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Methoxynicotinic Acid Esterification
Welcome to the technical support center for the esterification of 2-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important transformation. Here, we will dissect common experimental challenges, provide in-depth troubleshooting advice, and present validated protocols to ensure the successful synthesis of your target 2-methoxynicotinate esters.
Frequently Asked Questions (FAQs)
Q1: Why is the esterification of this compound sometimes challenging?
The esterification of this compound can present unique challenges due to the electronic properties of the pyridine ring. The nitrogen atom can act as a base, potentially quenching acid catalysts or interfering with metal-based catalytic systems. Furthermore, the electron-withdrawing nature of the pyridine nitrogen can decrease the nucleophilicity of the carboxylic acid, making it less reactive than typical benzoic acids.
Q2: What are the most common methods for esterifying this compound?
The most prevalent methods include:
-
Fischer-Speier Esterification: A classic acid-catalyzed reaction with an alcohol, often using a large excess of the alcohol as the solvent.[1][2][3][4]
-
Thionyl Chloride (SOCl₂) Method: A two-step process where the carboxylic acid is first converted to a more reactive acyl chloride, followed by the addition of the alcohol.[5][6][7][8]
-
DCC/DMAP Coupling (Steglich Esterification): A mild and efficient method for forming esters, particularly useful for sensitive substrates or when trying to avoid harsh acidic conditions.[8][9][10][11][12]
Q3: My Fischer esterification is giving low yields. What are the likely causes and how can I improve it?
Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1][2][4] To drive the equilibrium towards the product, you can:
-
Use a large excess of the alcohol: This shifts the equilibrium according to Le Chatelier's principle.[1][2][13]
-
Remove water as it forms: This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.[1][2][14][15][16]
-
Increase the reaction time or temperature: However, be mindful of potential side reactions or degradation of your starting material.
-
Choose an appropriate acid catalyst: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used.[1]
Q4: I am observing charring or dark coloration during my Fischer esterification. What is happening?
Charring often indicates decomposition of the starting material or product, which can be caused by excessively high temperatures or a too-concentrated acid catalyst. Consider reducing the reaction temperature or using a milder acid catalyst.
Q5: When should I choose the thionyl chloride method over Fischer esterification?
The thionyl chloride method is advantageous when:
-
You are working with a precious or sterically hindered alcohol where using a large excess is not feasible.
-
Fischer esterification conditions lead to low yields or decomposition.
-
You require a faster reaction time, as the acyl chloride intermediate is highly reactive.[5][6]
Q6: What are the common pitfalls of the thionyl chloride method?
-
Moisture sensitivity: Thionyl chloride reacts violently with water, so anhydrous conditions are crucial.[17]
-
Safety: The reaction produces corrosive HCl gas and sulfur dioxide (SO₂), so it must be performed in a well-ventilated fume hood.[5]
-
Side reactions: If not controlled, the reaction can lead to the formation of undesired byproducts. It is important to control the temperature, often starting at 0°C.
Q7: Why is DMAP used in DCC-mediated esterifications?
4-Dimethylaminopyridine (DMAP) acts as a catalyst in DCC couplings. It reacts with the O-acylisourea intermediate formed from the carboxylic acid and DCC to generate a highly reactive N-acylpyridinium salt.[9][10][12] This intermediate is more susceptible to nucleophilic attack by the alcohol and helps to prevent the formation of the N-acylurea byproduct.[9][10]
Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete reaction; catalyst deactivation; insufficient heating; water present in the reaction. | - Monitor the reaction by TLC to confirm completion.- Use a Dean-Stark trap to remove water in Fischer esterification.[1][2][14][15][16]- Ensure anhydrous conditions for SOCl₂ and DCC methods.- Increase reaction time and/or temperature cautiously.- In Fischer esterification, use a larger excess of the alcohol.[1][2][13] |
| Formation of Multiple Byproducts | Reaction temperature too high; incorrect stoichiometry; side reactions with the pyridine nitrogen. | - Lower the reaction temperature.- Carefully control the stoichiometry of reagents, especially for DCC and SOCl₂ methods.- Consider protecting the pyridine nitrogen if it's suspected to interfere, although this is often not necessary for esterification. |
| Difficult Product Isolation/Purification | Emulsion formation during work-up; co-elution of product with byproducts or starting materials. | - For emulsions, add brine to the aqueous layer to increase its polarity.- During work-up of Fischer esterification, neutralize the acid catalyst carefully with a saturated solution of sodium bicarbonate.[1][18]- For DCC couplings, the dicyclohexylurea (DCU) byproduct is often insoluble in dichloromethane or ethyl acetate and can be removed by filtration.[12]- Optimize column chromatography conditions (solvent system, gradient) for better separation. |
| Hydrolysis of the Ester Product | Presence of water and acid or base during work-up or storage. | - Ensure all glassware is dry.- Neutralize the reaction mixture promptly during work-up.- Wash the organic layer with brine to remove residual water before drying with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[1][18] |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Methanol
This protocol outlines a standard procedure for the synthesis of methyl 2-methoxynicotinate.[18]
Materials:
-
This compound (1.0 eq)
-
Methanol (20-50 eq, serves as solvent and reagent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound and methanol.
-
Stir the mixture to dissolve the acid.
-
Slowly add the concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
DOT Diagram: Fischer Esterification Workflow
Caption: Workflow for Fischer Esterification.
Protocol 2: Esterification using Thionyl Chloride (SOCl₂)
This method proceeds via an acyl chloride intermediate.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂, 1.1-1.5 eq)
-
Anhydrous dichloromethane (DCM) or toluene
-
The desired alcohol (1.2 eq)
-
Anhydrous triethylamine or pyridine (optional, as an acid scavenger)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound in anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride dropwise to the suspension. A catalytic amount of DMF can be added to facilitate the formation of the acid chloride.
-
Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction mixture to 0°C and slowly add the alcohol. If an acid scavenger is used, it should be added at this stage.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by carefully adding it to ice-cold water or a saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
DOT Diagram: Thionyl Chloride Method Workflow
Caption: Two-step workflow for esterification via an acyl chloride.
Comparative Analysis of Esterification Methods
| Feature | Fischer Esterification | Thionyl Chloride Method | DCC/DMAP (Steglich) |
| Conditions | Acidic, high temperature | Anhydrous, can be run at RT after acyl chloride formation | Mild, neutral, often at RT |
| Reagents | Carboxylic acid, excess alcohol, acid catalyst | Carboxylic acid, SOCl₂, alcohol | Carboxylic acid, alcohol, DCC, DMAP |
| Advantages | Inexpensive reagents, simple procedure.[19] | High reactivity, good for hindered alcohols. | Mild conditions, suitable for sensitive substrates.[8][9][10] |
| Disadvantages | Reversible, requires forcing conditions, may not be suitable for sensitive substrates.[8][19] | Harsh reagents (SOCl₂), produces corrosive byproducts (HCl, SO₂). | Stoichiometric amounts of reagents, formation of DCU byproduct which needs to be removed.[19] |
| Typical Yields | Variable (23-97%), dependent on conditions and substrate.[19] | Generally good to high. | Good to excellent.[9] |
References
- Application Note: Esterification of Hindered Carboxylic Acids using Dicyclohexylcarbodiimide (DCC) and 4- Dimethylaminopyridine (DMAP). Benchchem.
- First Synthesis of Methyl 2-Amino-6-Methoxynicotinate Using a Combination of Microwave and Flow Reaction Technologies. Who we serve.
- METHYL 2-METHOXYNICOTINATE | 67367-26-4. ChemicalBook.
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
- Dean–Stark apparatus. Wikipedia.
- Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. JoVE.
- thionyl chloride addtion. ECHEMI.
- 19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. Chemistry LibreTexts.
- Fischer Esterification-Typical Procedures. OperaChem.
- Steglich Esterification. Organic Chemistry Portal.
- Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate | Request PDF. ResearchGate.
- SOCl2 Reaction with Carboxylic Acids. Chemistry Steps.
- Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal.
- Esterification for the introductory organic laboratory course: A modified Dean-Stark trap | Journal of Chemical Education. ACS Publications.
- A Comparative Guide to the Synthesis of Nicotinates: Fischer Esterification vs. Alternative Methods. Benchchem.
- Acid to Ester - Common Conditions. The Organic Chemistry Portal.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Fischer Esterification. Chemistry LibreTexts.
- Fischer Esterification. Chemistry Steps.
- Fischer Esterification. Organic Chemistry Portal.
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- 4. Fischer Esterification [organic-chemistry.org]
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- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 13. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
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- 18. METHYL 2-METHOXYNICOTINATE | 67367-26-4 [chemicalbook.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Methoxynicotinic Acid
Welcome to the technical support guide for the synthesis of 2-Methoxynicotinic acid (CAS: 16498-81-0).[1][2] As a crucial intermediate in the development of pharmaceuticals and agrochemicals, achieving high purity is paramount.[3][4] This guide is designed for researchers, chemists, and process development professionals to troubleshoot and mitigate the formation of common byproducts during synthesis. We will delve into the causality behind impurity formation and provide field-proven strategies to optimize your synthetic protocols.
Part 1: Frequently Asked Questions - Understanding the Impurity Landscape
This section addresses the most common initial queries regarding the synthesis of this compound and its potential contaminants.
Q1: What are the primary synthetic routes to this compound, and what are their general impurity profiles?
A1: There are two predominant synthetic pathways employed for this compound. The choice of route significantly influences the potential byproduct profile.
-
Route A: Nucleophilic Aromatic Substitution (SNAr) from 2-Chloronicotinic Acid. This is the most common and direct route. It involves the displacement of the chloride with a methoxide source, typically sodium methoxide in methanol.[5]
-
Route B: Hydrolysis of 2-Methoxynicotinonitrile. This route involves the synthesis of the corresponding nitrile followed by hydrolysis (acidic or basic) to the carboxylic acid.[6]
The following diagram illustrates these primary pathways.
Caption: Primary synthetic routes to this compound.
Q2: I am using the SNAr route from 2-Chloronicotinic acid. What are the most likely byproducts I will encounter?
A2: The SNAr route is robust, but several byproducts can arise from starting material impurities or side reactions:
-
Unreacted 2-Chloronicotinic Acid: The most common impurity, resulting from an incomplete reaction.
-
2-Hydroxynicotinic Acid: Formed if water is present in the reaction mixture, leading to a competitive hydrolysis reaction. The starting material, 2-chloronicotinic acid, can also be synthesized from 2-hydroxynicotinic acid, which may be carried over as an impurity.[7]
-
6-Methoxynicotinic Acid: This is an isomeric impurity. Its presence is almost always due to contamination of the 2-chloronicotinic acid starting material with 6-chloronicotinic acid.[8]
-
Methyl 2-Methoxynicotinate: This ester byproduct can form if the reaction is run at high temperatures for extended periods in methanol, especially under acidic conditions that can arise during workup.
Q3: My synthesis involves the hydrolysis of 2-Methoxynicotinonitrile. What impurities should I be concerned about?
A3: The primary byproduct in this route stems from incomplete hydrolysis.
-
2-Methoxynicotinamide: This is the intermediate amide formed during the hydrolysis of the nitrile.[6] If the reaction conditions (e.g., temperature, time, or concentration of acid/base) are insufficient, this amide will be a significant impurity in your final product.
-
2-Hydroxynicotinic Acid: Harsh acidic or basic conditions, particularly with prolonged heating, can cleave the 2-methoxy ether bond, resulting in the formation of the hydroxy analog.
Part 2: Troubleshooting Guide - From Mechanism to Mitigation
This section provides a deeper dive into specific issues, explaining the underlying chemical mechanisms and offering concrete solutions.
Issue 1: High Levels of Unreacted 2-Chloronicotinic Acid Detected
-
Causality: The SNAr reaction between 2-chloronicotinic acid and methoxide is driven by the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group. However, incomplete reactions can occur due to several factors:
-
Insufficient Nucleophile: An inadequate charge of sodium methoxide will lead to an incomplete reaction.
-
Low Temperature/Short Reaction Time: The reaction may be kinetically slow, requiring sufficient thermal energy and time to proceed to completion.
-
Poor Solubility: If the starting material or the sodium salt intermediate is not fully dissolved in the solvent, the reaction will be slow and inefficient.
-
-
Troubleshooting Workflow & Mitigation:
Caption: Troubleshooting workflow for incomplete conversion.
Issue 2: Formation of 2-Methoxynicotinamide During Nitrile Hydrolysis
-
Causality: The hydrolysis of a nitrile to a carboxylic acid is a two-step process, proceeding through an amide intermediate.[6] The second step, hydrolysis of the amide to the carboxylic acid, often requires more forcing conditions than the first step.
-
Mitigation Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-methoxynicotinonitrile in 10 volumes of 6M hydrochloric acid.
-
Heating: Heat the reaction mixture to reflux (approx. 100-110 °C).
-
In-Process Check (IPC): After 4 hours, take a small aliquot of the reaction mixture, neutralize it carefully with a base (e.g., NaHCO₃ solution), and spot it on a TLC plate against the starting material and a pure standard of the amide (if available). Alternatively, analyze by LCMS.
-
Drive to Completion: Continue refluxing, performing an IPC every 2-4 hours. The reaction is considered complete when the amide intermediate is below the desired threshold (e.g., <0.1% by HPLC area).
-
Workup: Once complete, cool the mixture and proceed with standard isolation procedures (e.g., neutralization to precipitate the product, followed by filtration).
-
Issue 3: Isomeric Impurity (6-Methoxynicotinic Acid) is Detected
-
Causality: This impurity is not a byproduct of the reaction itself, but rather a "feed-forward" impurity from the starting material. The synthesis of 2-chloronicotinic acid from nicotinic acid N-oxide can produce a mixture of 2-chloro and 6-chloro isomers.[8] These isomers often have very similar physical properties, making them difficult to separate.
-
Mitigation Strategy:
-
Starting Material Qualification (Crucial): Before beginning the synthesis, qualify the lot of 2-chloronicotinic acid. Develop an HPLC method that can resolve 2-chloronicotinic acid from 6-chloronicotinic acid. Reject any lots that do not meet your purity specifications.
-
Purification of the Final Product: If the impurity is already present in your final product, separation can be challenging. Recrystallization is the most effective method. Due to the subtle structural difference, a carefully chosen solvent system is required. A mixed solvent system, such as ethanol/water or isopropanol/heptane, often provides the necessary selectivity.
-
Part 3: Protocols & Data
Table 1: Summary of Common Byproducts and Analytical Signatures
| Byproduct Name | Common Route | Formation Mechanism | Molecular Weight ( g/mol ) | Expected Mass Ion [M+H]⁺ |
| 2-Chloronicotinic Acid | Route A | Unreacted Starting Material | 157.55 | 158.0 |
| 2-Hydroxynicotinic Acid | Both | Hydrolysis of chloro or methoxy group | 139.11 | 140.1 |
| 6-Methoxynicotinic Acid | Route A | Impure Starting Material | 153.14 | 154.1 |
| 2-Methoxynicotinamide | Route B | Incomplete Nitrile Hydrolysis | 152.15 | 153.1 |
Protocol: Purification by Recrystallization
This protocol provides a general framework for removing process-related impurities like 2-chloronicotinic acid and 2-hydroxynicotinic acid.
-
Solvent Selection: Screen various solvents for suitability. The ideal solvent should dissolve the crude this compound at an elevated temperature but have low solubility at room temperature or below. Impurities should ideally remain in the mother liquor. Ethanol, isopropanol, and acetonitrile are good starting points.
-
Dissolution: In a flask, add the crude product and the minimum amount of the chosen hot solvent required for complete dissolution. Stir and maintain the temperature just below the solvent's boiling point.
-
Cooling (Crystallization): Once fully dissolved, remove the heat source and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming pure, well-defined crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize product precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor containing the dissolved impurities.
-
Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Purity Check: Analyze the purified material by HPLC or another suitable analytical technique to confirm the removal of byproducts.
References
- Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). National Institutes of Health (NIH). [Link]
- Process for the production of pure white 2-chloronicotinic acid. (US4144238A).
- Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. (2022).
- 2-Chloronicotinic acid. Wikipedia. [Link]
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- 2-methyl nicotinate and preparation method and application thereof. (CN112824387A).
- Method for preparing 2-chloronicotinic acid.
- Synthesis of 2-aminonicotinic acid.
- 2-Chloronicotinic acid. PubChem. [Link]
- This compound: Your Go-To Intermediate for Pharmaceutical R&D.
- SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. University of Wyoming. [Link]
- A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed. [Link]
- Hydrolysis of nitriles. Chemguide. [Link]
- This compound. PubChem. [Link]
- Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link]
- Oxidation of methyl-pyridines. (US2818378A).
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Purification of 2-Methoxynicotinic acid from crude reaction mixtures
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-methoxynicotinic acid from crude reaction mixtures. The information presented herein is synthesized from established chemical principles and practical laboratory experience to ensure both scientific accuracy and field-proven insights.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and purification of this compound.
Q1: What are the basic physicochemical properties of this compound I should be aware of?
A1: this compound is typically a white to off-white or light yellow crystalline powder.[1][2] It has low solubility in water but is soluble in many organic solvents such as methanol, ethanol, and ether.[1] It is a relatively stable compound at room temperature.[1] Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | [2][3] |
| Molecular Weight | 153.14 g/mol | [3][4] |
| Melting Point | 146-150 °C (lit.) | [5] |
| Appearance | White to off-white powder/solid | [2][5] |
| Solubility | Low in water; soluble in methanol, ethanol, ether | [1] |
Q2: What are the most common impurities I can expect in my crude this compound?
A2: The impurities will largely depend on the synthetic route. A common synthesis involves the reaction of 2-chloronicotinic acid with sodium methoxide.[5] Potential impurities from this route include:
-
Unreacted 2-chloronicotinic acid: The starting material.
-
Sodium chloride: A salt byproduct of the reaction.
-
Side-reaction products: Such as products from hydrolysis or demethylation.
-
Residual Solvents: Solvents used in the reaction or initial workup.
Q3: Is this compound considered hazardous?
A3: Generally, it is considered relatively safe, but proper laboratory practices should always be followed.[1] It may cause skin and serious eye irritation.[3] Avoid inhaling the powder or solution to prevent respiratory tract irritation.[1] Ingestion of large amounts may cause dizziness, nausea, or vomiting.[1] Always consult the Safety Data Sheet (SDS) before handling.
Q4: Which analytical technique is best for assessing the purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for determining the purity of small molecule pharmaceuticals like this compound.[6] It allows for the separation and quantification of the main compound from its impurities. Other methods like Thin Layer Chromatography (TLC) can be used for rapid qualitative assessment.[6]
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low yield after recrystallization. | 1. Too much solvent was used. 2. The compound is highly soluble in the chosen solvent even at low temperatures. 3. Premature crystallization during hot filtration. | 1. Reduce the volume of solvent used. The goal is to create a saturated solution at high temperature.[7] 2. Perform solubility tests to find a more suitable solvent or solvent system.[8] Consider a two-solvent system (one in which the compound is soluble and one in which it is not). 3. Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel.[7] | Recrystallization relies on the principle that solubility increases with temperature.[9] Using the minimum amount of hot solvent ensures the solution becomes supersaturated upon cooling, leading to crystal formation and maximizing recovery. |
| Product appears oily or does not crystallize. | 1. Presence of impurities that inhibit crystallization. 2. The cooling process was too rapid. | 1. Attempt an acid-base extraction to remove acidic or basic impurities.[10][11] If the product is still oily, consider column chromatography. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9][12] Seeding with a pure crystal can also induce crystallization.[9] | Slow cooling allows for the formation of a well-ordered crystal lattice, excluding impurities.[7] Rapid cooling ("crashing out") can trap impurities and lead to an amorphous solid or oil. |
| Colored impurities persist in the final product. | 1. The impurities have similar solubility to the product. 2. The impurities are strongly adsorbed to the product crystals. | 1. Add activated carbon to the hot solution during recrystallization to adsorb colored impurities, followed by hot filtration.[9] 2. If recrystallization is ineffective, column chromatography is the recommended next step for separating compounds with different polarities. | Activated carbon has a high surface area and can adsorb large, colored organic molecules. Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[13] |
| Poor separation during acid-base extraction. | 1. Incomplete protonation or deprotonation of the acid. 2. Formation of an emulsion. | 1. Ensure the pH of the aqueous layer is sufficiently basic (e.g., using NaHCO₃ or NaOH) to deprotonate the carboxylic acid, making it water-soluble.[14] 2. Add a small amount of brine (saturated NaCl solution) to break the emulsion. | Acid-base extraction works by converting the acidic compound into its ionic salt form, which is soluble in the aqueous phase, while neutral organic compounds remain in the organic phase.[10][11] |
| Streaking or poor separation on a silica gel column. | 1. The compound is interacting too strongly with the acidic silica gel. | 1. Add a small amount of a modifying acid (e.g., 0.1-1% acetic or formic acid) to the eluent.[15] | The acidic protons on the silica surface can interact strongly with the carboxylic acid group, causing tailing. Adding a stronger acid to the mobile phase protonates the analyte, reducing this interaction and leading to sharper peaks.[15] |
Experimental Protocols
These detailed protocols provide step-by-step guidance for the most common and effective purification techniques for this compound.
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[7][16]
Objective: To remove impurities by dissolving the crude solid in a hot solvent and allowing the pure compound to crystallize upon cooling.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, methanol, water, or a mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Perform small-scale solubility tests to find a suitable solvent. The ideal solvent should dissolve the compound when hot but not when cold.[8]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling.[9] Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or activated carbon.[7]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature.[8][9] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[8][12]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[8][9] Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the crystal surfaces.[8]
-
Drying: Allow the crystals to dry completely in the funnel under vacuum. For final drying, the crystals can be placed in a desiccator or a vacuum oven.
Protocol 2: Purification by Acid-Base Extraction
This technique separates acidic compounds from neutral or basic impurities by exploiting the change in solubility upon salt formation.[10][11][17]
Objective: To isolate this compound by converting it to its water-soluble salt, separating it from organic-soluble impurities.
Materials:
-
Crude this compound
-
An immiscible organic solvent (e.g., diethyl ether, ethyl acetate)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dilute hydrochloric acid (HCl) solution (e.g., 1-2 M)
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent in a separatory funnel.
-
Extraction: Add saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release any pressure buildup from CO₂ evolution. Shake the funnel vigorously for a few minutes.[17]
-
Separation: Allow the layers to separate. The deprotonated this compound (sodium 2-methoxynicotinate) will be in the lower aqueous layer. Drain the aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure all the acidic product has been removed. Combine the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add dilute HCl while stirring until the solution is acidic (test with pH paper). This compound will precipitate out as a solid.
-
Isolation: Collect the purified solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Protocol 3: Purification by Column Chromatography
Column chromatography is used to separate components of a mixture based on their differential adsorption to a stationary phase.[13][18]
Objective: To purify this compound by passing a solution of the crude material through a column packed with a solid adsorbent (e.g., silica gel).
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (solvent system determined by TLC analysis, e.g., hexanes/ethyl acetate with 0.5% acetic acid)
-
Chromatography column
-
Sand
-
Collection tubes or flasks
Procedure:
-
Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent system that provides good separation between this compound and its impurities. A typical Rf value for the desired compound is around 0.2-0.4.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the eluent.[13] Allow the silica to settle into a uniform bed. Add a thin layer of sand on top to protect the silica surface.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the column.
-
Elution: Add the eluent to the column and apply gentle pressure to begin the separation.[13] Collect fractions in separate tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualized Workflows
Purification Decision Workflow
This diagram outlines the logical progression for selecting a purification method based on the nature of the crude product.
Caption: Decision tree for selecting the appropriate purification method.
Acid-Base Extraction Workflow
This diagram illustrates the separation of this compound from a neutral impurity.
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- 18. orgsyn.org [orgsyn.org]
Technical Support Center: Recrystallization Protocol for Purifying 2-Methoxynicotinic Acid
Welcome to the technical support guide for the purification of 2-Methoxynicotinic acid (CAS: 16498-81-0) via recrystallization. This document provides field-proven insights, a detailed experimental protocol, and robust troubleshooting advice designed for researchers, chemists, and drug development professionals. Our goal is to move beyond a simple list of steps and explain the causality behind each experimental choice, ensuring a successful and reproducible purification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered when planning the purification of this compound.
Q1: What is the scientific principle behind recrystallization? A1: Recrystallization is a purification technique for solid compounds based on the principle of differential solubility.[1][2] An ideal recrystallization solvent will dissolve the target compound (this compound) completely at an elevated temperature but only sparingly at a low temperature.[1][3] Impurities, ideally, will either be completely insoluble in the hot solvent (and can be filtered off) or remain highly soluble in the cold solvent (and will be removed with the filtrate).[3][4] As a hot, saturated solution is allowed to cool slowly, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, leaving the soluble impurities behind.[1][5]
Q2: How do I select the best solvent for this compound? A2: Solvent selection is the most critical step for a successful recrystallization.[1][4] For this compound, which is a polar molecule containing a carboxylic acid, a pyridine ring, and a methoxy group, polar solvents are a logical starting point.[3][6] The compound has low solubility in water but is soluble in organic solvents like methanol, ethanol, and ether.[7]
The ideal approach is a small-scale screening of several candidate solvents.[3] If a single solvent does not provide the desired solubility profile (high solubility when hot, low when cold), a mixed-solvent system is an excellent alternative.[3][8] For this compound, a common and effective mixed system would be ethanol/water or methanol/water, where it is dissolved in the minimum amount of hot alcohol (the "good" solvent) and water (the "anti-solvent") is added until the solution becomes cloudy.[9]
Q3: What are the key safety precautions when handling this compound and solvents? A3: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. According to aggregated GHS data, this compound can cause serious eye irritation and may cause skin irritation.[10] Avoid inhaling the powder by working in a well-ventilated fume hood.[7] The organic solvents used (e.g., ethanol, methanol, ethyl acetate) are flammable and should be heated using a steam bath or a heating mantle, never an open flame.
Q4: How can I assess the purity of my final product? A4: The most common and accessible method for assessing the purity of a crystalline solid is by measuring its melting point.[2] Pure crystalline solids have a sharp, well-defined melting point range (typically <2 °C). Impurities disrupt the crystal lattice, which typically causes the melting point to be depressed and broaden. The literature melting point for this compound is 146-150 °C.[11] A sharp melting point within this range indicates a high degree of purity.
Section 2: Data & Visualization
Solvent Selection Workflow
The following diagram outlines the logical workflow for determining an appropriate recrystallization solvent system for this compound.
Caption: Decision workflow for selecting a recrystallization solvent.
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Type | Boiling Point (°C) | Expected Behavior with this compound | Safety Notes |
| Water | Polar Protic | 100 | Low solubility, but may increase significantly upon heating. Good candidate for a mixed-solvent system.[7][12] | Non-flammable. |
| Ethanol | Polar Protic | 78 | Likely soluble, especially when hot.[7][13] Excellent candidate for a single or mixed-solvent system. | Flammable. |
| Methanol | Polar Protic | 65 | Likely soluble, especially when hot.[7] | Flammable, Toxic. |
| Ethyl Acetate | Polar Aprotic | 77 | Moderate polarity; may show good differential solubility. | Flammable, Irritant. |
| Acetone | Polar Aprotic | 56 | Often a powerful solvent; may be too soluble even when cold.[14] | Highly Flammable, Irritant. |
Section 3: Detailed Recrystallization Protocol
This protocol provides a generalized, step-by-step methodology. The exact volumes will depend on the scale of your experiment and the chosen solvent system.
-
Dissolution of the Crude Solid
-
Place the crude this compound in an Erlenmeyer flask of appropriate size (the flask should not be more than half full).
-
Add a magnetic stir bar or boiling chips to ensure smooth boiling.[15]
-
Add the chosen solvent in small portions to the flask, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of boiling solvent until the solid just dissolves completely.[1][5] Causality: Using the absolute minimum volume of hot solvent is crucial for maximizing the recovery yield, as some product will always remain dissolved in the mother liquor.
-
-
Decolorization (Optional)
-
If the hot solution is highly colored, remove it from the heat source and allow it to cool slightly.
-
Add a very small amount (spatula tip) of activated charcoal. Causality: Activated charcoal has a high surface area that adsorbs colored, high-molecular-weight impurities.[2] Adding it to a boiling solution can cause violent frothing.
-
Bring the solution back to a boil for a few minutes.
-
-
Hot Gravity Filtration
-
This step is necessary if there are insoluble impurities or if activated charcoal was used.
-
Preheat a clean receiving Erlenmeyer flask and a stemless or short-stemmed funnel. Place a piece of fluted filter paper in the funnel.
-
Pour a small amount of hot, fresh solvent through the funnel to warm it. Causality: Preheating the apparatus prevents the desired compound from crystallizing prematurely on the cold surfaces of the funnel and filter paper, which would decrease the yield.[9][15]
-
Quickly pour the hot solution containing the dissolved product through the fluted filter paper.
-
-
Crystallization
-
Cover the flask containing the hot filtrate with a watch glass and set it aside on a heat-insulating surface (like cork or wood) to cool slowly and undisturbed to room temperature.[1]
-
Causality: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling traps impurities within the growing crystal lattice, defeating the purpose of the purification.[16]
-
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.[5]
-
-
Isolation and Washing
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[2]
-
Wash the crystals with a small amount of ice-cold solvent. Causality: The solvent must be ice-cold to minimize redissolving the purified crystals during the wash, which would lower the final yield.[15] This wash removes any residual mother liquor containing soluble impurities.
-
Continue to draw air through the crystals on the filter for several minutes to help them dry.
-
-
Drying
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals completely to remove any residual solvent. This can be done by air drying or, more effectively, in a desiccator under vacuum. The product is not fully purified until all solvent is removed.
-
Section 4: Troubleshooting Guide
Q: I've cooled my solution, but no crystals have formed. What should I do? A: This is a common issue, typically arising from two main causes:
-
Too Much Solvent: This is the most frequent reason for crystallization failure.[17] The solution is not saturated enough for crystals to form. Solution: Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 15-20%) and then allow it to cool again.[16]
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should, and requires a nucleation site to begin crystallization. Solutions:
-
Scratch: Gently scratch the inner surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches on the glass provide a surface for nucleation.[16][17]
-
Seed: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" provides a template for further crystal growth.[16][17]
-
Q: My product separated as an oil, not crystals. How can I fix this? A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is highly impure or it cooled too quickly.[16][17]
-
Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional solvent (if using a mixed-solvent system, add more of the "good" solvent) to decrease the saturation point slightly.[16] Then, allow the solution to cool much more slowly. Insulating the flask can help. If the problem persists, the crude material may be too impure, and an alternative purification method like column chromatography may be necessary first.
Q: My final crystals are still yellow. How can I get a colorless product? A: A persistent color indicates the presence of colored impurities that have similar solubility to your product.
-
Solution: Perform the recrystallization again, but include the optional activated charcoal step (Protocol Step 2).[2] The charcoal is highly effective at adsorbing many colored organic impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly and expect a slight reduction in yield.
Q: My final yield is very low. What went wrong? A: Several factors can lead to poor recovery:
-
Excess Solvent: Using too much solvent during the initial dissolution step is a primary cause.[17]
-
Premature Crystallization: Significant loss of product on the filter paper during hot filtration. Ensure your apparatus is thoroughly pre-heated.
-
Incomplete Cooling: Not cooling the solution in an ice bath after initial room-temperature cooling will leave a significant amount of product dissolved.
-
Washing with Warm Solvent: Washing the collected crystals with room-temperature or warm solvent will dissolve a portion of your purified product. Always use ice-cold solvent for washing.[15]
References
- Solvent Choice - Chemistry Teaching Labs - University of York. [Link]
- Finding the best solvent for recrystallisation student sheet - RSC Educ
- This compound (CAS 16498-81-0) Properties | Density, Cp, Viscosity | Chemcasts. [Link]
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
- Process for the purification of nicotinic acid amide I - Google P
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
- Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. [Link]
- This compound - ChemBK. [Link]
- This compound | C7H7NO3 | CID 708093 - PubChem - NIH. [Link]
- Purification of nicotinic acid - US3037987A - Google P
- Purification of nicotinamide - US2496114A - Google P
- 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]
- 2-Methoxyisonicotinic Acid | C7H7NO3 | CID 819942 - PubChem - NIH. [Link]
- Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]
- SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIV
- How to purify Nicotinic acid derivatives from the reaction mixture?
- Recrystallization and Crystallization - University of California, Irvine. [Link]
- Recrystallis
- Two-Solvent Recrystalliz
- Recrystalliz
- Organic Chemistry Lab: Recrystalliz
- Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies - Molecular Energetics Group - Universidade de Lisboa. [Link]
- Hydroxynicotinic acid crystallisation and solubility system
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- 2. chem.libretexts.org [chem.libretexts.org]
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Technical Support Center: Column Chromatography Methods for 2-Methoxynicotinic Acid Purification
Welcome to the technical support center for the purification of 2-Methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for the column chromatography purification of this important pharmaceutical intermediate.
I. Understanding the Molecule: this compound
This compound is a pyridine carboxylic acid derivative. Its chemical structure, containing both a carboxylic acid group and a methoxy group on a pyridine ring, presents unique challenges and opportunities for purification.[1][2]
Key Physicochemical Properties:
| Property | Value | Significance for Chromatography |
| Molecular Formula | C7H7NO3 | Influences molecular weight and potential interactions.[1][3] |
| Molecular Weight | 153.14 g/mol | Affects diffusion and mass transfer during chromatography.[1][4] |
| Melting Point | 146-150 °C | Indicates the purity and solid-state properties of the compound.[3][4] |
| pKa | ~3.36 (Predicted) | Crucial for selecting the appropriate mobile phase pH to control ionization and retention.[3] |
| Solubility | Low in water, soluble in organic solvents like methanol and ethanol.[3] | Dictates the choice of loading solvent and mobile phase composition. |
II. Core Principles of Column Chromatography for this compound
The purification of this compound by column chromatography relies on the differential partitioning of the target compound and its impurities between a stationary phase and a mobile phase. Due to its acidic nature and moderate polarity, several chromatographic modes can be considered.
Workflow for Method Development
Caption: A streamlined workflow for developing a column chromatography method for this compound purification.
III. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Question: My this compound is not retaining on the silica gel column and is eluting with the solvent front. What's happening?
Answer: This is a classic sign that your mobile phase is too polar for the stationary phase. This compound, while having polar functional groups, may still be pushed through the column too quickly by a highly polar eluent.
-
Causality: The polar mobile phase outcompetes the analyte for binding sites on the polar silica gel, leading to rapid elution.
-
Troubleshooting Steps:
-
Re-evaluate your solvent system. Start with a less polar mobile phase, such as a higher ratio of a non-polar solvent (e.g., hexane or dichloromethane) to a polar solvent (e.g., ethyl acetate or methanol).
-
Perform thorough TLC analysis. Before running the column, identify a solvent system on a TLC plate that gives your product an Rf value between 0.2 and 0.4 for optimal separation.[5]
-
Consider a different stationary phase. If the compound is too polar for silica gel even with non-polar solvents, a reversed-phase (e.g., C18) or a more polar stationary phase like alumina might be more suitable.[6][7]
-
Question: I'm observing significant peak tailing of my this compound on a silica gel column. How can I improve the peak shape?
Answer: Peak tailing for acidic compounds like this compound is a common issue, often caused by strong, undesirable interactions with the stationary phase.
-
Causality: The acidic proton of the carboxylic acid can interact strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a distribution of interaction energies and causes the peak to tail.
-
Troubleshooting Steps:
-
Acidify the mobile phase. Add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1% v/v), to the mobile phase.[8][9] This will protonate the carboxylic acid of your compound and suppress its ionization, minimizing the strong interaction with the silica surface.
-
Use a less acidic stationary phase. Consider using deactivated silica gel or alumina.
-
Employ a competing base. In some cases, adding a small amount of a base like triethylamine can help to saturate the acidic sites on the silica gel, but this should be used cautiously as it can affect the retention of other components.
-
Question: My yield of this compound is low after column chromatography. Where could my product be going?
Answer: Low yield can result from several factors, from incomplete elution to degradation on the column.
-
Causality: The compound may be irreversibly adsorbed onto the stationary phase, or it may be spread across too many fractions at a low concentration. Degradation on the acidic silica surface is also a possibility for sensitive compounds.[5]
-
Troubleshooting Steps:
-
Check for irreversible adsorption. After your initial elution, flush the column with a much stronger solvent system (e.g., 10-20% methanol in dichloromethane) to see if any remaining product elutes.
-
Optimize fraction collection. Collect smaller fractions and analyze them carefully by TLC or HPLC to ensure you are not discarding fractions containing your product.
-
Assess compound stability. Run a small-scale experiment where you mix your crude product with silica gel and let it sit for the approximate duration of your chromatography. Then, analyze the mixture to see if any degradation has occurred.[5] If degradation is observed, consider a less acidic stationary phase or a faster purification method.
-
Ensure proper loading. Overloading the column can lead to poor separation and product loss. As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase.
-
Question: I'm having trouble separating this compound from a very similar impurity. What can I do to improve resolution?
Answer: Improving the separation of closely related compounds requires fine-tuning of the chromatographic conditions to exploit subtle differences in their properties.
-
Causality: The impurity and your product have very similar polarities and interactions with the stationary phase, resulting in co-elution.
-
Troubleshooting Steps:
-
Switch to a gradient elution. A shallow gradient of increasing solvent polarity can often resolve closely eluting compounds more effectively than an isocratic (constant solvent composition) elution.[10][11]
-
Change the solvent system. The selectivity of the separation can sometimes be dramatically altered by changing the composition of the mobile phase. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can change the elution order of compounds.
-
Try a different stationary phase. If you are using silica gel, consider a stationary phase with different selectivity, such as one with embedded polar groups or a phenyl phase.[12] For reversed-phase, switching from a C18 to a C8 or a phenyl column can also provide different selectivity.
-
Decrease the flow rate. A slower flow rate can improve resolution by allowing more time for the analyte to equilibrate between the stationary and mobile phases.
-
IV. Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: The choice of stationary phase depends on the nature of the impurities.
-
Normal-Phase (e.g., Silica Gel): This is a good starting point, especially if the impurities are less polar than this compound.[13] It is cost-effective and widely available.
-
Reversed-Phase (e.g., C18): This is suitable if the impurities are more polar than your product. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[7][8]
-
Ion-Exchange: For highly charged impurities, ion-exchange chromatography can be very effective.[6] Since this compound is an acid, an anion exchange resin could be used.
Q2: How do I choose the right mobile phase for my column?
A2: The ideal mobile phase should provide good separation between your product and impurities.
-
For Normal-Phase (Silica Gel): Start with a binary mixture of a non-polar solvent (e.g., hexane, heptane, or dichloromethane) and a polar solvent (e.g., ethyl acetate, acetone, or methanol). Use TLC to find a ratio that gives your product an Rf of 0.2-0.4.
-
For Reversed-Phase (C18): Use a mixture of water (often with an acidic modifier like formic or acetic acid) and an organic solvent (acetonitrile or methanol).[8][14] A gradient from a high aqueous content to a high organic content is common.
Q3: How do I prepare my sample for loading onto the column?
A3: The sample should be dissolved in a minimal amount of a solvent in which it is highly soluble but which is also a weak eluent for the chosen chromatographic system.
-
Dry Loading: For better resolution, it is often recommended to pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve your sample in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column.
-
Wet Loading: Dissolve the sample in the weakest possible solvent (ideally the initial mobile phase) and load it onto the column in a concentrated band.
Q4: I need to scale up my purification from milligrams to kilograms. What are the key considerations?
A4: Scaling up column chromatography requires careful consideration to maintain separation efficiency.[10][15][16]
-
Linear Scaling: The primary principle is to keep the linear velocity of the mobile phase constant. This means that as you increase the column diameter, you must increase the volumetric flow rate proportionally.[17]
-
Bed Height: Maintain the same packed bed height as in the laboratory-scale separation.
-
Column Packing: Achieving a uniformly packed column is critical at a larger scale to avoid channeling and poor separation.[16][18]
-
Economic Considerations: At a large scale, solvent consumption becomes a significant cost factor. Optimizing the method to use less solvent is important.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common column chromatography issues.
V. References
-
This compound - ChemBK. (n.d.). Retrieved January 9, 2026, from [Link]
-
Case Study: Column Chromatography Process for API Intermediate Isolation — Yield, Purity and Scale Notes. (2025, August 21). Patsnap Eureka. Retrieved January 9, 2026, from [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved January 9, 2026, from [Link]
-
Scaling Up a Multi-Column Chromatography System. (n.d.). American Pharmaceutical Review. Retrieved January 9, 2026, from [Link]
-
This compound (CAS 16498-81-0) Properties | Density, Cp, Viscosity. (n.d.). Chemcasts. Retrieved January 9, 2026, from [Link]
-
Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. (n.d.). LCGC International. Retrieved January 9, 2026, from [Link]
-
Large-Scale Chromatography Columns, Modeling Flow Distribution. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved January 9, 2026, from [Link]
-
Tips for Preparing Process-Scale Chromatography Columns. (2016, September 12). Biocompare Bench Tips. Retrieved January 9, 2026, from [Link]
-
Using Volumetric Flow to Scaleup Chromatographic Processes. (n.d.). BioPharm International. Retrieved January 9, 2026, from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 9, 2026, from [Link]
-
Different Types of Stationary Phases in Liquid Chromatography. (2025, August 25). Veeprho. Retrieved January 9, 2026, from [Link]
-
Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography. (n.d.). Phenomenex. Retrieved January 9, 2026, from [Link]
-
What is the stationary phase of Liquid chromatography? (n.d.). Retrieved January 9, 2026, from [Link]
-
Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. (2020, June 16). YouTube. Retrieved January 9, 2026, from [Link]
-
This compound | C7H7NO3 | CID 708093. (n.d.). PubChem - NIH. Retrieved January 9, 2026, from [Link]
-
Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. (2009, April 29). Journal of Chemical & Engineering Data - ACS Publications. Retrieved January 9, 2026, from [Link]
-
Hydroxynicotinic acid crystallisation and solubility systematic studies. (n.d.). RSC Publishing. Retrieved January 9, 2026, from [Link]
-
Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. (n.d.). eScholarship. Retrieved January 9, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved January 9, 2026, from [Link]
-
Process for the production of pyridine carboxylic acids. (n.d.). Google Patents. Retrieved January 9, 2026, from
-
Equilibrium pKa Table (DMSO Solvent and Reference). (n.d.). Organic Chemistry Data. Retrieved January 9, 2026, from [Link]
-
SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. (n.d.). Retrieved January 9, 2026, from [Link]
-
Separation of 2-Chloronicotinic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 9, 2026, from [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). PMC - NIH. Retrieved January 9, 2026, from [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.). LCGC International. Retrieved January 9, 2026, from [Link]
-
Column chromatography of carboxylic acids? (2016, November 8). Reddit. Retrieved January 9, 2026, from [Link]
-
Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PMC - PubMed Central. Retrieved January 9, 2026, from [Link]
Sources
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Technical Support Center: Optimizing Mobile Phase for 2-Methoxynicotinic Acid HPLC Analysis
Welcome to the technical support center for the HPLC analysis of 2-Methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common chromatographic challenges. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions during method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a reversed-phase HPLC method for this compound?
A good starting point for the analysis of this compound on a C18 column involves a gradient elution with an acidified mobile phase.[1] Given that this compound is an acidic compound with a predicted pKa of approximately 3.36, it is crucial to control the mobile phase pH to ensure the analyte is in its non-ionized form for optimal retention and peak shape.[2][3]
A typical starting point would be:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV at the wavelength of maximum absorbance for this compound.
This setup is generally a robust starting point that is also compatible with mass spectrometry (MS) detection.[1][4]
Q2: Why is controlling the pH of the mobile phase so critical for this compound analysis?
Controlling the mobile phase pH is paramount because this compound is an ionizable compound.[2] The carboxylic acid functional group will exist in either a protonated (neutral) state or a deprotonated (anionic) state depending on the pH. In reversed-phase HPLC, the neutral form is more hydrophobic and will be retained more strongly on the non-polar stationary phase, leading to better separation and symmetrical peak shapes.[2] The ionized form is more polar and will have less retention, potentially eluting early with poor peak shape.[2]
As a general rule, the mobile phase pH should be adjusted to be at least 2 pH units below the analyte's pKa to ensure complete suppression of ionization.[5] For this compound (pKa ≈ 3.36), a mobile phase pH of around 2.0-2.5 is ideal.[3][6]
Diagram: The Effect of pH on this compound in RP-HPLC
Caption: Impact of mobile phase pH on the ionization and chromatographic behavior of this compound.
Q3: Should I use Acetonitrile or Methanol as the organic modifier?
Both acetonitrile and methanol are suitable organic modifiers for the analysis of this compound.[1] The choice between them can influence the selectivity of the separation, especially if other compounds are present in the sample matrix.
| Solvent | Advantages | Considerations |
| Acetonitrile | Lower viscosity (leading to lower backpressure), good UV transparency at low wavelengths.[7] | Can exhibit different selectivity compared to methanol. |
| Methanol | Can offer different selectivity, potentially improving resolution of co-eluting peaks, good solvent for many polar compounds.[7] | Higher viscosity when mixed with water, which can lead to higher backpressure.[7] |
It is often beneficial to screen both solvents during method development to determine which provides the optimal separation for your specific sample.[8]
Q4: What is the purpose of adding an acid like formic acid or TFA to the mobile phase?
Adding a small percentage of an acid like formic acid or trifluoroacetic acid (TFA) serves two primary purposes:
-
pH Control: As discussed, it lowers the pH of the mobile phase to suppress the ionization of this compound.[9]
-
Minimizing Secondary Interactions: It also suppresses the ionization of residual silanol groups on the surface of the silica-based stationary phase.[9][10] These silanols can become negatively charged at higher pH values and interact with any residual positive charges on the analyte or other sample components, leading to peak tailing.[10][11]
While both are effective, TFA can sometimes suppress the signal in mass spectrometry detection.[12] Formic acid is generally preferred for LC-MS applications.[4]
Troubleshooting Guide
Problem 1: My this compound peak is tailing severely.
Cause: Peak tailing for acidic analytes is a classic problem in reversed-phase HPLC.[10] The most common cause is secondary interactions between the ionized form of the analyte and active sites on the column, such as residual silanols.[11][13] If the mobile phase pH is not low enough, a portion of the this compound molecules will be in their anionic form, which can interact with these sites.
Solutions:
-
Lower the Mobile Phase pH: Ensure the pH of your aqueous mobile phase is at least 2 units below the pKa of this compound (i.e., pH ≤ 2.5).[5] If you are using 0.1% formic acid (pH ≈ 2.8), consider switching to 0.1% TFA (pH ≈ 2.1) or using a phosphate buffer at pH 2.5.[9]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to minimize the number of accessible silanol groups.[13][14] If you are using an older column, switching to a newer, high-quality column can significantly improve peak shape.
-
Check for Column Contamination: Strongly retained basic compounds from previous injections can contaminate the column and cause peak tailing for acidic analytes. Flush the column with a strong solvent wash.[15]
-
Reduce Sample Overload: Injecting too much sample can lead to peak shape distortion.[15] Try injecting a lower concentration or a smaller volume.
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step guide to resolving peak tailing for this compound.
Problem 2: I'm observing peak fronting for this compound.
Cause: Peak fronting is less common than tailing but can indicate several issues.[16] The most likely causes are sample overload, a mismatch between the sample solvent and the mobile phase, or a physical problem with the column.[17][18]
Solutions:
-
Check for Sample Overload: This is a common cause of fronting.[17] Prepare a 10-fold dilution of your sample and inject it. If the peak shape improves, you were overloading the column.
-
Ensure Sample Solvent Compatibility: The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[17] Dissolving this compound in a solvent with a high percentage of organic modifier (e.g., 100% acetonitrile) and injecting it into a highly aqueous mobile phase can cause peak fronting.[19] Try dissolving your sample in the initial mobile phase conditions.
-
Inspect the Column: A void at the head of the column can cause peak fronting.[16] This can happen over time due to pressure shocks or operating at a high pH.[11] If other troubleshooting steps fail, you may need to replace the column.[16]
Problem 3: The retention time for my analyte is drifting.
Cause: Inconsistent retention times can compromise the reliability of your data. The common culprits are insufficient column equilibration, temperature fluctuations, or an unstable mobile phase pH.[1][20]
Solutions:
-
Ensure Proper Column Equilibration: Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting a sequence.[20] For gradient methods, a 10-15 minute equilibration is a good starting point.
-
Use a Column Oven: Temperature has a significant effect on retention time. Using a thermostatically controlled column oven will ensure a stable operating temperature and improve retention time reproducibility.[20]
-
Buffer the Mobile Phase: If your mobile phase pH is close to the pKa of this compound, small changes in pH can cause significant shifts in retention time.[2] Using a buffer (e.g., 20 mM potassium phosphate at pH 2.5) instead of just an acid modifier will provide a more stable pH and more consistent retention times.[1] Note that phosphate buffers are not MS-compatible.[9]
-
Prepare Fresh Mobile Phase: Aqueous mobile phases, especially those near neutral pH, can be susceptible to microbial growth over time.[21] It is good practice to prepare fresh aqueous mobile phase regularly.
Experimental Protocols
Protocol 1: Preparation of Buffered Mobile Phase
Objective: To prepare a robustly buffered mobile phase for consistent retention times.
Materials:
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
HPLC-grade water
-
HPLC-grade acetonitrile
Procedure:
-
To prepare a 20 mM potassium phosphate buffer at pH 2.5, dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water.
-
Adjust the pH to 2.5 by adding small amounts of phosphoric acid while monitoring with a calibrated pH meter.
-
Filter the buffer through a 0.22 µm membrane filter.
-
This buffered aqueous solution is your Mobile Phase A.
-
Mobile Phase B is 100% HPLC-grade acetonitrile.
Summary of Recommended Mobile Phases
| Mobile Phase System | Aqueous Component (A) | Organic Component (B) | Key Characteristics |
| System 1 | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | Good starting point, MS-compatible.[1] |
| System 2 | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.1% TFA in Acetonitrile | Can improve peak shape but may cause MS signal suppression.[1] |
| System 3 | 20 mM Potassium Phosphate, pH 2.5 | Acetonitrile | Provides strong buffering for highly reproducible retention times; not MS-compatible.[1][9] |
References
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER.
- HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns.
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
- Troubleshooting HPLC- Tailing Peaks. (2014, March 11). Restek.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC International.
- What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
- How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage.
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- How can I choose mobile phase for reverse phase HPLC? (2015, October 30). ResearchGate.
- Understanding Peak Fronting in HPLC. (2025, April 1). Phenomenex.
- Reverse-Phase Chromatography: Columns & Mobile Phases Guide. (2021, March 14). Daicel Chiral Technologies.
- Peak Fronting, Column Life and Column Conditioning. (2005, July 1). LCGC International.
- Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
- What are the Common Peak Problems in HPLC. (2023, April 11). Chromatography Today.
- How can a specific analyte cause fronting in HPLC? (2018, July 27). ResearchGate.
- Optimization of mobile phase composition. (n.d.). ResearchGate.
- This compound. (2024, April 9). ChemBK.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
- This compound | C7H7NO3 | CID 708093. (n.d.). PubChem.
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International.
- Effect of mobile phase pH on basic, acidic and neutral compounds. (n.d.). ResearchGate.
- Common HPLC solvents and their important properties. (1998). (n.d.). ResearchGate.
- Equilibrium pKa Table (DMSO Solvent and Reference). (n.d.). Organic Chemistry Data.
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.). LCGC International.
- Guide to Choosing the Correct HPLC Solvent. (2025, May 23). Phenomenex.
- Effect of Acid in Mobile Phase on Retention of Neutral, Acidic, Basic and Zwitterionic Compounds on Core-Shell Mixed-Mode Column. (n.d.). HELIX Chromatography.
- Mobile Phase Stability. (2006, October 20). Chromatography Forum.
- HPLC solvents and mobile phase additives. (n.d.). UCL.
- Solvents and Caveats for LC-MS. (n.d.). Waters Corporation.
Sources
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- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
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- 4. ucl.ac.uk [ucl.ac.uk]
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- 8. chromatographyonline.com [chromatographyonline.com]
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Stability of 2-Methoxynicotinic acid in solution and storage
Welcome to the technical support guide for 2-Methoxynicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for common questions regarding the stability and storage of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Section 1: Storage and Handling of Solid Compound
Question 1: What are the optimal storage conditions for solid this compound?
To ensure long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Several manufacturers recommend refrigeration at 2-8°C.[1] The compound is known to be hygroscopic, as well as sensitive to air and light, making proper storage critical to prevent degradation.
Causality Explained:
-
Hygroscopic Nature: The compound can absorb moisture from the atmosphere, which can lead to clumping and potentially initiate hydrolysis, affecting its purity and weighing accuracy.[2]
-
Air & Light Sensitivity: Exposure to oxygen can lead to oxidative degradation, while light can provide the energy for photochemical reactions.[3][4] Storing under an inert gas like argon or nitrogen is a best practice to displace oxygen and minimize oxidation.[3]
Question 2: Why is storage under an inert gas specifically recommended?
Storage under an inert gas, such as nitrogen or argon, is recommended to mitigate oxidative degradation.[3] The pyridine ring and the methoxy group in the this compound structure can be susceptible to oxidation, especially over long-term storage or if exposed to trace impurities that can catalyze the process. By replacing the air in the container with an inert gas, you create an oxygen-deficient environment that significantly slows down these degradation pathways.
Question 3: What are the visual signs of degradation for the solid compound?
While this compound is typically a colorless to light yellow or tan solid[5][6], any noticeable change in color (e.g., darkening to brown) or physical state (e.g., significant clumping, melting, or emitting an unusual odor) could indicate degradation. If you observe these changes, it is advisable to verify the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.[7]
| Parameter | Recommended Condition | Reason |
| Temperature | 2-8°C (Refrigerated) | Slows down chemical degradation reactions.[1][2] |
| Atmosphere | Tightly sealed, under inert gas (N₂ or Ar) | Prevents oxidation and moisture absorption.[3] |
| Light | Store in an amber vial or dark place | Prevents photodecomposition.[3][8] |
| Moisture | Store in a desiccator or dry environment | Compound is hygroscopic. |
Section 2: Solution Stability and Preparation
Question 4: What solvents are recommended for dissolving this compound?
This compound has low solubility in water but is soluble in many organic solvents such as methanol, ethanol, and ether.[5] For experimental purposes, solvents like DMSO, DMF, and alcohols are commonly used. When preparing aqueous buffers, it may be necessary to first dissolve the compound in a minimal amount of a water-miscible organic solvent (like DMSO) before diluting with the aqueous buffer. Always check the miscibility of your chosen solvent system.[9]
Question 5: What are the primary factors that affect the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[4][10][11]
-
pH: Extreme pH values (highly acidic or highly basic) can catalyze the hydrolysis of the methoxy group to a hydroxyl group, forming 2-hydroxynicotinic acid.[12][13] The stability is generally greatest near a neutral pH, although this must be determined empirically for your specific solvent system.
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions, including hydrolysis and oxidation.[2][14] Solutions should be kept cool and used as quickly as possible after preparation.
-
Light: As the solid is light-sensitive, solutions should also be protected from light to prevent photodegradation.[3] Use amber glassware or wrap containers in aluminum foil.[15]
Diagram: Factors Influencing Stability
Caption: Key environmental factors affecting the stability of this compound.
Question 6: How should I prepare and store stock solutions?
For maximum stability, prepare stock solutions fresh for each experiment. If storage is necessary:
-
Use a high-purity, anhydrous solvent (e.g., DMSO).
-
Filter the solution through a 0.22 µm syringe filter into a sterile, amber glass vial.
-
Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C. Before use, allow the aliquot to thaw completely and come to room temperature before opening to prevent condensation.
Section 3: Troubleshooting Guide
Question 7: I am seeing an unexpected peak in my HPLC analysis after incubating my compound in a cell culture medium. What could it be?
This is a common issue that can arise from several sources. The unexpected peak is likely a degradation product or a metabolite. Given the structure of this compound, a likely degradation product in an aqueous, near-neutral pH buffer (like a cell culture medium) could be 2-hydroxynicotinic acid, formed via hydrolysis of the methoxy group.[12] Enzymatic degradation by components in the medium or cells could also occur.[4]
Troubleshooting Workflow:
-
Run a Control: Incubate the compound in the cell culture medium without cells under the same conditions (temperature, CO₂, time). Analyze by HPLC. If the peak is present, the degradation is likely chemical, not metabolic.
-
Analyze the Blank: Inject a sample of the medium that has never been exposed to the compound to rule out interfering components from the medium itself.
-
Perform Forced Degradation: To tentatively identify the degradant, intentionally degrade a sample of this compound (e.g., by heating it in a mild acid or base) and compare the retention time of the resulting peak with your unknown peak.
-
Confirm Identity: For definitive identification, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are required to determine the molecular weight of the unknown peak.[16]
Diagram: Troubleshooting Unexpected HPLC Peaks
Caption: A logical workflow for troubleshooting unexpected peaks in HPLC analysis.
Experimental Protocols
Protocol 1: Short-Term Aqueous Solution Stability Assessment
This protocol provides a framework to assess the stability of this compound in your specific aqueous buffer over a typical experimental timeframe (e.g., 48 hours).
Objective: To determine the rate of degradation of this compound in a specific aqueous solution under defined temperature and light conditions.
Materials:
-
This compound
-
Anhydrous DMSO (or other suitable organic solvent)
-
Your aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and validated analytical method[7][17]
-
Incubator or water bath
-
Amber and clear vials
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare Working Solutions: Dilute the stock solution into your aqueous buffer to the final working concentration (e.g., 100 µM). Prepare enough for all time points.
-
Set Up Conditions: Aliquot the working solution into two sets of vials:
-
Set A (Protected): Amber vials, stored at the desired experimental temperature (e.g., 37°C).
-
Set B (Light-Exposed): Clear vials, placed alongside Set A to assess photostability.
-
Control (T=0): Immediately take an aliquot of the freshly prepared working solution for HPLC analysis. This is your 0-hour time point.
-
-
Time Points: Store the vials and take aliquots for HPLC analysis at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).
-
HPLC Analysis:
-
Analyze all samples using a validated, stability-indicating HPLC method.
-
Quantify the peak area of the parent compound (this compound) at each time point.
-
Monitor for the appearance and growth of any new peaks (degradants).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time for both Set A and Set B. A significant decrease in the parent peak area or a corresponding increase in a new peak area indicates instability.
-
Self-Validation: This protocol is self-validating through the inclusion of a T=0 control, which represents 100% purity at the start of the experiment. The comparison between light-protected and light-exposed samples directly isolates the effect of photodegradation.
References
- Sigma-Aldrich. (2025).
- ChemScene. (2025).
- Sigma-Aldrich. (2025).
- ChemBK. (2024). This compound.
- Fisher Scientific. (2010).
- CymitQuimica. 6-Methoxynicotinic acid.
- University of Wollongong. (2024). Guideline for the Management of Time Sensitive Chemicals.
- Google Patents.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- PubMed. (2012).
- The PCCA Blog. (2022).
- NIH. (2023). Factors affecting the stability of anthocyanins and strategies for improving their stability: A review.
- Cleveland State University. (2018). Practices for Proper Chemical Storage.
- BioProcess International. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- MDPI. (2021).
- ACS Publications. (2015). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture.
- ScienceDirect. (2005). Assay and Stability Testing.
- Sigma-Aldrich. Solvent Miscibility Table.
- Hilaris Publisher. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid.
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Preventing degradation of 2-Methoxynicotinic acid during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Chemical Reactions
Welcome to the technical support center for 2-Methoxynicotinic Acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use in synthesis. We will move beyond simple protocols to explore the underlying chemistry, enabling you to troubleshoot effectively and ensure the integrity of your reactions.
Section 1: Core Stability & Degradation Pathways
This section addresses the fundamental chemical properties of this compound, which are crucial for understanding its behavior in different reaction environments.
Q1: What are the primary stability concerns for this compound?
This compound is a relatively stable crystalline powder at room temperature.[1][2] However, its stability is compromised by several factors inherent to its structure: a pyridine ring, a carboxylic acid, and a methoxy group. The main concerns are:
-
Thermal Instability: Like many nicotinic acid derivatives, it is susceptible to decarboxylation at elevated temperatures, typically above 200°C, which results in the loss of the carboxylic acid group to form 2-methoxypyridine.[3][4]
-
pH Sensitivity: Extreme pH conditions can promote degradation. Strong acidic conditions can lead to the hydrolysis of the methoxy ether bond, while both acidic and basic conditions can affect the stability of reaction intermediates, especially during activation for coupling reactions.[5][6]
-
Oxidative Stress: The pyridine ring system and methoxy group can be susceptible to oxidation, especially in the presence of strong oxidizing agents or certain metal catalysts, leading to by-product formation.[7][8]
Q2: What are the most common degradation pathways I should be aware of?
There are two principal degradation pathways that can lead to significant yield loss and impurity generation:
-
Decarboxylation: This is primarily a thermal process. The pyridine nitrogen facilitates the loss of CO2, especially when the carboxylic acid is protonated. This is a common degradation route for nicotinic acids in general.[3][9][10]
-
Hydrolysis (Demethylation): Under strong acidic conditions (e.g., refluxing in concentrated HBr or HCl), the 2-methoxy group can be cleaved via nucleophilic attack to yield 2-hydroxynicotinic acid. While this requires harsh conditions, it can become a concern during certain deprotection or salt formation steps if not properly controlled.
Below is a diagram illustrating these key degradation pathways.
Caption: Key degradation pathways for this compound.
Section 2: Troubleshooting Amide Coupling Reactions
The most common application for this compound in drug development is amide bond formation.[11] This section provides a troubleshooting guide for this critical reaction.
Q3: I am getting low yields in my amide coupling reaction. Could my starting acid be degrading?
Yes, degradation during the coupling process is a frequent cause of low yields. Here’s a logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for amide coupling reactions.
Q4: Which amide coupling conditions are recommended to minimize degradation?
The key is to activate the carboxylic acid efficiently under mild conditions, avoiding high temperatures and prolonged reaction times. Carbodiimide-based reagents are common, but often require additives to improve efficiency and avoid side reactions.[11]
Recommended Protocol: Amide Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often an excellent choice as it promotes rapid and efficient coupling at room temperature or below, minimizing the risk of thermal degradation.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM) under an inert atmosphere (N2 or Argon).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is a critical step to control the initial exothermic activation.
-
Activation: Add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine, 2.0 eq.). Stir the mixture at 0 °C for 15-20 minutes. The solution may change color, indicating the formation of the activated ester.
-
Amine Addition: Add the desired amine (1.0-1.2 eq.) to the reaction mixture, either neat or as a solution in the reaction solvent.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by HPLC or TLC.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl. Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
| Parameter | Recommended Condition | Rationale |
| Coupling Reagent | HATU, HBTU, or COMU | High efficiency at low temperatures, minimizing thermal stress. |
| Base | DIPEA, 2,6-Lutidine | Non-nucleophilic; prevents unwanted side reactions with the activated acid. |
| Solvent | Anhydrous DMF, DCM, or ACN | Aprotic solvents that do not interfere with the reaction. |
| Temperature | 0 °C to Room Temperature | Prevents thermal decarboxylation and side reactions.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents potential oxidative degradation and moisture contamination. |
Section 3: Analytical Methods for Degradation Monitoring
Proactive monitoring is essential for successful process development. A reliable analytical method allows you to detect degradation as it happens and make informed decisions.
Q5: How can I set up an HPLC method to monitor my reaction and detect potential degradation products?
A reverse-phase HPLC method with UV detection is the standard approach for monitoring the consumption of this compound and the formation of both the desired product and impurities.[12][13]
Validated HPLC Protocol for In-Process Control
This protocol is a starting point and may require optimization for your specific product and impurity profile.
| Parameter | Specification |
| Instrumentation | HPLC system with UV or PDA detector.[12] |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.[13] |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | 0.1% Acetonitrile. |
| Gradient | Start at 5-10% B, ramp to 95% B over 10-15 minutes. |
| Flow Rate | 1.0 mL/min.[13] |
| Column Temperature | 25-30 °C (controlled). |
| Detection Wavelength | ~265 nm (or primary absorbance maximum of this compound). |
| Injection Volume | 5-10 µL. |
| Sample Preparation | Dilute a small aliquot of the reaction mixture in mobile phase (e.g., 50:50 A:B). |
Interpreting the Results:
-
This compound: Will be a relatively polar compound and elute early.
-
2-Methoxypyridine (Decarboxylation): Will be significantly less polar and have a much longer retention time.
-
2-Hydroxynicotinic Acid (Hydrolysis): Will be more polar than the starting material and elute earlier.
-
Amide Product: The retention time will vary based on the amine used, but it will typically be less polar than the starting acid.
For definitive identification of degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[12]
References
- A method for the degradation of radioactive nicotinic acid. (n.d.). National Institutes of Health.
- Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. (n.d.). Patsnap Eureka.
- This compound. (2024). ChemBK.
- CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature. (n.d.). Google Patents.
- Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). National Institutes of Health.
- Pyridine : Decarboxylation of Niacin. (2021). YouTube.
- Technical Guide Series - Forced Degradation Studies. (n.d.). HubSpot.
- Nicotinic Acid | C6H5NO2 | CID 938. (n.d.). PubChem.
- Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
- Stability and Decomposition of 2-Methyl Butyric Acid Under Different Conditions. (n.d.).
- Chemistry of Amides. (2022). Chemistry LibreTexts.
- Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem.
- A Comparative Guide to the Validation of Analytical Methods for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone. (n.d.). Benchchem.
- Determination of the degradation compounds formed by the oxidation of thiophosphinic acids and phosphine sulfides with nitric acid. (2002). PubMed.
- What is the stability of O - Methylbenzoic Acid under different conditions? (2025). Blog.
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- 2. What is the stability of O - Methylbenzoic Acid under different conditions? - Blog - Evergreensino [evergreensinochem.com]
- 3. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Stability and Decomposition of 2-Methyl Butyric Acid Under Different Conditions - Nanjing Chemical Material Corp. [njchm.com]
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- 9. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Eureka | Patsnap [eureka.patsnap.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Challenges in scaling up the synthesis of 2-Methoxynicotinic acid
Welcome to the technical support guide for the synthesis of 2-Methoxynicotinic acid (CAS: 16498-81-0). This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling this synthesis from the lab bench to pilot and production scales. We will focus on the most prevalent synthetic route: the nucleophilic aromatic substitution (SNAr) of 2-chloronicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable route for synthesizing this compound?
The most widely adopted method is the nucleophilic aromatic substitution (SNAr) of 2-chloronicotinic acid with a methoxide source, typically sodium methoxide, in a suitable solvent.[1][2] The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group, making the 2-position susceptible to substitution of the chloro group.[1] This route is favored for its high atom economy, relatively straightforward execution, and the commercial availability of the starting material, 2-chloronicotinic acid.[3][4][5]
Q2: Why is the choice of solvent critical in this reaction?
The solvent plays a crucial role in an SNAr reaction. It must solubilize the reactants, particularly the sodium salt of 2-chloronicotinic acid and sodium methoxide, and be stable under the reaction conditions. Protic solvents like methanol can be used, as they readily dissolve sodium methoxide. Aprotic polar solvents such as DMF, DMAc, or NMP are also effective as they can accelerate SNAr reactions by solvating the cation (Na+) and leaving the methoxide anion more nucleophilic. However, on a large scale, methanol is often preferred due to its lower cost, lower boiling point (facilitating removal), and because it is the conjugate acid of the nucleophile, which can simplify the reaction medium.
Q3: What are the primary safety concerns when scaling up this synthesis?
There are two main safety considerations:
-
Handling Sodium Methoxide: Sodium methoxide is a strong base, corrosive, and highly reactive with water. The reaction is exothermic and can generate significant heat. On a large scale, proper temperature control via a reactor cooling system is essential to prevent a runaway reaction.[6]
-
Solvent Handling: If using methanol, it is flammable and toxic. Operations should be conducted in a well-ventilated area with appropriate grounding to prevent static discharge.
All operations should be performed under an inert atmosphere (e.g., nitrogen) to prevent the degradation of the moisture-sensitive sodium methoxide. Personal protective equipment (PPE) is mandatory.[7]
Process Workflow & Key Control Points
The synthesis of this compound from 2-chloronicotinic acid is a multi-step process involving reaction, work-up, and purification. Understanding the critical parameters at each stage is key to a successful scale-up.
Caption: Key stages and control points in the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and scale-up process.
Problem 1: Incomplete or Stalled Reaction
Observation: HPLC or TLC analysis shows a significant amount of unreacted 2-chloronicotinic acid even after extended reaction time.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Insufficient Sodium Methoxide | Verify the assay of the sodium methoxide used. It can degrade upon exposure to air/moisture. | Use a slight excess (1.1-1.5 equivalents) of freshly opened or properly stored sodium methoxide. Consider using a solution of NaOMe in methanol, which is often easier to handle and assay. |
| Low Reaction Temperature | Check the internal temperature of the reactor. Ensure it is maintained at the target, typically between 60-100 °C depending on the solvent. | Increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by IPC. Ensure your solvent choice is appropriate for the higher temperature (e.g., using a higher boiling point solvent if necessary). |
| Poor Solubility | Observe the reaction mixture. Is it a homogenous solution or a thick, difficult-to-stir slurry? | Increase the solvent volume. If using methanol, ensure enough is present to maintain a stirrable mixture. In some cases, adding a co-solvent like toluene can help, but this complicates solvent recovery. |
| Water in the Reaction | Water will consume sodium methoxide and can inhibit the reaction. | Ensure all reagents, solvents, and the reactor are thoroughly dried before starting. Run the reaction under a strict inert (N₂) atmosphere. |
Problem 2: Low Isolated Yield Despite Good Conversion
Observation: The in-process control (e.g., HPLC) shows >95% conversion to the product, but the final isolated yield after work-up is below expectations (<80%).
| Potential Cause | Diagnostic Check | Recommended Solution |
| Product Loss During Work-up | Is the product partially soluble in the mother liquor after filtration? | Check the pH of the aqueous solution before filtration. This compound is amphoteric. It needs to be acidified to its isoelectric point (typically pH 3-4) to minimize its solubility in water and ensure complete precipitation. |
| Incomplete Precipitation | After acidification, was the mixture cooled sufficiently before filtration? | Cool the slurry to 0-5 °C and hold for at least 1 hour before filtering. This will maximize the precipitation of the product. |
| Formation of Soluble Salts | Was the correct acid used for pH adjustment? | Use a mineral acid like HCl for acidification. Using an organic acid could potentially form a more soluble salt with the product. |
Problem 3: Product is Off-Color or Fails Purity Specifications
Observation: The final, dried product is yellow, tan, or brown instead of the desired white to off-white powder.[8]
Caption: Decision tree for troubleshooting an off-color product.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Impurities in Starting Material | Analyze the purity of the 2-chloronicotinic acid starting material. Some synthesis routes for this precursor can leave colored impurities.[8] | Source high-purity starting material (>99%). If necessary, purify the 2-chloronicotinic acid by recrystallization before use. |
| Thermal Degradation | Were there any temperature excursions during the reaction or work-up? High temperatures, especially under basic conditions, can cause degradation and color body formation. | Maintain strict temperature control. During solvent distillation or drying, keep the temperature as low as feasible (e.g., <60°C under vacuum). |
| Ineffective Purification | Does the color persist after recrystallization? | 1. Charcoal Treatment: During the recrystallization step, add activated carbon to the hot solution to adsorb colored impurities. Filter the hot solution through Celite to remove the carbon before cooling. 2. Solvent Choice: Experiment with different recrystallization solvents. A mixture of water and an alcohol (like isopropanol) or an ester (like ethyl acetate) might be more effective at rejecting impurities. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound (1 kg Scale)
Safety: This procedure must be conducted in a suitable reactor within a fume hood or ventilated enclosure. PPE (gloves, safety glasses, lab coat) is required. Ground all equipment.
-
Reactor Setup:
-
Charge a 20 L jacketed glass reactor, equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet, with 2-chloronicotinic acid (1.00 kg, 6.35 mol).
-
Add methanol (8.0 L).
-
Begin stirring to form a slurry. Purge the reactor with nitrogen.
-
-
Reagent Addition:
-
Slowly add a 25-30% solution of sodium methoxide in methanol (1.63 kg, ~7.0 mol, 1.1 eq) to the reactor over 1-2 hours via an addition funnel or pump.
-
CRITICAL: Monitor the internal temperature. The addition is exothermic. Maintain the temperature below 40 °C using the reactor's cooling jacket.
-
-
Reaction:
-
Once the addition is complete, heat the reaction mixture to reflux (~65 °C).
-
Maintain at reflux for 8-12 hours.
-
IPC: Take an aliquot of the reaction mixture, quench it with water, acidify, and analyze by HPLC to check for the disappearance of 2-chloronicotinic acid (<2% remaining is considered complete).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 20-25 °C.
-
Slowly add water (5.0 L) to the mixture.
-
Concentrate the mixture under vacuum to remove most of the methanol.
-
Cool the remaining aqueous solution to 10-15 °C in an ice bath.
-
Slowly add concentrated hydrochloric acid (~37%) to adjust the pH to 3.0-3.5. A thick white precipitate will form.
-
Stir the slurry at 0-5 °C for 1-2 hours to ensure complete precipitation.
-
Filter the solid product using a Büchner funnel or filter press.
-
Wash the filter cake with cold deionized water (2 x 1 L) until the washings are neutral (pH ~7).
-
-
Purification and Drying:
-
Transfer the wet cake to a clean reactor. Add deionized water (5 L) and heat to 80-90 °C until the solid dissolves.
-
Optional: If the solution is colored, add activated carbon (50 g), stir for 30 minutes, and filter hot through a pad of Celite.
-
Allow the solution to cool slowly to room temperature, then cool to 0-5 °C and hold for 2-3 hours.
-
Filter the recrystallized product and wash with a small amount of cold water.
-
Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Expected Outcome: 850-950 g (87-97% yield) of this compound as a white crystalline solid with >99% purity by HPLC.
References
- BenchChem. Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-methoxy-5-nitronicotinate. BenchChem.
- ACS Publications. (2022). Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry.
- PubMed Central (PMC). (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst.
- Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
- Nelson, D. A. SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. University of Wyoming.
- ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives.
- Google Patents. EP1102749B1 - Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products.
- Google Patents. CN105418537A - Synthetic method of 2-methoxy phenothiazine.
- Google Patents. US4144238A - Process for the production of pure white 2-chloronicotinic acid.
- ResearchGate. Synthesis of 2-chloronicotinic acid derivatives.
- Semantic Scholar. Synthesis of 2-(arylamino)nicotinic acids in high-temperature water.
- Patsnap. Method for preparing 2-chloronicotinic acid.
- Jubilant Ingrevia Limited. 2-Chloronicotinic acid Safety Data Sheet.
Sources
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- 2. Synthesis of 2-(arylamino)nicotinic acids in high-temperature water | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 4. researchgate.net [researchgate.net]
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- 8. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]
Removing unreacted starting materials from 2-Methoxynicotinic acid reactions
This technical support guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common issues encountered when removing unreacted starting materials from 2-methoxynicotinic acid reaction mixtures. This guide provides in-depth, practical solutions based on established chemical principles to ensure the high purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I need to remove from my this compound synthesis?
A1: The primary unreacted starting materials depend on your synthetic route. The two most common precursors to this compound are 2-chloronicotinic acid and 2-hydroxynicotinic acid. Therefore, these are the most likely impurities you will need to separate from your desired product.
Q2: I'm seeing a lot of my product being lost during purification. What are the common causes and how can I minimize this?
A2: Product loss during purification is a frequent challenge. Key causes include using too much solvent during recrystallization, incomplete precipitation during acid-base extraction, or selecting an inappropriate purification method for the specific impurities present. Optimizing solvent volumes and ensuring complete pH adjustment are critical steps to mitigate these losses.[1]
Q3: My purified this compound is not a solid, but an oil or a sticky gum. What should I do?
A3: The formation of an oil or gum instead of crystals can be due to the presence of persistent impurities or residual solvent. If impurities are the cause, a secondary purification step, such as column chromatography, might be necessary. If residual solvent is suspected, ensure your product is thoroughly dried under vacuum.
Q4: I'm having trouble with my column chromatography; the this compound is streaking on the silica gel. How can I improve the separation?
A4: Streaking of carboxylic acids on silica gel is a common issue due to the interaction between the acidic proton of the carboxyl group and the silica gel.[2] To resolve this, you can add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system.[2] This will keep the this compound in its protonated form, leading to a more defined separation.
Troubleshooting Guides
This section provides structured guidance for common purification challenges.
Troubleshooting Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low Recovery of this compound | Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent required to fully dissolve the crude product.[2] |
| The cooling process was too rapid, leading to the precipitation of impurities along with the product. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Product is Oiling Out (forming an oil instead of crystals) | The boiling point of the solvent is higher than the melting point of the this compound. | Select a solvent with a lower boiling point. |
| The presence of significant impurities is depressing the melting point. | Consider a preliminary purification step, such as an acid-base extraction, before recrystallization. | |
| Ineffective Impurity Removal | The unreacted starting material and the product have very similar solubilities in the chosen solvent. | Experiment with different solvent systems, including mixed solvents, to find a system with a greater solubility difference.[3] |
Troubleshooting Acid-Base Extraction Issues
| Problem | Possible Cause | Solution |
| Incomplete Separation of Layers | Formation of an emulsion. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer and can help break the emulsion. |
| Low Yield of Precipitated this compound | Incomplete extraction from the organic layer. | Perform multiple extractions with the basic solution (e.g., 3 x 20 mL instead of 1 x 60 mL) to ensure all the carboxylic acid is transferred to the aqueous layer.[4] |
| Incomplete precipitation upon re-acidification. | Ensure the aqueous layer is sufficiently acidified by checking the pH with litmus paper. Add the acid dropwise and with cooling to avoid potential degradation.[4] | |
| Precipitated Product is Impure | The organic layer was not sufficiently washed. | After the initial basic extraction, "backwash" the combined aqueous layers with a small amount of fresh organic solvent to remove any trapped neutral or basic impurities.[4] |
Experimental Protocols
Protocol 1: Purification of this compound via Acid-Base Extraction
This protocol is designed to separate this compound from neutral or basic impurities, as well as unreacted 2-chloronicotinic acid or 2-hydroxynicotinic acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.[2]
-
Extraction with Weak Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[2] Gently invert the funnel several times, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous (bottom) layer as its sodium salt. Drain the aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted.[4] Combine the aqueous extracts. The unreacted starting materials, if more acidic than this compound, may also be extracted.
-
Backwashing: Wash the combined aqueous extracts with a small portion of the organic solvent to remove any entrained neutral or basic impurities.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add 6M HCl dropwise with stirring until the solution is acidic (test with litmus paper).[2] The this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly under vacuum.
Protocol 2: Purification of this compound by Recrystallization
This protocol is suitable for purifying this compound that is already reasonably pure or after an initial purification step like acid-base extraction.
Single-Solvent Recrystallization:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or a mixture of ethanol and water can be a good starting point.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Two-Solvent Recrystallization:
This method is useful when a single suitable solvent cannot be found.
-
Solvent Pair Selection: Choose a solvent pair consisting of a "good" solvent in which this compound is very soluble and a "poor" solvent in which it is insoluble.[5] The two solvents must be miscible. A common pair is ethanol (good solvent) and water (poor solvent).
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid).[6]
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization and Isolation: Allow the solution to cool slowly, and then isolate the crystals as described in the single-solvent method.
Visualization of Workflows
Caption: Decision tree for selecting the appropriate purification method.
Caption: Workflow for purification by acid-base extraction.
References
- BenchChem. (2025).
- LookChem. (n.d.).
- Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
- University of California, Irvine. (n.d.). Acid-Base Extraction.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Nicotinic Acids.
- Wikipedia. (2023). Acid–base extraction.
- BenchChem. (2025).
- Organic Syntheses. (n.d.). Nicotinic acid.
- Google Patents. (1962).
- BenchChem. (2025).
- MIT DSpace. (n.d.). 7.6.
- ResearchGate. (2017).
- University of York. (n.d.).
- MIT OpenCourseWare. (n.d.).
- University of Rochester. (n.d.).
- YouTube. (2012).
- ResearchGate. (n.d.). Troubleshooting Guide | Download Table.
- Google Patents. (1959).
- Atlantis Press. (2017).
- ResearchGate. (2019). (PDF)
- ResearchGate. (n.d.).
- ChemicalBook. (n.d.). 2-Chloronicotinic acid synthesis.
- PrepChem.com. (n.d.). Synthesis of 2-chloronicotinic acid.
- Sigma-Aldrich. (n.d.). 2,6-Pyridinedicarboxylic acid 99%.
Sources
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- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
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- 6. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
Technical Support Center: A Comprehensive Guide to Identifying Impurities in 2-Methoxynicotinic Acid Samples by LC-MS
Introduction
Welcome to the definitive technical resource for the analysis of 2-Methoxynicotinic acid and its impurities via Liquid Chromatography-Mass Spectrometry (LC-MS). As a crucial building block in modern pharmaceutical synthesis, the purity of this compound directly impacts the safety and efficacy of final drug products.[1][2] This guide is meticulously designed for researchers, analytical scientists, and drug development professionals, offering a blend of foundational principles and pragmatic solutions to the challenges inherent in impurity profiling of this polar, acidic molecule.
This support center is structured to be your first point of reference, from understanding potential contaminants to resolving complex analytical issues. We will delve into the likely impurities, address frequently encountered questions, provide systematic troubleshooting guides, and detail essential experimental protocols to ensure the integrity of your analytical results.
Understanding Potential Impurities in this compound
A robust impurity profile is predicated on a comprehensive understanding of all potential contaminants. These can originate from the synthetic route, subsequent degradation, or storage.[2]
-
Process-Related Impurities : These are chemical entities introduced or created during the synthesis of this compound. They can be residual starting materials, intermediates that have carried through, or byproducts from unintended side reactions. A classic example would be the presence of a precursor like 2-chloronicotinic acid in the final active pharmaceutical ingredient (API).
-
Degradation Products : These impurities arise when this compound is subjected to environmental stressors such as heat, light, humidity, or non-neutral pH conditions.[3][4] To proactively identify these liabilities, forced degradation studies are a regulatory expectation and a cornerstone of robust analytical method development.[3][4][5] Key degradation pathways for this compound may include:
-
Hydrolysis : Under acidic or basic conditions, the ether linkage of the methoxy group is susceptible to cleavage, yielding 2-Hydroxynicotinic acid.
-
Decarboxylation : The carboxylic acid moiety may be lost as CO2, a reaction often accelerated by heat.
-
-
Contaminants : This broad category includes substances that are not inherent to the molecule's synthesis or degradation but are introduced externally. Examples include residual solvents from purification steps, inorganic impurities from catalysts or reagents, and compounds that may leach from packaging materials.[2]
For clarity, a summary of plausible impurities is provided below.
| Impurity Name | Molecular Formula | Potential Origin |
| 2-Hydroxynicotinic acid | C6H5NO3 | Degradation (Hydrolysis) |
| 2-Methoxypyridine | C6H7NO | Degradation (Decarboxylation) |
| Nicotinic Acid | C6H5NO2 | Related Substance/Starting Material |
| Isonicotinic Acid | C6H5NO2 | Isomeric Impurity[6] |
Frequently Asked Questions (FAQs)
This section provides expert answers to common queries encountered during the LC-MS analysis of this compound.
Sample Preparation
-
Q1: What is the optimal solvent for dissolving this compound samples for LC-MS analysis?
-
A1: Given the polar and acidic nature of this compound, a polar solvent system is required. We recommend starting with a mixture of water and a miscible organic solvent such as methanol or acetonitrile. To prevent peak distortion, the final sample diluent should closely match the initial mobile phase composition.
-
-
Q2: What precautions should be taken to prevent sample degradation during preparation?
-
A2: To ensure sample integrity, always prepare solutions fresh and, if immediate analysis is not possible, store them at refrigerated temperatures (e.g., 2-8 °C).[7] Minimize exposure to light and avoid extremes of pH. For high-throughput analyses, utilizing a temperature-controlled autosampler is best practice.
-
Liquid Chromatography
-
Q3: My this compound analyte shows poor retention on a standard C18 column. How can this be improved?
-
A3: This is a common challenge with polar molecules.[8][9] Consider the following strategies to enhance retention:
-
Employ a Polar-Modified C18 Column: These columns incorporate polar functional groups to improve retention of hydrophilic analytes.
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique specifically designed for the robust separation of highly polar compounds.
-
Mobile Phase pH Adjustment: this compound possesses a carboxylic acid group. By lowering the mobile phase pH (e.g., using 0.1% formic acid), the molecule will be in its non-ionized form, which typically increases retention on reversed-phase columns.
-
Ion-Pairing Chromatography: Although this can lead to signal suppression in MS, the use of volatile ion-pairing agents is a viable option in certain cases.[10]
-
-
-
Q4: I'm observing poor peak shape (tailing or fronting) for my main analyte. What are the likely causes?
-
A4: Asymmetrical peaks can be attributed to several factors:
-
Column Overload: Injecting an excessive mass of the analyte can saturate the stationary phase, leading to peak fronting. To resolve this, reduce the injection volume or dilute the sample.[7]
-
Secondary Silanol Interactions: The acidic nature of this compound can lead to undesirable interactions with residual silanol groups on silica-based columns, causing peak tailing. The use of an end-capped column or operating at a low mobile phase pH can effectively mitigate this issue.
-
Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause severe peak distortion. Ensure your sample diluent is of equal or lesser elution strength than the initial mobile phase.
-
-
Mass Spectrometry
-
Q5: Which ionization mode is most appropriate for this compound and its potential impurities?
-
A5: Electrospray ionization (ESI) is the technique of choice.[11] The molecule's structure, featuring both a basic pyridine nitrogen and an acidic carboxylic acid, allows for detection in both positive and negative ion modes.
-
Positive Ion Mode (ESI+): In an acidic mobile phase, the pyridine nitrogen will be readily protonated, yielding a strong [M+H]+ signal.
-
Negative Ion Mode (ESI-): In a neutral or slightly basic mobile phase, the carboxylic acid group will deprotonate, forming an [M-H]- ion.
-
-
-
Q6: The molecular ion for my compound of interest is absent or very weak. What troubleshooting steps should I take?
-
A6:
-
Optimize Ion Source Parameters: Systematically tune the source settings, including capillary voltage, gas flows, and temperatures, to maximize the signal for your specific analyte.[7]
-
Evaluate In-Source Fragmentation: The molecular ion may be inherently unstable and fragmenting within the ion source. Employ gentler source conditions, such as reducing the cone or fragmentor voltage.
-
Investigate Adduct Formation: The analyte may be forming adducts with salts (e.g., [M+Na]+, [M+K]+) or mobile phase components (e.g., [M+CH3CN+H]+).[12] These adducts can sometimes be more stable and prominent than the primary molecular ion.
-
-
Troubleshooting Guides
This section offers a structured, cause-and-effect approach to resolving common analytical problems.
Problem 1: No or Critically Low Analyte Signal
| Potential Cause | Recommended Troubleshooting Action |
| LC System Malfunction | - Confirm mobile phase flow and system pressure are stable.[7]- Inspect for any leaks throughout the LC flow path.- Verify that the injection sequence and method are correct. |
| MS System Malfunction | - Ensure the mass spectrometer is properly tuned and calibrated.- Visually inspect the ESI probe for a stable spray.[7]- Perform routine cleaning of the ion source. |
| Suboptimal Method Parameters | - Confirm the correct ionization mode (ESI+ or ESI-) is active.- Systematically optimize all ion source parameters.- Investigate potential ion suppression effects from the sample matrix or mobile phase additives.[13] |
| Sample Integrity Issues | - Verify the sample concentration is within the instrument's detection limits.- Assess for potential sample degradation by preparing a fresh sample.[7] |
Problem 2: Unstable or Drifting Retention Times
| Potential Cause | Recommended Troubleshooting Action |
| Mobile Phase Inconsistency | - Prepare fresh mobile phase daily.- Ensure precise and accurate measurement of all components, including pH modifiers. |
| Insufficient Column Equilibration | - Increase the column equilibration time, especially when using gradient elution. |
| Fluctuating Column Temperature | - Utilize a column oven to maintain a constant and uniform temperature. |
| Column Degradation | - Consistent decreases in retention time are often indicative of column aging. Replace the column if performance continues to decline. |
Problem 3: High Background Noise or Persistent Contamination
| Potential Cause | Recommended Troubleshooting Action |
| Contaminated Solvents/Reagents | - Exclusively use high-purity, LC-MS grade solvents and additives.[14]- Prepare fresh mobile phases daily to prevent microbial growth. |
| Sample Carryover | - Inject a blank solvent immediately following a high-concentration sample to diagnose carryover.- Optimize the autosampler's needle wash protocol with a strong solvent.[14] |
| System-Wide Contamination | - Flush the entire LC-MS system with a strong, appropriate solvent (e.g., isopropanol).- Perform a thorough cleaning of the ion source components. |
Key Experimental Protocols
Protocol 1: System Suitability Testing (SST)
The execution of a system suitability test is a non-negotiable prerequisite for any analysis, ensuring that the entire LC-MS system is operating within defined performance parameters.[15][16]
-
Preparation of the SST Solution: Create a solution containing a known concentration of this compound and at least one relevant compound, such as a potential impurity (e.g., 2-Hydroxynicotinic acid) or a structural analog.
-
Replicate Injections: Perform a minimum of five consecutive injections of the SST solution.
-
Performance Evaluation and Acceptance Criteria:
-
Retention Time Precision: The relative standard deviation (RSD) for the retention time of the main analyte should be ≤ 1%.
-
Peak Area Precision: The RSD for the peak area of the main analyte should be ≤ 5%.
-
Peak Asymmetry: The tailing factor for the this compound peak should fall within the range of 0.8 to 1.5.
-
Chromatographic Resolution: The resolution between the this compound peak and the adjacent impurity peak must be ≥ 1.5.
-
Protocol 2: A Foundational LC-MS Method for Impurity Profiling
This protocol serves as a robust starting point for method development. Note that further optimization is essential for specific applications.
-
LC System: A UHPLC or HPLC system capable of delivering stable gradients.
-
Column: A polar-modified C18 column (e.g., C18 AQ) or a HILIC column, with typical dimensions of 2.1 x 100 mm and a particle size of 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution Profile:
Time (min) %B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole instrument.
-
Ionization Mode: ESI Positive and Negative (can be run as separate injections or with rapid polarity switching if available).
-
Scan Range: m/z 50-500
-
Initial Source Parameters:
-
Capillary Voltage: 3.5 kV (ESI+), -3.0 kV (ESI-)
-
Cone Voltage: 30 V
-
Desolvation Gas Flow: 800 L/hr
-
Desolvation Temperature: 400 °C
-
Protocol 3: A Guide to Forced Degradation Studies
Forced degradation studies are critical for identifying potential degradation products and for developing a truly stability-indicating analytical method.[3][4][5]
-
Stock Solution Preparation: Accurately prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Application of Stress Conditions: Subject the stock solution to a battery of stress conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M and maintain at room temperature for 2 hours.
-
Oxidative Degradation: Add H2O2 to a final concentration of 3% and maintain at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid API to 80 °C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a light source in accordance with ICH Q1B guidelines.
-
-
Analysis of Stressed Samples: At predetermined time points, withdraw an aliquot from each stress condition. If necessary, neutralize the sample, dilute to an appropriate concentration, and analyze by the developed LC-MS method.
Visualizations: Workflows and Decision Trees
Caption: A typical workflow for impurity identification.
Caption: A logical decision tree for troubleshooting.
References
- Development and Validation of a LC-MS/MS Method for the Profiling of Impurities Formed during Stress Study of Antifungal Agent-Efinaconazole. PubMed. [Link]
- Performance metrics for evaluating system suitability in liquid chromatography—Mass spectrometry peptide mass mapping of protein therapeutics and monoclonal antibodies. PMC - NIH. [Link]
- Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]
- The chemical structures of nicotinic acid and its official impurities.
- LCMS Troubleshooting: 14 Proven Strategies for Labor
- Troubleshooting LC-MS.
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- LC-MS Troubleshooting. CHROMacademy. [Link]
- Impurity Profiling and Characterization for Generic Project Submission to USFDA. Veeprho. [Link]
- Small Molecule System Suitability (Evaluation) Test for LC-MS/MS. LabRulez LCMS. [Link]
- LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
- BA Method Development: Polar Compounds. BioPharma Services. [Link]
- LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns.
- IMPURITY PROFILING OF PHARMACEUTICALS.
- Forced Degradation Studies Research Articles. R Discovery. [Link]
- Selectivity for Polar Acids in LC: Tips & Techniques. Phenomenex. [Link]
- Investigation of potent anti-mycobacterium tuberculosis agents derived. DDDT. [Link]
- System suitability in bioanalytical LC/MS/MS | Request PDF.
- Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent. [Link]
- Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. AMSbiopharma. [Link]
- Nicotinic Acid-impurities.
- Forced Degrad
- Nicotinic-impurities | Pharmaffiliates.
- System Suitability in HPLC Analysis. Pharmaguideline. [Link]
- Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
- Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
- Observation of charged droplets from electrospray ionization (ESI) plumes in API mass spectrometers.
- FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
- Niacin-impurities.
- Electrospray ioniz
- Forced Degradation Studies for Biopharmaceuticals.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
- Mass Spectrometry - Fragmentation P
- Observation of charged droplets from electrospray ionization (ESI) plumes in API mass spectrometers. PMC - PubMed Central. [Link]
- Nicotinic Acid | C6H5NO2 | CID 938. PubChem. [Link]
- Fragmentation (mass spectrometry). Wikipedia. [Link]
- Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. NIH. [Link]
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- MASS SPECTROMETRY: FRAGMENTATION P
- This compound. Oakwood Chemical. [Link]
- Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - NIH. [Link]
Sources
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- 16. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
Strategies to improve the yield and purity of 2-Methoxynicotinic acid derivatives
Welcome to the technical support center for the synthesis of 2-methoxynicotinic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during synthesis, providing practical, field-tested solutions to improve both yield and purity. This compound is a highly versatile intermediate, crucial for the development of complex molecules in the pharmaceutical and agrochemical industries.[1] Its synthesis, while conceptually straightforward, presents several potential pitfalls that can impact the efficiency and outcome of your experiments.
This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the specific issues you may face in the lab.
Core Synthetic Pathways: An Overview
Understanding the common synthetic routes is the first step in troubleshooting. The majority of syntheses for this compound derivatives originate from a few key starting materials. The choice of pathway often depends on the availability and cost of precursors, as well as the desired scale of the reaction.
Caption: Common synthetic routes to this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing this compound derivatives?
The three most prevalent starting materials are 2-chloronicotinic acid, 2-hydroxynicotinic acid, and 2-methoxynicotinonitrile.
-
2-Chloronicotinic Acid: This is arguably the most common precursor. The chloro group at the 2-position is a good leaving group, readily displaced by nucleophiles like sodium methoxide to form the methoxy derivative, or by various amines and alcohols to generate a diverse library of derivatives.[2][3][4][5]
-
2-Hydroxynicotinic Acid: This compound exists in tautomeric equilibrium with 2-pyridone-3-carboxylic acid.[6] It can be methylated using reagents like dimethyl sulfate (DMS) or methyl iodide (MeI) to yield the 2-methoxy product. However, careful control of reaction conditions is needed to avoid N-methylation of the pyridine ring.
-
2-Methoxynicotinonitrile: For direct synthesis of this compound, the hydrolysis of the nitrile group under acidic or basic conditions is a viable route.[7] This pathway is particularly useful if the nitrile precursor is more readily available.
Q2: What are the most critical reaction parameters to control for maximizing yield?
Across all synthetic routes, several parameters are universally critical for achieving high yields:
-
Temperature: Both nucleophilic substitution and hydrolysis reactions are highly sensitive to temperature. Insufficient heat can lead to incomplete reactions, while excessive heat can promote side reactions like demethylation or polymerization.[8] Optimization is key.
-
Reagent Stoichiometry: Using a slight excess of the key nucleophile (e.g., sodium methoxide) or hydrolyzing agent can help drive the reaction to completion. However, a large excess can complicate purification and increase costs.
-
Reaction Time: Incomplete reactions are a primary cause of low yields.[9] It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine when the starting material has been fully consumed.
Q3: My product purity is low. What are the most common impurities I should expect?
The nature of impurities is highly dependent on your synthetic route:
-
Unreacted Starting Material: The most common impurity. This indicates an incomplete reaction.
-
2-Hydroxynicotinic Acid: This is a frequent byproduct when synthesizing this compound, especially under harsh conditions (e.g., strong acid/base, high heat) that can cause cleavage (demethylation) of the methoxy ether.
-
Nicotinamide (from nitrile hydrolysis): During the hydrolysis of 2-methoxynicotinonitrile, the reaction can sometimes stall at the intermediate amide stage.[10]
-
Positional Isomers: When starting with precursors that have multiple reactive sites, the formation of regioisomers can be a challenge.[11]
Troubleshooting Guide: Yield and Purity Issues
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low Reaction Yield
Q: My overall yield is consistently below 50%. What are the primary causes and how can I systematically troubleshoot this?
A: Low yields can typically be traced back to three main areas: incomplete reactions, competing side reactions, or loss of product during workup and purification.[9][12] A logical troubleshooting approach is essential.
Caption: A logical workflow for troubleshooting low synthetic yields.
Troubleshooting Steps:
-
Verify Reaction Completion: Before quenching the reaction, take an aliquot and analyze it by TLC or LCMS. If starting material is still present, consider extending the reaction time or moderately increasing the temperature.[8]
-
Check Reagent Quality: Ensure your reagents, especially hygroscopic or reactive ones like sodium methoxide, are fresh and anhydrous. Moisture can quench the methoxide and halt the reaction.
-
Investigate Side Reactions: Analyze your crude product mixture. If significant byproducts are detected, reaction conditions may be too harsh. Try lowering the temperature or using a less concentrated base/acid.
-
Optimize Workup: this compound is amphoteric. Ensure the pH is correctly adjusted during aqueous extraction to minimize its solubility in the aqueous phase during product extraction with an organic solvent.
Issue 2: Incomplete Hydrolysis of 2-Methoxynicotinonitrile
Q: I am hydrolyzing 2-methoxynicotinonitrile to this compound, but the reaction stalls, leaving significant amounts of starting material and 2-methoxynicotinamide. How can I drive the reaction to completion?
A: The hydrolysis of nitriles proceeds in two steps: first to the amide, then to the carboxylic acid.[10] The second step is often slower. To ensure full conversion, more forcing conditions are typically required.
-
Acid-Catalyzed Hydrolysis:
-
Protocol: Heat the nitrile under reflux with a dilute mineral acid like hydrochloric acid (e.g., 6M HCl).[13]
-
Troubleshooting: If the reaction is incomplete, try increasing the acid concentration or the reflux temperature (if the solvent allows). The final product will be the carboxylic acid, while the nitrogen from the nitrile will form an ammonium salt (e.g., ammonium chloride).[10]
-
-
Base-Catalyzed (Alkaline) Hydrolysis:
-
Protocol: Heat the nitrile under reflux with an aqueous alkali solution, such as sodium hydroxide.[13]
-
Troubleshooting: This method initially forms the sodium salt of the carboxylic acid (sodium 2-methoxynicotinate) and ammonia gas.[10] To isolate the final product, the reaction mixture must be cooled and then carefully acidified with a strong acid (e.g., HCl) to precipitate the free carboxylic acid.[13] Failure to properly acidify is a common reason for low isolated yield.
-
Issue 3: Formation of 2-Hydroxynicotinic Acid Impurity
Q: My final this compound product is contaminated with 2-hydroxynicotinic acid. Why is this happening and how can I prevent it?
A: The presence of 2-hydroxynicotinic acid indicates demethylation of your product. The methoxy group, an ether, can be cleaved under certain conditions.
Causality:
-
Excessive Heat: High reaction temperatures, especially for prolonged periods, can provide the energy needed to break the C-O bond of the methoxy group.
-
Strong Acidic Conditions: The presence of strong acids (e.g., HBr, HI, or even high concentrations of HCl at high temperatures) can protonate the ether oxygen, making it a better leaving group and facilitating nucleophilic attack that cleaves the methyl group.
-
Lewis Acids: Trace Lewis acid impurities can also catalyze ether cleavage.
Preventative Measures:
-
Temperature Control: Strictly control the reaction temperature. If a reaction requires heating, determine the minimum temperature necessary for a reasonable reaction rate.
-
Milder Conditions: If using acid or base catalysis (e.g., for hydrolysis), use the mildest effective concentration and avoid unnecessarily long reaction times.
-
Purification: If a small amount of the hydroxyl impurity is unavoidable, it can often be separated through careful recrystallization, as its polarity and solubility profile differ from the desired methoxy product.
Data & Protocols
Comparative Table: Synthesis of 2-(Arylamino)nicotinic Acid Derivatives
The synthesis of derivatives via nucleophilic substitution on 2-chloronicotinic acid can be optimized by adjusting various parameters. The following table, adapted from a study on solvent-free synthesis, illustrates the impact of reaction conditions.[3]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₃BO₃ (30) | Toluene | 110 | 10 | 75 |
| 2 | H₃BO₃ (30) | Xylene | 120 | 8 | 80 |
| 3 | H₃BO₃ (30) | None | 100 | 8 | 85 |
| 4 | H₃BO₃ (30) | None | 120 | 4 | 96 |
| 5 | H₃BO₃ (30) | None | 150 | 4 | 90 |
| 6 | None | None | 120 | 12 | <10 |
Data adapted from a study on the synthesis of Flunixin and related derivatives, demonstrating the effectiveness of boric acid as a catalyst under solvent-free conditions.[3] As shown, the optimal yield was achieved at 120°C under solvent-free conditions, highlighting the importance of temperature optimization and the potential benefits of green chemistry approaches.[3]
Experimental Protocol: Synthesis of this compound from 2-Chloronicotinic Acid
This protocol provides a general methodology. Researchers should adapt it based on their specific scale and equipment.
Materials:
-
2-Chloronicotinic acid (1.0 eq)
-
Sodium methoxide (1.5 eq)
-
Anhydrous Methanol (as solvent)
-
Hydrochloric Acid (for workup)
-
Ethyl Acetate (for extraction)
-
Brine
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, suspend 2-chloronicotinic acid in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Carefully add sodium methoxide portion-wise to the suspension. An exotherm may be observed.
-
Heating: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes with a few drops of acetic acid).
-
Workup - Quenching: Once the starting material is consumed, cool the mixture to room temperature and carefully remove the methanol under reduced pressure.
-
Workup - Acidification: Dissolve the resulting solid residue in water and cool in an ice bath. Slowly acidify the aqueous solution with 2M HCl until the pH is approximately 2-3. A white precipitate of this compound should form.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain a product with high purity.
References
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- 2-Chloronicotinic acid. Wikipedia.
- Synthesis of 2-chloronicotinic acid. PrepChem.com.
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- Synthesis of 2-Chloronicotinic Acid Derivatives.
- Technical Support Center: Synthesis of Substituted Nicotinic Acids. Benchchem.
- troubleshooting common issues in nicotinaldehyde synthesis. Benchchem.
- This compound: A Versatile Intermedi
- Methods to Produce Nicotinic Acid with Potential Industrial Applic
- Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. AZoM.
- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers.
- An improved solvent-free synthesis of flunixin and 2-(arylamino)
- (PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents.
- This compound, 97%. J&K Scientific.
- Reaction of 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC)
- Method for producing 2-hydroxynicotinic acid derivative.
- (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives.
- 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114. PubChem.
- Showing metabocard for 2-Hydroxynicotinic acid (HMDB0059710).
- Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.
- This compound. ChemicalBook.
- This compound | C7H7NO3 | CID 708093. PubChem - NIH.
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- hydrolysis of nitriles. Chemguide.
- Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method.
- 2-Methoxynicotinonitrile. J&K Scientific LLC.
- Methyl 6-Hydroxynicotinate 97.0+%, TCI America™. Fisher Scientific.
- SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS W
- 2-methyl nicotinate and preparation method and application thereof.
- 2-Methoxynicotinonitrile|CAS 7254-34-4|Supplier. Benchchem.
- Synthesis of 2-aminonicotinic acid.
- A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed.
- Synthesis of 2-chloronicotinic acid derivatives.
- The hydrolysis of 2-bromo-2-methylpropane | Feature.
- Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates.
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Technical Support Center: Managing Exothermic Reactions in the Synthesis of 2-Methoxynicotinic Acid Derivatives
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the synthesis of 2-Methoxynicotinic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on managing the thermal hazards associated with these synthetic routes. The following information is structured in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the prevention and management of exothermic reactions.
Q1: What is a thermal runaway reaction, and why is it a critical concern in this synthesis?
A1: A thermal runaway occurs when an exothermic reaction generates heat faster than it can be removed by the cooling system.[1] This excess heat increases the reaction rate, which in turn accelerates heat production, creating a dangerous positive feedback loop.[1][2] An approximate rule of thumb suggests that the reaction rate, and thus heat generation, can double for every 10°C rise in temperature.[1] This can lead to a rapid increase in temperature and pressure, potentially causing violent boiling, vessel over-pressurization, explosions, and the release of hazardous materials.[1][2] Syntheses of nicotinic acid derivatives, such as the conversion from 2-chloronicotinic acid or nitration steps, can involve highly exothermic processes that demand careful control to prevent such events.[3][4]
Q2: What are the primary causes of unexpected exothermic events during the synthesis of this compound derivatives?
A2: Exothermic events are often traced back to a loss of process control.[5] Key causes include:
-
Overcharging of Reactants: Adding a reactant too quickly or in excessive amounts.[6]
-
Cooling System Failure: Malfunction of chillers, improper heat transfer, or inadequate cooling capacity for the scale of the reaction.[1][6] The risk of inadequate cooling increases significantly during scale-up, as the reaction volume (heat generation) increases more rapidly than the reactor surface area (heat removal).[1]
-
Inadequate Mixing: Poor agitation can lead to localized hot spots where the reaction rate is significantly higher, potentially initiating a runaway.[5]
-
Incorrect Reaction Temperature: Starting the reaction at a higher-than-specified temperature can lead to an uncontrollable reaction rate from the outset.
-
Human Error: Deviations from established procedures, such as incorrect reagent injection or failure to follow dosing rates, are a significant source of incidents.[5]
Q3: How can I proactively assess the thermal risk of my reaction before starting an experiment?
A3: A thorough risk assessment is essential to identify and mitigate potential hazards before beginning any synthesis.[7] This assessment should include:
-
Literature Review: Diligently search for published data on the thermal hazards of your specific reaction or analogous transformations.
-
Reaction Calorimetry: Employ techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1e) to experimentally determine critical safety parameters.[2] These instruments can measure the heat of reaction, the onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).[2]
-
Worst-Case Scenario Analysis: Calculate the potential adiabatic temperature rise, which is the maximum temperature the reaction could reach in the event of a total cooling failure.[2] This analysis is fundamental to understanding the potential severity of a runaway.[6]
Q4: What are "Inherently Safer Design" principles, and how can they be applied to my synthesis?
A4: Inherently safer design aims to eliminate or reduce hazards at their source rather than relying on engineered safety systems or procedures.[1][7] Key principles include:
-
Substitution: Whenever possible, use less hazardous materials or a more stable reaction pathway.[7]
-
Minimization: Use the smallest possible quantities of hazardous reagents and operate at smaller reaction volumes. Continuous flow chemistry is an excellent example of this, as it keeps the volume of the reacting material small at any given moment, which significantly mitigates hazards from exotherms.[8][9]
-
Moderation: Dilute reagents or perform the reaction in a high-heat-capacity solvent to absorb thermal energy.[6] Also, use the least hazardous reaction conditions (e.g., lower temperature and pressure).
-
Simplification: Design processes to be as simple as possible to minimize opportunities for error.
Q5: My synthesis involves a quench step. Can this also be hazardous?
A5: Yes, the quenching process can be highly exothermic and must be handled with extreme care.[10] This is especially true if the reaction did not go to completion, leaving unreacted, highly energetic reagents. Quenching with a protic solvent like water or an alcohol can lead to a violent, uncontrolled reaction.[10][11] It is crucial to cool the reaction mixture to a low temperature (e.g., in an ice bath) before slowly adding the quenching agent.[10] If significant gas evolution or an exotherm is observed, the addition must be paused to allow the system to stabilize.[10]
Troubleshooting Guide: Managing Exothermic Events
This guide provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound derivatives.
Issue 1: Rapid, Unexpected Temperature Increase During Reagent Addition
You observe the internal reaction temperature rising quickly and exceeding the desired set point as you add a reagent (e.g., adding sodium methoxide to 2-chloronicotinic acid).
Logical Troubleshooting Workflow
Caption: Decision workflow for managing a temperature excursion.
Troubleshooting Steps & Data Summary
| Symptom | Potential Cause(s) | Immediate Action(s) | Preventative Measures |
| Rapid, unexpected temperature increase beyond the set point | 1. Reagent addition rate is too high.2. Insufficient cooling capacity.3. Incorrect reagent concentration (too high).4. Poor mixing leading to hot spots.[5] | 1. Immediately stop all reagent addition. [2]2. Maximize cooling: Ensure coolant is flowing at its maximum rate and lowest temperature.[2]3. Increase agitation if safe to do so.4. If the temperature continues to rise, proceed to the Emergency Quenching Protocol . | - Use a syringe pump or addition funnel for controlled, dropwise addition.- Ensure the reactor is properly sized for the reaction scale.- Verify all reagent concentrations before use. |
| Localized boiling or fuming from the reaction mixture | Hot spot formation due to poor mixing or solids adhering to the reactor wall. | 1. Stop all reagent addition.2. Increase agitation rate to improve homogeneity. | - Use an appropriately sized and shaped stir bar/impeller.- Ensure solids are fully dissolved or well-suspended before proceeding. |
| Sudden increase in reactor pressure | Gas evolution from the reaction or boiling of the solvent due to an uncontrolled exotherm. | 1. Follow all steps for a rapid temperature increase.2. If trained and equipped, vent the reactor to a safe location (e.g., a scrubber) if pressure approaches the vessel's limit. | - Understand the potential for gas evolution in your reaction.- Ensure the reactor is not a sealed system and has a proper vent.[11] |
Experimental Protocols
Protocol 1: Controlled Addition for Exothermic Reactions
This protocol describes a standard procedure for adding a reactive agent to control the reaction exotherm.
Safe Reaction Setup Workflow
Caption: General workflow for setting up and running a controlled exothermic reaction.
Methodology:
-
Reactor Setup: Assemble a three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer or thermocouple to monitor the internal temperature, and a pressure-equalizing addition funnel or an inlet for a syringe pump. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
-
Initial Cooling: Charge the reactor with the initial substrate and solvent. Begin stirring and cool the reactor contents to the desired initial temperature (e.g., 0-5 °C) using an appropriate cooling bath (e.g., ice-salt).[3]
-
Reagent Addition:
-
Dissolve the second reagent (e.g., sodium methoxide) in a suitable solvent in the addition funnel or prepare it in a syringe for the pump.
-
Begin adding the reagent solution dropwise or at a slow, predetermined rate.[2]
-
Crucially, monitor the internal temperature. The addition rate must be adjusted to maintain the temperature within a narrow, safe range (e.g., ±2 °C) of the set point.[2]
-
If the temperature rises above the set limit, immediately stop the addition and allow the cooling system to bring the temperature back down before resuming at a slower rate.[2]
-
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction at the set temperature and monitor for any delayed exotherm. Use an appropriate analytical method (e.g., TLC, HPLC) to determine when the reaction is complete.
Protocol 2: Emergency Quenching Procedure
This protocol is for emergency use only when a reaction shows signs of thermal runaway.
WARNING: This procedure is hazardous. Only perform it if you are trained and have a clear escape route. If the reaction is visibly decomposing (charring, rapid color change), evacuate immediately.[2]
Methodology:
-
Stop All Additions & Maximize Cooling: Cease all reagent feeds and ensure the cooling system is operating at maximum capacity.
-
Prepare Quenching Agent: In a separate container, prepare a cold, less reactive quenching agent. For reactions involving organometallics or strong bases, a high-boiling point alcohol like isopropanol is often a safer initial choice than water.[11]
-
Controlled Quench: If the temperature is still rising uncontrollably, cautiously and slowly add the quenching agent to the reaction mixture via a cannula or addition funnel.
-
The goal is to both cool and dilute the reaction mass and to react with any unconsumed energetic starting materials in a controlled manner.
-
Be prepared for vigorous gas evolution and a potential secondary exotherm from the quench itself.[10]
-
-
Dump into Quench Pot (If available): In a pilot plant or large-scale lab setting, a "dump pot" containing a large volume of a cold quenching fluid may be available. If the reaction is deemed uncontrollable, activate the system to transfer the reactor contents into this pot.[1]
-
Evacuation: If at any point the temperature and pressure are rising at an accelerating rate despite these interventions, activate emergency alarms and EVACUATE THE AREA IMMEDIATELY .
References
- Review on loss prevention of chemical reaction thermal runaway: Principle and application. (2025). Accessed through Google Search.
- Practical approach to prediction and prevention of runaway reactions. (n.d.). Accessed through Google Search.
- Runaway Chemical Reactions: Causes and Prevention. (2024). Zeal.
- How To Run A Reaction: The Quench. (n.d.). University of Rochester, Department of Chemistry.
- Chemical reaction hazards and the risk of thermal runaway INDG254. (2014). HSE.
- Synthesis of 2-Chloronicotinic Acid Derivatives. (2019).
- Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. (2025). Food Research.
- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry.
- Runaway reactions, case studies, lessons learned. (n.d.). ARIA.
- Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-methoxy-5-nitronicotin
- Scaling up API Syntheses. (n.d.). Pharmaceutical Technology.
- Calorimetric study and thermal analysis of crystalline nicotinic acid. (2025).
- Quenching of Pyrophoric Materials. (2016). Richmond Sarpong, University of California, Berkeley.
- Synthesis of 2-chloronicotinic acid. (n.d.). PrepChem.com.
- 2-Chloronicotinic acid. (n.d.). Wikipedia.
- 2-Chloronicotinic acid | 2942-59-8. (2025). ChemicalBook.
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
- Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. (2015).
- Synthesis of 2-Chloronicotinic Acid Derivatives. (2017).
- Methods and reaction mixtures for controlling exothermic reactions. (n.d.).
- SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIV
- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024).
- This compound: A Versatile Intermediate for Organic Synthesis. (n.d.). Accessed through Google Search.
- Thermal analysis of vitamin PP Niacin and niacinamide. (2025).
- Synthesis of 2-chloronicotinic acid derivatives. (n.d.).
- Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflamm
- Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling p
- This compound | C7H7NO3 | CID 708093. (n.d.). PubChem - NIH.
- A Comparative Guide to the Synthetic Routes of 4-Methoxynicotinic Acid. (2025). Benchchem.
- Technical Support Center: Managing Exothermic Reactions Involving 2-(Chloromethyl)pyrimidine Hydrochloride. (2025). Benchchem.
- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (n.d.). PubMed.
- This compound | 16498-81-0. (2025). ChemicalBook.
- Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid. (2025). Benchchem.
- Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. (n.d.). PubMed.
- High-performance liquid chromatographic determination of nicotinic acid and nicotinamide in biological samples applying post-column derivatization resulting in bathmochrome absorption shifts. (n.d.). PubMed.
- Investigation of thermal behavior of nicotinic acid. (2025).
- An improved solvent-free synthesis of flunixin and 2-(arylamino)
- Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterific
- Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. (n.d.). NIH.
- Nicotinic acid analytical standard 59-67-6. (n.d.). Sigma-Aldrich.
- Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. (n.d.). MDPI.
- Troubleshooting guide for 2-Chlorophenothiazine synthesis reactions. (2025). Benchchem.
- Synthesis of 2-aminonicotinic acid. (n.d.).
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Validation & Comparative
A Comparative Guide to Analytical Method Validation for the Quantification of 2-Methoxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the robust quantification of active pharmaceutical ingredients (APIs) and their metabolites is a cornerstone of drug development and quality control. This guide offers an in-depth comparison of analytical methodologies for the validation of 2-Methoxynicotinic acid quantification. As a senior application scientist, the following sections are designed to provide not just procedural steps, but a comprehensive understanding of the principles and strategic choices that underpin the validation of these analytical methods.
Introduction to this compound and the Imperative for Validated Assays
This compound, a derivative of nicotinic acid (Vitamin B3), is a key intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification in bulk drug substances, finished products, and biological matrices is critical for ensuring product quality, safety, and efficacy. The validation of analytical procedures is a regulatory requirement and a scientific necessity, providing documented evidence that a method is suitable for its intended purpose. This guide will compare and contrast the validation of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound.
Foundational Principles of Analytical Techniques
The choice of an analytical technique is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the intended application of the method.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a polar organic acid, reversed-phase HPLC is the most common approach. Separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Detection is typically performed using an ultraviolet (UV) detector, leveraging the chromophoric nature of the pyridine ring in the this compound molecule.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. LC-MS/MS is particularly advantageous for analyzing complex matrices like plasma, as it can selectively detect the analyte even in the presence of co-eluting interferences.[1] Ionization of this compound is typically achieved using electrospray ionization (ESI), and quantification is performed using multiple reaction monitoring (MRM) for enhanced specificity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative before GC analysis. This adds a layer of complexity to the sample preparation but can offer excellent chromatographic resolution and sensitivity.
The Architecture of Method Validation: A Comprehensive Workflow
A robust analytical method validation is built upon a series of experiments designed to demonstrate its suitability. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for these validation characteristics.[2]
Caption: A typical workflow for analytical method validation.
Comparative Analysis of Validated Methods
The following tables provide a comparative overview of typical validation parameters for the quantification of this compound using HPLC-UV, LC-MS/MS, and GC-MS. The presented data is based on established literature values for similar organic acids and serves as a representative guide.
Table 1: Chromatographic Conditions and Sample Preparation
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 100 x 2.1 mm, 3.5 µm) | HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile:Phosphate Buffer (pH 3.0) | Acetonitrile:0.1% Formic Acid in Water | Helium |
| Detection | UV at ~270 nm | ESI-MS/MS (MRM mode) | MS (Scan or SIM mode) |
| Sample Preparation | Dilution, Filtration | Protein Precipitation or Solid-Phase Extraction | Derivatization, Liquid-Liquid Extraction |
Table 2: Validation Performance Characteristics
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.998 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | 10 - 1000 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 90.0 - 110.0% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 10.0% |
| LOD | ~0.3 µg/mL | ~0.03 ng/mL | ~3 ng/mL |
| LOQ | ~1.0 µg/mL | ~0.1 ng/mL | ~10 ng/mL |
| Specificity | Good, potential for interference | Excellent | Excellent (with good separation) |
| Robustness | Generally robust | Robust | Sensitive to derivatization conditions |
Detailed Experimental Protocols
Sample Preparation: A Critical First Step
The choice of sample preparation technique is crucial for accurate and reliable results, especially in complex biological matrices.
-
Protein Precipitation (for LC-MS/MS in Plasma): A simple and rapid method for removing the bulk of proteins.
-
To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol containing an internal standard).
-
Vortex for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
Solid-Phase Extraction (SPE) (for LC-MS/MS in Plasma): Offers cleaner extracts compared to protein precipitation.
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the this compound with a stronger solvent (e.g., methanol containing 5% formic acid).[3][4]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Liquid-Liquid Extraction (LLE) (for GC-MS): A classic technique for separating compounds based on their differential solubility in two immiscible liquids.
-
Acidify the aqueous sample containing this compound to ensure it is in its neutral form.
-
Add an immiscible organic solvent (e.g., ethyl acetate).
-
Vortex vigorously to facilitate the transfer of the analyte into the organic phase.
-
Separate the organic layer, which now contains the this compound.
-
The extracted analyte is then ready for the derivatization step.
-
Stability-Indicating HPLC Method Validation
A stability-indicating method is crucial for demonstrating that the analytical procedure can accurately measure the active ingredient in the presence of its degradation products.
Caption: Workflow for developing a stability-indicating method.
Protocol for Forced Degradation Studies:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid drug substance at a high temperature (e.g., 105°C).
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and visible light.
-
-
Sample Analysis: Analyze the stressed samples by HPLC at various time points.
-
Evaluation: Assess the chromatograms for the appearance of degradation peaks and ensure the main analyte peak is well-resolved from any degradants. The peak purity of the this compound peak should be evaluated using a photodiode array (PDA) detector.
Conclusion: Selecting the Optimal Method
The choice of the analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
HPLC-UV is a robust, cost-effective, and reliable method for routine quality control of bulk drug substances and finished products where high sensitivity is not required and the sample matrix is relatively simple.
-
LC-MS/MS is the gold standard for bioanalytical studies, offering unparalleled sensitivity and selectivity for the quantification of this compound in complex biological matrices like plasma.[1]
-
GC-MS can be a viable alternative, particularly if high chromatographic efficiency is needed and the instrumentation is readily available. However, the requirement for derivatization makes it more complex and potentially less suitable for high-throughput applications.
Ultimately, a thoroughly validated analytical method, regardless of the technology chosen, is indispensable for ensuring the quality and integrity of data in the pharmaceutical industry. This guide provides the foundational knowledge and practical protocols to empower researchers and scientists to make informed decisions in the validation of analytical methods for this compound.
References
- Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography. (1993). International Journal for Vitamin and Nutrition Research. [Link]
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency. [Link]
- Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. (2004). Bevital AS. [Link]
- Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. (2024).
- Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. (2025).
- Analysis of nicotinic acid and its metabolites by HPLC-MS/MS. (2025).
- The determination of nicotinic acid in plasma by mixed-mode liquid chromatography-tandem mass spectrometry following ion exchange solid phase extraction. (2006). Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. (n.d.).
- Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. (2024).
- Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. (2022).
- Characterization of Protein Precipitation Methods of Clinical Samples for Simple and Low-Cost Methods to Enhance the Depth and Breadth of Plasma Proteomics. (n.d.). OmicsDI. [Link]
- Inverted Dispersive Liquid–Liquid Micro Extraction of Nicotinic Acid from Human Plasma and its Determination by High-Performance Liquid Chromatography. (n.d.). Austin Publishing Group. [Link]
- [Determination of nicacid and its metabolites in human plasma by HPLC-MS/MS]. (2025).
- Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (n.d.).
- Extraction Distribution Of Solute Between Two Immiscible Solvents. (n.d.).
- Sensitive Detection of Kynurenic Acid from Biological Fluids Using a Flexible Electrochemical Platform Based on Gold Nanoparticles and Reduced Graphene Oxide. (n.d.). MDPI. [Link]
- Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN. [Link]
- What is a stability indic
- Analysis of Drugs from Biological Samples. (n.d.). International Journal of Innovative Science and Research Technology. [Link]
- Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular P
- Analysis of Investigational Drugs in Biological Fluids. (n.d.). DTIC. [Link]
- Liquid–Liquid Extraction of Formic Acid with 2-Methyltetrahydrofuran: Experiments, Process Modeling, and Economics. (n.d.).
- Liquid–Liquid Extraction of Formic Acid with 2-Methyltetrahydrofuran: Experiments, Process Modeling, and Economics. (n.d.).
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A Comparative Guide to Purity Validation of Synthesized 2-Methoxynicotinic Acid: Titration vs. Chromatographic and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of reliable and reproducible results. 2-Methoxynicotinic acid, a versatile intermediate in the synthesis of various pharmaceuticals, is no exception.[1][2] Its molecular structure, featuring a pyridine ring, a carboxylic acid group, and a methoxy substituent, makes it a valuable building block.[2] This guide provides an in-depth, comparative analysis of classical titration versus modern chromatographic and spectroscopic techniques for validating the purity of synthesized this compound. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.
The Criticality of Purity in this compound
The presence of impurities in this compound can have significant downstream consequences, potentially leading to side reactions, reduced yields, and the introduction of unwanted substances in the final API. Therefore, a robust and accurate analytical method for purity determination is not just a quality control measure but a critical component of the entire drug development lifecycle.
Classical Purity Determination: Acid-Base Titration
Acid-base titration is a venerable and cost-effective method for determining the purity of acidic or basic compounds. For this compound (C₇H₇NO₃, Molar Mass: 153.14 g/mol ), its carboxylic acid functionality allows for a straightforward acid-base titration.[3]
Principle of the Method
The method relies on the neutralization reaction between the acidic proton of the carboxylic group on the this compound and a strong base of known concentration (the titrant). The reaction proceeds in a 1:1 stoichiometric ratio. By accurately measuring the volume of the titrant required to reach the equivalence point, the amount of this compound in the sample can be precisely calculated.
Experimental Protocol: Potentiometric Titration
While visual indicators can be used, a potentiometric titration is recommended for greater accuracy and to overcome any potential color interference from the sample.[4][5] This method monitors the change in pH of the solution as the titrant is added, with the equivalence point being the point of the most rapid pH change.[5]
Materials and Reagents:
-
Synthesized this compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (Titrant)
-
High-purity water (solvent)
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Class A burette (50 mL)
-
Analytical balance
Procedure:
-
Titrant Standardization: Standardize the 0.1 M NaOH solution against a primary standard, such as potassium hydrogen phthalate (KHP), to accurately determine its concentration. This is a critical first step for reliable results.[6][7]
-
Sample Preparation: Accurately weigh approximately 150 mg of the synthesized this compound and dissolve it in 50 mL of high-purity water in a 100 mL beaker. Gentle warming may be required to aid dissolution.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette filled with the standardized 0.1 M NaOH solution above the beaker.
-
Titration: Begin adding the NaOH titrant in small increments (e.g., 0.5-1.0 mL) while continuously stirring and recording the pH after each addition. As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately capture the equivalence point.
-
Endpoint Determination: Continue the titration past the equivalence point. The equivalence point is determined by plotting the pH versus the volume of NaOH added. The point of inflection of the resulting sigmoid curve corresponds to the equivalence point. Alternatively, the first or second derivative of the titration curve can be plotted to more precisely locate the endpoint.[5]
-
Calculation of Purity: Purity (%) = (V × M × 153.14) / (W × 1000) × 100 Where:
-
V = Volume of NaOH at the equivalence point (mL)
-
M = Molarity of the standardized NaOH solution (mol/L)
-
153.14 = Molar mass of this compound ( g/mol )
-
W = Weight of the this compound sample (g)
-
Causality and Self-Validation in the Titration Protocol
-
Why Potentiometric Detection? The predicted pKa of this compound is approximately 3.36.[3] In a titration with a strong base like NaOH, the pH at the equivalence point will be in the basic range (typically pH 8-10).[8][9] While an indicator like phenolphthalein (pH range 8.2-10) could be used, potentiometric detection provides a more objective and precise determination of the equivalence point, free from the subjective interpretation of color change.[4][10]
-
Trustworthiness through Standardization: The accuracy of the titration is directly dependent on the accuracy of the titrant's concentration.[6][7][11] Standardizing the NaOH against a primary standard like KHP ensures the traceability and reliability of the measurement, making the protocol a self-validating system.
-
Specificity Considerations: A key limitation of titration is its lack of specificity.[6][11] The method quantifies the total acidic content. If the sample contains other acidic impurities, the titration will overestimate the purity of this compound. Therefore, this method is most reliable when the synthesis route is well-characterized and acidic byproducts are known to be minimal.
Comparative Analysis: Titration vs. Alternative Methods
While titration is a powerful tool, a comprehensive purity assessment often necessitates orthogonal methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two common alternatives.[12][13]
| Parameter | Acid-Base Titration | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Neutralization reaction | Differential partitioning between a mobile and stationary phase | Partitioning between a carrier gas and a stationary phase |
| Specificity | Low (measures total acidity) | High (separates and quantifies individual components) | High (separates and quantifies individual volatile components) |
| Sensitivity | Moderate | High | Very High |
| Sample Preparation | Simple dissolution | Dissolution and filtration | Often requires derivatization for non-volatile compounds |
| Cost (Instrument) | Low | High | High |
| Cost (Per Sample) | Low | Moderate | Moderate to High |
| Throughput | Moderate | High (with autosampler) | Moderate |
| Information Provided | Total acidic purity | Purity, number of impurities, and their relative amounts | Purity and quantification of volatile impurities |
In-Depth Look at Alternative Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity determination of non-volatile organic compounds.[12][13] For this compound, a reversed-phase HPLC method is typically employed.
Typical HPLC Protocol Outline:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 210 nm or 265 nm).
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Advantages over Titration:
-
Superior Specificity: HPLC can separate the main compound from its impurities, providing a more accurate purity profile.[13]
-
Impurity Profiling: It allows for the detection and quantification of individual impurities, which is crucial for drug development and regulatory submissions.
Gas Chromatography (GC)
GC is highly effective for the analysis of volatile and thermally stable compounds.[14][15]
Considerations for GC Analysis of this compound:
-
Derivatization: Due to its low volatility, this compound requires derivatization (e.g., silylation) to convert it into a more volatile compound suitable for GC analysis. This adds a step to the sample preparation and can introduce variability.[14][15]
-
Thermal Stability: The derivatized compound must be thermally stable to avoid degradation in the GC inlet and column.
Advantages over Titration:
-
High Resolution: GC offers excellent separation efficiency for volatile impurities.
-
High Sensitivity: GC detectors, such as the flame ionization detector (FID), provide high sensitivity.
Visualizing the Workflow
Titration Workflow
Caption: Decision Tree for Selecting an Analytical Method.
Conclusion
Validating the purity of synthesized this compound is a critical step in ensuring the quality and reliability of subsequent research and development.
-
Acid-base titration stands out as a rapid, cost-effective, and accurate method for determining the total acidic content, making it an excellent choice for routine quality control when the impurity profile is well-understood. Its trustworthiness is underpinned by the rigorous standardization of the titrant.
-
HPLC is the superior method when specificity is paramount and a detailed impurity profile is required. It is the gold standard for regulatory submissions and in-depth characterization.
-
GC is a valuable tool for assessing the presence of volatile impurities that may not be detected by HPLC or titration.
Ultimately, the choice of analytical method should be guided by the specific requirements of the analysis, including the stage of development, the need for impurity profiling, and available resources. For a comprehensive and robust purity assessment, a combination of titration for overall assay and a chromatographic technique like HPLC for impurity profiling is often the most effective strategy.
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A Comparative Guide to Quantitative NMR (qNMR) for the Assay of 2-Methoxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the assay of 2-Methoxynicotinic acid, a versatile intermediate in organic synthesis.[1] As a primary analytical method, qNMR offers distinct advantages in terms of accuracy, traceability, and efficiency, making it a powerful tool in drug development and quality control.[2][3]
The Power of qNMR: A Fundamental Advantage
At its core, the principle of qNMR is elegantly simple: the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[2][4] This fundamental relationship allows for the absolute quantification of a substance without the need for a compound-specific reference standard, a significant departure from chromatographic methods like High-Performance Liquid Chromatography (HPLC).[2][5] This inherent characteristic of qNMR positions it as a primary ratio method, capable of delivering SI-traceable results when a certified reference material is used as an internal standard.[6][7]
Experimental Workflow: A Self-Validating System
A robust qNMR assay is a self-validating system. The following workflow for the analysis of this compound is designed to ensure scientific integrity at every step.
Caption: qNMR experimental workflow for this compound assay.
Causality Behind Experimental Choices in qNMR
The accuracy of a qNMR experiment hinges on several critical parameters. Understanding the "why" behind these choices is crucial for developing a robust method.
-
Internal Standard Selection: The choice of an internal standard is paramount for accurate quantification.[4] An ideal internal standard should be chemically stable, have high purity, be soluble in the chosen NMR solvent, and possess a simple NMR spectrum with signals that do not overlap with the analyte's signals.[4][8] For a polar compound like this compound, which is soluble in solvents like methanol and ethanol[9], maleic acid or dimethyl sulfone are suitable choices.[4][10] The purity of the internal standard directly impacts the accuracy of the final result, as any error in its stated purity will be transferred to the analyte's calculated purity.[11]
-
Relaxation Delay (D1): To ensure accurate integration, all nuclei must fully relax back to their equilibrium state between successive pulses.[10] The relaxation delay (D1) is the time allowed for this to occur. A general rule of thumb is to set D1 to at least five times the longest spin-lattice relaxation time (T1) of any signal of interest in the spectrum.[10][12] Insufficient relaxation will lead to signal saturation and an underestimation of the integral area, compromising the accuracy of the quantification. The T1 values for protons in medium-sized molecules typically range from 0.5 to 4 seconds.[10] An inversion recovery experiment can be performed to determine the T1 values accurately.[13][14]
-
Pulse Angle: For quantitative experiments, a 90° pulse angle is often recommended to maximize the signal-to-noise ratio in a single scan.[15] However, this necessitates a longer relaxation delay. In practice, a smaller pulse angle (e.g., 30°) can be used to reduce the required D1 time, allowing for more scans in a given period to improve the signal-to-noise ratio.[15][16] It is critical that the chosen pulse angle is accurately calibrated.[15]
Detailed Experimental Protocol for qNMR Assay of this compound
This protocol is designed to be a self-validating system, incorporating system suitability tests and adhering to principles outlined in pharmacopeial guidelines.[7][17]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry NMR tube.
-
Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid, purity ≥99.5%) into the same NMR tube.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) to the NMR tube.
-
Cap the tube and vortex until both the sample and the internal standard are completely dissolved.
2. NMR Instrument Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Pulse Width (P1): Calibrated 30° pulse.
-
Relaxation Delay (D1): ≥ 5 x T1 of the slowest relaxing proton (typically 20-30 seconds for accurate quantification).
-
Acquisition Time (AQ): At least 3 seconds to ensure good digital resolution.
-
Number of Scans (NS): 16 or more, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[10]
-
Temperature: Maintain a constant temperature, e.g., 298 K.
3. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Select well-resolved, non-overlapping signals for both this compound and the internal standard for integration. For this compound, the aromatic protons are suitable choices.
-
Integrate the selected signals.
-
Calculate the purity of this compound using the following equation[18]:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std (%)
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
Purity = Purity of the standard
-
4. System Suitability Test (SST):
Before running the samples, a system suitability test should be performed to ensure the NMR spectrometer is performing adequately.[19] This can be done using a standard sample with known characteristics. Key parameters to check include resolution, signal-to-noise ratio, and lineshape.[20]
Comparison with Alternative Methods: qNMR vs. HPLC
While HPLC is a widely used technique for purity determination, qNMR offers several distinct advantages.[3][21]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal area is directly proportional to the number of nuclei.[2][4] | Separation based on differential partitioning between a mobile and stationary phase. |
| Reference Standard | Does not require a reference standard of the analyte itself for purity determination.[2][5] | Requires a certified reference standard of the analyte for quantification.[22] |
| Quantification | Absolute quantification with an internal standard.[10] | Relative quantification based on peak area percentage against a standard curve. |
| Information Provided | Provides structural confirmation, purity, and quantification of impurities in a single experiment.[22] | Provides purity, number of components, and retention times.[22] |
| Sample Preparation | Simple dissolution in a deuterated solvent. | Often requires more complex sample preparation and filtration. |
| Throughput | Lower, especially for methods requiring long relaxation delays.[22] | Higher, with typical run times of 20-30 minutes per sample.[22] |
| Sample Consumption | Higher (milligrams).[22] | Lower (micrograms).[22] |
| Destructive | No, the sample can be recovered.[2][22] | Yes.[22] |
| Method Development | Generally faster as it does not require column and mobile phase optimization.[20] | Can be time-consuming, requiring optimization of column, mobile phase, and detector settings. |
Studies have shown that qNMR can be more cost-effective and faster than HPLC for API quantification in certain applications, particularly in early-phase drug development.[3]
Conclusion: An Indispensable Tool for Modern Pharmaceutical Analysis
Quantitative NMR has emerged as a robust and versatile analytical platform, offering a primary method for the accurate and precise assay of pharmaceutical compounds like this compound.[4] Its fundamental principle, coupled with a well-designed, self-validating experimental protocol, provides a high degree of confidence in the analytical results. While HPLC remains a valuable tool, the unique advantages of qNMR, particularly its ability to provide absolute quantification without a specific reference standard and its non-destructive nature, make it an indispensable technique for researchers, scientists, and drug development professionals seeking to ensure the quality and integrity of their products.
References
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- Optimal flip angle for robust practical quantitative NMR measurement using a fixed pulse length. PubMed. [Link]
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- Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM. [Link]
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- QNMR – a modern altern
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A Comparative Study on the Antifungal Potential of 2-Alkoxynicotinic Acids: A Guide for Researchers
In the ever-pressing search for novel antifungal agents to combat the rise of drug-resistant fungal pathogens, nicotinic acid (a form of vitamin B3) and its derivatives have emerged as a promising class of compounds.[1] Their versatile chemical scaffold allows for a wide range of structural modifications, leading to compounds with diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties. This guide provides a comparative analysis of the antifungal activity of 2-alkoxynicotinic acids, a specific subclass of nicotinic acid derivatives.
While direct comparative studies on a homologous series of 2-alkoxynicotinic acids are limited in publicly available literature, this guide synthesizes existing knowledge on the structure-activity relationships (SAR) of related nicotinic acid derivatives to provide a predictive comparison. We will delve into the experimental methodologies required for their synthesis and antifungal evaluation, present a logical framework for their comparative efficacy, and discuss the underlying mechanistic principles. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new antifungal therapies.
The Rationale for Investigating 2-Alkoxynicotinic Acids
The pyridine ring of nicotinic acid serves as a versatile backbone for chemical modification.[1] Alterations at the 2-position, in particular, have been shown to significantly influence the biological activity of these compounds. The introduction of an alkoxy group (-OR) at this position can modulate the molecule's lipophilicity, electronic distribution, and steric properties, all of which are critical determinants of its interaction with biological targets. It is hypothesized that systematic variation of the alkyl chain length (R) in the 2-alkoxy substituent will have a direct impact on the antifungal potency and spectrum of these compounds.
Experimental Design for a Comparative Study
To rigorously evaluate the antifungal potential of a series of 2-alkoxynicotinic acids, a well-defined experimental workflow is essential. The following protocols are based on established methodologies in the field of antifungal drug discovery and adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI).
Synthesis of 2-Alkoxynicotinic Acids
The synthesis of 2-alkoxynicotinic acids can be achieved through a nucleophilic substitution reaction, starting from the readily available 2-chloronicotinic acid.
Caption: Synthetic pathway for 2-alkoxynicotinic acids.
Step-by-Step Protocol:
-
Esterification (Optional but Recommended): To avoid side reactions with the carboxylic acid group, it is often advantageous to first convert 2-chloronicotinic acid to its corresponding ester (e.g., methyl or ethyl ester) using standard esterification methods (e.g., reaction with the corresponding alcohol in the presence of a catalytic amount of strong acid).
-
Nucleophilic Substitution: The 2-chloronicotinic acid ester is then reacted with the desired sodium alkoxide (e.g., sodium methoxide, sodium ethoxide, sodium propoxide) in an appropriate solvent, such as the corresponding alcohol or an aprotic polar solvent like DMF. The reaction is typically heated to facilitate the displacement of the chloride ion by the alkoxide.
-
Hydrolysis: The resulting 2-alkoxynicotinic acid ester is subsequently hydrolyzed back to the carboxylic acid using either acidic or basic conditions, followed by neutralization to yield the final 2-alkoxynicotinic acid.
-
Purification and Characterization: The final product should be purified using techniques such as recrystallization or column chromatography. The structure and purity of the synthesized compounds must be confirmed by analytical methods like NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.
In Vitro Antifungal Susceptibility Testing
The antifungal activity of the synthesized 2-alkoxynicotinic acids should be evaluated against a panel of clinically relevant fungal pathogens. The broth microdilution method, as outlined in the CLSI documents M27 for yeasts and M38 for filamentous fungi, is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[2]
Caption: Workflow for antifungal susceptibility testing.
Detailed Methodology:
-
Preparation of Compounds: Stock solutions of the synthesized 2-alkoxynicotinic acids are prepared in dimethyl sulfoxide (DMSO).
-
Broth Microdilution Assay:
-
In sterile 96-well microtiter plates, serial two-fold dilutions of the test compounds are prepared in RPMI 1640 medium buffered with MOPS.
-
A standardized inoculum of the fungal strain to be tested is prepared according to CLSI guidelines.
-
Each well is inoculated with the fungal suspension.
-
The plates are incubated at 35°C for 24 to 48 hours.
-
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free control well.
-
Fungal Strains: A representative panel of fungal pathogens should be used, including:
-
Yeasts: Candida albicans, Candida glabrata, Candida parapsilosis, Cryptococcus neoformans.
-
Filamentous Fungi: Aspergillus fumigatus, Aspergillus flavus.
-
-
Controls: A known antifungal agent (e.g., fluconazole or amphotericin B) should be included as a positive control, and a drug-free well as a negative (growth) control.
Comparative Antifungal Activity: A Structure-Activity Relationship (SAR) Perspective
Table 1: Predicted Minimum Inhibitory Concentrations (MICs in µg/mL) of 2-Alkoxynicotinic Acids against Representative Fungal Pathogens
| Compound | R Group | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus |
| 2-Methoxynicotinic Acid | -CH₃ | 32 - 64 | 16 - 32 | >64 |
| 2-Ethoxynicotinic Acid | -CH₂CH₃ | 16 - 32 | 8 - 16 | 64 |
| 2-Propoxynicotinic Acid | -(CH₂)₂CH₃ | 8 - 16 | 4 - 8 | 32 |
| 2-Butoxynicotinic Acid | -(CH₂)₃CH₃ | 4 - 8 | 2 - 4 | 16 |
| 2-Pentoxynicotinic Acid | -(CH₂)₄CH₃ | 8 - 16 | 4 - 8 | 32 |
| Fluconazole (Control) | - | 0.25 - 2 | 1 - 8 | >64 |
| Amphotericin B (Control) | - | 0.25 - 1 | 0.125 - 0.5 | 0.5 - 2 |
Disclaimer: The MIC values presented in this table are hypothetical and intended for illustrative purposes to demonstrate the expected structure-activity relationship. These values are extrapolated from general principles of medicinal chemistry and require experimental validation.
Interpretation of the Predicted SAR:
-
Effect of Alkyl Chain Length: It is anticipated that the antifungal activity will increase with the lengthening of the alkyl chain from methyl to butyl. This is likely due to an increase in lipophilicity, which facilitates the compound's ability to penetrate the fungal cell membrane.
-
The "Cut-off" Effect: Beyond a certain chain length (e.g., butyl or pentyl), the antifungal activity is expected to decrease. This "cut-off" phenomenon is often observed in homologous series of antimicrobial compounds and can be attributed to factors such as reduced aqueous solubility and steric hindrance at the target site.
-
Spectrum of Activity: The 2-alkoxynicotinic acids may exhibit a broader spectrum of activity against yeasts compared to filamentous fungi, a trend often seen with azole antifungals.
Potential Mechanisms of Antifungal Action
The precise mechanism of action for 2-alkoxynicotinic acids has not been elucidated. However, based on studies of other nicotinic acid derivatives, several potential targets can be proposed:
-
Disruption of Fungal Cell Wall Integrity: Some nicotinamide derivatives have been shown to interfere with the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are essential components of the fungal cell wall.[3]
-
Inhibition of Succinate Dehydrogenase (SDH): Nicotinamide derivatives have been identified as inhibitors of SDH, a key enzyme in the mitochondrial electron transport chain.[4][5] Inhibition of this enzyme disrupts cellular respiration and leads to fungal cell death.
Caption: Postulated mechanisms of antifungal action.
Conclusion and Future Directions
This guide provides a framework for the comparative study of the antifungal activity of 2-alkoxynicotinic acids. While direct experimental comparisons are currently lacking in the literature, the principles of medicinal chemistry and data from related nicotinic acid derivatives suggest that these compounds hold significant potential as novel antifungal agents. The proposed structure-activity relationship, with an optimal alkyl chain length for maximal potency, warrants experimental investigation.
Future research should focus on the synthesis of a homologous series of 2-alkoxynicotinic acids and their systematic evaluation against a broad panel of fungal pathogens using standardized methodologies. Elucidation of their precise mechanism of action will be crucial for their further development. The findings from such studies could pave the way for a new class of antifungal drugs with improved efficacy and a lower propensity for resistance.
References
- Clinical and Laboratory Standards Institute. M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI, 2008.
- Clinical and Laboratory Standards Institute. M38-A2: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI, 2008.
- Wu, J., et al. (2017). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. ChemMedChem, 12(4), 311-319. [Link]
- Zhang, L., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1135. [Link]
- Yan, Z., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 47(3), 118-124. [Link]
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A Technical Guide to 2-Methoxynicotinic Acid vs. 2-Hydroxynicotinic Acid as Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the choice of starting materials is a critical decision that dictates the efficiency, cost-effectiveness, and environmental impact of a synthetic route. Among the myriad of heterocyclic building blocks, 2-methoxynicotinic acid and 2-hydroxynicotinic acid have emerged as pivotal precursors for a diverse range of complex molecules. This guide provides an in-depth, objective comparison of these two synthons, supported by experimental data and field-proven insights to inform your selection process.
Unveiling the Contenders: A Physicochemical Overview
At first glance, this compound and 2-hydroxynicotinic acid are structurally similar derivatives of nicotinic acid. However, the subtle difference in the substituent at the 2-position—a methoxy group versus a hydroxyl group—imparts distinct physicochemical properties that significantly influence their reactivity and handling.
| Property | This compound | 2-Hydroxynicotinic Acid |
| CAS Number | 16498-81-0 | 609-71-2 |
| Molecular Formula | C₇H₇NO₃ | C₆H₅NO₃ |
| Molecular Weight | 153.14 g/mol | 139.11 g/mol |
| Appearance | White to off-white powder | White to light yellow powder |
| Melting Point | 146-150 °C | 258-261 °C |
| Tautomerism | Not applicable | Exists in equilibrium with its 2-pyridone tautomer |
A crucial distinction lies in the tautomerism of 2-hydroxynicotinic acid. In the solid state, it predominantly exists as the 2-oxo-1,2-dihydropyridine-3-carboxylic acid tautomer[1]. This tautomeric equilibrium plays a significant role in its reactivity, influencing its nucleophilicity and the site of electrophilic attack.
The Strategic Crossroads: Reactivity and Synthetic Utility
The choice between this compound and 2-hydroxynicotinic acid as a synthetic precursor hinges on the desired transformation and the overall synthetic strategy.
The 2-Hydroxynicotinic Acid Route: A Gateway to Activated Intermediates
2-Hydroxynicotinic acid is most commonly employed as a precursor to 2-chloronicotinic acid, a highly versatile intermediate for nucleophilic substitution reactions. The hydroxyl group of the pyridone tautomer can be readily converted to a chloro group, which is an excellent leaving group.
Caption: Synthetic utility of 2-hydroxynicotinic acid.
This pathway is exemplified in the industrial synthesis of the fungicide Boscalid . 2-Chloronicotinic acid is converted to its acyl chloride, which then reacts with 2-amino-4'-chlorobiphenyl to form the final product[2][3].
A similar strategy is employed in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Pranoprofen . Although various synthetic routes exist, a key step often involves the coupling of a substituted phenoxy group with a nicotinic acid derivative, where 2-chloronicotinic acid serves as a reactive precursor[4].
The primary advantage of this approach is the high reactivity of the 2-chloro substituent towards nucleophilic aromatic substitution (SNAr). The main drawback is the need for an additional activation step (chlorination), which often involves harsh reagents like phosphorus oxychloride or thionyl chloride, adding to the cost and environmental concerns of the process.
The this compound Route: A Tale of Stability and Direct Functionalization
This compound offers a different synthetic paradigm. The methoxy group is generally a poorer leaving group than a chloro group in SNAr reactions on pyridine rings[2]. This lower reactivity can be advantageous, as it allows the methoxy group to function as a stable protecting group for the 2-position while other transformations are carried out on the molecule.
However, the carboxylic acid moiety of this compound can be directly activated for amide bond formation without disturbing the methoxy group. This allows for a more direct route to certain amides, avoiding the chlorination step required for the 2-hydroxy analogue.
Caption: Direct amidation pathway using this compound.
While the methoxy group is relatively stable, it can be cleaved under specific, often harsh, conditions, such as with strong acids like HBr or HI, or with Lewis acids like BBr₃[5]. This allows for the late-stage introduction of a hydroxyl group if needed, adding to the synthetic versatility of this precursor.
Experimental Data: A Head-to-Head Comparison
The following tables summarize typical experimental conditions and yields for key transformations of both precursors.
Table 1: Synthesis of 2-Chloronicotinic Acid from 2-Hydroxynicotinic Acid
| Reagent | Solvent | Temperature | Time | Yield | Reference |
| POCl₃ | Neat | Reflux | 4h | 65-70% | [6] |
| SOCl₂/DMF | Toluene | 60°C | 4-5h | High | [4] |
Table 2: Amide Formation from 2-Chloronicotinic Acid (via Acyl Chloride)
| Amine | Coupling Conditions | Solvent | Yield | Product | Reference |
| 2-Amino-4'-chlorobiphenyl | Thionyl chloride activation, then amination | Xylene | >66% | Boscalid | [7] |
| Morpholine | Esterification, then substitution and hydrolysis | - | 93% (3 steps) | 2-Morpholinonicotinic acid | [8] |
Table 3: Direct Amidation of Carboxylic Acids (Applicable to this compound)
| Amine | Coupling Agent | Solvent | Temperature | Yield | Reference |
| Benzylamine | B(OCH₂CF₃)₃ | MeCN | 80°C | 91% | [9] |
| Various amines | TiCl₄ | Pyridine | 85°C | Moderate to excellent |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloronicotinic Acid from 2-Hydroxynicotinic Acid
Materials:
-
2-Hydroxynicotinic acid
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine
-
Dilute sodium hydroxide solution
-
Hydrochloric acid
Procedure:
-
Suspend 70 g of nicotinic acid-N-oxide (a precursor to 2-hydroxynicotinic acid) in 300 ml of POCl₃.
-
Slowly add 50 g of triethylamine dropwise at room temperature. An exothermic reaction will occur, and the nicotinic acid-N-oxide will dissolve at approximately 50°C.
-
Heat the solution in a water bath at 100°C for 4 hours.
-
Distill off the excess phosphorus oxychloride under vacuum.
-
Carefully pour the residue into water, maintaining the temperature below 40°C.
-
Precipitate the 2-chloronicotinic acid by adding dilute sodium hydroxide solution to a pH of 2.0 to 2.5.
-
Filter the precipitate, wash with water, and dry.
-
Expected yield: 65-70%[6].
Protocol 2: O-Methylation of a Phenol (General procedure adaptable for 2-hydroxynicotinic acid)
Materials:
-
Phenolic compound (e.g., 2-hydroxynicotinic acid)
-
Methyl iodide (MeI) or Dimethyl sulfate (DMS)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetone or DMF as solvent
Procedure:
-
Dissolve the phenolic compound in the chosen solvent.
-
Add a slight excess of the base (e.g., 1.5 equivalents of K₂CO₃).
-
Add the methylating agent (e.g., 1.2 equivalents of MeI or DMS) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Note: The methylation of 2-hydroxynicotinic acid can be complex due to the presence of the carboxylic acid group, which can also be esterified. Protection of the carboxylic acid may be necessary for selective O-methylation. Greener methylating agents like dimethyl carbonate (DMC) can also be considered[10].
Decision Framework: Choosing the Right Precursor
The selection between this compound and 2-hydroxynicotinic acid is a strategic one, guided by the specific synthetic target and process constraints.
Caption: Decision framework for precursor selection.
Choose 2-Hydroxynicotinic Acid when:
-
The synthetic route requires a highly reactive intermediate for nucleophilic substitution at the 2-position.
-
The target molecule contains a 2-amino, 2-alkoxy, or other substituent introduced via SNAr.
-
The use of chlorinating agents is acceptable within the process constraints.
Choose this compound when:
-
A more direct amidation of the carboxylic acid is desired, avoiding a chlorination step.
-
The 2-position needs to be protected during other transformations.
-
Milder reaction conditions are a priority.
-
Late-stage introduction of a hydroxyl group at the 2-position is planned.
Conclusion
Both this compound and 2-hydroxynicotinic acid are valuable and versatile precursors in organic synthesis. The choice between them is not a matter of inherent superiority but of strategic alignment with the synthetic goals. 2-Hydroxynicotinic acid, via its conversion to 2-chloronicotinic acid, provides a powerful tool for constructing complex molecules through nucleophilic aromatic substitution. In contrast, this compound offers a more direct route for certain transformations and the strategic advantage of a stable yet cleavable protecting group. A thorough understanding of their respective reactivities and the context of the overall synthetic plan will enable the researcher to make an informed decision, optimizing for yield, cost, and process efficiency.
References
- Boscalid. PubChem.
- Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform. Reaction Chemistry & Engineering. Royal Society of Chemistry. [Link]
- Boscalid. Wikipedia. [Link]
- Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. In Proceedings of the 2016 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016).
- Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. [Link]
- Nucleophilic substitution reactions in pyridine. QuimicaOrganica.org. [Link]
- Farnberger, J. E., Richter, N., Waniek, K., & Kroutil, W. (2018). Biocatalytic methylation and demethylation via a shuttle catalysis concept involving corrinoid proteins.
- Cirrincione, G., Almerico, A. M., D'Anneo, A., & Dattolo, G. (2011). A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). Molecules, 16(5), 3561–3569. [Link]
- Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
- CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google P
- Synthesis of 2-chloronicotinic acid. PrepChem.com. [Link]
- Ether cleavage. Wikipedia. [Link]
- Method for preparing 2-chloronicotinic acid.
- Banerjee, A. K., Bedoya, L., Maldonado, A., Mendoza, L., & Cabrera, E. V. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2), 555882. [Link]
- Tundo, P., & Selva, M. (2002). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry, 4(5), 469-474. [Link]
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- Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials (Basel, Switzerland), 15(3), 765. [Link]
- 2-Hydroxynicotinic acid. PubChem.
- Al-Zoubi, R. M., & Hall, D. G. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Advances, 11(41), 25484–25492. [Link]
- Solid-state identity of 2-hydroxynicotinic acid and its polymorphism. CrystEngComm. Royal Society of Chemistry. [Link]
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A Comparative Guide to the Reactivity of 2-Methoxynicotinic Acid and 2-Chloronicotinic Acid in Nucleophilic Aromatic Substitution
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that dictates the efficiency and feasibility of a synthetic route. Nicotinic acid derivatives are privileged scaffolds in a multitude of biologically active compounds. Their functionalization often relies on nucleophilic aromatic substitution (SNAr) at the C2-position. This guide provides an in-depth comparison of two common substrates for such transformations: 2-methoxynicotinic acid and 2-chloronicotinic acid. We will delve into the mechanistic underpinnings of their reactivity, present supporting experimental data from analogous systems, and provide detailed protocols for their use in the synthesis of 2-aminonicotinic acid derivatives, a common synthetic objective.
Mechanistic Considerations: The Decisive Role of the Leaving Group
Nucleophilic aromatic substitution on the electron-deficient pyridine ring proceeds via a two-step addition-elimination mechanism, often referred to as the SNAr pathway. The rate of this reaction is typically governed by the first step: the nucleophilic attack on the carbon bearing the leaving group to form a high-energy intermediate known as the Meisenheimer complex. The stability of this intermediate is paramount to the overall reaction rate.
Caption: Generalized SNAr Mechanism on a Pyridine Ring.
The pyridine nitrogen acts as a powerful electron-withdrawing group, stabilizing the negative charge of the Meisenheimer complex, particularly when the substitution occurs at the 2- or 4-position.[1] The nature of the leaving group (LG) at the 2-position profoundly influences the reaction rate through two primary effects:
-
Inductive Effect: A more electronegative leaving group enhances the electrophilicity of the carbon atom being attacked, thereby accelerating the initial nucleophilic addition.
-
Leaving Group Ability: The facility with which the leaving group departs in the second, typically faster, elimination step is related to its stability as an anion. Good leaving groups are the conjugate bases of strong acids.
When comparing this compound and 2-chloronicotinic acid, the key difference lies in the leaving group: methoxide (CH₃O⁻) versus chloride (Cl⁻).
-
Chloride (Cl⁻): As the conjugate base of a strong acid (HCl, pKa ≈ -7), chloride is an excellent leaving group. Its high electronegativity also contributes to the electrophilicity of the C2 carbon.
-
Methoxide (CH₃O⁻): As the conjugate base of a weak acid (methanol, pKa ≈ 15.5), methoxide is a poor leaving group. While oxygen is highly electronegative, the overall leaving group ability of methoxide is significantly lower than that of chloride.
Based on these fundamental principles, 2-chloronicotinic acid is anticipated to be substantially more reactive in SNAr reactions than this compound.
Experimental Data and Reactivity Comparison
Reactivity of 2-Chloronicotinic Acid
2-Chloronicotinic acid is a well-established and versatile substrate for the synthesis of a wide array of derivatives via nucleophilic aromatic substitution. For instance, the reaction with various amines to produce 2-aminonicotinic acid derivatives is a common transformation in medicinal chemistry.
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 40% aq. MeNH₂ | Water | 140 (Microwave) | 1.5 | High | |
| Various amines | Water | 200 (Microwave) | 2 | Moderate to High | |
| Morpholine | Water/HCl | 100 | - | 93 (overall yield) |
These examples demonstrate that 2-chloronicotinic acid readily undergoes nucleophilic substitution with amine nucleophiles, often under relatively forcing conditions (high temperatures), which is characteristic of SNAr reactions on moderately activated systems.
Reactivity of this compound and Analogs
The methoxy group is generally considered a poor leaving group in SNAr reactions unless the aromatic ring is highly activated by potent electron-withdrawing groups. A kinetic study on the reaction of 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine with secondary amines provides invaluable insight.[2] The nitro group is a strong electron-withdrawing group, analogous to the activating effect of the carboxylic acid in this compound.
This study confirms that nucleophilic substitution of a methoxy group on an activated pyridine ring is indeed feasible. The reactions proceed via a standard SNAr mechanism where the initial attack of the nucleophile is the rate-determining step.[2]
Furthermore, a novel protocol for the amination of methoxypyridines using a sodium hydride-lithium iodide (NaH-LiI) composite has been developed, demonstrating that even less activated methoxypyridines can undergo nucleophilic substitution.[3]
Experimental Protocols: A Comparative Synthesis of 2-(Butylamino)nicotinic Acid
To provide a practical framework for comparison, we present detailed, parallel protocols for the synthesis of 2-(butylamino)nicotinic acid from both 2-chloronicotinic acid and this compound. The conditions for the latter are hypothetical and based on the more rigorous requirements expected for a less reactive substrate.
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A Comparative Guide to the Structure-Activity Relationship of 2-Methoxynicotinic Acid Derivatives as Potential Enzyme Inhibitors
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone for the development of novel therapeutics. Within this class, 2-methoxynicotinic acid presents a particularly interesting starting point for derivatization due to its unique combination of a pyridine ring, a carboxylic acid group, and a methoxy substituent. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound derivatives, with a focus on their potential as enzyme inhibitors. Drawing parallels from established research on related heterocyclic compounds, we will explore the rational design, synthesis, and biological evaluation of these derivatives, offering field-proven insights for researchers in drug discovery.
The this compound Scaffold: A Versatile Starting Point
This compound is a readily available and versatile chemical intermediate.[1] Its structure offers three key points for modification, allowing for a systematic exploration of the chemical space to optimize biological activity:
-
The Carboxylic Acid (C3 Position): This functional group is a prime site for derivatization into esters, amides, and other bioisosteres to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. Such modifications can also introduce new hydrogen bond donors or acceptors to enhance target binding.
-
The Methoxy Group (C2 Position): The methoxy group can play a crucial role in target engagement by fitting into hydrophobic pockets within an enzyme's active site. Its electronic properties also influence the overall reactivity and charge distribution of the pyridine ring.
-
The Pyridine Ring: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the aromatic ring itself can participate in π-π stacking interactions. The remaining positions on the ring (C4, C5, C6) are available for substitution to further probe the topology of the binding site.
A Focused Look: Potential as Phosphodiesterase 4 (PDE4) Inhibitors
While the biological targets of this compound derivatives are not extensively documented, their structural features bear resemblance to known inhibitors of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[2] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators like TNF-α.[3]
Notably, many potent PDE4 inhibitors feature a methoxy-substituted aromatic or heteroaromatic ring.[1][4] This suggests that the 2-methoxy group of our core scaffold could be a key pharmacophoric element for PDE4 inhibition. This guide will therefore use PDE4 as a representative target to illustrate the SAR of this compound derivatives.
SAR at the Carboxylic Acid Position: The Impact of Amides and Esters
The carboxylic acid group is often a liability in drug candidates due to its potential for poor oral bioavailability and rapid metabolism. Therefore, a primary step in optimizing the this compound scaffold is the derivatization of this group into esters and amides.
| Compound ID | R Group (at C3) | Predicted Lipophilicity (LogP) | Predicted PDE4 IC50 (nM) | Rationale for Modification |
| 2MNA-01 | -COOH | 1.2 | >10,000 | Parent compound, likely poor cell permeability. |
| 2MNA-02 | -COOCH3 | 1.8 | 5,000 | Simple esterification to improve cell penetration. |
| 2MNA-03 | -COOCH2CH3 | 2.2 | 2,500 | Increased alkyl chain length may enhance hydrophobic interactions. |
| 2MNA-04 | -CONH2 | 0.8 | 8,000 | Primary amide introduces H-bond donors, may improve solubility. |
| 2MNA-05 | -CONHCH3 | 1.3 | 4,000 | Secondary amide balances lipophilicity and H-bonding potential. |
| 2MNA-06 | -CONHC(CH3)3 | 2.5 | 1,500 | Bulky t-butyl group may probe a larger hydrophobic pocket.[5] |
| 2MNA-07 | -CONH-Ph | 3.1 | 800 | Phenyl group can engage in π-π stacking interactions. |
Note: The predicted IC50 values are illustrative and based on established SAR trends for enzyme inhibitors.
The general trend observed in related compound series is that increasing the lipophilicity of the ester or amide substituent can lead to improved potency, up to a certain point. The introduction of bulky or aromatic groups can further enhance activity by accessing additional binding pockets within the enzyme active site.
Probing the Pyridine Ring: The Effect of Substituents
Further optimization can be achieved by introducing substituents at the C4, C5, and C6 positions of the pyridine ring. These modifications can influence the electronic nature of the ring and provide additional points of interaction with the target.
| Compound ID | Ring Substituent | Predicted PDE4 IC50 (nM) | Rationale for Modification |
| 2MNA-07 | None | 800 | Reference compound. |
| 2MNA-08 | 4-Cl | 450 | Electron-withdrawing group can alter pKa and binding. |
| 2MNA-09 | 5-F | 600 | Small, electronegative atom can form favorable interactions. |
| 2MNA-10 | 6-CH3 | 1,200 | Steric clash with the binding pocket may reduce activity. |
Experimental Protocols
To validate the hypothesized SAR, a systematic approach involving synthesis and biological evaluation is necessary. The following protocols provide a framework for such studies.
General Synthesis of this compound Amides
This protocol describes a standard procedure for the synthesis of amide derivatives from the parent carboxylic acid.
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases. Monitor the formation of the acid chloride by thin-layer chromatography (TLC).
-
Amide Formation: Cool the reaction mixture back to 0 °C and add the desired amine (1.5 eq) and triethylamine (2.0 eq).
-
Work-up and Purification: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
PDE4 Enzyme Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the activity of the PDE4 enzyme.
-
Assay Buffer Preparation: Prepare an assay buffer consisting of 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl2, and 1.7 mM EGTA.
-
Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO.
-
Enzyme Reaction: In a 96-well plate, add the test compound, recombinant human PDE4B enzyme, and the assay buffer. Initiate the reaction by adding the substrate, cAMP.
-
Detection: After a 30-minute incubation at 37 °C, terminate the reaction and measure the amount of remaining cAMP using a commercially available detection kit (e.g., a competitive immunoassay or a fluorescence polarization assay).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Anti-Inflammatory Assay (TNF-α Release)
This cell-based assay assesses the ability of a compound to suppress the production of the pro-inflammatory cytokine TNF-α in a relevant cell line.
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) in appropriate cell culture media.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce the production of TNF-α.
-
Sample Collection: After 18-24 hours of incubation, collect the cell culture supernatant.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Determine the EC50 value, the concentration of the compound that causes 50% inhibition of TNF-α release.
Visualizing the Workflow and Rationale
Diagrams can help to clarify the relationships between different aspects of the SAR study.
Synthetic Strategy
Caption: General synthetic routes for C3-derivatization.
PDE4 Signaling Pathway
Caption: Mechanism of action for PDE4 inhibitors.
SAR Study Workflow
Caption: Iterative cycle of a structure-activity relationship study.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors, particularly for targets such as PDE4. The systematic derivatization of the carboxylic acid group and substitution on the pyridine ring are key strategies for optimizing the biological activity of these compounds. The experimental protocols and workflows outlined in this guide provide a robust framework for conducting these SAR studies. Future work should focus on synthesizing a diverse library of derivatives and evaluating them against a panel of enzymes to fully elucidate their therapeutic potential.
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- Wujec, M., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI.
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Introduction: Contextualizing the Cytotoxicity of Nicotinic Acid Derivatives
An In-Depth Technical Guide to the In Vitro Cytotoxicity Assessment of 2-Methoxynicotinic Acid and Its Analogs
In the landscape of drug discovery and development, the preliminary assessment of a compound's toxicity is a critical checkpoint.[1][2] this compound, a derivative of nicotinic acid (Vitamin B3), belongs to a class of compounds with diverse biological activities.[3] While nicotinic acid and its derivatives have been explored for various therapeutic applications, including the treatment of hyperlipoproteinemia, their analogs are also gaining significant interest in cancer research as potential cytotoxic agents.[3][4][5] A thorough in vitro cytotoxicity profile is therefore indispensable for any novel compound, providing the foundational data for safety, efficacy, and mechanism of action studies.[1]
This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for assessing the in vitro cytotoxicity of this compound. We will delve into the core principles of key cytotoxicity assays, offer detailed experimental protocols, and present comparative data from related nicotinic acid analogs to establish a predictive benchmark for experimental design.
Pillar 1: Choosing the Right Tool—A Comparative Overview of Cytotoxicity Assays
The term "cytotoxicity" encompasses a range of cellular events, from metabolic slowdown to membrane rupture and programmed cell death.[2] Consequently, no single assay can provide a complete picture. The selection of an appropriate assay depends on the anticipated mechanism of action of the test compound. Here, we compare three widely adopted assays that measure distinct cellular endpoints.
| Assay | Principle | Endpoint Measured | Advantages | Limitations |
| MTT Assay | Enzymatic reduction of a tetrazolium salt (MTT) into a colored formazan product by mitochondrial dehydrogenases in viable cells.[6][7][8] | Cell viability and metabolic activity.[9] | High-throughput, cost-effective, well-established.[6] | Can be influenced by changes in metabolic rate not related to viability. Insoluble formazan requires a solubilization step.[7] |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon loss of plasma membrane integrity.[2][10][11] | Cell membrane damage and necrosis.[2][12] | Simple, reliable for measuring necrosis, can be multiplexed with other assays.[12] | Less sensitive for detecting apoptosis, as membrane integrity can be maintained in early stages. |
| Caspase-3/7 Assay | Detection of the activity of executioner caspases 3 and 7, key enzymes in the apoptotic cascade, using a substrate that generates a luminescent or fluorescent signal upon cleavage.[13][14][15] | Apoptosis (programmed cell death).[13][15] | Highly specific for apoptosis, very sensitive, suitable for high-throughput screening.[14] | May not detect other forms of cell death, such as necrosis or autophagy. |
Pillar 2: Field-Proven Methodologies—Detailed Experimental Protocols
The following protocols are presented as a robust starting point. As a senior application scientist, I must emphasize that optimization, particularly of cell seeding density and incubation times, is crucial for each specific cell line and compound.
A. MTT Assay for Metabolic Activity
The MTT assay is a colorimetric method that provides a quantitative measure of cell viability based on mitochondrial function.[6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[8]
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Seed your chosen cell line into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium) and incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[4][7]
-
Compound Preparation & Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or PBS). Create a series of dilutions in culture medium and add them to the respective wells. Include vehicle-only controls (medium with the same concentration of solvent) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10-20 µL of MTT stock solution (typically 5 mg/mL in PBS) to each well.[6][7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into purple formazan crystals.[8]
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or an SDS-HCl solution) to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
B. LDH Release Assay for Membrane Integrity
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the supernatant.[11] It is a reliable marker for necrosis or late-stage apoptosis where membrane integrity is compromised.[2]
Caption: Workflow for the LDH cytotoxicity assay.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3) to prepare and treat your cells in a 96-well plate.
-
Control Preparation: It is critical to include proper controls.[16]
-
Spontaneous Release: Untreated cells.
-
Maximum Release: A set of untreated wells treated with a lysis buffer (e.g., Triton X-100) 45 minutes before the end of the incubation period.[16]
-
Background: Medium only (no cells).
-
-
Supernatant Collection: After incubation, centrifuge the plate at ~250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a fresh 96-well flat-bottom plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a tetrazolium salt). Add 50 µL of this mixture to each well of the new plate containing the supernatant.[16]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[16] The enzymatic reaction results in the conversion of a tetrazolium salt into a red formazan product.[11]
-
Stop Reaction: Add 50 µL of stop solution (often provided in the kit) to each well.[16]
-
Data Acquisition: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used for background correction.[16]
-
Calculation: Determine the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
C. Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay provides a specific measure of apoptosis by quantifying the activity of caspases 3 and 7.[13] The assay reagent contains a proluminescent caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a "glow-type" signal proportional to caspase activity.[14]
Caption: Simplified apoptotic signaling cascade.
-
Cell Seeding and Treatment: Prepare and treat cells in a white-walled 96-well plate (for luminescence) as described in the MTT protocol (Steps 1-3).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[14]
-
Assay Execution (Add-Mix-Measure):
-
Remove the plate from the incubator and allow it to cool to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[14]
-
Mix the contents on a plate shaker at low speed for 30-60 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity present.[14]
Pillar 3: Authoritative Grounding & Comparative Data
While specific cytotoxicity data for this compound is not extensively published, valuable insights can be drawn from studies on structurally related nicotinic acid analogs. These compounds serve as crucial benchmarks for predicting potential efficacy and for contextualizing experimental results.
Recent studies have synthesized and evaluated novel nicotinic acid derivatives for their cytotoxic potential against various human cancer cell lines, often comparing them to established chemotherapeutic agents.[4][5]
Comparative Cytotoxicity (IC₅₀) of Nicotinic Acid Analogs
The half-maximal inhibitory concentration (IC₅₀) is a key metric representing the concentration of a drug that is required for 50% inhibition of a specific biological function, such as cell proliferation.[4]
| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) | Source |
| Nicotinic Acid Analog 5b | HCT-15 (Colon) | 0.134 | [4] |
| PC-3 (Prostate) | 0.245 | [4] | |
| Nicotinic Acid Analog 5c | HCT-15 (Colon) | 0.098 | [4] |
| PC-3 (Prostate) | 0.112 | [4] | |
| Sorafenib (Reference Drug) | HCT-15 (Colon) | 0.088 | [4] |
| PC-3 (Prostate) | 0.091 | [4] | |
| Doxorubicin (Reference Drug) | HCT-15 (Colon) | 0.101 | [4] |
| PC-3 (Prostate) | 0.123 | [4] |
Analysis & Interpretation:
-
The data demonstrates that certain synthetic nicotinic acid analogs (e.g., compound 5c) exhibit potent cytotoxic activity, with IC₅₀ values comparable to or even exceeding those of standard chemotherapeutic drugs like Doxorubicin and Sorafenib in specific cancer cell lines.[4][5]
-
The mechanism for some of these potent analogs involves the inhibition of key signaling pathways necessary for tumor growth, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and the induction of apoptosis, as evidenced by increased caspase-3 levels.[4][5]
-
This suggests that the nicotinic acid scaffold is a promising backbone for the development of novel cytotoxic agents. Researchers assessing this compound can use these values as a reference point. If experimental IC₅₀ values for this compound fall within this low micromolar or nanomolar range, it would indicate significant cytotoxic potential.
Conclusion
The in vitro assessment of this compound's cytotoxicity is a multi-faceted process that requires careful selection of assays to probe different mechanisms of cell death. By employing a combination of assays—such as MTT for metabolic viability, LDH for membrane integrity, and Caspase-3/7 for apoptosis—researchers can build a comprehensive profile of the compound's biological activity. The comparative data from related nicotinic acid analogs provides an authoritative context, suggesting that derivatives of this class can possess potent anti-proliferative effects. This guide provides the necessary protocols and comparative framework to empower scientists to conduct rigorous, reliable, and insightful cytotoxicity assessments.
References
- MTT Assay Protocol for Cell Viability and Prolifer
- Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. [Link]
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- LDH cytotoxicity assay. (2024). Protocols.io. [Link]
- LDH Assay. (n.d.). Cell Biologics Inc. [Link]
- Protocol IncuCyte® Apoptosis Assay. (n.d.). University of Bergen. [Link]
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- El-Sayed, N. N. E., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(11), e2300250. [Link]
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A Comparative Benchmarking Guide to the Synthesis of 2-Methoxynicotinic Acid
In the landscape of pharmaceutical and agrochemical research, 2-Methoxynicotinic acid stands as a pivotal intermediate, its versatile scaffold enabling the synthesis of a multitude of complex, biologically active molecules. The efficiency and practicality of its synthesis are therefore of paramount importance to researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, grounded in established chemical principles and supported by detailed experimental protocols. We will dissect two predominant methodologies: the nucleophilic aromatic substitution of 2-chloronicotinic acid and the O-methylation of 2-hydroxynicotinic acid.
At a Glance: A Comparative Overview of Synthetic Routes
| Parameter | Route 1: Nucleophilic Aromatic Substitution | Route 2: O-Methylation of 2-Hydroxynicotinic Acid |
| Starting Material | 2-Chloronicotinic Acid | 2-Hydroxynicotinic Acid |
| Key Reagents | Sodium methoxide, Methanol | Methylating agent (e.g., Dimethyl sulfate, Methyl iodide), Base (e.g., Sodium hydroxide, Potassium carbonate) |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | Williamson Ether Synthesis (Nucleophilic Substitution) |
| Typical Solvents | Methanol, DMF | Water, Acetone, DMF |
| Reaction Temperature | Elevated temperatures (reflux) | Room temperature to elevated temperatures |
| Reported Yield | High | Moderate to High |
| Key Advantages | Often high yielding and a clean reaction profile. | Utilizes a potentially more accessible or economical starting material. |
| Key Disadvantages | The precursor, 2-chloronicotinic acid, can be more expensive. | Potential for competing N-methylation of the pyridine ring. Use of hazardous methylating agents like dimethyl sulfate requires stringent safety protocols. |
Route 1: Nucleophilic Aromatic Substitution of 2-Chloronicotinic Acid
This is arguably the most prevalent and industrially favored route for the synthesis of this compound. The underlying principle is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the adjacent carboxylic acid group activates the chlorine atom at the 2-position, making it susceptible to displacement by a strong nucleophile like the methoxide ion.
The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the chloride ion to yield the final product. The choice of a polar aprotic solvent like DMF or an excess of the alcohol (methanol) as the solvent can facilitate this reaction.
Caption: Synthetic pathway for this compound via nucleophilic aromatic substitution.
Experimental Protocol: Synthesis of this compound from 2-Chloronicotinic Acid
Materials:
-
2-Chloronicotinic acid
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Hydrochloric acid (for acidification)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloronicotinic acid in anhydrous methanol.
-
To this solution, add a stoichiometric excess of sodium methoxide. The addition may be exothermic.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in water and carefully acidify the solution with hydrochloric acid to a pH of approximately 3-4.
-
The this compound will precipitate out of the solution as a solid.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to obtain the final product.
Route 2: O-Methylation of 2-Hydroxynicotinic Acid
An alternative and valuable route to this compound involves the O-methylation of 2-hydroxynicotinic acid. It is important to note that 2-hydroxynicotinic acid exists in tautomeric equilibrium with 2-pyridone-3-carboxylic acid. The methylation reaction is a variation of the Williamson ether synthesis, where the hydroxyl group (in its phenoxide-like form after deprotonation by a base) acts as a nucleophile, attacking a methylating agent.
A critical consideration in this synthesis is the potential for competitive N-methylation of the pyridine ring nitrogen. The choice of base, solvent, and methylating agent, as well as the reaction temperature, can influence the selectivity towards O-methylation.
Caption: Synthetic pathway for this compound via O-methylation of 2-hydroxynicotinic acid.
Experimental Protocol: Synthesis of this compound from 2-Hydroxynicotinic Acid
Materials:
-
Sodium hydroxide
-
Dimethyl sulfate (Caution: Highly toxic and carcinogenic)
-
Hydrochloric acid (for acidification)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxynicotinic acid in an aqueous solution of sodium hydroxide at room temperature with stirring to form the sodium salt.
-
Cool the resulting solution in an ice bath.
-
Slowly add dimethyl sulfate dropwise to the cooled solution, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.
-
Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Conclusion for the Practicing Scientist
The choice between these two synthetic routes for this compound will be dictated by a careful consideration of several factors. The nucleophilic aromatic substitution of 2-chloronicotinic acid is a robust and often high-yielding method, making it attractive for large-scale production, provided the starting material is readily available and economically viable.
On the other hand, the O-methylation of 2-hydroxynicotinic acid offers a valuable alternative, particularly if 2-hydroxynicotinic acid is a more accessible precursor. However, this route necessitates careful optimization to ensure regioselectivity and requires stringent handling of hazardous methylating agents.
Ultimately, the optimal synthetic strategy will depend on the specific needs of the research or development program, balancing factors of cost, scale, safety, and the desired purity of the final product.
References
- Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts | The Journal of Organic Chemistry - ACS Publications. (2022, June 5).
- Synthesis of 2-aminonicotinic acid - ResearchGate. (n.d.).
- Nicotinic acid, 6-hydroxy - Organic Syntheses Procedure. (n.d.).
- 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114 - PubChem. (n.d.).
- Synthesis of 2-Chloronicotinic Acid Derivatives - Atlantis Press. (2017, February).
- Showing metabocard for 2-Hydroxynicotinic acid (HMDB0059710) - Human Metabolome Database. (2013, January 9).
- Method for producing 2-hydroxynicotinic acid derivative - Google Patents. (n.d.).
- 2-Hydroxypyridine-3-carboxylic acid, 1 X 25 g (251054-25G) - Alkali Scientific. (n.d.).
- The preparation method of 2-chloronicotinic acid - Google Patents. (n.d.).
- Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - MDPI. (n.d.).
- About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst - ResearchGate. (2017, August 1).
- The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation - PMC - NIH. (n.d.).
- Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - MDPI. (n.d.).
- Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents. (n.d.).
- This compound - Oakwood Chemical. (n.d.).
- Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
- Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. (2025, November 21).
- About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst | Eurasian Chemico-Technological Journal. (2004, June 28).
- Solid-state identity of 2-hydroxynicotinic acid and its polymorphism - RSC Publishing. (n.d.).
- Preparation method of 2-chloronicotinic acid - Google Patents. (n.d.).
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Methoxynicotinic Acid
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound like 2-Methoxynicotinic acid, an important building block and potential metabolite, ensuring that our analytical methods are accurate, reproducible, and robust is not just a matter of good science—it is a regulatory necessity. This guide provides an in-depth comparison of potential analytical methods and a framework for their cross-validation, grounded in the principles of scientific integrity and practical laboratory application.
Cross-validation is the formal process of verifying that a validated analytical method produces consistent and reliable results across different laboratories, analysts, or equipment.[1] It is a critical step during method transfer or when comparing data from different analytical procedures within the same study, ensuring the continued integrity of the data generated.[2][3]
Selecting the Right Analytical Tool: A Comparative Overview
The choice of an analytical method for this compound depends fundamentally on the analytical objective. Are we performing quality control on a drug substance, quantifying it in a complex biological matrix, or identifying trace-level impurities? Each scenario demands a different balance of sensitivity, selectivity, and throughput.
The primary candidates for the analysis of this compound are:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The workhorse for quality control and routine analysis.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalysis and trace quantification due to its superior sensitivity and specificity.
-
Gas Chromatography with Mass Spectrometry (GC-MS): A powerful technique, but one that presents unique challenges for a polar, non-volatile molecule like this compound.
The decision-making process for selecting a primary method can be visualized as follows:
Performance Comparison
The table below summarizes the expected performance characteristics of these three primary methods for the analysis of this compound. These parameters are the foundation for any method validation and subsequent cross-validation.[4][5]
| Parameter | RP-HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) | Causality & Rationale |
| Specificity | Good | Excellent | Excellent | UV detection is susceptible to interference from co-eluting compounds with similar chromophores. Mass spectrometry (MS) provides mass-to-charge ratio data, offering a much higher degree of certainty. |
| Sensitivity (LOQ) | ~10-100 ng/mL | ~0.01-1 ng/mL | ~1-10 ng/mL | LC-MS/MS is inherently more sensitive due to the selectivity of ion monitoring. GC-MS sensitivity is good but can be limited by derivatization efficiency and background noise. |
| Linearity (r²) | >0.999 | >0.995 | >0.995 | All methods can achieve excellent linearity, though LC-MS/MS can be more prone to matrix effects and detector saturation at high concentrations. |
| Precision (%RSD) | < 2% | < 15% (Bioanalysis) | < 5% | HPLC-UV generally offers the highest precision for high-concentration samples. Bioanalytical methods have wider acceptance criteria for precision. |
| Accuracy (% Recovery) | 98-102% | 85-115% (Bioanalysis) | 90-110% | Accuracy for LC-MS/MS can be impacted by matrix effects, requiring careful use of internal standards. GC-MS accuracy depends on the reproducibility of the derivatization step. |
| Robustness | High | Moderate | Moderate | HPLC-UV methods are typically more robust against minor changes in mobile phase composition. MS methods can be sensitive to matrix cleanliness and instrument tuning. |
| Sample Prep | Simple (Dilute & Shoot) | Moderate (e.g., SPE, LLE) | Complex (Derivatization) | The need for derivatization to make this compound volatile for GC analysis adds significant complexity and potential for variability.[6][7] |
The Cross-Validation Workflow: A Practical Protocol
Cross-validation serves to demonstrate the equivalency between two validated analytical procedures.[3] This is not merely a repeat of the original validation; it is a direct comparison using the same set of homogeneous samples.[2]
Let's consider a common scenario: cross-validating a primary RP-HPLC-UV method (Method A), used for routine QC, against a more specific LC-MS/MS method (Method B), which was used during early development.
Step-by-Step Experimental Protocol
Objective: To demonstrate the equivalence of a validated RP-HPLC-UV method and a validated LC-MS/MS method for the quantification of this compound in a drug substance.
1. Preparation of Materials:
-
Reference Standard: this compound of known purity.
-
Samples: Use a single, homogeneous batch of the this compound drug substance.
-
Reagents: All solvents and reagents should be of HPLC grade or higher.[8]
2. Sample Preparation (n=6):
-
Accurately weigh approximately 25 mg of the this compound sample into six separate 50 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (Diluent). This creates a stock solution of ~500 µg/mL.
-
Further dilute 1.0 mL of this stock solution to 100.0 mL with Diluent to obtain a final nominal concentration of 5.0 µg/mL for each of the six samples.
3. Method A: RP-HPLC-UV Analysis
-
Chromatographic Conditions (Example):
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) in a 30:70 (v/v) ratio. Rationale: An acidic mobile phase suppresses the ionization of the carboxylic acid group, ensuring good peak shape and retention on a reverse-phase column.[9]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Equilibrate the system until a stable baseline is achieved.
-
Perform a System Suitability Test (SST): Inject the 5.0 µg/mL standard solution five times. The %RSD for peak area and retention time must be ≤ 2.0%.
-
Inject each of the six sample preparations in duplicate.
-
4. Method B: LC-MS/MS Analysis
-
Chromatographic Conditions (Example):
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 3 minutes. Rationale: A gradient is used to ensure elution of the analyte while minimizing run time, which is critical for high-throughput MS analysis.
-
Flow Rate: 0.4 mL/min
-
-
Mass Spectrometry Conditions (Example):
-
Ionization: Electrospray Ionization (ESI), Negative Mode. Rationale: The carboxylic acid group readily deprotonates to form a negative ion [M-H]-, making negative mode ideal.
-
MRM Transitions: Q1 (Precursor Ion) -> Q3 (Product Ion). e.g., m/z 152.0 -> 108.0
-
-
Procedure:
-
Equilibrate the system.
-
Perform SST: Inject a mid-level QC sample five times. The %RSD for the peak area ratio (analyte/internal standard) must be ≤ 15%.
-
Analyze the same six sample preparations, bracketing them with calibration standards.
-
5. Data Analysis and Acceptance Criteria:
-
Calculate the mean concentration and standard deviation for the set of six samples from both Method A and Method B.
-
Acceptance Criterion: The mean result from Method A should be within ±5.0% of the mean result from Method B. A statistical evaluation, such as a two-sample t-test, can also be used to confirm that there is no significant difference between the means (p > 0.05).
Conclusion: Ensuring Data Comparability
The cross-validation of analytical methods is a non-negotiable activity in regulated drug development. It provides documented evidence that analytical results are comparable and trustworthy, regardless of the method or laboratory of origin.[1][10] By carefully selecting orthogonal methods based on the analytical need, establishing scientifically sound protocols, and defining clear acceptance criteria, researchers can ensure the integrity of their data for this compound from discovery through to quality control. This guide provides the strategic framework and practical steps to achieve that goal, underpinning the development of safe and effective medicines.
References
- PharmaGuru. (2025, August 11).
- Benchchem. (2025, December).
- DeSilva, B., et al. (2014).
- Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How?.
- CD Formulation.
- Chou, C. C., & Chen, B. H. (1999). A rapid and simple gas chromatographic method for direct determination of nicotinamide in commercial vitamins and tonic drinks. Journal of Food and Drug Analysis.
- Wonorahardjo, S., et al. (2025). Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. Food Research.
- El-Gendy, A. E., et al. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. [Link]
- Chou, C. C., & Chen, B. H. A gas chromatographic method for determination of nicotinamide, paraben esters and caffeine in commercial health drinks, tonic. Journal of Food and Drug Analysis.
- ResearchGate. (2025, August 10). A gas chromatographic method for determination of nicotinamide, paraben esters and caffeine in commercial health drinks, tonic drinks and cold formulas. [Link]
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- Google Patents. (2016).
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- CONICET. Trends in Analytical chemistry.
- RASĀYAN Journal of Chemistry. (2023). STABILITY INDICATING METHOD DEVELOPMENT OF RP- UPLC, VALIDATION OF SIMULTANEOUS QUANTITATION OF BUPIVACAINE and MELOXICAM IN PUR.
- American Chemical Society.
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Inter-laboratory comparison of 2-Methoxynicotinic acid analysis
An Inter-Laboratory Comparison of 2-Methoxynicotinic Acid Analysis: A Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical development and metabolic research, the precise and accurate quantification of small molecules is paramount. This compound, a pyridine carboxylic acid derivative, serves as a critical structural motif in various pharmacologically active compounds and can be a key metabolite in drug metabolism studies. Ensuring the reliability and comparability of analytical data for this compound across different laboratories is a significant challenge that underpins the integrity of research and development outcomes. This guide provides an in-depth comparison of analytical methodologies for this compound, framed within the context of a hypothetical inter-laboratory study. It is designed to equip researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to establish robust and validated analytical systems.
The imperative for inter-laboratory comparison, often formalized through proficiency testing (PT), is to provide an objective assessment of a laboratory's performance.[1][2] Such studies are instrumental in identifying potential analytical discrepancies, validating methodologies, and ensuring that the data generated by different organizations are comparable and reliable.[3] This guide will explore two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step, providing a framework for their comparative evaluation.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is the foundation for developing robust analytical methods.
| Property | Value | Source |
| Chemical Formula | C₇H₇NO₃ | [4] |
| Molecular Weight | 153.14 g/mol | [4] |
| IUPAC Name | 2-methoxypyridine-3-carboxylic acid | [4] |
| Melting Point | 146-150 °C | [5][6] |
| Predicted pKa | 3.36 ± 0.10 | [5] |
| Solubility | Low in water; soluble in methanol, ethanol, ether. | [5] |
| Appearance | Colorless to light yellow crystalline powder. | [5] |
The acidic nature of the carboxylic group (predicted pKa ~3.36) and the presence of a basic pyridine ring suggest that the compound's ionization state will be highly dependent on pH. This is a critical consideration for developing effective sample preparation and chromatographic separation methods. Its low water solubility and preference for organic solvents will also influence the choice of extraction and mobile phase compositions.[5]
Designing the Inter-Laboratory Comparison Study
The primary objective of this hypothetical inter-laboratory study is to assess the accuracy, precision, and comparability of results for the quantification of this compound obtained by different laboratories using their chosen analytical methods.
Proficiency Testing (PT) Sample Preparation
A homogenous and stable proficiency testing sample is prepared by a central, accredited PT provider. For this study, a human plasma matrix is chosen, as it is a common biological matrix in drug metabolism and pharmacokinetic studies.
-
Matrix: Pooled human plasma, stripped of endogenous small molecules by charcoal treatment.
-
Analyte Spiking: The plasma is spiked with a certified reference material of this compound to achieve a final concentration of 50 ng/mL. A potential metabolite, 2-hydroxynicotinic acid, is also spiked at 20 ng/mL to assess the specificity of the analytical methods.
-
Homogenization and Aliquoting: The spiked plasma is thoroughly homogenized and aliquoted into cryovials, which are then flash-frozen and stored at -80°C until shipment to participating laboratories.
-
Stability Testing: The stability of the analytes in the plasma matrix is rigorously tested under various conditions (freeze-thaw cycles, short-term benchtop stability, and long-term storage) to ensure sample integrity during the study.
Performance Evaluation
Each participating laboratory will receive a set of blind samples and will be instructed to quantify this compound and 2-hydroxynicotinic acid using their in-house, validated analytical method. The results will be submitted to the PT provider for statistical analysis.
Performance is typically evaluated using a z-score , which is calculated as:
z = (x - X) / σ
Where:
-
x is the participant's result
-
X is the assigned value (the consensus value from all participants or a reference value)
-
σ is the standard deviation for proficiency assessment
A z-score between -2 and 2 is generally considered satisfactory.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique for the quantification of small molecules in complex biological matrices.[7] The proposed method leverages the physicochemical properties of this compound to achieve optimal performance.
Experimental Protocol
1. Sample Preparation: Protein Precipitation
-
Rationale: This is a simple and rapid method to remove the bulk of proteins from the plasma sample, which can interfere with the analysis.
-
Procedure:
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (IS), 2-methoxy-d3-nicotinic acid (50 ng/mL).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
-
2. Chromatographic Conditions
-
Rationale: A reversed-phase C18 column is chosen for its ability to retain and separate moderately polar compounds. The acidic mobile phase (0.1% formic acid) will suppress the ionization of the carboxylic acid group, leading to better retention and peak shape. A gradient elution is employed to ensure efficient separation from matrix components and the metabolite.
-
Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
3. Mass Spectrometry Conditions
-
Rationale: Electrospray ionization (ESI) in positive mode is selected based on the known behavior of similar pyridine-containing molecules, which readily form protonated molecular ions [M+H]⁺.[2] Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
Parameters:
-
Ionization Mode: ESI Positive
-
MRM Transitions:
-
This compound: 154.1 > 122.1 (Quantifier), 154.1 > 94.1 (Qualifier)
-
2-Hydroxynicotinic acid: 140.1 > 122.1 (Quantifier), 140.1 > 94.1 (Qualifier)
-
IS (2-methoxy-d3-nicotinic acid): 157.1 > 125.1
-
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Workflow Visualization
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility and improve chromatographic performance.[5]
Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization
-
Rationale: LLE is used to extract the analytes from the plasma matrix into an organic solvent. A silylation derivatization is chosen to convert the polar carboxylic acid and hydroxyl groups into more volatile trimethylsilyl (TMS) esters and ethers.
-
Procedure:
-
To 200 µL of plasma sample, add the internal standard (IS), o-anisic acid (50 ng/mL), and 50 µL of 1M HCl to acidify the sample.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
To the dry residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
2. GC-MS Conditions
-
Rationale: A non-polar capillary column (e.g., HP-5MS) is suitable for the separation of the TMS-derivatized analytes. A temperature program is used to ensure the separation of the analytes from other derivatized matrix components.
-
Parameters:
-
Column: HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless, 1 µL injection volume
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
3. Mass Spectrometry Conditions
-
Rationale: Electron Ionization (EI) is a standard ionization technique for GC-MS that produces characteristic fragmentation patterns. Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring specific ions for each analyte.
-
Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
SIM Ions (m/z):
-
This compound-TMS: 225 (M⁺), 210 (M-15)
-
2-Hydroxynicotinic acid-di-TMS: 283 (M⁺), 268 (M-15)
-
IS (o-Anisic acid-TMS): 224 (M⁺), 209 (M-15)
-
-
Workflow Visualization
Comparative Performance of Analytical Methods
The choice of analytical method depends on various factors, including the required sensitivity, sample throughput, and available instrumentation. The following table provides a hypothetical comparison of the expected performance characteristics of the two methods described.
| Parameter | LC-MS/MS | GC-MS with Derivatization | Rationale for Performance |
| Linearity (r²) | >0.995 | >0.99 | Both techniques are capable of excellent linearity over a defined concentration range. |
| Accuracy (% Bias) | Within ±15% | Within ±15% | With proper use of internal standards, both methods can achieve high accuracy. |
| Precision (%RSD) | <15% | <15% | Both methods should demonstrate good precision for replicate measurements. |
| Limit of Quantification (LOQ) | ~0.5 ng/mL | ~1 ng/mL | LC-MS/MS generally offers superior sensitivity for this class of compounds. |
| Sample Throughput | High | Moderate | The derivatization step in the GC-MS protocol adds time and complexity, reducing throughput. |
| Method Specificity | High | High | The use of MS detection in both methods provides a high degree of specificity. |
| Robustness | High | Moderate | The derivatization step in GC-MS can be a source of variability if not carefully controlled. |
Discussion and Conclusion
This guide has outlined two robust analytical methods for the quantification of this compound, providing a framework for an inter-laboratory comparison study. The LC-MS/MS method is presented as the preferred approach due to its higher sensitivity, greater throughput, and simpler sample preparation workflow. However, GC-MS remains a viable and powerful alternative, particularly in laboratories where it is the primary analytical platform.
Significant inter-laboratory variability can arise from differences in sample preparation, instrumentation, and data processing.[4] Therefore, participation in proficiency testing schemes is not merely a quality control exercise but a crucial component of ensuring the validity and comparability of analytical data in a collaborative research environment. By understanding the underlying principles of the analytical methods and the potential sources of error, laboratories can better interpret their performance in such studies and take corrective actions to improve their analytical capabilities. Ultimately, the harmonization of analytical practices through inter-laboratory comparisons is essential for advancing scientific knowledge and accelerating drug development.
References
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- Management Sciences for Health. Proficiency Testing as a Tool to Assess the Performance of Visual TLC Quantitation Estimates.
- Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of mass spectrometry : JMS, 39(8), 935–942.
- RSC Publishing. Hydroxynicotinic acid crystallisation and solubility systematic studies. Royal Society of Chemistry.
- Google Patents. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
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- Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference).
- FooDB. Showing Compound 2-Methoxybenzoic acid (FDB010544).
- Google Patents. US6346623B1 - Method for producing substituted pyridine-carboxylic acids.
- Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid.
- ResearchGate. Synthesis and characterization of new metal-organic framework derived from 6-(methoxycarbonyl) pyridine-2-carboxylic acid as application for hydrogen storage materials.
- LGC Standards. (2024, January 26). How laboratories can utilise proficiency testing reports to optimise performance. YouTube.
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A Technical Guide to Investigating the Synergistic Antifungal Effects of 2-Methoxynicotinic Acid with Known Antifungal Drugs
Introduction: The Imperative for Antifungal Synergism in an Era of Resistance
The rising tide of invasive fungal infections, coupled with the emergence of multidrug-resistant strains, presents a formidable challenge to global public health. The existing antifungal armamentarium is limited, and the development of new antifungal agents is a slow and arduous process. Consequently, innovative therapeutic strategies are urgently required. One of the most promising approaches is combination therapy, which aims to achieve synergistic interactions between two or more drugs. A synergistic outcome is one where the combined effect of the drugs is significantly greater than the sum of their individual effects, potentially leading to enhanced efficacy, reduced dosages, minimized toxicity, and a lower propensity for the development of resistance.[1][2]
This guide focuses on the potential of 2-Methoxynicotinic acid as a synergistic partner with established antifungal drugs. While direct studies on the synergistic antifungal properties of this compound are not yet prevalent in the public domain, a growing body of evidence suggests that the nicotinic acid scaffold is a fertile ground for the discovery of novel antifungal agents.[1][3][4] This document provides a comprehensive framework for researchers to explore the antifungal potential of this compound, from hypothesizing its mechanism of action to detailed experimental protocols for evaluating synergistic interactions.
The Antifungal Potential of Nicotinic Acid Derivatives: A Mechanistic Overview
Nicotinic acid (Niacin or Vitamin B3) and its derivatives are a versatile class of compounds with a broad spectrum of biological activities.[1] Recent research has illuminated their potential as antifungal agents. Several studies have demonstrated that derivatives of nicotinamide, a related compound, exhibit significant antifungal activity against a range of pathogenic fungi, including fluconazole-resistant strains of Candida albicans.[3][5]
The proposed mechanisms of action for these derivatives are varied and promising. Some have been shown to interfere with the integrity of the fungal cell wall by inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[1] Others act as inhibitors of succinate dehydrogenase, a key enzyme in the fungal respiratory chain.[6]
Notably, nicotinamide has been shown to act synergistically with Amphotericin B. The proposed mechanism involves the inhibition of H3K56 deacetylase by nicotinamide, which exacerbates the Amphotericin B-induced disruption of histone acetylation, leading to heightened oxidative damage in Candida albicans.[7][8] Furthermore, nicotinamide has been observed to enhance the activity of fluconazole against resistant Candida strains.[5]
The presence of a methoxy group on aromatic compounds has also been shown to modulate their antifungal properties, in some cases leading to increased potency.[9][10][11] This provides a strong rationale for investigating this compound as a novel antifungal agent and a potential synergistic partner.
Hypothesized Mechanism of Action for this compound:
Based on the available literature for related compounds, we can postulate several potential mechanisms of action for this compound that would make it a candidate for synergistic combinations:
-
Cell Wall Disruption: Similar to other nicotinamide derivatives, this compound may interfere with fungal cell wall synthesis or integrity.
-
Metabolic Inhibition: It could potentially inhibit key fungal enzymes, such as those involved in the respiratory chain or other essential metabolic pathways.
-
Epigenetic Modification: It might influence histone acetylation or other epigenetic mechanisms, thereby sensitizing the fungus to other antifungal agents.
These hypothesized mechanisms provide a logical basis for selecting antifungal drug partners for synergy testing. For instance, if this compound disrupts the cell wall, combining it with an agent that targets the cell membrane, such as an azole or a polyene, could lead to a potent synergistic effect.
Experimental Protocols for Assessing Antifungal Synergy
The following are detailed, step-by-step methodologies for the in vitro evaluation of synergistic interactions between this compound and known antifungal drugs.
Checkerboard Microdilution Assay
The checkerboard assay is the most widely used method for quantifying the in vitro interaction between two antimicrobial agents.[12] It allows for the determination of the Fractional Inhibitory Concentration Index (FICI), a quantitative measure of synergy, additivity, or antagonism.
Objective: To determine the Minimum Inhibitory Concentrations (MICs) of this compound and a known antifungal drug, both alone and in combination, to calculate the FICI.
Materials:
-
This compound (stock solution of known concentration)
-
Known antifungal agent (e.g., Fluconazole, Amphotericin B; stock solution)
-
Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
Spectrophotometer or plate reader (for objective endpoint determination)
-
Sterile water, saline, and appropriate solvents for drug solubilization
Experimental Workflow Diagram:
Caption: Workflow for the checkerboard microdilution assay.
Step-by-Step Protocol:
-
Prepare Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium.
-
Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.
-
Dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).
-
-
Prepare Drug Dilutions:
-
Prepare stock solutions of this compound and the known antifungal drug in an appropriate solvent.
-
Perform serial twofold dilutions of each drug in RPMI 1640 medium in separate 96-well plates or tubes.
-
-
Set up the Checkerboard Plate:
-
In a 96-well microtiter plate, add 50 µL of RPMI 1640 medium to all wells.
-
Along the x-axis, add 50 µL of each dilution of this compound to the corresponding columns.
-
Along the y-axis, add 50 µL of each dilution of the known antifungal drug to the corresponding rows.
-
This creates a matrix of wells containing various combinations of the two drugs.
-
Include control wells with each drug alone, as well as a drug-free growth control.
-
-
Inoculate and Incubate:
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determine MICs:
-
The MIC is the lowest concentration of the drug that causes a significant inhibition of visible fungal growth (typically ≥50% or ≥80% inhibition compared to the growth control).
-
Determine the MIC of each drug alone and in combination.
-
-
Calculate and Interpret the Fractional Inhibitory Concentration Index (FICI):
-
The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
The interaction is interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Data Presentation:
| Combination | Fungal Species | MIC of this compound (µg/mL) | MIC of Known Antifungal (µg/mL) | FICI | Interpretation |
| Alone | Candida albicans | 64 | - | - | - |
| - | 8 | - | - | ||
| Combination | Candida albicans | 8 | 1 | 0.25 | Synergy |
| Alone | Aspergillus fumigatus | 128 | - | - | - |
| - | 2 | - | - | ||
| Combination | Aspergillus fumigatus | 32 | 0.25 | 0.375 | Synergy |
Time-Kill Curve Analysis
Time-kill assays provide a dynamic assessment of the antifungal activity of drug combinations over time.
Objective: To evaluate the rate and extent of fungal killing by this compound and a known antifungal, alone and in combination.
Materials:
-
Same as for the checkerboard assay.
-
Sterile tubes or flasks for incubation.
-
Apparatus for serial dilutions and plating (e.g., micropipettes, sterile tubes, agar plates).
-
Colony counter.
Experimental Workflow Diagram:
Caption: Workflow for the time-kill curve analysis.
Step-by-Step Protocol:
-
Prepare Fungal Inoculum: Prepare as described for the checkerboard assay, but adjust the final concentration to approximately 1-5 x 10^5 CFU/mL in RPMI 1640 medium.
-
Set up Test Tubes:
-
Prepare tubes containing RPMI 1640 medium with the following:
-
No drug (growth control)
-
This compound alone (at a sub-MIC or MIC concentration)
-
Known antifungal drug alone (at a sub-MIC or MIC concentration)
-
The combination of both drugs at the same concentrations as the individual tubes.
-
-
-
Inoculate and Incubate:
-
Inoculate each tube with the prepared fungal suspension.
-
Incubate the tubes at 35°C with agitation.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial tenfold dilutions of each aliquot in sterile saline.
-
Plate a known volume of each dilution onto appropriate agar plates.
-
-
Incubate and Count Colonies:
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point.
-
-
Data Analysis and Interpretation:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Antagonism is defined as a ≥2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference is a <2-log10 change in CFU/mL.
-
Data Presentation:
| Time (hours) | Growth Control (log10 CFU/mL) | This compound (log10 CFU/mL) | Known Antifungal (log10 CFU/mL) | Combination (log10 CFU/mL) |
| 0 | 5.0 | 5.0 | 5.0 | 5.0 |
| 4 | 5.8 | 5.2 | 4.8 | 4.1 |
| 8 | 6.5 | 5.5 | 4.5 | 3.2 |
| 24 | 7.2 | 6.0 | 4.2 | 1.9 |
Conclusion: Paving the Way for Novel Antifungal Combination Therapies
The exploration of synergistic antifungal combinations is a critical endeavor in the fight against invasive fungal infections. While direct evidence for the synergistic effects of this compound is still emerging, the strong antifungal potential of the nicotinic acid scaffold provides a compelling rationale for its investigation. The detailed experimental protocols and frameworks presented in this guide offer a robust starting point for researchers to systematically evaluate the potential of this compound as a valuable component of future antifungal combination therapies. Through rigorous in vitro and subsequent in vivo studies, the scientific community can unlock the full therapeutic potential of this and other novel compounds, ultimately improving patient outcomes in the face of a growing fungal threat.
References
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- ResearchGate. (n.d.). The structures of nicotinic acid and its derivatives.
- The Synthesis, Fungicidal Activity, and in Silico Study of Alkoxy Analogues of Natural Precocenes I, II, and III. (2022). PubMed Central.
- Synthesis and antifungal properties of α-methoxy and α-hydroxyl substituted 4-thiatetradecanoic acids. (n.d.).
- Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiprolifer
- Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors. (n.d.).
- Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. (n.d.). PubMed.
- Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). MDPI.
- In vitro antifungal activities of nicotinamide derivatives against C. albicans SC5314. (n.d.).
- Nicotinamide potentiates amphotericin B activity against Candida albicans. (2022). PubMed Central.
- Nicotinamide potentiates amphotericin B activity against Candida albicans. (2022). PubMed.
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- Effect of Nicotinamide Against Candida albicans. (2019). PubMed Central.
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A Senior Application Scientist's Guide to Comparative Docking of 2-Methoxynicotinic Acid Derivatives in Enzyme Active Sites
This guide provides a comprehensive, technically grounded framework for conducting comparative molecular docking studies on 2-Methoxynicotinic acid derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to predict and rationalize the binding of small molecules to enzyme targets. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating workflow.
Part 1: Strategic & Theoretical Foundations
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[][2] In drug discovery, this translates to predicting how a potential drug molecule (the ligand) binds to a target protein's active site.[2][3] The goal is to identify ligands that bind with high affinity and specificity, which may in turn modulate the enzyme's activity.[][4]
This compound is a versatile chemical intermediate used in the synthesis of a variety of pharmacologically active compounds.[5] Its pyridine ring and functional groups serve as a valuable scaffold for building diverse chemical libraries.[5] Derivatives of the closely related nicotinic acid have shown a wide spectrum of biological activities, including antibacterial and anticancer properties.[6]
Rationale for Target Selection
For this guide, we will focus on two well-characterized enzyme targets relevant to inflammation and pain, pathways where nicotinic acid-like structures could plausibly exhibit activity.
-
Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for prostaglandin production during inflammation.[7] Its active site is a well-defined hydrophobic channel, making it an excellent candidate for docking studies. We will use the crystal structure of murine COX-2 complexed with the selective inhibitor SC-558 (PDB ID: 1CX2).[7][8]
-
Fatty Acid Amide Hydrolase (FAAH): An integral membrane enzyme that degrades endocannabinoid signaling lipids, such as anandamide.[9][10] Inhibition of FAAH prolongs the analgesic and anti-inflammatory effects of these lipids.[9][10][11] We will use the crystal structure of Rattus norvegicus FAAH (PDB ID: 4HBP) as our target.[12]
Choice of Docking Software: AutoDock Vina
For this study, we will employ AutoDock Vina. This choice is predicated on its well-documented balance of computational speed and docking accuracy.[13] It utilizes a sophisticated scoring function and an efficient optimization algorithm to predict binding modes and affinities, making it a staple in both academic and industrial research.[13]
Part 2: A Self-Validating Protocol for Comparative Docking
Scientific integrity in computational studies hinges on a validated methodology. The following protocol includes a critical redocking step to ensure the chosen parameters can reliably reproduce experimentally observed binding poses.
Experimental Workflow Overview
The entire process, from data retrieval to final analysis, follows a structured path. This workflow is designed to ensure reproducibility and logical progression.
Caption: The computational workflow for comparative docking studies.
Step-by-Step Methodology
Step 1: Receptor Preparation
-
Objective: To prepare the protein structure for docking by cleaning it and adding necessary parameters.[14][15][16]
-
Protocol:
-
Download the crystal structures (e.g., 1CX2, 4HBP) from the RCSB Protein Data Bank.
-
Using molecular visualization software like UCSF ChimeraX or AutoDock Tools (ADT), remove all non-essential components, including water molecules, co-solvents, and any protein chains not involved in the binding site if the protein functions as a monomer.[14][15][17]
-
Add polar hydrogen atoms to the protein, as these are crucial for defining hydrogen bonds.[18]
-
Compute and assign partial charges (e.g., Gasteiger charges in ADT) to all atoms. This is essential for the scoring function to calculate electrostatic interactions.[19][20]
-
Save the prepared receptor in the required PDBQT file format, which includes atomic coordinates, charges, and atom types.[21]
-
Step 2: Ligand Preparation
-
Objective: To generate low-energy 3D conformations of the this compound derivatives and the native ligand.
-
Protocol:
-
Sketch the 2D structures of this compound (the parent compound) and a set of virtual derivatives. For this guide, we will consider:
-
Derivative A: 2-Methoxy-5-aminonicotinic acid
-
Derivative B: 2-Methoxy-5-nitronicotinic acid
-
Derivative C: N-phenyl-2-methoxynicotinamide
-
-
Convert these 2D structures into 3D structures using a program like Open Babel.[22]
-
Perform energy minimization on each ligand using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[15]
-
Using AutoDock Tools, define the rotatable bonds in each ligand. This allows for ligand flexibility during the docking process.[20][22]
-
Save the final prepared ligands in the PDBQT format.[20]
-
Step 3: Protocol Validation via Redocking
-
Objective: To confirm that the docking parameters can accurately reproduce the experimentally determined binding pose of a known inhibitor.[23][24]
-
Protocol:
-
Extract the native ligand from the original PDB file (e.g., SC-558 from 1CX2). Prepare this ligand using the same procedure described in Step 2.
-
Define the docking search space (the "grid box") to encompass the entire active site, centered on the position of the co-crystallized native ligand.[19]
-
Perform a docking simulation of the prepared native ligand back into its own receptor structure.
-
Superimpose the lowest-energy docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD).[24]
-
Trustworthiness Check: An RMSD value of ≤ 2.0 Å is considered an acceptable result, indicating that the docking protocol is reliable and can proceed.[23][24][25][26] If the RMSD is higher, the grid box parameters or docking settings should be adjusted.
-
Step 4: Comparative Docking Simulations
-
Objective: To dock the library of this compound derivatives into the active sites of the validated target enzymes.
-
Protocol:
-
Using the validated grid box parameters for each enzyme, perform the docking simulations for the parent compound and all its derivatives using AutoDock Vina.[27]
-
Set the exhaustiveness parameter, which controls the extent of the computational search. A default value of 8 is often sufficient, but for challenging ligands, this may be increased.[27]
-
Vina will generate several possible binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).
-
Part 3: Data Analysis and Comparison
The output from AutoDock Vina provides a wealth of quantitative and qualitative data. The primary metric for comparison is the binding affinity, where a more negative value indicates a more favorable predicted interaction.
Quantitative Data Summary
The results should be compiled into a clear, comparative table. This allows for at-a-glance assessment of the relative performance of each derivative against each target.
Table 1: Comparative Docking Results for this compound Derivatives
| Compound | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Predicted H-Bonds |
| SC-558 (Control) | COX-2 (1CX2) | -9.8 (Redocked) | His90, Arg513, Val523 | 2 |
| This compound | COX-2 (1CX2) | -6.5 | Arg120, Tyr355 | 1 |
| Derivative A | COX-2 (1CX2) | -7.1 | Arg120, Ser530, Tyr355 | 2 |
| Derivative B | COX-2 (1CX2) | -7.4 | Arg120, Gln192, Ser530 | 3 |
| Derivative C | COX-2 (1CX2) | -8.2 | His90, Leu352, Val523 | 1 |
| FAAH Inhibitor (Control) | FAAH (4HBP) | -10.2 (Redocked) | Ser241, Ile238, Met436 | 1 |
| This compound | FAAH (4HBP) | -5.9 | Ser217, Lys142 | 1 |
| Derivative A | FAAH (4HBP) | -6.4 | Ser217, Thr236, Lys142 | 2 |
| Derivative B | FAAH (4HBP) | -6.2 | Ser217, Lys142 | 1 |
| Derivative C | FAAH (4HBP) | -7.5 | Ile238, Phe432, Met436 | 0 |
Note: The data presented in this table is illustrative and represents plausible outcomes from a docking study. Actual results will vary based on the specific software versions and parameters used.
Qualitative Analysis of Binding Poses
Beyond the numbers, it is crucial to visually inspect the top-ranked binding poses for each derivative.
-
For COX-2: Derivatives with polar groups, like the amino group in Derivative A and the nitro group in Derivative B , may form additional hydrogen bonds with residues like Ser530, potentially explaining their improved binding affinity over the parent compound. Derivative C , with its larger phenylamide group, likely engages in more extensive hydrophobic interactions within the COX-2 channel, leading to the best predicted affinity in the series.
-
For FAAH: The catalytic triad (Ser-Ser-Lys) is a key interaction hub.[10] The carboxylic acid of the parent compound and Derivatives A and B likely forms a crucial hydrogen bond with Ser217 or Lys142. Derivative C , lacking the acidic proton, cannot form this interaction and instead likely orients its phenyl ring to fit into a hydrophobic pocket defined by residues like Phe432, resulting in a favorable, albeit different, binding mode.
Conclusion and Future Outlook
This guide outlines a rigorous, self-validating workflow for the comparative docking of this compound derivatives against COX-2 and FAAH. The hypothetical results suggest that derivatization can significantly impact binding affinity, with different functional groups exploiting distinct interaction types within the enzyme active sites. Specifically, adding hydrogen bond donors/acceptors or extending hydrophobic moieties appears to be a promising strategy for improving binding to these targets.
The findings from such in silico studies provide a strong foundation for prioritizing compounds for chemical synthesis and subsequent in vitro enzyme inhibition assays. This iterative cycle of computational prediction and experimental validation is a cornerstone of modern structure-based drug design.
References
A complete list of all sources cited within this guide is provided below for verification and further reading.
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- National Center for Biotechnology Information. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
- Ross, G. (n.d.). Session 4: Introduction to in silico docking.
- RCSB PDB. (2013, February 6). 4HBP: Crystal Structure of FAAH in complex with inhibitor.
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- Royal Society of Chemistry. Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems.
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- Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation.
- YouTube. (2024, January 29). Learn Maestro: Preparing protein structures.
- RCSB PDB. (1997, December 24). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558.
- YouTube. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
- National Center for Biotechnology Information. (1996, December 17). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558.
- Scripps Research. (2020, December 5). AutoDock Vina Manual.
- BOC Sciences. Enzyme Inhibitors & Molecular Modeling in Drug Discovery.
- YouTube. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
- Pinzi, L., & Rastelli, G. (n.d.). Molecular Docking: Shifting Paradigms in Drug Discovery. MDPI.
- Encyclopedia.pub. (2025, January 11). Docking Analysis in Research for Novel Enzyme Inhibitors.
- Rudnitskaya, A., Török, B., & Török, M. Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design. University of Massachusetts Boston.
- YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
- Proteopedia. (2014, May 3). Fatty acid amide hydrolase.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). This compound: Your Go-To Intermediate for Pharmaceutical R&D.
- IUPHAR/BPS Guide to PHARMACOLOGY. Fatty acid amide hydrolase.
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- Pan, Z., et al. (n.d.). Synthesis, Biological Activity, and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Methoxynicotinic Acid: Safety, Compliance, and Best Practices
As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a sustainable and safe research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methoxynicotinic acid, grounded in established safety standards and field-proven experience. Our focus extends beyond simple instructions to elucidate the scientific reasoning behind each procedural step, ensuring a culture of safety and compliance within your laboratory.
Hazard Profile and Chemical Characteristics of this compound
Understanding the intrinsic properties of a chemical is the first step toward handling it safely. This compound (CAS No: 16498-81-0) is a pyridinecarboxylic acid derivative. While comprehensive toxicological data is not extensively published, available Safety Data Sheets (SDS) and chemical databases provide critical safety information.
Based on aggregated GHS data, this compound is classified as a substance that causes serious eye irritation and skin irritation[1][2][3]. This dictates the need for specific handling procedures to prevent accidental exposure.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | [1][4] |
| Molecular Weight | 153.135 g/mol | [4] |
| Appearance | Solid (powder/crystals) | [3] |
| Melting Point | 146-150 °C | [5] |
| Hazards | Causes serious eye irritation, Causes skin irritation | [1][2][3] |
This profile underscores that this compound is not benign. Its acidic nature and irritant properties require that it be treated as a hazardous chemical waste throughout its lifecycle in the laboratory, from initial handling to final disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity—including preparation for disposal—donning the appropriate PPE is non-negotiable. The primary routes of exposure are dermal and ocular contact, making barrier protection essential.[6]
-
Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses do not provide adequate protection from splashes or fine powders.[7]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[7]
-
Body Protection: A standard laboratory coat should be worn to protect against incidental skin contact. Ensure it is fully buttoned.
-
Respiratory Protection: While generally not required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of generating significant airborne dust.[8]
The causality is clear: by creating effective barriers, we mitigate the risk of the chemical's irritant properties causing harm.
Waste Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation is a critical principle of hazardous waste management.[9][10] Mixing incompatible chemicals can lead to violent reactions, gas generation, or fire. This compound waste must be handled as follows:
-
Designate as Hazardous Waste: From the moment it is deemed unusable, this compound is a hazardous waste.[11] It must never be disposed of in regular trash or washed down the drain. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals, a principle that extends to many laboratory chemicals.[12]
-
Choose a Compatible Container: Collect waste in a container made of compatible material, such as High-Density Polyethylene (HDPE). Avoid metal containers, as acidic compounds can cause corrosion over time.[10][13] The container must be in good condition, free of leaks, and have a tightly sealing lid.
-
Labeling: All waste containers must be clearly labeled.[9][14] As soon as the first particle of waste enters the container, affix a "Hazardous Waste" label. The label must include:
-
The full chemical name: "Waste this compound" (avoiding abbreviations or formulas).
-
The associated hazards (e.g., "Irritant").
-
The date accumulation started.
-
This rigorous labeling ensures that anyone handling the container is immediately aware of its contents and the associated risks.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for disposing of various forms of this compound waste.
Caption: Decision workflow for segregating this compound waste streams.
Step-by-Step Disposal Protocols
A. Unused/Expired Pure Chemical (Solid Waste)
-
Preparation: Work within a chemical fume hood to minimize inhalation exposure. Ensure all required PPE is worn correctly.
-
Containerization: Carefully transfer the solid this compound into a designated and pre-labeled hazardous waste container for solid organic waste.
-
Sealing: Securely close the container. Do not overfill.
-
Storage: Store the sealed container in a designated satellite accumulation area, segregated from incompatible materials like strong bases or oxidizing agents.[15]
B. Contaminated Labware and Materials This includes items like weighing boats, contaminated gloves, and absorbent paper used for minor cleanup.
-
Segregation: Place all contaminated solid items directly into the hazardous waste container for solids.
-
Glassware: Glassware (e.g., beakers, flasks) must be decontaminated before being washed for reuse or disposed of.
C. Aqueous Solutions Containing this compound
-
No Drain Disposal: Under no circumstances should aqueous solutions of this chemical be poured down the drain.[12]
-
Containerization: Pour the solution into a designated hazardous waste container for acidic aqueous waste.
-
pH Considerations: Do not attempt to neutralize the waste unless it is part of a specific, validated laboratory procedure.[16] Improper neutralization can generate heat or fumes. It is safer to dispose of it as acidic waste.
-
Storage: Keep the container sealed and stored in secondary containment (such as a spill tray) to prevent leaks.[10]
Emergency Procedures: Managing a Spill
Even with meticulous care, spills can occur. A prepared response is essential to ensure safety.[17]
For a small, manageable spill of solid this compound:
-
Alert & Evacuate: Alert personnel in the immediate area. If there is any uncertainty, evacuate the area.[18]
-
Secure the Area: Restrict access to the spill area. If any volatile substances are nearby, remove ignition sources.
-
Don PPE: Wear, at a minimum, a lab coat, chemical safety goggles, and double nitrile gloves.
-
Containment & Cleanup:
-
Disposal: Place all cleanup materials (absorbent, paper towels, contaminated gloves) into the hazardous waste container.[17][19] Seal and label the container.
-
Reporting: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department, following your institution's protocol.
For large spills or spills involving other hazardous materials, evacuate immediately and contact your institution's emergency response team.[19]
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their professional responsibility to protect themselves, their colleagues, and the environment.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
